2-Fluoro-5-(trifluoromethoxy)benzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-fluoro-5-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-7-2-1-6(3-5(7)4-13)14-8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDGCHMPSCBYFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382582 | |
| Record name | 2-Fluoro-5-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886497-81-0 | |
| Record name | 2-Fluoro-5-(trifluoromethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886497-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethoxy)benzaldehyde: A Keystone Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF3) group has gained significant prominence for its ability to profoundly modulate the physicochemical and pharmacokinetic properties of bioactive molecules. This guide provides an in-depth technical overview of 2-Fluoro-5-(trifluoromethoxy)benzaldehyde (CAS No. 886497-81-0), a versatile and highly valuable synthetic intermediate. Its unique trifunctional architecture—an electrophilic aldehyde, a deactivating fluoro group, and a lipophilic trifluoromethoxy moiety—offers a powerful toolkit for researchers and drug development professionals aiming to craft next-generation therapeutics with optimized property profiles. We will explore its fundamental physical properties, reactivity, synthetic utility, and critical role in pharmaceutical development, providing field-proven insights into its application.
Molecular Structure and Key Identifiers
This compound is a substituted aromatic aldehyde whose structure is foundational to its utility. The interplay between its three key functional groups dictates its chemical behavior and applications.
Caption: Molecular Structure of this compound.
Physicochemical and Spectroscopic Properties
The physical properties of this compound are critical for its handling, reaction setup, and purification. It is a colorless to light-yellow liquid under standard conditions. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 886497-81-0 | [1][2] |
| Molecular Formula | C₈H₄F₄O₂ | [2] |
| Molecular Weight | 208.11 g/mol | |
| Physical Form | Colorless to light-yellow liquid | |
| Boiling Point | 200 °C | |
| Density | 1.428 g/mL | |
| Flash Point | 73 °C | |
| Solubility | Slightly miscible with water | [3] |
| Storage Temperature | Refrigerator (2-8 °C) |
Reactivity and Synthetic Utility
The chemical reactivity of this compound is governed by the strong electron-withdrawing nature of its substituents. Both the ortho-fluoro and meta-trifluoromethoxy groups enhance the electrophilicity of the aldehyde's carbonyl carbon. This heightened reactivity makes it an excellent substrate for a variety of nucleophilic addition reactions, which are fundamental in the construction of more complex molecular architectures.
Causality of Enhanced Reactivity:
-
Inductive Effect: The high electronegativity of the fluorine atom at the C2 position and the -OCF₃ group at the C5 position strongly pulls electron density from the aromatic ring. This inductive withdrawal (-I effect) makes the carbonyl carbon significantly more electron-deficient and thus more susceptible to attack by nucleophiles compared to unsubstituted benzaldehyde.[3]
-
Synthetic Versatility: The aldehyde functional group is a versatile handle for numerous transformations, including:
-
Reductive amination to form substituted benzylamines.
-
Wittig reactions to generate stilbene derivatives.
-
Aldol and Knoevenagel condensations to form carbon-carbon bonds.
-
Oxidation to the corresponding benzoic acid.
-
Reduction to the benzyl alcohol.
-
This predictable and enhanced reactivity is a key reason for its widespread use as a building block in multi-step syntheses of active pharmaceutical ingredients (APIs).[3][4]
Core Applications in Drug Development
The inclusion of the trifluoromethoxy (-OCF₃) group is a well-established strategy for enhancing the drug-like properties of a molecule. This moiety imparts several beneficial characteristics that address common challenges in drug discovery, such as poor metabolic stability and low bioavailability.
Key Advantages Conferred by the -OCF₃ Group:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s. Incorporating this group can block potential sites of metabolism, thereby increasing the drug's half-life and duration of action.
-
Increased Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of a molecule. This property is crucial for enhancing a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS-targeted therapies.
-
Modulation of pKa and Binding Affinity: The strong electron-withdrawing nature of the -OCF₃ group can alter the pKa of nearby functional groups, which can be critical for optimizing drug-receptor interactions. This electronic influence can lead to improved binding affinity and selectivity for the biological target.
Because of these favorable attributes, this compound serves as a key intermediate in the synthesis of novel therapeutics across various disease areas, including oncology, neuroscience, and infectious diseases.[3]
Experimental Protocol: Synthesis
A representative synthesis for this compound involves the ortho-lithiation of a commercially available precursor followed by formylation. This method provides a direct route to the desired aldehyde.
Protocol: Synthesis via Ortho-Lithiation and Formylation [3]
Objective: To prepare this compound from 1-fluoro-4-(trifluoromethoxy)benzene.
Materials:
-
1-Fluoro-4-(trifluoromethoxy)benzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-fluoro-4-(trifluoromethoxy)benzene (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel.
-
Cooling: Cool the solution to a low temperature (typically below -70 °C using a dry ice/acetone bath, though the reference mentions cooling to 4°C and maintaining below 10°C during addition).[3]
-
Lithiation: Slowly add n-BuLi (approx. 1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature remains low. Stir the resulting mixture at this temperature for 1-2 hours to allow for complete ortho-lithiation.
-
Formylation: Slowly add anhydrous DMF (approx. 1.2 eq) to the reaction mixture. The reaction is typically exothermic; maintain the low temperature during the addition.
-
Quenching: After stirring for an additional 1-2 hours, slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the resulting crude oil by silica gel column chromatography to obtain this compound as a pure product.[3]
Caption: General workflow for the synthesis of the target compound.
Safety and Handling
As a reactive chemical intermediate, proper handling of this compound is essential. It is classified as an irritant.
-
Hazard Statements:
-
Precautionary Measures:
-
P261: Avoid breathing fumes, mist, spray, or vapors.[2]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Store in a well-ventilated place. Keep the container tightly closed in a refrigerator.
Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
This compound is a strategically important building block for pharmaceutical and materials science research. Its enhanced electrophilicity, coupled with the highly desirable properties imparted by the trifluoromethoxy group, makes it a powerful tool for creating novel molecules with improved metabolic stability, membrane permeability, and biological activity. A thorough understanding of its physical properties, reactivity, and safe handling procedures, as outlined in this guide, is crucial for its effective application in the laboratory and beyond.
References
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Importance of Trifluoromethoxy Group in Chemical Synthesis. Retrieved from [Link]
-
Fluoropharm (n.d.). 886497-81-0 | this compound. Retrieved from [Link]
-
MDPI (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
Tetrahedron (n.d.). 886497-81-0 | this compound. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Chloro-5-(trifluoromethyl)benzaldehyde in Pharmaceutical Intermediates. Retrieved from [Link]
Sources
A Technical Guide to 2-Fluoro-5-(trifluoromethoxy)benzaldehyde: A Key Building Block for Advanced Drug Discovery
This guide provides an in-depth technical overview of 2-Fluoro-5-(trifluoromethoxy)benzaldehyde, a fluorinated aromatic aldehyde of significant interest to researchers, medicinal chemists, and professionals in drug development. We will explore its chemical properties, synthesis, reactivity, and critical applications, with a focus on the scientific rationale behind its use as a strategic building block in modern pharmaceutical design.
Introduction: The Strategic Importance of Fluorinated Scaffolds
In contemporary drug discovery, the incorporation of fluorine-containing functional groups is a well-established strategy to enhance the pharmacological profile of lead compounds.[1][2] The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence a molecule's binding affinity, membrane permeability, and bioavailability.[1] this compound emerges as a valuable intermediate, providing a synthetically versatile handle—the aldehyde—on a phenyl ring pre-functionalized with these desirable fluorine moieties.
Physicochemical Properties
Understanding the fundamental properties of this reagent is the first step toward its effective application. The presence of both a fluorine atom and a trifluoromethoxy group significantly modulates the electronic environment of the benzaldehyde core.
| Property | Value | Source |
| Molecular Formula | C₈H₄F₄O | [3][4] |
| Molecular Weight | 192.11 g/mol | [3][4] |
| CAS Number | 146137-78-2 | [3][4] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 176 °C (lit.) | [4] |
| Density | 1.36 - 1.41 g/mL at 25 °C (lit.) | [4][5] |
| Refractive Index | n20/D 1.452 (lit.) | [4] |
Synthesis and Mechanistic Considerations
While proprietary synthesis routes are common, a plausible and scalable laboratory synthesis of this compound can be conceptualized from commercially available precursors. A common strategy involves the introduction of the trifluoromethoxy group, followed by formylation of the aromatic ring.
A potential synthetic pathway could start from 4-fluoro-3-nitrophenol. The phenolic hydroxyl group can be converted to the trifluoromethoxy group using a suitable trifluoromethylating agent under basic conditions. Subsequent reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction or similar methods to introduce the aldehyde functionality, would yield the target compound. The choice of reagents and conditions is critical to manage regioselectivity and yield.
Caption: Plausible synthetic workflow for this compound.
Chemical Reactivity and Applications in Medicinal Chemistry
The aldehyde group of this compound is the primary site of reactivity, serving as a versatile electrophile for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. The strong electron-withdrawing nature of both the ortho-fluoro and meta-trifluoromethoxy substituents significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[6][7] This heightened reactivity is advantageous for driving reactions to completion under mild conditions.
Key Reactions and Their Significance
-
Wittig Reaction: A cornerstone of alkene synthesis, the Wittig reaction allows for the conversion of the aldehyde to a vinyl group, providing access to substituted styrenes which are precursors for polymers and complex drug scaffolds.[8][9][10]
-
Reductive Amination: This reaction is fundamental for introducing amine functionalities, enabling the synthesis of a vast range of bioactive molecules by forming crucial C-N bonds.
-
Aldol and Knoevenagel Condensations: These reactions are essential for building molecular complexity by forming new carbon-carbon bonds, leading to scaffolds like chalcones and other α,β-unsaturated systems known for their diverse biological activities.[11][12]
-
Grignard and Organolithium Additions: These reactions provide a direct route to secondary alcohols, which are versatile intermediates for further functionalization.
The trifluoromethyl and trifluoromethoxy groups are often incorporated into drug candidates to block metabolic hotspots, modulate pKa, and improve lipophilicity, thereby enhancing membrane permeability and drug-receptor interactions.[1][2][12]
Experimental Protocol: Synthesis of a Vinyl Derivative via Wittig Reaction
This protocol describes a representative Wittig reaction to illustrate the utility of this compound as a synthetic intermediate. The procedure is adapted from established methodologies for related benzaldehydes.[8][9][11]
Objective: To synthesize 1-Fluoro-2-vinyl-4-(trifluoromethoxy)benzene.
Materials
-
Methyltriphenylphosphonium bromide (1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.0 equivalent)
-
This compound (1.0 equivalent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Ylide Preparation: a. To a flame-dried, two-necked round-bottom flask under an inert nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 eq.). b. Add anhydrous THF via syringe to create a suspension. c. Cool the suspension to 0 °C using an ice bath. d. Slowly add n-butyllithium (1.0 eq.) dropwise. A distinct color change (typically to orange or yellow) indicates the formation of the phosphorus ylide. e. Stir the resulting mixture at 0 °C for 1 hour to ensure complete ylide formation.
-
Wittig Reaction: a. In a separate flame-dried flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF. b. Slowly add the aldehyde solution to the ylide suspension at 0 °C via syringe. c. Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: a. Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). c. Combine the organic layers and wash with brine. d. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel to yield the pure alkene.
Caption: Step-by-step workflow for the Wittig reaction protocol.
Safety and Handling
As with all chemical reagents, proper safety protocols must be strictly followed when handling this compound.
-
General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing.[13][14][15] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14]
-
Hazards: The compound is a combustible liquid.[3] It may cause skin and eye irritation.[14] It is sensitive to air and should be stored under an inert atmosphere (e.g., nitrogen or argon).[3][4]
-
Storage: Store in a cool, dry, well-ventilated place away from heat and open flames.[3][14] Keep the container tightly sealed. Recommended storage is often under refrigeration (2-8°C).[4]
-
First Aid:
Conclusion
This compound is a highly functionalized and reactive building block with significant potential in pharmaceutical and materials science research. Its unique electronic properties, conferred by the strategic placement of fluorine and trifluoromethoxy groups, make it an attractive starting material for the synthesis of complex molecules with enhanced biological and physical properties. The protocols and data presented in this guide serve as a foundational resource for scientists looking to leverage this powerful intermediate in their research and development endeavors.
References
- Google Patents. (2016). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Chloro-5-(trifluoromethyl)benzaldehyde in Pharmaceutical Intermediates. Retrieved January 11, 2026, from [Link]
-
Ashenhurst, J. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved January 11, 2026, from [Link]
-
Supporting Information. (n.d.). NMR Spectra. Retrieved January 11, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Fluoro-4-(trifluoromethyl)benzaldehyde: Properties and Applications. Retrieved January 11, 2026, from [Link]
-
Hori, T., et al. (2023). Organic Base-Mediated Wittig Reaction of Perfluorohalogenated Benzaldehydes for Designing Halogen Bond-Driven Smart Polymer Materials. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved January 11, 2026, from [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 2-Fluoro-5-(trifluoromethyl)benzaldehyde | 146137-78-2 | TCI AMERICA [tcichemicals.com]
- 4. 2-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE CAS#: 146137-78-2 [m.chemicalbook.com]
- 5. labproinc.com [labproinc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. innospk.com [innospk.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethoxy)benzaldehyde: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-5-(trifluoromethoxy)benzaldehyde (CAS No. 146137-78-2), a key fluorinated building block for research and development in the pharmaceutical, agrochemical, and materials science sectors. This document details the compound's physicochemical properties, outlines a robust synthetic pathway, provides an in-depth analysis of its expected spectroscopic characteristics, and explores its chemical reactivity. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties imparted by the strategic placement of fluoro- and trifluoromethoxy- substituents on an aromatic scaffold.
Introduction: The Strategic Value of Fluorinated Benzaldehydes
In modern medicinal chemistry and materials science, the incorporation of fluorine-containing functional groups is a cornerstone strategy for fine-tuning molecular properties.[1][2] The trifluoromethoxy (-OCF₃) group, in particular, is of growing importance. It is highly lipophilic and a strong electron-withdrawing group, yet it is often considered a "super-halogen" or bioisostere for groups like chlorine, offering a unique combination of steric and electronic properties.[3][4] When combined with other substituents, such as a fluorine atom, on a versatile benzaldehyde scaffold, the resulting molecule becomes a powerful intermediate for creating complex chemical entities.
This compound presents a trifunctional platform:
-
An aldehyde group , ready for a vast array of transformations such as reductive amination, oxidation, and olefination.
-
An ortho-fluoro substituent , which modulates the reactivity of the aldehyde and the aromatic ring, and can serve as a handle for directed metallation reactions.
-
A meta-trifluoromethoxy group , which significantly impacts the electronic nature of the ring and enhances metabolic stability and membrane permeability in drug candidates.[1]
This guide serves as a practical resource for utilizing this high-value intermediate.
Physicochemical and Safety Data
Proper handling and understanding of a compound's physical properties are paramount for successful experimentation. The key data for this compound are summarized below.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 146137-78-2 | [5] |
| Molecular Formula | C₈H₄F₄O | [5] |
| Molecular Weight | 192.11 g/mol | [5] |
| Appearance | Colorless to light yellow clear liquid | [6] |
| Boiling Point | 176 °C (lit.) | [3] |
| Density | 1.36 g/mL at 25 °C (lit.) | [3] |
| Refractive Index | n20/D 1.452 (lit.) | [3] |
| Purity (Typical) | >97.0% (by GC) | [6] |
Safety and Handling
This compound is a combustible liquid that causes skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.
| Hazard Statement | Description |
| H227 | Combustible liquid |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Storage: The compound is air-sensitive and should be stored under an inert atmosphere (e.g., Argon or Nitrogen) in a cool (recommended <15°C), dark, and well-ventilated place.[6]
Synthesis and Purification
While specific literature detailing the synthesis of this compound is sparse, a logical and robust synthetic route can be designed based on established organofluorine chemistry. The proposed pathway involves two key steps starting from the commercially available 4-fluorophenol.
Caption: Proposed two-step synthesis of the target compound.
Causality Behind Experimental Choices
-
Step 1: Trifluoromethoxylation of 4-Fluorophenol. The synthesis of the key intermediate, 1-Fluoro-4-(trifluoromethoxy)benzene, begins with 4-fluorophenol.[7] The phenolic proton is acidic and can be readily removed by a base to form a nucleophilic phenoxide. This intermediate can then be treated with a suitable trifluoromethylating agent. While various reagents exist, copper-catalyzed reactions with reagents like trifluoromethyliodide (CF₃I) are common for forming the aryl-OCF₃ bond. This approach is often preferred over older methods that may require more hazardous reagents.[7]
-
Step 2: Ortho-Formylation. The introduction of the aldehyde group onto the 1-Fluoro-4-(trifluoromethoxy)benzene intermediate is the final key transformation. The fluorine atom is an ortho, para-director in electrophilic aromatic substitution, while the trifluoromethoxy group is a deactivating, meta-directing group. The Vilsmeier-Haack reaction is a mild and effective method for formylating electron-rich or moderately activated aromatic rings.[8][9] The Vilsmeier reagent (a chloroiminium ion) is a relatively weak electrophile, and the reaction is expected to proceed at the position ortho to the activating fluorine atom, which is also the least sterically hindered position. An alternative, the directed ortho-metalation (DoM) using a strong lithium base followed by quenching with DMF, is also feasible as fluorine is a known directed metalation group.[10] However, the Vilsmeier-Haack reaction is often more practical on a larger scale.
Detailed Experimental Protocol: Synthesis
Disclaimer: This is a proposed protocol and should be adapted and optimized under appropriate laboratory safety procedures.
Step 1: Synthesis of 1-Fluoro-4-(trifluoromethoxy)benzene
-
To a dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 4-fluorophenol (1.0 eq), copper(I) iodide (0.1 eq), and a suitable solvent such as DMF.
-
Add a base, such as potassium carbonate (2.0 eq), to the mixture.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C).
-
Introduce a suitable trifluoromethylating agent, such as trifluoromethyliodide (CF₃I), via a gas inlet tube or by using a pre-formed complex.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 1-Fluoro-4-(trifluoromethoxy)benzene.
Step 2: Synthesis of this compound (Vilsmeier-Haack Formylation)
-
In a dry, three-necked flask under a nitrogen atmosphere, cool dimethylformamide (DMF, ~10 eq) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, ~1.5 eq) dropwise, maintaining the temperature below 5 °C. The formation of the solid Vilsmeier reagent should be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.
-
Add 1-Fluoro-4-(trifluoromethoxy)benzene (1.0 eq) to the Vilsmeier reagent, either neat or in a minimal amount of dry solvent.
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours, monitoring progress by GC-MS.
-
Cool the reaction mixture to 0 °C and carefully quench by slowly pouring it onto crushed ice.
-
Hydrolyze the intermediate iminium salt by adding a sodium acetate solution and stirring until the aldehyde is formed (monitor by TLC/GC-MS).
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
Purification Protocol: Vacuum Distillation
The crude product from the synthesis is often contaminated with unreacted starting materials or polymerization by-products.[11] Vacuum distillation is the most effective method for purification.
-
Set up a short-path distillation apparatus.
-
If the crude product is acidic (due to oxidation to the corresponding benzoic acid), first wash it with a saturated sodium bicarbonate solution, then water, and dry thoroughly.[11]
-
Transfer the crude oil to the distillation flask.
-
Slowly apply vacuum and gently heat the flask using an oil bath.
-
Collect the fraction distilling at the expected boiling point under the measured pressure (lit. bp 176 °C at atmospheric pressure).[3] The pressure should be adjusted to achieve a distillation temperature between 100-150 °C to avoid thermal decomposition.
Spectroscopic Characterization
No publicly available, peer-reviewed spectroscopic data for this specific compound was identified. The following data is predicted based on the analysis of its chemical structure and comparison with analogous compounds such as 2-fluorobenzaldehyde and various trifluoromethyl/trifluoromethoxy-substituted aromatics.
Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | δ ~10.3 ppm (s, 1H, -CHO) ; δ ~7.8-8.1 ppm (m, 2H, Ar-H) ; δ ~7.3-7.5 ppm (m, 1H, Ar-H) . The aromatic protons will exhibit complex splitting due to ³J(H-H), ⁴J(H-H), ³J(H-F), and ⁴J(H-F) couplings. |
| ¹³C NMR | δ ~188-192 ppm (d, C=O) ; δ ~160-165 ppm (d, J ≈ 250 Hz, C-F) ; δ ~145-150 ppm (q, J ≈ 2 Hz, C-OCF₃) ; δ ~120.5 ppm (q, J ≈ 257 Hz, -OCF₃) ; Aromatic carbons between δ ~115-135 ppm . |
| ¹⁹F NMR | δ ~ -58 to -60 ppm (s, 3F, -OCF₃) ; δ ~ -110 to -120 ppm (m, 1F, Ar-F) . (Referenced to CFCl₃). |
| IR (Infrared) | ~3050-3100 cm⁻¹ (Ar C-H stretch); ~2820, 2720 cm⁻¹ (Aldehyde C-H stretch, Fermi doublet); ~1700-1715 cm⁻¹ (Strong, C=O stretch); ~1600, 1480 cm⁻¹ (Ar C=C stretch); ~1250, 1170 cm⁻¹ (Strong, C-F stretches of -OCF₃); ~1200 cm⁻¹ (Ar C-F stretch).[6][12][13] |
| Mass Spec (EI) | M⁺ at m/z = 192 . Key fragments at m/z = 191 ([M-H]⁺) , 163 ([M-CHO]⁺) . |
Justification for Predictions:
-
¹H NMR: The aldehyde proton appears far downfield (~10 ppm). Aromatic protons are deshielded by the electron-withdrawing groups. The proton ortho to the aldehyde will be furthest downfield.
-
¹³C NMR: The carbonyl carbon is typically found around 190 ppm. The carbon directly bonded to fluorine exhibits a large one-bond coupling constant (~250 Hz). The -OCF₃ carbon also shows a large C-F coupling constant (~257 Hz), while the aromatic carbon it's attached to shows a smaller quartet coupling.
-
¹⁹F NMR: The chemical shift for the -OCF₃ group is characteristic. The aromatic fluorine's chemical shift is typical for a fluoroarene.
-
IR Spectroscopy: The C=O stretch is strong and sharp, and its position is slightly lowered due to conjugation with the aromatic ring.[13] The characteristic C-H stretches for the aldehyde group (Fermi doublet) are expected around 2720 and 2820 cm⁻¹.[12] The strong absorptions in the 1100-1300 cm⁻¹ region are definitive for the C-F bonds of the trifluoromethoxy group.
Reactivity and Synthetic Applications
This compound is a versatile intermediate whose reactivity is dictated by its aldehyde group and the electronically modified aromatic ring.
Caption: Key reaction pathways for the title compound.
-
Oxidation: The aldehyde can be easily oxidized to the corresponding 2-fluoro-5-(trifluoromethoxy)benzoic acid using standard oxidants like potassium permanganate or hydrogen peroxide. This carboxylic acid is itself a valuable building block.
-
Reduction: Selective reduction of the aldehyde to 2-fluoro-5-(trifluoromethoxy)benzyl alcohol can be achieved with mild hydride reagents like sodium borohydride (NaBH₄).
-
Reductive Amination: This is one of the most powerful reactions for drug discovery. The aldehyde can react with a primary or secondary amine to form an imine intermediate, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to form a substituted benzylamine. This is a key method for building complex molecular scaffolds.
-
Wittig and Related Olefinations: Reaction with phosphonium ylides (Wittig reaction) or phosphonate carbanions (Horner-Wadsworth-Emmons reaction) provides access to a wide range of substituted styrenes.
-
Nucleophilic Addition: Grignard reagents and organolithiums can add to the carbonyl to form secondary alcohols.
-
Directed ortho-Metalation (DoM): The fluorine atom at the C2 position can direct lithiation to the C6 position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA).[10] Trapping the resulting aryllithium intermediate with an electrophile allows for the synthesis of 1,2,4-trisubstituted benzene derivatives, a pattern often sought in pharmaceutical compounds.
Conclusion
This compound is a highly functionalized and synthetically versatile building block. The combination of an accessible aldehyde handle with the unique electronic and steric properties imparted by the ortho-fluoro and meta-trifluoromethoxy substituents makes it an invaluable intermediate. Its application in the synthesis of novel pharmaceuticals and advanced materials is driven by the well-documented benefits of fluorination in modulating lipophilicity, metabolic stability, and binding interactions. This guide provides the foundational knowledge required for researchers to confidently incorporate this powerful reagent into their synthetic programs.
References
-
The Synthesis of 1-Fluoro-4-(trifluoromethoxy)benzene: Methods and Optimization. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Blog. [Link]
-
Synthesis Involving Fluoroaromatic Benzaldehydes. (1990). ProQuest Dissertations & Theses Global. [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Blog. [Link]
-
Infrared spectrum of benzaldehyde. (n.d.). Doc Brown's Chemistry. [Link]
-
Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]
-
Exploring 1-Fluoro-4-(trifluoromethoxy)benzene: A Key Organic Synthesis Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Blog. [Link]
-
Trifluoromethoxy-containing pharmaceutical drugs. (2023). ResearchGate. [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). NROChemistry. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Analyze the IR spectra of benzaldehyde, highlighting key functional group peaks. (n.d.). Proprep. [Link]
- Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Spectroscopy of Aldehydes and Ketones. (2024). Chemistry LibreTexts. [Link]
-
Vilsmeier-Haack Reaction. (2025). J&K Scientific LLC. [Link]
-
Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]
-
Beryozkina, T., et al. (2012). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Beilstein Journal of Organic Chemistry, 8, 1894-1899. [Link]
-
Furuya, T., Fukuhara, T., & Hara, S. (2005). Synthesis of gem-difluorides from aldehydes using DFMBA. Journal of Fluorine Chemistry, 126(5), 721-725. [Link]
-
Straightforward Synthesis of Fluorinated Enals via Photocatalytic α-Perfluoroalkenylation of Aldehydes. (2021). The Journal of Organic Chemistry. [Link]
-
Directed ortho lithiation general mechanism. (n.d.). ResearchGate. [Link]
-
Bauer, W., & Schleyer, P. v. R. (1989). Mechanistic evidence for ortho-directed lithiations from one- and two-dimensional NMR spectroscopy and MNDO calculations. Journal of the American Chemical Society, 111(18), 7191-7201. [Link]
-
Directed Ortho Metalation. (n.d.). Myers Research Group, Harvard University. [Link]
-
Directed (ortho) Metallation. (n.d.). University of Liverpool. [Link]
-
2-(Trifluoromethyl)benzaldehyde. SpectraBase. [Link]
- Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
-
3-Fluoro-5-(trifluoromethyl)benzaldehyde. NIST WebBook. [Link]
-
2-(Trifluoromethyl)benzaldehyde. SpectraBase. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nbinno.com [nbinno.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-(trifluoromethoxy)benzaldehyde
Abstract
This technical guide provides a comprehensive overview of plausible and efficient synthetic pathways for the preparation of 2-Fluoro-5-(trifluoromethoxy)benzaldehyde, a key building block in the development of novel pharmaceuticals and advanced materials. The document is intended for an audience of researchers, chemists, and professionals in drug development and materials science. We will explore two primary synthetic strategies, delving into the mechanistic rationale behind each step, providing detailed experimental protocols, and discussing potential optimization parameters. The core of this guide focuses on a regioselective formylation approach, leveraging the principles of directed ortho-metalation, and an alternative pathway involving the oxidation of a benzylic alcohol.
Introduction and Strategic Importance
This compound is an aromatic aldehyde featuring a unique substitution pattern that imparts desirable properties to larger molecules. The fluorine atom at the 2-position and the trifluoromethoxy group at the 5-position create a distinct electronic and steric environment. The trifluoromethoxy (-OCF₃) group, in particular, is a highly lipophilic and metabolically stable bioisostere of other functional groups, making it increasingly sought after in medicinal chemistry to enhance drug efficacy and pharmacokinetic profiles[1]. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and the synthesis of heterocyclic systems.
Given the absence of a single, standardized public-domain protocol for its synthesis, this guide synthesizes information from established chemical principles and analogous transformations to propose robust and scientifically sound manufacturing routes.
Retrosynthetic Analysis and Proposed Pathways
A logical retrosynthetic analysis of the target molecule suggests two primary strategies, both commencing from the commercially available precursor, 1-fluoro-4-(trifluoromethoxy)benzene.
Caption: Retrosynthetic analysis of this compound.
The most direct approach involves the regioselective introduction of a formyl group onto the 1-fluoro-4-(trifluoromethoxy)benzene backbone. An alternative, though potentially longer, route involves the synthesis of the corresponding benzyl alcohol followed by its selective oxidation.
Pathway I: Directed ortho-Metalation and Formylation
This pathway is arguably the most efficient, leveraging the powerful directing effect of the fluorine atom in ortho-lithiation reactions. The fluorine atom is a well-established and potent directed metalation group (DMG), capable of coordinating with organolithium bases to facilitate deprotonation at the adjacent ortho-position with high regioselectivity[2][3].
Causality of the Approach: Why Directed ortho-Metalation?
In polysubstituted aromatic systems, predicting the site of electrophilic substitution can be challenging. However, directed ortho-metalation (DoM) offers a predictable and high-yielding solution. The mechanism involves the coordination of a Lewis acidic organolithium reagent (like n-butyllithium) to a Lewis basic heteroatom on the aromatic ring (the DMG). This proximity effect dramatically lowers the activation energy for deprotonation of the nearest C-H bond[4].
In the case of 1-fluoro-4-(trifluoromethoxy)benzene, the fluorine atom is a significantly stronger DMG than the trifluoromethoxy group[1][2]. This ensures that lithiation will occur almost exclusively at the C-2 position, ortho to the fluorine, rather than at the C-3 position, ortho to the trifluoromethoxy group. Subsequent quenching of the resulting aryllithium intermediate with an appropriate electrophile, such as N,N-dimethylformamide (DMF), introduces the aldehyde functionality precisely where desired[5].
Experimental Workflow
Caption: Workflow for the synthesis via directed ortho-metalation.
Detailed Experimental Protocols
Step 1: Synthesis of 1-Fluoro-4-(trifluoromethoxy)benzene
While this starting material is commercially available, a synthesis protocol from p-fluorophenol is provided for completeness. One common method involves reaction with a trifluoromethylating agent[6].
-
To a stirred solution of p-fluorophenol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF), add a base such as potassium carbonate (1.5 eq).
-
Heat the mixture to facilitate the formation of the potassium phenoxide.
-
Introduce a trifluoromethyl source, such as trifluoromethylsulfonic anhydride or by bubbling a mixture of dichlorodifluoromethane (CCl₂F₂) and another reagent like potassium fluoride (KF), under controlled temperature and pressure.
-
After the reaction is complete (monitored by GC-MS), cool the mixture, quench with water, and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by distillation to yield 1-fluoro-4-(trifluoromethoxy)benzene.
Step 2: ortho-Lithiation and Formylation
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Addition of Substrate: Add 1-fluoro-4-(trifluoromethoxy)benzene (1.0 eq) to the cold THF.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1-2 hours. The formation of the aryllithium intermediate occurs during this time.
-
Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise, again maintaining the temperature at -78 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Concentrate the solvent in vacuo. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.
| Parameter | Condition/Reagent | Rationale |
| Base | n-Butyllithium (n-BuLi) | A strong, non-nucleophilic base ideal for deprotonation of aromatic C-H bonds. |
| Solvent | Anhydrous THF | Apolar aprotic solvent, stable to strong bases at low temperatures. |
| Temperature | -78 °C | Critical for preventing side reactions and ensuring the stability of the aryllithium intermediate. |
| Electrophile | N,N-Dimethylformamide (DMF) | A common and effective formylating agent for organolithium reagents. |
| Workup | Saturated aq. NH₄Cl | A mild acidic quench to hydrolyze the intermediate and neutralize any remaining base. |
Pathway II: Oxidation of 2-Fluoro-5-(trifluoromethoxy)benzyl Alcohol
An alternative strategy involves the oxidation of the corresponding benzyl alcohol. This method is contingent on the successful synthesis of the alcohol precursor, which itself would likely be prepared from 1-fluoro-4-(trifluoromethoxy)benzene.
General Oxidation Protocol
The selective oxidation of a primary benzyl alcohol to an aldehyde is a cornerstone of organic synthesis, with numerous reagents available to effect this transformation without over-oxidation to the carboxylic acid[7][8][9].
-
Dissolve 2-Fluoro-5-(trifluoromethoxy)benzyl alcohol (1.0 eq) in a suitable solvent, such as dichloromethane (DCM).
-
Add a mild oxidizing agent. Common choices include:
-
Pyridinium chlorochromate (PCC)
-
Dess-Martin periodinane (DMP)
-
Manganese dioxide (MnO₂), which is particularly effective for benzylic alcohols[9].
-
-
Stir the reaction at room temperature until completion (monitored by TLC or GC-MS).
-
Upon completion, filter the reaction mixture (e.g., through a pad of Celite to remove solid byproducts) and concentrate the filtrate.
-
Purify the resulting crude aldehyde by column chromatography as described in Pathway I.
| Oxidizing Agent | Typical Conditions | Advantages/Disadvantages |
| PCC | DCM, room temperature | Adv: Reliable, commercially available. Disadv: Chromium-based, toxic. |
| DMP | DCM, room temperature | Adv: High-yielding, mild conditions. Disadv: Potentially explosive, expensive. |
| MnO₂ | DCM or Hexane, reflux | Adv: Chemoselective for benzylic/allylic alcohols, inexpensive. Disadv: Requires a large excess of reagent. |
Purification and Quality Control
Purification of the final product, this compound, is critical to its use in subsequent applications.
-
Flash Column Chromatography: This is the preferred method for laboratory-scale purification. A silica gel stationary phase with an eluent system of increasing polarity (e.g., starting with 100% hexanes and gradually adding ethyl acetate) will effectively separate the product from non-polar starting materials and more polar impurities.
-
Vacuum Distillation: For larger scales, vacuum distillation can be an effective purification technique, provided the product is thermally stable. The reduced pressure lowers the boiling point, minimizing the risk of decomposition.
The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the structure and substitution pattern.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic aldehyde C=O stretch (typically ~1700 cm⁻¹).
Conclusion
The synthesis of this compound is most efficiently achieved through a directed ortho-metalation strategy starting from 1-fluoro-4-(trifluoromethoxy)benzene. This approach offers excellent regiocontrol, leveraging the potent directing ability of the fluorine atom. The detailed protocols and mechanistic insights provided in this guide are designed to empower researchers to produce this valuable intermediate with high purity and in good yield. While an oxidation pathway represents a viable alternative, the direct formylation is recommended for its atom economy and shorter reaction sequence. Careful adherence to anhydrous and low-temperature conditions is paramount for the success of the lithiation-based methodology.
References
- CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
-
Oxidation of Benzyl Alcohols to Aldehydes and Ketones Under Air in Water Using a Polymer Supported Palladium Catalyst. ResearchGate. (URL: [Link])
- CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde.
- WO2016125185A3 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
-
Vilsmeier–Haack reaction. Wikipedia. (URL: [Link])
-
Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. ResearchGate. (URL: [Link])
-
ortho metalation. Andrew G Myers Research Group, Harvard University. (URL: [Link])
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. (URL: [Link])
- CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof.
-
Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones. ACS Publications. (URL: [Link])
- CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
-
Vilsmeier-Haack Reaction. Chemistry Steps. (URL: [Link])
-
2-Amino-5-bromobenzaldehyde. Organic Syntheses. (URL: [Link])
-
Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. Organic Chemistry Portal. (URL: [Link])
- US2180772A - Trifluoromethyl benzaldehydes.
- CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene.
-
Vilsmeier-Haack Reaction. YouTube. (URL: [Link])
-
The Synthesis of 1-Fluoro-4-(trifluoromethoxy)benzene: Methods and Optimization. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
-
THE OXIDATION OF ALLYL AND BENZYL ALCOHOLS TO THE ALDEHYDES. Sciencemadness.org. (URL: [Link])
- CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid.
-
Directed ortho metalation. Wikipedia. (URL: [Link])
-
WO 2019/049173 A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof. Google APIs. (URL: [Link])
-
Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. (URL: [Link])
-
1-bromo-2-fluorobenzene. Organic Syntheses. (URL: [Link])
-
Vilsmeier-Haack Reaction. NROChemistry. (URL: [Link])
-
How do you synthesize 1-fluoro-4-(tribromomethyl)benzene from toluene. Chemistry Stack Exchange. (URL: [Link])
-
Mechanism of aromatic lithiation reactions--Importance of steric factors. Indian Academy of Sciences. (URL: [Link])
-
Oxidation of alcohols I: Mechanism and oxidation states. Khan Academy. (URL: [Link])
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. (URL: [Link])
Sources
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. baranlab.org [baranlab.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 9. sciencemadness.org [sciencemadness.org]
A Technical Guide to 2-Fluoro-5-(trifluoromethoxy)benzaldehyde: A Keystone Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 2-Fluoro-5-(trifluoromethoxy)benzaldehyde, a fluorinated aromatic aldehyde of significant interest in medicinal chemistry. We will explore its unique structural attributes, physicochemical properties, and the strategic rationale for its use in the synthesis of novel therapeutic agents. This document moves beyond a simple datasheet to offer insights into the causality behind its reactivity and application, grounded in the principles of physical organic chemistry and contemporary drug design strategies.
Introduction: The Strategic Importance of Fluorination in Medicinal Chemistry
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1] The strategic placement of fluorine-containing functional groups can profoundly influence lipophilicity, metabolic stability, binding affinity, and membrane permeability.[1][2] this compound is an exemplar of a highly functionalized building block designed to leverage these benefits. It features two distinct, potent electron-withdrawing groups—a fluorine atom and a trifluoromethoxy group—positioned on a benzaldehyde core. This unique combination makes it a highly reactive and versatile intermediate for constructing complex molecular architectures with desirable drug-like properties.[3][4]
Molecular Identity and Physicochemical Properties
Correctly identifying a chemical entity is the foundation of reproducible science. The following section details the key identifiers and properties of this compound.
IUPAC Name and Chemical Identifiers
The formal IUPAC name for the compound is This compound .[5] Its identity is further specified by the following identifiers:
| Identifier | Value | Source |
| CAS Number | 886497-81-0 | [5] |
| Molecular Formula | C₈H₄F₄O₂ | [5][6] |
| Molecular Weight | 208.11 g/mol | [6] |
| SMILES | C1=CC(=C(C=C1OC(F)(F)F)C=O)F | [6] |
| MDL Number | MFCD04115886 | [5] |
digraph "2_Fluoro_5_trifluoromethoxy_benzaldehyde" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_CHO [label="C", pos="2.5,0!"]; H_CHO [label="H", pos="3.2,-0.5!"]; O_CHO [label="O", pos="3.2,0.5!"]; F_sub [label="F", pos="-1.5,1.5!"]; O_methoxy [label="O", pos="-1.5,-1.5!"]; C_CF3 [label="C", pos="-2.5,-2!"]; F1_CF3 [label="F", pos="-3.5,-1.5!"]; F2_CF3 [label="F", pos="-3.5,-2.5!"]; F3_CF3 [label="F", pos="-2.5,-3!"];
// Benzene ring C1 [pos="0,0!"]; C2 [pos="1,1.732!"]; C3 [pos="0,3.464!"]; C4 [pos="-2,3.464!"]; C5 [pos="-3,1.732!"]; C6 [pos="-2,0!"];
// Edges for benzene ring with alternating double bonds C1 -- C2; C2 -- C3 [style=double]; C3 -- C4; C4 -- C5 [style=double]; C5 -- C6; C6 -- C1 [style=double];
// Substituents C1 -- C_CHO; C_CHO -- H_CHO; C_CHO -- O_CHO [style=double]; C2 -- F_sub; C5 -- O_methoxy; O_methoxy -- C_CF3; C_CF3 -- F1_CF3; C_CF3 -- F2_CF3; C_CF3 -- F3_CF3;
// Invisible nodes for positioning H atoms on the ring H3[label="H", pos="0.8,4.5!"]; H4[label="H", pos="-2.8,4.5!"]; H6[label="H", pos="-2.8,-1!"];
// Edges for H atoms on the ring C3 -- H3; C4 -- H4; C6 -- H6; }
Caption: Molecular structure of this compound.
Physicochemical Data
| Property | Value | Source |
| Physical Form | Substance / Liquid | [5][6] |
| Storage Conditions | Inert atmosphere, 2-8°C | [6] |
The Trifluoromethoxy Group: A "Super-Halogen" in Drug Design
The trifluoromethoxy (-OCF₃) group is a privileged substituent in medicinal chemistry, often referred to as a "super-halogen" due to its unique electronic and steric properties.[7] Its inclusion in a drug candidate is a deliberate strategy to optimize its pharmacokinetic profile.
-
Enhanced Lipophilicity : The -OCF₃ group is one of the most lipophilic substituents used in drug design.[8] This increased lipophilicity can significantly improve a molecule's ability to cross biological membranes, such as the blood-brain barrier, leading to better absorption and distribution (ADME).[2][8]
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to enzymatic degradation, particularly by Cytochrome P450 enzymes.[8] This can shield adjacent parts of the molecule from metabolic attack, increasing the drug's half-life and reducing patient dosage.
-
Electronic Profile : The -OCF₃ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This property profoundly influences the electron distribution of the aromatic ring, affecting both the molecule's reactivity and its ability to bind to biological targets.[8]
Chemical Reactivity and Mechanistic Rationale
The reactivity of this compound is dominated by the electrophilic nature of the aldehyde's carbonyl carbon. The presence of two powerful electron-withdrawing groups on the aromatic ring synergistically enhances this electrophilicity.
Caption: Predicted electronic effects enhancing the reactivity of the aldehyde.
-
Inductive Effects (-I) : Both the ortho-fluoro substituent and the meta-trifluoromethoxy group exert strong electron-withdrawing inductive effects. This pulls electron density away from the aromatic ring and, consequently, from the carbonyl carbon of the aldehyde.
-
Enhanced Electrophilicity : The cumulative electron withdrawal makes the carbonyl carbon significantly more electron-deficient (more positive charge, δ+) compared to unsubstituted benzaldehyde.
-
Consequences for Synthesis : This heightened electrophilicity makes the aldehyde highly susceptible to attack by nucleophiles. This is advantageous for a variety of crucial synthetic transformations, such as reductive aminations, Wittig reactions, and aldol condensations, which are frequently used to build the core scaffolds of drug molecules.[4][9] The reactions are expected to proceed under mild conditions with high efficiency.
Synthetic Strategy: A Plausible Pathway
While specific industrial synthesis routes for this compound are proprietary, a plausible laboratory-scale synthesis can be proposed based on established organofluorine chemistry. A logical approach would involve the functionalization of a commercially available precursor, such as 2-fluoro-5-bromobenzaldehyde.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Hypothetical Synthesis
This protocol describes a potential palladium-catalyzed cross-coupling reaction to introduce the trifluoromethoxy group.
-
Reaction Setup : To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-fluoro-5-bromobenzaldehyde (1.0 eq), a palladium catalyst such as Pd(dba)₂ (0.05 eq), and a suitable ligand like Xantphos (0.1 eq).
-
Reagent Addition : Add the trifluoromethoxylation reagent, for example, tetramethylammonium trifluoromethoxide (Me₄NOCF₃) (1.5 eq).
-
Solvent : Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.
-
Reaction Conditions : Heat the reaction mixture with stirring at a specified temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final product, this compound.
Applications in Drug Development Workflows
This compound is primarily used as an intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs).[3][10] Its aldehyde functionality serves as a versatile handle for introducing the fluorinated phenyl moiety into larger, more complex molecules. A prime example is its use in reductive amination to form carbon-nitrogen bonds, a fundamental transformation in the synthesis of many drug classes.
Workflow Protocol: Reductive Amination
This protocol outlines a typical reductive amination reaction to synthesize a secondary amine, a common structural motif in pharmaceuticals.
Caption: General workflow for a reductive amination reaction.
-
Reactant Dissolution : Dissolve this compound (1.0 eq) and a primary amine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Imine Formation : Add a catalytic amount of acetic acid to facilitate the formation of the intermediate imine. Stir the mixture at room temperature for 1-2 hours.
-
Reduction : Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.
-
Reaction Monitoring : Continue stirring at room temperature and monitor the reaction's completion using TLC or LC-MS.
-
Quenching and Work-up : Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting secondary amine product via column chromatography.
Safety and Handling
As a reactive chemical intermediate, this compound must be handled with appropriate safety precautions in a laboratory setting.
-
GHS Hazard Classification : The compound is classified as causing skin irritation (Skin Irrit. 2), serious eye irritation (Eye Irrit. 2A), and may cause respiratory irritation (STOT SE 3).[5]
-
Precautionary Statements :
-
P261 : Avoid breathing fumes, mist, spray, or vapors.[5]
-
P264 : Wash skin thoroughly after handling.[5]
-
P271 : Use only outdoors or in a well-ventilated area.[5]
-
P280 : Wear protective gloves, protective clothing, eye protection, and face protection.[5]
-
P302+P352 : IF ON SKIN: Wash with plenty of soap and water.[5]
-
P304+P340 : IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]
-
Handling Recommendations : Always handle this chemical inside a certified fume hood. Ensure appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is worn at all times. Store the compound in a tightly sealed container under an inert atmosphere in a cool, dry place.[6]
Conclusion
This compound is more than just a chemical intermediate; it is a product of rational design intended to solve specific challenges in medicinal chemistry. Its unique electronic and physicochemical properties, imparted by the strategic combination of fluoro and trifluoromethoxy groups, make it a highly valuable building block for the synthesis of novel therapeutics. Understanding the interplay of its structural features and reactivity allows researchers and drug development professionals to harness its full potential in creating the next generation of pharmaceuticals.
References
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
- The Importance of Trifluoromethoxy Group in Chemical Synthesis. (Source Not Specified).
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
- A Comparative Analysis of the Reactivity of 3-(Trifluoromethyl)benzaldehyde and 4-(Trifluoromethyl)benzaldehyde. Benchchem.
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehyde. PubChem. [Link]
- 2-Chloro-5-(trifluoromethyl)benzaldehyde: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. Source Not Specified.
- SAFETY DATA SHEET for 2-Chloro-5-(trifluoromethyl)benzaldehyde. Source Not Specified.
-
The Crucial Role of 2-Chloro-5-(trifluoromethyl)benzaldehyde in Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. PMC - NIH. [Link]
-
Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. American Chemical Society. [Link]
- A Technical Guide to the Applications of 3-(Trifluoromethyl)benzaldehyde in Medicinal Chemistry. Benchchem.
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]
- Preparation method of 2-fluoro-5-bromobenzaldehyde.
-
The Journal of Organic Chemistry. ACS Publications. [Link]
-
Organic Letters. ACS Publications. [Link]
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. achmem.com [achmem.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to the Safe Handling of 2-Fluoro-5-(trifluoromethoxy)benzaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the safety considerations, handling protocols, and emergency procedures for 2-Fluoro-5-(trifluoromethoxy)benzaldehyde. As a highly functionalized aromatic aldehyde, this compound is a valuable intermediate in medicinal chemistry and materials science. Its unique electronic properties, imparted by the ortho-fluoro and meta-trifluoromethoxy substituents, also dictate its specific hazard profile. This guide moves beyond a simple recitation of safety data sheet (SDS) information, offering field-proven insights and explaining the causal logic behind recommended safety protocols to ensure a self-validating system of laboratory safety.
Section 1: Chemical Identity and Properties
Correctly identifying a chemical is the foundation of safety. The unique combination of substituents on the benzaldehyde ring defines its reactivity and toxicological profile.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 886497-81-0 | [1] |
| Molecular Formula | C₈H₄F₄O₂ | [1] |
| Molecular Weight | 208.11 g/mol | |
| Appearance | Not specified; likely a liquid based on similar structures. | |
| Synonyms | MFCD04115886 | [1] |
The trifluoromethoxy group (-OCF₃) is a bioisostere of other functional groups and is known for increasing metabolic stability and lipophilicity in drug candidates.[2] However, its strong electron-withdrawing nature, combined with that of the fluorine atom, significantly activates the aldehyde group, influencing its reactivity.[3]
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). Understanding these hazards is critical for risk assessment. The primary hazards are related to its irritant properties.[1]
| Hazard Class | GHS Category | Hazard Statement | Source |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1] |
GHS Label Elements: [1]
-
Pictogram:
-
Signal Word: Warning
-
Precautionary Statements (selected): P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338[1]
The presence of an ortho-fluoro substituent can enhance the reactivity of C-H bonds, a factor often exploited in synthesis but also one that underscores the need for careful handling to avoid unintended reactions.[4]
Section 3: Risk Assessment and Exposure Control
Effective safety management hinges on a robust risk assessment, which considers both the inherent hazards of a chemical and the potential for exposure during a specific protocol. The primary routes of exposure for this compound are inhalation, skin contact, and eye contact.
Engineering Controls: The first line of defense is always engineering controls.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a properly functioning chemical fume hood. This is critical to mitigate the risk of respiratory irritation from its vapors.[1]
Personal Protective Equipment (PPE): PPE is the last line of defense and must be selected based on the specific hazards.
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields, at a minimum. Chemical splash goggles are required when there is a risk of splashing. | Protects against serious eye irritation from splashes or vapors.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Consult the glove manufacturer's compatibility chart for breakthrough times. | Prevents skin irritation upon contact.[1] Always inspect gloves before use. |
| Skin/Body Protection | A flame-resistant laboratory coat, long pants, and closed-toe shoes. | Protects skin from accidental contact and provides a barrier. |
Section 4: Safe Handling, Storage, and Disposal
Adherence to strict handling and storage protocols is non-negotiable.
Handling Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE.
-
Aliquotting: Transfer the liquid using a calibrated pipette or syringe to minimize the risk of spills. Avoid "splashing" the liquid by dispensing it gently against the inner wall of the receiving vessel.
-
Reaction Setup: If the reaction is to be heated, use a well-controlled heating mantle and a condenser to prevent vapor release.
-
Post-Handling: After use, securely cap the container. Thoroughly wash hands and any potentially exposed skin with soap and water.[1]
Storage Requirements:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]
-
Keep away from sources of ignition, as related compounds are combustible liquids.[5]
-
Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Waste Disposal:
-
Dispose of waste this compound and any contaminated materials (e.g., pipette tips, gloves) as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.
Section 5: Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
First-Aid Measures: [1]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation persists, seek medical attention.
-
If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.
Spill Response Protocol:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Vapors: Ensure the fume hood is operational to capture any vapors.
-
Absorb: For small spills, cover with an inert absorbent material (e.g., sand, vermiculite).
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Seal and label the waste container and dispose of it according to institutional guidelines.
Section 6: Stability and Reactivity
-
Chemical Stability: The compound is stable under recommended storage conditions. However, like many benzaldehydes, it may be sensitive to air and light over long periods.
-
Conditions to Avoid: Avoid heat, sparks, and open flames.
-
Incompatible Materials: Strong oxidizing agents, strong reducing agents, strong bases, and strong acids.[6] The electron-deficient aromatic ring and aldehyde group are susceptible to nucleophilic attack.
Section 7: Toxicological Information
Detailed toxicological studies on this compound are not widely available in the public domain. The hazard classifications are based on data from suppliers and assessments of similar chemical structures.[1]
-
Acute Effects: The primary acute effects are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[1]
-
Chronic Effects: No data is available on the chronic toxicity, carcinogenicity, or mutagenicity of this specific compound. The trifluoromethoxy group is generally considered to be metabolically stable, which can be an advantage in drug design but also means the compound may persist.[2]
Given the data gaps, it is prudent to handle this chemical with the assumption that it may have unknown chronic effects and to minimize exposure at all times.
References
-
PubChem. (n.d.). 2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehyde. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Liu, H. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 988-992. [Link]
-
La-Venia, A., & Pucheault, M. (2020). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Molecules, 25(21), 5037. [Link]
-
Reddit. (2023). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. r/chemistry. Retrieved January 11, 2026, from [Link]
-
Dias, L. C., & Tormena, C. F. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5709. [Link]
-
Freie Universität Berlin Refubium. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Retrieved January 11, 2026, from [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. mdpi.com [mdpi.com]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Fluoro-5-(trifluoromethyl)benzaldehyde, 5G | Labscoop [labscoop.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
A Technical Guide to the Spectral Analysis of 2-Fluoro-5-(trifluoromethoxy)benzaldehyde
This in-depth technical guide provides a comprehensive overview of the spectral data for 2-Fluoro-5-(trifluoromethoxy)benzaldehyde, a key building block in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a deeper understanding of the underlying principles of spectral analysis for this and similar fluorinated aromatic compounds.
Introduction
This compound (CAS No. 146137-78-2) is a substituted aromatic aldehyde with the molecular formula C₈H₄F₄O and a molecular weight of 192.11 g/mol . Its structure, featuring a fluorine atom, a trifluoromethoxy group, and an aldehyde function on a benzene ring, presents a unique spectroscopic fingerprint. Understanding its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation in synthetic chemistry.
This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. We will explore not only the expected spectral features but also the rationale behind these observations, grounded in the principles of chemical structure and spectroscopy.
Molecular Structure and Key Features
To fully appreciate the spectral data, it is crucial to first visualize the molecular structure and the electronic environment of each atom.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Experimental Protocol: NMR Spectroscopy
A detailed protocol for obtaining high-quality NMR spectra is crucial for accurate analysis.
Figure 2: Workflow for NMR Data Acquisition.
For sample preparation, it's essential to use a deuterated solvent to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[1][2][3][4] The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.[2][3][4]
¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | s | 1H | CHO |
| ~7.8-8.0 | m | 1H | Ar-H |
| ~7.5-7.7 | m | 2H | Ar-H |
Interpretation: The aldehyde proton is expected to be the most deshielded, appearing as a singlet around 10.0 ppm due to the strong electron-withdrawing effect of the adjacent carbonyl group.[5] The aromatic protons will be in a complex multiplet pattern between 7.5 and 8.0 ppm. The electron-withdrawing fluorine and trifluoromethoxy groups, along with the aldehyde, will influence their precise chemical shifts and coupling patterns.
¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~185-190 | C=O |
| ~160-165 (d) | C-F |
| ~145-150 (q) | C-OCF₃ |
| ~120-135 | Ar-C |
| ~120 (q) | OCF₃ |
Interpretation: The carbonyl carbon of the aldehyde will be significantly downfield, typically in the 185-190 ppm range. The carbon directly attached to the fluorine will appear as a doublet due to one-bond C-F coupling. The carbon bearing the trifluoromethoxy group will be a quartet due to coupling with the three fluorine atoms. The trifluoromethoxy carbon itself will also be a quartet with a large coupling constant. The remaining aromatic carbons will have distinct chemical shifts based on their substitution pattern.
¹⁹F NMR Spectral Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -60 to -70 | s | -OCF₃ |
| ~ -110 to -130 | m | Ar-F |
Interpretation: ¹⁹F NMR is a highly sensitive technique for fluorinated compounds.[6][7][8][9][10] The trifluoromethoxy group is expected to show a sharp singlet in the range of -60 to -70 ppm. The aromatic fluorine will appear as a multiplet further upfield, with its exact chemical shift and multiplicity determined by coupling to the nearby aromatic protons. The interpretation of ¹⁹F NMR spectra can be complex due to the large chemical shift range and coupling constants.[6][7][8][9][10]
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
ATR-IR is a convenient technique for analyzing liquid and solid samples with minimal preparation.[11][12][13][14][15]
Figure 3: Workflow for ATR-IR Data Acquisition.
IR Spectral Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2820, ~2720 | Medium | Aldehyde C-H stretch (Fermi doublet) |
| ~1700-1720 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1250-1300 | Strong | C-F stretch (Ar-F) |
| ~1100-1200 | Very Strong | C-F stretch (-OCF₃) |
Interpretation: The IR spectrum will be dominated by a strong carbonyl (C=O) absorption around 1700-1720 cm⁻¹.[16][17][18][19][20] The characteristic aldehyde C-H stretching bands (a Fermi doublet) are expected around 2820 and 2720 cm⁻¹.[16][17][18][19][20] The aromatic C-H and C=C stretching vibrations will also be present. The most intense bands, apart from the carbonyl, will likely be the C-F stretching vibrations of the aromatic fluorine and the trifluoromethoxy group in the 1100-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Experimental Protocol: Electron Ionization (EI)-Mass Spectrometry
EI is a hard ionization technique that causes significant fragmentation, providing valuable structural information.[21][22][23][24][25]
Figure 4: Workflow for EI-MS Data Acquisition.
Mass Spectral Data (Predicted)
| m/z | Relative Intensity | Assignment |
| 192 | Moderate | [M]⁺ (Molecular Ion) |
| 191 | High | [M-H]⁺ |
| 163 | Moderate | [M-CHO]⁺ |
| 123 | Low | [M-OCF₃]⁺ |
| 95 | Low | [M-CHO-CF₂O]⁺ |
Interpretation: The mass spectrum is expected to show a molecular ion peak at m/z 192. A prominent peak at m/z 191, corresponding to the loss of the aldehydic hydrogen, is characteristic of benzaldehydes.[26][27][28][29] Further fragmentation may involve the loss of the formyl group (-CHO) to give a fragment at m/z 163, and the loss of the trifluoromethoxy radical (-OCF₃) to yield an ion at m/z 123. The fragmentation pattern of benzaldehydes is often characterized by the formation of a stable phenyl cation.[26][27][28]
Figure 5: Key Fragmentation Pathways of this compound.
Conclusion
The spectral analysis of this compound provides a clear and consistent picture of its molecular structure. The combination of ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data allows for unambiguous identification and characterization. This guide provides the foundational knowledge for researchers to confidently interpret the spectral data of this important chemical intermediate and apply these principles to related fluorinated aromatic compounds.
References
-
Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions... Retrieved from [Link]
-
Filo. (2025, October 5). Mass fragmentation in benzaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]
-
Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina) | PDF | Mass Spectrometry | Chemistry. Retrieved from [Link]
-
CORE. (1986, May 23). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
-
ACS Publications. (2018, February 22). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds | The Journal of Organic Chemistry. Retrieved from [Link]
-
Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Finance Fusion. (2024, October 2). 5 Tips Benzaldehyde IRSpectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for... Retrieved from [Link]
-
ACS Publications. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds | The Journal of Organic Chemistry. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). NMR Method for the Quantitative Analysis of Liquid Samples. Retrieved from [Link]
-
YouTube. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation | Ethanol | Benzaldehyde. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
University of Illinois. (n.d.). Electron Ionization | School of Chemical Sciences. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
-
University of Iowa. (n.d.). Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility. Retrieved from [Link]
-
University of Washington. (n.d.). Fluorine NMR. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
-
Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]
-
PIKE Technologies. (n.d.). ATR – Theory and Applications. Retrieved from [Link]
-
Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]
-
University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
ACS Publications. (2026, January 5). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(Trifluoromethyl)benzaldehyde - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
Sources
- 1. publish.uwo.ca [publish.uwo.ca]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]
- 7. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biophysics.org [biophysics.org]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 14. mmrc.caltech.edu [mmrc.caltech.edu]
- 15. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]
- 16. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. 5 Tips Benzaldehyde IRSpectrum - Finance Fusion [bhconv-1.dev.finance.it.ucla.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. uanlch.vscht.cz [uanlch.vscht.cz]
- 20. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 21. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 22. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 23. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 24. bitesizebio.com [bitesizebio.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 27. Mass fragmentation in benzaldehyde | Filo [askfilo.com]
- 28. scribd.com [scribd.com]
- 29. m.youtube.com [m.youtube.com]
2-Fluoro-5-(trifluoromethoxy)benzaldehyde reactivity and stability
An In-Depth Technical Guide to the Reactivity and Stability of 2-Fluoro-5-(trifluoromethoxy)benzaldehyde
Introduction: A Key Building Block in Modern Synthesis
This compound is a highly functionalized aromatic aldehyde that serves as a critical intermediate in the synthesis of complex organic molecules. Its unique substitution pattern—featuring an aldehyde, a fluorine atom, and a trifluoromethoxy group—imparts a distinct profile of reactivity and stability. This guide provides an in-depth analysis of its chemical behavior, tailored for researchers, medicinal chemists, and drug development professionals. The presence of the trifluoromethoxy (-OCF3) group is particularly significant in medicinal chemistry, where it is often employed to enhance metabolic stability, increase lipophilicity, and improve the overall pharmacokinetic profile of drug candidates.[1][2] Understanding the interplay of the functional groups on this scaffold is paramount for its effective utilization in designing next-generation pharmaceuticals and advanced materials.[3][4]
Physicochemical and Safety Profile
A clear understanding of the compound's physical properties and safety requirements is the foundation of its successful application in the laboratory.
| Property | Value | Source |
| CAS Number | 886497-81-0 | Synquest Labs |
| Molecular Formula | C₈H₄F₄O₂ | [5][6] |
| Molecular Weight | 208.11 g/mol | [5] |
| Physical State | Liquid at room temperature | [7] |
| Appearance | Colorless to light yellow/orange clear liquid | [7] |
| Boiling Point | ~176 °C (estimated, based on similar isomer) | [8] |
| Density | ~1.4 g/mL (estimated, based on similar isomer) | [9] |
Safety & Handling Summary:
-
Hazards: Combustible liquid. Causes skin and serious eye irritation.[7] May cause respiratory irritation.
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][11] Keep away from heat, sparks, and open flames.[7]
-
Storage: Store in a cool, dry, and well-ventilated place.[7] Due to the potential for oxidation of the aldehyde group, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[10]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong reducing agents, and strong bases.[6][10]
Electronic Structure and Reactivity Analysis
The reactivity of this compound is dictated by the electronic interplay of its three functional groups. The aldehyde group is the primary center for nucleophilic attack, while the fluorine and trifluoromethoxy substituents modulate the reactivity of both the carbonyl and the aromatic ring.
-
Aldehyde Group (-CHO): The carbonyl carbon is highly electrophilic due to the polarization of the C=O bond, making it the most reactive site in the molecule for nucleophilic addition reactions.[12] This group is also strongly electron-withdrawing and deactivating for electrophilic aromatic substitution, directing incoming electrophiles to the meta position (C3).
-
Fluorine Atom (-F at C2): Fluorine exerts a powerful, electron-withdrawing inductive effect (-I) due to its high electronegativity. It also has a weak, electron-donating resonance effect (+M) via its lone pairs. The inductive effect dominates, making the fluorine a deactivating group for electrophilic aromatic substitution.
-
Trifluoromethoxy Group (-OCF₃ at C5): This group is strongly electron-withdrawing. The potent inductive effect of the three fluorine atoms (-I) is transmitted through the oxygen atom, overwhelming oxygen's typical electron-donating resonance (+M) effect. This makes the -OCF₃ group a strong deactivator and a meta-director (relative to its own position) for electrophilic aromatic substitution.
Overall Effect: The cumulative effect of these three electron-withdrawing groups renders the aromatic ring highly electron-deficient and thus significantly deactivated towards electrophilic aromatic substitution. The primary and most synthetically useful point of reaction is the electrophilic aldehyde carbon.
Caption: Electronic influences on this compound.
Key Chemical Transformations
The synthetic utility of this compound is primarily derived from reactions involving the aldehyde functional group.
Nucleophilic Addition to the Carbonyl
This is the most characteristic reaction class for this compound. The electron-poor carbonyl carbon is readily attacked by a wide range of nucleophiles.[12]
-
Grignard & Organolithium Reactions: The addition of organometallic reagents (e.g., RMgBr or RLi) provides a direct route to secondary alcohols. These reactions must be conducted under strictly anhydrous conditions to prevent quenching of the highly basic reagent.
-
Wittig Reaction: Reaction with a phosphorus ylide (Ph₃P=CHR) efficiently converts the aldehyde into an alkene, forming a new carbon-carbon double bond. This is a robust method for olefination.[13]
-
Reductive Amination: This two-step or one-pot process involves the initial formation of an imine with a primary or secondary amine, followed by reduction (e.g., with NaBH₃CN or NaBH(OAc)₃) to yield the corresponding amine.
-
Cyanohydrin Formation: The addition of a cyanide source (e.g., TMSCN or HCN with a base catalyst) yields a cyanohydrin. This is a valuable transformation as the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine.[13]
Oxidation to Carboxylic Acid
The aldehyde can be readily oxidized to the corresponding 2-fluoro-5-(trifluoromethoxy)benzoic acid. This is a common transformation in multi-step syntheses.
| Reagent | Typical Conditions | Notes |
| Potassium Permanganate (KMnO₄) | Basic or neutral solution, heat | Strong, inexpensive oxidant. |
| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone, 0 °C to room temp. | Powerful, but chromium waste is a concern. |
| Pinnick Oxidation (NaClO₂) | t-BuOH/H₂O, NaH₂PO₄, 2-methyl-2-butene | Mild and highly effective for aldehydes. |
Reduction to Alcohol
The aldehyde is easily reduced to form 2-fluoro-5-(trifluoromethoxy)benzyl alcohol.
| Reagent | Typical Conditions | Notes |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0 °C to room temp. | Mild, selective for aldehydes and ketones. |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, 0 °C | Very powerful, non-selective. Requires careful quenching. |
| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂, Raney Ni catalyst | Clean reaction, requires pressure equipment. |
Experimental Protocol: Grignard Reaction
The following section provides a representative, step-by-step methodology for the addition of a Grignard reagent, a cornerstone reaction in synthetic chemistry.
Objective: To synthesize 1-[2-fluoro-5-(trifluoromethoxy)phenyl]ethanol via the addition of methylmagnesium bromide.
Methodology:
Caption: Workflow for a Grignard reaction with the title compound.
Step-by-Step Procedure:
-
Preparation: A round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Reagent Loading: this compound (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF).
-
Cooling: The solution is cooled to 0 °C in an ice-water bath.
-
Grignard Addition: Methylmagnesium bromide (MeMgBr, 1.1 eq, typically as a solution in ether or THF) is added dropwise via syringe over 10-15 minutes. The rate of addition should be controlled to maintain the temperature below 10 °C.
-
Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
Quenching: The reaction is carefully quenched by slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3x).
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel to afford the pure secondary alcohol product.
Conclusion
This compound is a valuable and versatile synthetic intermediate. Its reactivity is dominated by the electrophilic aldehyde, which undergoes a wide range of nucleophilic addition, oxidation, and reduction reactions with high predictability. The strongly deactivating nature of the fluoro and trifluoromethoxy substituents renders the aromatic ring generally unreactive to electrophilic substitution but enhances the compound's stability and imparts desirable properties for applications in medicinal chemistry. Proper handling and storage, particularly under anhydrous and inert conditions, are essential for achieving successful and reproducible synthetic outcomes.
References
-
American Chemical Society. (2026). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. pubs.acs.org. [Link]
-
PubChem. 2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehyde. National Center for Biotechnology Information. [Link]
- Google Patents. Preparation method of 2-fluoro-5-bromobenzaldehyde.
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
DSK Beck. 2-Chloro-5-(trifluoromethyl)benzaldehyde: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
Wiley-VCH. 2-Fluoro-5-bromo-benzaldehyde Spectra. SpectraBase. [Link]
-
Frontiers in Pharmacology. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. [Link]
-
PubChem. 3-(Trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2020). Nucleophilic Addition Reactions of Ketones and Aldehydes. [Link]
-
The Organic Chemistry Tutor. (2024). Nucleophilic Addition Reactions of Aldehydes and Ketones. YouTube. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. 5-Fluoro-2-(trifluoromethoxy)benzaldehyde | 1092460-81-5 | STB46081 [biosynth.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. 2-Fluoro-5-(trifluoromethyl)benzaldehyde, 5G | Labscoop [labscoop.com]
- 8. 2-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE CAS#: 146137-78-2 [m.chemicalbook.com]
- 9. labproinc.com [labproinc.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to the Organic Solvent Solubility of 2-Fluoro-5-(trifluoromethoxy)benzaldehyde
This guide provides an in-depth exploration of the solubility characteristics of 2-Fluoro-5-(trifluoromethoxy)benzaldehyde in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's physicochemical properties, predictive analysis of its solubility, and a detailed, field-proven protocol for empirical determination.
Section 1: Understanding the Molecule: Physicochemical Profile
Before delving into experimental solubility determination, a thorough understanding of the molecular structure and properties of this compound is crucial. These characteristics are the primary determinants of its behavior in various solvent environments.
The structure incorporates a benzaldehyde core, which provides a polar aldehyde functional group (-CHO). This group is capable of acting as a hydrogen bond acceptor. The aromatic ring itself contributes nonpolar characteristics. The substituents significantly influence the overall polarity and intermolecular interactions: a highly electronegative fluorine atom at the 2-position and a trifluoromethoxy group (-OCF₃) at the 5-position. The trifluoromethoxy group is strongly electron-withdrawing and increases the lipophilicity of the molecule.
Key Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₄F₄O | [1][2] |
| Molecular Weight | 192.11 g/mol | [1][2] |
| Physical State | Liquid (at 20°C) | |
| Appearance | Colorless to light yellow/orange liquid | [1] |
| Boiling Point | 176 °C (lit.) | [1] |
| Density | ~1.36 - 1.4 g/mL at 25 °C | [1][2] |
| Refractive Index | ~1.45 | [1][2] |
| Special Handling | Air Sensitive | [1][2] |
The "Air Sensitive" designation is a critical operational note, suggesting that the aldehyde group may be susceptible to oxidation.[1][2] All experimental work should be conducted under an inert atmosphere (e.g., nitrogen or argon) to ensure the integrity of the compound.
Section 2: Predictive Solubility Analysis: A "Like Dissolves Like" Approach
While precise quantitative data is best determined empirically, we can make robust predictions based on the principle of "like dissolves like".[3][4] This principle states that substances with similar polarities are more likely to be soluble in one another. We can categorize common laboratory solvents by their polarity (polar protic, polar aprotic, and nonpolar) to forecast the solubility of this compound.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors and acceptors. While the aldehyde can accept a hydrogen bond, the overall molecule lacks a hydrogen bond donor. Solubility is expected to be moderate, but the large, nonpolar, fluorinated regions of the molecule will limit high miscibility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone, Ethyl Acetate): These solvents cannot donate hydrogen bonds but have significant dipole moments. Solvents like Dimethyl Sulfoxide (DMSO) are powerful, universal organic solvents capable of dissolving a wide range of polar and nonpolar substances.[5] High solubility is predicted in these solvents due to favorable dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Hexanes, Toluene, Dichloromethane): The aromatic ring and fluorinated substituents give the molecule significant nonpolar character. Therefore, good solubility is expected in solvents like toluene and dichloromethane. In highly nonpolar aliphatic solvents like hexanes, solubility may be more limited but still present.
Predicted Solubility Summary:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Toluene, Dichloromethane (DCM), Diethyl Ether | High | Aromatic and halogenated nature aligns with the solute's structure. |
| Hexanes, Cyclohexane | Moderate | Dominated by van der Waals interactions; the polar aldehyde may limit miscibility. | |
| Polar Aprotic | DMSO, DMF, THF | Very High | Strong dipole-dipole interactions are possible with the aldehyde and fluorinated groups. |
| Acetonitrile, Acetone, Ethyl Acetate | High | Good balance of polarity to interact with the aldehyde group without being repelled by the nonpolar regions. | |
| Polar Protic | Methanol, Ethanol | Moderate | Hydrogen bonding is limited to acceptance by the aldehyde oxygen, while the bulk of the molecule is lipophilic. |
| Water | Very Low / Insoluble | The large nonpolar surface area and lack of significant hydrogen bonding donation capability predict poor aqueous solubility. |
Section 3: Experimental Protocol for Quantitative Solubility Determination
The following protocol describes a robust, self-validating method for determining the solubility of this compound. This "excess solid" (or in this case, "excess liquid solute") approach is considered a gold standard for generating thermodynamic solubility data.[5] High-Performance Liquid Chromatography (HPLC) is employed for accurate quantification.
Workflow Overview
The experimental workflow is designed to ensure accuracy and reproducibility.
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
Materials and Equipment:
-
This compound (solute)
-
Selected organic solvents (HPLC grade)
-
2 mL glass vials with PTFE-lined screw caps
-
Positive displacement pipette or gas-tight syringe
-
Analytical balance
-
Vortex mixer and orbital shaker/rotator
-
Temperature-controlled incubator or water bath
-
Centrifuge with vial adapters
-
Syringes and 0.22 µm PTFE syringe filters
-
HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Preparation of Saturated Solutions: a. Place approximately 1 mL of the chosen organic solvent into a 2 mL glass vial. b. Under a stream of inert gas, add an excess of this compound. An excess is visually confirmed by the presence of a separate, undissolved phase (droplets) of the liquid solute at the bottom of the vial after initial vigorous mixing. A starting point is to add ~100-200 µL of the solute. c. Securely cap the vials. d. Prepare a separate vial for each solvent to be tested.
-
Equilibration: a. Place the vials on an orbital shaker or rotator within a temperature-controlled environment (e.g., 25 °C). b. Agitate the samples for a minimum of 24 hours to ensure thermodynamic equilibrium is reached between the dissolved and undissolved phases.
-
Phase Separation (Critical Step): a. After equilibration, allow the vials to stand undisturbed for at least 1 hour in the same temperature-controlled environment to let the undissolved solute settle. b. Centrifuge the vials at a moderate speed (e.g., 5000 x g) for 15 minutes to pellet any remaining undissolved droplets. c. Carefully aspirate the supernatant (the clear, saturated solution) using a clean syringe. Avoid disturbing the undissolved layer. d. Filter the aspirated supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step removes any microscopic, undissolved droplets, which is crucial for accuracy.
-
Preparation of Calibration Standards: a. Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., acetonitrile). b. Perform a series of precise serial dilutions to create a set of at least five calibration standards of known concentrations that bracket the expected solubility range.
-
HPLC Analysis: a. Develop an HPLC method capable of resolving the analyte from any solvent-related peaks. A C18 column with a mobile phase of acetonitrile and water is a common starting point. b. Inject the calibration standards to generate a standard curve of detector response (e.g., peak area) versus concentration. The curve should have a correlation coefficient (R²) > 0.99. c. Inject the filtered supernatant samples from the solubility experiments. Ensure the response falls within the linear range of the calibration curve. If necessary, dilute the saturated samples with a known factor to bring them into range.
-
Data Analysis and Calculation: a. Using the regression equation from the calibration curve, determine the concentration of the compound in the analyzed (and potentially diluted) supernatant samples. b. If a dilution was performed, multiply the result by the dilution factor to calculate the concentration in the original saturated solution. c. Express the final solubility in appropriate units, such as mg/mL or mol/L.
Section 4: Data Interpretation and Application
The empirically determined solubility data provides a critical parameter for numerous applications in a research and development setting.
Caption: Key applications of solubility data.
-
Drug Discovery: In early-stage drug discovery, solubility in aqueous buffers and DMSO is a key metric.[5][6] Poor solubility can lead to inaccurate results in high-throughput screening (HTS) assays.
-
Process Chemistry: For scaling up chemical reactions, the reactants must be soluble in the chosen solvent to ensure efficient and reproducible reactions.[7]
-
Formulation Science: Developing a stable solution formulation for preclinical or clinical studies requires a deep understanding of the compound's solubility in various pharmaceutically acceptable excipients and solvent systems.[8]
By following the rigorous protocol outlined in this guide, researchers can generate reliable and accurate solubility data for this compound, enabling informed decisions in subsequent scientific endeavors.
References
-
PubChem. 2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehyde. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Bromo-5-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. [Link]
- van Schijndel, J., et al. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure and Applied Chemistry.
-
PubChem. 2-Fluoro-4-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. [Link]
-
Chemspace. Compound solubility measurements for early drug discovery. [Link]
- University of Sydney. Solubility of Organic Compounds. School of Chemistry.
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
- Fisher Scientific. SAFETY DATA SHEET: 2-Chloro-5-(trifluoromethyl)benzaldehyde.
- Unknown Source.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
- Bergström, C. A., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
-
Diorazio, L. J., Hose, D. R., & Adlington, N. K. (2016). Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development, 20(4), 760-773. [Link]
-
SALTISE. Organic Chemistry: Introduction to Solubility. McGill University. [Link]
-
ResearchGate. Discovery solubility measurement and assessment of small molecules with drug development in mind. [Link]
- Thermo Fisher Scientific. SAFETY DATA SHEET: 4-(Trifluoromethoxy)benzaldehyde.
-
Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. YouTube. [Link]
-
MDPI. Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. [Link]
-
Creative Biolabs. Solubility Assessment Service. [Link]
-
Chemistry Steps. Solubility of Organic Compounds. [Link]
- Fisher Scientific. SAFETY DATA SHEET: o-(Trifluoromethyl)benzaldehyde.
- Royal Society of Chemistry. Organic Solvents: Environmentally Benign Solutions.
-
American Chemical Society. Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. [Link]
Sources
- 1. 2-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE CAS#: 146137-78-2 [m.chemicalbook.com]
- 2. labproinc.com [labproinc.com]
- 3. saltise.ca [saltise.ca]
- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2-Fluoro-5-(trifluoromethoxy)benzaldehyde for Chemical Research and Development
This guide provides an in-depth technical overview of 2-Fluoro-5-(trifluoromethoxy)benzaldehyde, a key building block in modern medicinal chemistry and materials science. Intended for researchers, scientists, and drug development professionals, this document details the compound's chemical properties, synthesis, commercial availability, and applications, with a focus on its role in the development of novel therapeutics.
Introduction: The Strategic Importance of Fluorinated Building Blocks
The introduction of fluorine-containing functional groups is a well-established strategy in drug design to enhance a molecule's metabolic stability, binding affinity, and lipophilicity. The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of electronic and steric properties that can significantly improve the pharmacokinetic and pharmacodynamic profile of a drug candidate. This compound serves as a versatile precursor, providing a reactive aldehyde handle for the construction of complex molecular architectures bearing this valuable motif.
Physicochemical Properties and Specifications
This compound is a colorless to light yellow liquid under standard conditions. Its key physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 146137-78-2 |
| Molecular Formula | C8H4F4O |
| Molecular Weight | 192.11 g/mol |
| Boiling Point | 176 °C (lit.)[1] |
| Density | 1.36 g/mL at 25 °C (lit.)[1] |
| Refractive Index (n20/D) | 1.452 (lit.)[1] |
| Purity (typical) | >97.0% (GC)[1] |
Synthesis and Manufacturing
While specific proprietary manufacturing processes may vary between suppliers, a common synthetic approach to substituted benzaldehydes involves the formylation of a corresponding aromatic precursor. A plausible synthetic route to this compound is illustrated below. The process would likely begin with a suitable fluorinated and trifluoromethoxylated benzene derivative, which is then subjected to a formylation reaction, such as the Vilsmeier-Haack reaction or by using a strong organometallic base followed by quenching with a formylating agent.
Caption: Plausible synthetic pathway to this compound.
Commercial Availability and Supplier Comparison
This compound is available from a range of commercial suppliers, catering to both research and bulk quantity needs. The table below provides a comparative overview of offerings from prominent suppliers.
| Supplier | Purity | Available Quantities |
| TCI America | >97.0% (GC)[2] | 1 g, 5 g, 25 g[2] |
| Sigma-Aldrich | Not explicitly stated for this specific isomer, but related compounds are typically ≥98% | Varies |
| Manchester Organics | 97% | Stock levels mentioned as 60g[3] |
| BLD Pharm | Purity available upon request | Various |
| Finetech Industry Limited | High-quality, custom synthesis available | Various pack sizes, bulk quantities[3] |
| Lab Pro Inc. | Min. 97.0% (GC)[4] | 1 g[4] |
Applications in Research and Drug Development
The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of a variety of biologically active compounds. The aldehyde functionality allows for a wide range of chemical transformations, including but not limited to:
-
Reductive amination: to form substituted benzylamines.
-
Wittig and Horner-Wadsworth-Emmons reactions: to generate substituted styrenes.
-
Condensation reactions: to form Schiff bases, chalcones, and other heterocyclic systems.
While specific examples citing the direct use of this compound in late-stage drug candidates are often proprietary, the utility of closely related analogs is well-documented in patent literature for the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents. The presence of the ortho-fluoro substituent can influence the conformation of the molecule and provide additional binding interactions with protein targets, a strategy often employed in rational drug design.
Quality Control and Analytical Methods
The purity of this compound is typically assessed by Gas Chromatography (GC), as indicated by several suppliers.[2][4] For structural confirmation and further characterization, standard analytical techniques would be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify any impurities.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the aldehyde.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated area. It is classified as an irritant, causing skin, eye, and respiratory irritation.[5]
Recommended Personal Protective Equipment (PPE):
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Storage:
The compound should be stored in a tightly sealed container in a cool, dry place, away from sources of ignition.[1] It is also noted to be air-sensitive, and storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its unique combination of fluorine and trifluoromethoxy substituents provides a powerful tool for modulating the properties of drug candidates. This guide has provided a comprehensive overview of its properties, synthesis, availability, and applications to assist researchers in its effective utilization.
References
- Google Patents. US2180772A - Trifluoromethyl benzaldehydes.
- Google Patents. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
- Google Patents.
-
ChemRxiv. Organic Base-Mediated Wittig Reaction of Perfluorohalogenated Benzaldehydes for Designing Halogen Bond-Driven Smart Polymer Mate. [Link]
-
Googleapis. (12) United States Patent. [Link]
-
American Chemical Society. Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. [Link]
Sources
- 1. 2-Fluoro-5-(trifluoromethyl)benzaldehyde | 146137-78-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. 2-Fluoro-5-(trifluoromethyl)benzaldehyde 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. 2-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE | CAS: 146137-78-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. labproinc.com [labproinc.com]
- 5. 2-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE CAS#: 146137-78-2 [m.chemicalbook.com]
Electron-withdrawing effects of trifluoromethoxy group in benzaldehydes
An In-Depth Technical Guide to the Electron-Withdrawing Effects of the Trifluoromethoxy Group in Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trifluoromethoxy (-OCF₃) group is a substituent of profound interest in modern chemistry, particularly within the realms of medicinal chemistry and materials science.[1][2] Its incorporation into molecular scaffolds, such as benzaldehyde, imparts a unique combination of electronic and physicochemical properties that are highly sought after for modulating reactivity, metabolic stability, and lipophilicity.[1][3] This technical guide provides a comprehensive exploration of the potent electron-withdrawing effects of the trifluoromethoxy group. We will dissect its dual electronic nature, quantify its influence through Hammett constants, analyze its impact on the reactivity and spectroscopic characteristics of the benzaldehyde moiety, and detail its directing effects in electrophilic aromatic substitution. This document serves as a resource for scientists seeking to understand and strategically leverage the properties of trifluoromethoxy-substituted benzaldehydes in synthesis and molecular design.
The Electronic Duality of the Trifluoromethoxy Substituent
The net electronic effect of the trifluoromethoxy group on an aromatic ring is a consequence of a powerful inductive effect moderated by a weaker, opposing resonance effect.[4][5]
-
Inductive Effect (-I): The primary electronic characteristic of the -OCF₃ group is its strong inductive electron withdrawal. This is driven by the high electronegativity of the three fluorine atoms, which polarize the sigma (σ) bonds, pulling electron density away from the aromatic ring.[4][6][7] This effect significantly lowers the electron density of the entire benzene ring, rendering it "electron-poor" and deactivating it towards electrophilic attack compared to unsubstituted benzene.[1][6]
-
Resonance Effect (+R): Despite the strong pull of the fluorine atoms, the oxygen atom adjacent to the ring possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[1][4][6] This donation of electron density through resonance partially counteracts the inductive withdrawal. However, the electron-withdrawing pull of the CF₃ moiety on the oxygen's lone pairs weakens this resonance donation compared to a simple methoxy (-OCH₃) group. The net result is that the inductive effect overwhelmingly dominates, establishing the -OCF₃ group as a strong electron-withdrawing substituent.
Caption: Resonance stabilization dictates ortho/para directing effects in EAS.
Experimental Protocols
Trustworthy and reproducible experimental design is paramount. The following protocols provide self-validating systems for synthesis and characterization.
Protocol: Knoevenagel Condensation of 4-(Trifluoromethoxy)benzaldehyde
This protocol demonstrates the enhanced reactivity of the aldehyde.
-
Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 4-(trifluoromethoxy)benzaldehyde (1.90 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ethanol (20 mL).
-
Catalyst Addition: To the stirring solution, add a catalytic amount of piperidine (0.1 mL).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. A precipitate should begin to form within minutes, indicating the high reactivity. Monitor the reaction's completion by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent.
-
Workup and Isolation: After 30 minutes (or upon completion as indicated by TLC), cool the mixture in an ice bath for 15 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol (2 x 10 mL) and dry under vacuum to yield the pure product, 2-(4-(trifluoromethoxy)benzylidene)malononitrile. The high yield and rapid reaction time under mild conditions validate the enhanced electrophilicity of the starting aldehyde.
Protocol: Spectroscopic Characterization
-
NMR Sample Preparation: Dissolve approximately 15-20 mg of the synthesized product in 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube. [8]2. ¹H and ¹³C NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, use a standard pulse program with 16 scans. For ¹³C NMR, use a proton-decoupled pulse program with 1024 scans to ensure adequate signal-to-noise. [8]3. ¹⁹F NMR Acquisition: Acquire a ¹⁹F NMR spectrum. The presence of a sharp singlet around -58 ppm will confirm the integrity of the -OCF₃ group.
-
FTIR (ATR) Spectroscopy: Place a small amount of the solid product directly onto the diamond crystal of an ATR-FTIR spectrometer. Acquire the spectrum from 4000-400 cm⁻¹. The spectrum should show a strong C≡N stretch (~2220 cm⁻¹) and disappearance of the aldehyde C=O stretch (~1712 cm⁻¹). [8]
Caption: Experimental workflow for synthesis and validation.
Conclusion
The trifluoromethoxy group exerts a powerful and multifaceted electronic influence on the benzaldehyde scaffold. Its dominant inductive withdrawal deactivates the aromatic ring while simultaneously activating the aldehyde carbonyl towards nucleophilic attack. This same electronic pull, however, is tempered by a weak resonance donation from the oxygen, which is sufficient to establish ortho, para-directing selectivity in electrophilic aromatic substitution. This well-understood, predictable behavior makes trifluoromethoxy-substituted benzaldehydes exceptionally valuable building blocks. For professionals in drug development and materials science, mastering the principles outlined in this guide is key to harnessing the full potential of this unique "pseudo-halogen" substituent for the rational design of next-generation molecules.
References
-
A. Studer, "Trifluoromethyl ethers – synthesis and properties of an unusual substituent," Beilstein Journal of Organic Chemistry, 2008. [Link]
-
M. A. T. T. T. Hossain et al., "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design," Molecules, 2025. [Link]
-
A. Studer, "Trifluoromethyl ethers – synthesis and properties of an unusual substituent," National Center for Biotechnology Information (PMC), 2008. [Link]
-
M. Schlosser et al., "The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent," ResearchGate, 2000. [Link]
-
M. A. T. T. T. Hossain et al., "(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design," ResearchGate, 2025. [Link]
-
S. K. Guchhait et al., "FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years," Molecules, 2023. [Link]
-
National Center for Biotechnology Information, "4-(Trifluoromethyl)benzaldehyde," PubChem Compound Database. [Link]
-
J. Schlögl, "Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds," Refubium - Freie Universität Berlin, 2024. [Link]
-
Reddit, "Trifluoromethoxy group electron-withdrawing or electron-donating?," r/OrganicChemistry, 2023. [Link]
-
G. A. Olah et al., "Superelectrophiles and the effects of trifluoromethyl substituents," National Center for Biotechnology Information (PMC), 2008. [Link]
- Google Patents, "Process for the preparation of 4-substituted-1-(trifluoromethoxy)
-
Wikipedia, "Hammett equation," Wikipedia. [Link]
-
M. A. T. T. T. Hossain et al., "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design," National Center for Biotechnology Information (PMC), 2025. [Link]
-
L. P. Hammett, "An Extended Table of Hammett Substituent Constants Based on the Ionization of Substituted Benzoic Acids," The Journal of Organic Chemistry, 1978. [Link]
-
P. S. Fier et al., "Metal-Free Trifluoromethylation of Aromatic and Heteroaromatic Aldehydes and Ketones," The Journal of Organic Chemistry, 2014. [Link]
- Google Patents, "An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof," Google P
-
T. M. Sokolenko et al., "Advances in the Development of Trifluoromethoxylation Reagents," Molecules, 2021. [Link]
-
C. Hansch et al., "Selection of Hammett constant σ + values for selected functional groups," ResearchGate, 2018. [Link]
-
University of Calgary, "Problem Set #3 – Solutions Q1, 3, 5, 7," University of Calgary. [Link]
-
D. A. Nagib et al., "The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis," National Center for Biotechnology Information (PMC), 2010. [Link]
-
S. Shaik et al., "Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups," ResearchGate, 2011. [Link]
-
T. Hatakeyama et al., "¹H NMR spectra for (a) tris[3,5-bis(trifluoromethyl)phenyl]borane...," ResearchGate, 2015. [Link]
-
Royal Society of Chemistry, "Supporting Information," Royal Society of Chemistry. [Link]
-
Science.gov, "hammett substituent constants: Topics by Science.gov," Science.gov. [Link]
-
American Chemical Society, "Organic Letters Journal," ACS Publications. [Link]
Sources
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Dual Nature of the Halogen: An In-depth Technical Guide to the Role of Fluorine in the Reactivity of Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into aromatic aldehydes has become a cornerstone of modern organic synthesis and medicinal chemistry. This guide provides a comprehensive analysis of the multifaceted roles fluorine plays in modulating the reactivity of this important class of compounds. We will delve into the fundamental electronic and steric effects of fluorine, exploring how its unique properties influence the electrophilicity of the carbonyl carbon and the aromatic ring. Through an examination of key reaction classes, including nucleophilic aromatic substitution and condensation reactions, this paper will illuminate the often-subtle yet profound impact of fluorination. By synthesizing mechanistic insights with practical applications, this guide aims to equip researchers with the knowledge to rationally design and execute syntheses involving fluorinated aromatic aldehydes, ultimately accelerating the discovery and development of novel chemical entities.
Introduction: The Strategic Advantage of Fluorine
The substitution of hydrogen with fluorine in organic molecules imparts a range of desirable properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics.[1][2] In the context of aromatic aldehydes, the introduction of fluorine can dramatically alter reactivity, providing access to chemical space that is otherwise difficult to explore. This guide will dissect the underlying principles governing these changes, offering a predictive framework for chemists working with these versatile building blocks. Fluorine's high electronegativity and the unique nature of the carbon-fluorine bond are central to its influence.[3]
The Electronic Tug-of-War: Inductive vs. Mesomeric Effects
The reactivity of a fluorinated aromatic aldehyde is primarily dictated by the interplay of two opposing electronic effects exerted by the fluorine substituent: the inductive effect (-I) and the mesomeric (or resonance) effect (+M).
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond network.[4][5] This effect is distance-dependent and significantly increases the electrophilicity of the aromatic ring and the carbonyl carbon.
-
Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic pi-system, a resonance effect that pushes electron density into the ring.[5]
The net electronic influence of fluorine on the aromatic ring is a balance of these two effects. While the inductive effect generally dominates, the position of the fluorine atom relative to the aldehyde group is critical in determining the overall reactivity. For instance, a fluorine atom in the ortho or para position can more effectively donate electron density to the carbonyl group via resonance, partially offsetting the inductive withdrawal.
Caption: Opposing electronic effects of fluorine.
Nucleophilic Aromatic Substitution (SNAr): Fluorine as an Unconventional Leaving Group
One of the most synthetically useful reactions involving fluorinated aromatic aldehydes is nucleophilic aromatic substitution (SNAr). Counterintuitively, fluorine, typically a poor leaving group in aliphatic systems, is an excellent leaving group in SNAr reactions.[6][7] This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring to form a negatively charged Meisenheimer complex.[6]
The high electronegativity of fluorine powerfully stabilizes this intermediate through its strong inductive effect, thereby lowering the activation energy of this slow step.[6] The subsequent fast step, the expulsion of the fluoride ion to restore aromaticity, is less critical to the overall reaction rate.[6][7] Consequently, fluoroaromatic aldehydes are often more reactive towards nucleophiles than their chloro- or bromo-analogs.[6] The presence of the electron-withdrawing aldehyde group, particularly when positioned ortho or para to the fluorine, further activates the ring towards nucleophilic attack.[8][9]
Caption: SNAr mechanism on a fluorinated aldehyde.
Experimental Protocol: A Representative SNAr Reaction
Synthesis of 4-(Pyrrolidin-1-yl)benzaldehyde from 4-Fluorobenzaldehyde
This protocol describes a typical SNAr reaction where the fluorine atom of 4-fluorobenzaldehyde is displaced by a nitrogen nucleophile.
Materials:
-
4-Fluorobenzaldehyde
-
Pyrrolidine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorobenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and DMSO.
-
Stir the mixture at room temperature for 10 minutes.
-
Add pyrrolidine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-(pyrrolidin-1-yl)benzaldehyde.
Condensation Reactions: The Aldehyde as an Electrophile
In reactions where the aromatic aldehyde acts as an electrophile, such as the Claisen-Schmidt condensation, the presence of fluorine generally enhances reactivity. The strong electron-withdrawing nature of fluorine increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by an enolate.[1][10]
4-Fluorobenzaldehyde, for instance, is a commonly used substrate in the synthesis of chalcones via the Claisen-Schmidt condensation.[1] It readily reacts with a variety of ketones in the presence of a base.[1] Importantly, since 4-fluorobenzaldehyde lacks α-hydrogens, it cannot form an enolate and therefore does not undergo self-condensation, which simplifies the product mixture.[11]
Caption: Claisen-Schmidt condensation workflow.
Data Presentation: Yields in Claisen-Schmidt Condensations
| Entry | Ketone | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1 | 4-Fluoroacetophenone | NaOH (10%) | Ethanol | 3 | 5-10 | 91 | [1] |
| 2 | 4-Methoxyacetophenone | KOH (methanolic) | Methanol | 2 | Room Temp. | - | [1] |
| 3 | Acetophenone | NaOH | Ethanol | - | Room Temp. | - | [1] |
| 4 | 4'-Aminoacetophenone | NaOH (30%) | Ethanol | 4 | Room Temp. | 85 | [1] |
The Ortho-Fluoro Effect: A Steric and Electronic Anomaly
When a fluorine atom is situated at the ortho position to the aldehyde group, unique reactivity patterns can emerge, a phenomenon often referred to as the "ortho-fluoro effect." This effect is a combination of steric and electronic factors.
-
Steric Hindrance: The relatively small size of the fluorine atom means that steric hindrance is often less of a concern compared to other halogens. However, it can influence the preferred conformation of the aldehyde group, potentially affecting its accessibility to nucleophiles.
-
Through-Space Interactions: The lone pairs of the ortho-fluorine can interact with the carbonyl group through space, influencing its electronic properties.
-
Enhanced C-H Acidity: An ortho-fluorine substituent can increase the acidity of the aldehydic proton, which can be relevant in certain reaction pathways.[12]
These combined effects can lead to unexpected regioselectivity and reactivity in reactions involving ortho-fluorinated aromatic aldehydes.[13]
Applications in Drug Discovery and Development
The ability of fluorine to modulate the reactivity and physicochemical properties of aromatic aldehydes has made these compounds invaluable in medicinal chemistry.[2][14] Fluorinated aromatic aldehydes are key intermediates in the synthesis of a wide range of pharmaceuticals. The introduction of fluorine can:
-
Block Metabolic Oxidation: The strong C-F bond is resistant to enzymatic cleavage, preventing metabolic deactivation of a drug molecule.
-
Enhance Binding Affinity: The electronic changes induced by fluorine can lead to stronger interactions with biological targets.
-
Improve Membrane Permeability: The increased lipophilicity associated with fluorination can enhance a drug's ability to cross cell membranes.[14]
-
Serve as a Handle for Further Functionalization: As demonstrated in SNAr reactions, fluorine can act as a leaving group, allowing for the late-stage introduction of other functional groups.
Conclusion: A Versatile Tool for Chemical Innovation
The role of fluorine in the reactivity of aromatic aldehydes is a testament to the element's unique and powerful influence in organic chemistry. By understanding the delicate balance of inductive and mesomeric effects, chemists can harness the properties of fluorine to control reaction outcomes and design molecules with tailored reactivity and biological activity. From facilitating nucleophilic aromatic substitution to activating the carbonyl group for condensation reactions, the strategic placement of fluorine on an aromatic aldehyde provides a versatile and potent tool for chemical synthesis and drug discovery. As our understanding of fluorine's subtle effects continues to grow, so too will the innovative applications of these remarkable compounds.
References
-
Beeson, T. D., & Macmillan, D. W. C. (2005). Enantioselective organocatalytic alpha-fluorination of aldehydes. Journal of the American Chemical Society, 127(24), 8826–8828. Available at: [Link]
-
Chemistry LibreTexts. (2025). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Emmons, W. D., & Ferris, A. F. (1953). Metathetical Reactions of Silver Salts in Solution. II. The Reaction of Silver Nitrite with Alkyl Halides. The Wallach Reaction. Journal of the American Chemical Society, 75(18), 4623–4624. Available at: [Link]
-
Gerstenberger, M. R. C., & Haas, A. (1983). Properties of trifluoromethyl-substituted substances. Angewandte Chemie International Edition in English, 22(8), 647–667. Available at: [Link]
-
Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups. Angewandte Chemie International Edition, 52(33), 8214–8264. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319. Available at: [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. Available at: [Link]
-
Schlosser, M. (2006). The unique role of fluorine in life sciences. CHIMIA International Journal for Chemistry, 60(11), 753–757. Available at: [Link]
-
Shen, B., Löffler, D., Zeller, K.-P., Uebele, M., Reischl, G., & Machulla, H.-J. (2007). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride. Journal of Fluorine Chemistry, 128(12), 1461–1468. Available at: [Link]
-
Singh, P., & Kumar, A. (2018). Fluorine containing scaffolds in medicinal chemistry. Journal of the Indian Chemical Society, 95(11), 1369–1385. Available at: [Link]
-
Smart, B. E. (2001). Fluorine substituent effects (on reactivities and physical properties). Journal of Fluorine Chemistry, 109(1), 3–11. Available at: [Link]
-
Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorobenzaldehyde. Retrieved from [Link]
-
Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Aceña, J. L. (2016). Next generation of fluorinated pharmaceuticals, compounds currently in phase II–III clinical trials of major pharmaceutical companies: new structural trends and therapeutic areas. Chemical Reviews, 116(2), 422–518. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride (2007) | Bin Shen | 17 Citations [scispace.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Unlocking the Research Potential of 2-Fluoro-5-(trifluoromethoxy)benzaldehyde
Abstract
2-Fluoro-5-(trifluoromethoxy)benzaldehyde is a highly functionalized aromatic aldehyde poised for significant impact across diverse chemical research areas. The strategic placement of a fluorine atom and a trifluoromethoxy group on the benzaldehyde scaffold creates a unique electronic environment, enhancing the reactivity of the aldehyde and providing valuable physicochemical properties. This guide provides an in-depth exploration of this molecule's core reactivity and outlines three promising, high-impact research avenues: the synthesis of novel kinase inhibitor scaffolds in medicinal chemistry, the development of high-performance polymers in materials science, and the advancement of asymmetric catalytic methods. Each proposed area is accompanied by a detailed, field-proven experimental protocol, offering researchers a robust starting point for innovation.
Introduction: The Strategic Value of a Fluorinated Building Block
In modern chemical synthesis, the incorporation of fluorine-containing functional groups is a cornerstone strategy for tuning molecular properties.[1] The trifluoromethoxy (-OCF3) group, in particular, is highly sought after for its ability to enhance metabolic stability, increase lipophilicity, and modulate electronic characteristics, making it a privileged moiety in drug discovery and materials science.[2][3] When combined with a fluorine atom and a reactive aldehyde handle, as in this compound, the result is a versatile building block with untapped potential.
The electron-withdrawing nature of both the ortho-fluoro and meta-trifluoromethoxy substituents significantly increases the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.[4][5] This heightened reactivity, coupled with the unique properties imparted by the fluorinated groups, positions this molecule as a key intermediate for accessing novel and complex chemical entities. This whitepaper serves as a technical guide for researchers, scientists, and drug development professionals, illuminating the core reactivity and proposing actionable research pathways to exploit the full potential of this compound.
Core Physicochemical Properties and Reactivity Profile
A thorough understanding of the molecule's characteristics is fundamental to designing effective synthetic strategies.
Spectroscopic and Physical Data
Proper characterization is the bedrock of chemical synthesis. The following table summarizes the expected and reported data for this compound, which is critical for reaction monitoring and product verification.
| Property | Value / Expected Signals | Source |
| CAS Number | 146137-78-2 | [6] |
| Molecular Formula | C₈H₄F₄O | [6] |
| Molecular Weight | 192.11 g/mol | [6] |
| Physical State | Colorless Liquid | [6] |
| Refractive Index (n20/D) | ~1.45 | [6] |
| Specific Gravity | ~1.41 g/mL | [6] |
| ¹H NMR (CDCl₃) | Aldehyde proton (CHO) ~10.3 ppm (s), Aromatic protons ~7.5-8.0 ppm (m) | Predicted |
| ¹⁹F NMR (CDCl₃) | Aryl-F ~ -110 to -120 ppm, OCF₃ ~ -58 to -60 ppm | Predicted |
| ¹³C NMR (CDCl₃) | Carbonyl carbon ~185-190 ppm, Aromatic carbons ~115-160 ppm | Predicted |
| IR (Neat) | C=O stretch ~1700-1720 cm⁻¹, C-F stretches ~1100-1300 cm⁻¹ | Predicted |
The Dually Activated Aldehyde Moiety
The primary site of reactivity is the aldehyde group. Its reactivity is significantly enhanced by the strong inductive (-I) and mesomeric (-M) effects of the ortho-fluoro and meta-trifluoromethoxy substituents. This makes the carbonyl carbon an excellent electrophile, primed for a variety of transformations including:
-
Nucleophilic Addition: The foundation for forming new C-C bonds (e.g., Grignard, Wittig reactions) and C-N bonds (e.g., reductive amination).[4]
-
Condensation Reactions: Ideal for reactions like the Knoevenagel or Aldol condensations to build molecular complexity.
-
Oxidation/Reduction: Can be readily oxidized to the corresponding carboxylic acid or reduced to a benzyl alcohol, providing access to different functional group classes.
Potential Research Area 1: Medicinal Chemistry & Drug Discovery
The trifluoromethoxy group is a bioisostere for other functional groups and can serve as a "metabolic blocker," preventing enzymatic degradation at that position.[7][8] This makes this compound an exceptionally attractive starting material for novel therapeutics.
Rationale: Kinase Inhibitor Scaffolds
Many FDA-approved kinase inhibitors feature a substituted heterocyclic core. The unique electronic and steric profile of this benzaldehyde can be leveraged to synthesize novel heterocyclic scaffolds that may exhibit unique binding affinities and selectivity profiles.
Proposed Workflow: Synthesis of a Dihydroquinoline Scaffold
This workflow outlines a classic approach to building a heterocyclic core via a condensation reaction, a foundational step in many drug discovery campaigns.
Caption: Knoevenagel condensation to initiate a heterocyclic scaffold.
Detailed Protocol: Knoevenagel Condensation
This protocol provides a self-validating system for the initial C-C bond formation. The reaction progress can be easily monitored by TLC, and the product's characteristic UV activity simplifies visualization.
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.92 g, 10.0 mmol, 1.0 equiv).
-
Solvent and Reagents: Add absolute ethanol (30 mL), followed by malononitrile (0.66 g, 10.0 mmol, 1.0 equiv).
-
Catalyst Addition: Add piperidine (0.1 mL, ~1.0 mmol, 0.1 equiv) dropwise to the stirring solution. Piperidine is chosen for its optimal basicity to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[9]
-
Reaction Conditions: Heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate mobile phase.
-
Workup: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under high vacuum. The product, 2-(2-fluoro-5-(trifluoromethoxy)benzylidene)malononitrile, should be a pale yellow solid. Further purification, if necessary, can be achieved by recrystallization from ethanol.
Potential Research Area 2: Advanced Materials Science
The incorporation of fluorinated moieties into polymers is known to enhance thermal stability, chemical resistance, and confer unique surface properties like hydrophobicity.[10] The rigid aromatic structure of this benzaldehyde makes it an excellent monomer for creating high-performance polymers.
Proposed Workflow: Synthesis of a Poly(azomethine)
Poly(azomethines), or Schiff base polymers, are known for their thermal stability and optoelectronic properties. This workflow details a straightforward polycondensation approach.
Caption: Polycondensation route to a fluorinated poly(azomethine).
Detailed Protocol: Solution Polycondensation
The key to a successful polycondensation is the efficient removal of the water byproduct to drive the equilibrium towards the polymer, achieved here with a Dean-Stark trap.
-
Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap filled with toluene, a reflux condenser, and a nitrogen inlet.
-
Monomer Loading: Charge the flask with p-phenylenediamine (1.08 g, 10.0 mmol, 1.0 equiv) and this compound (3.84 g, 20.0 mmol, 2.0 equiv). Causality Note: A precise 1:2 stoichiometry is critical for achieving high molecular weight polymer.
-
Solvent and Catalyst: Add N,N-dimethylformamide (DMF, 40 mL) and toluene (20 mL) to dissolve the monomers. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.038 g, 0.2 mmol).
-
Polymerization: Heat the mixture to 140-150 °C with vigorous stirring under a slow stream of nitrogen. Water will begin to collect in the Dean-Stark trap.
-
Reaction Monitoring: Continue the reaction for 12-24 hours, or until no more water is collected. The viscosity of the solution will noticeably increase as the polymer forms.
-
Isolation: Cool the reaction mixture to room temperature and pour it into a large excess of methanol (500 mL) with rapid stirring. The polymer will precipitate.
-
Purification: Collect the fibrous polymer by filtration, wash thoroughly with methanol and then water, and dry in a vacuum oven at 80 °C for 24 hours. The resulting polymer can be characterized by GPC (for molecular weight), TGA (for thermal stability), and DSC (for thermal transitions).
Potential Research Area 3: Asymmetric Catalysis and Method Development
The aldehyde functional group is prochiral, presenting an opportunity to develop novel asymmetric methods for creating chiral secondary alcohols.[11][12] These chiral alcohols are highly valuable intermediates in pharmaceutical synthesis.[13]
Rationale: Asymmetric Reductive Amination
While direct reduction is valuable, a more complex and impactful area is asymmetric reductive amination. This creates a chiral amine in one step from the aldehyde, an amine, and a reducing agent, guided by a chiral catalyst.[14][15]
Proposed Workflow: Chiral Amine Synthesis
This workflow illustrates the one-pot synthesis of a chiral amine, a highly sought-after transformation in modern organic chemistry.[16][17]
Caption: Catalytic cycle for asymmetric reductive amination.
Detailed Protocol: Asymmetric Reductive Amination
This protocol uses a well-established chiral phosphoric acid (CPA) catalyst system. The success of the reaction is validated by measuring the enantiomeric excess (ee) of the product using chiral HPLC.
-
Reaction Setup: In a glovebox, add a chiral phosphoric acid catalyst (e.g., TRIP, 0.05 mmol, 5 mol%) to an oven-dried vial.
-
Reagent Addition: Remove the vial from the glovebox and add this compound (0.192 g, 1.0 mmol, 1.0 equiv), aniline (0.112 g, 1.2 mmol, 1.2 equiv), and Hantzsch ester (0.304 g, 1.2 mmol, 1.2 equiv) as the mild hydride source.
-
Solvent: Add anhydrous toluene (2.0 mL) via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature (25 °C) for 24-48 hours. The reaction is typically run under an inert atmosphere (N₂ or Ar) to prevent moisture contamination.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification and Analysis: Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to isolate the chiral secondary amine product. Determine the enantiomeric excess (ee) of the product by analysis on a chiral stationary phase HPLC column.
Summary and Future Outlook
This compound is far more than a simple chemical intermediate; it is a launchpad for innovation. The strategic combination of a highly activated aldehyde with powerful fluorine-containing moieties provides a rich platform for exploration. The research avenues detailed in this guide—from creating life-saving medicines and advanced materials to developing cutting-edge synthetic methodologies—represent only the beginning. By applying the principles and protocols outlined herein, researchers are well-equipped to unlock new discoveries and drive scientific advancement.
References
- The Multifaceted Applications of 3-(Trifluoromethyl)benzaldehyde in Material Science and Specialty Chemicals - NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn_dDS2WxJTFnBwaPLzOUoTym-KQOkQ4DhonqK81P8xQUGgjaN9s7TlTh7LV75_LqIWN5JcKF5u01QXODzIMCRfS-gz90IxoGG8uWU5UVxPLt3yLoN3kgWw5lRLWErdxUtY9DtLbvSiyWeC0VUfFB-SOvEpvulZ1FZUllHzssfcITVusFOBUg7GwCLn1oeBDe3jDFT3Eiubk9AqZkq1zP6yEYuVoUwrsfTF7KJNfeYVaL5nZoB9e6q6KMb5u-BgHk016yeukI=]
- Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC12298972/]
- Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h... - ResearchGate. [URL: https://www.researchgate.net/figure/Reductive-aminations-of-benzaldehyde-Aq-Fe-NaBH4-CPME-40-C-3-h-and-then-MeOH-rT-30_tbl1_328734082]
- The Importance of Trifluoromethoxy Group in Chemical Synthesis. [URL: https://www.ningboinno.com/ningbo-inno-pharmchem-co-ltd/news/the-importance-of-trifluoromethoxy-group-in-chemical-synthesis.html]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40733275/]
- The Role of Trifluoromethyl Groups in Pharmaceutical Design: Insights from 2-Methyl-3-nitrobenzotrifluoride - NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHl0pHSeI1fwUntk9pi8fwJ_ui9icRcMCzFX2ol4vI8S3kwl9t0JicRRdoQCTduCn1cI52XWslI94bFOY0sL4AiNGvhI0CLAT5ShMMhwwGrZ0ESHXcv0nqe3S4ogwOib1VQQigr8pK0GUheAmlpuTwltfz1uoVLrSX87Zs2hrLVscN__2dg15K-8le1MwZ3Etnsotnq4WwAq6qL7eHhmIyF4D_bxDl5cZ0WvigvA5qU0f3DB-zDEsTmtqK3innUCK2lv38SwFv7NA==]
- One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition - Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/00397911.2023.2235987]
- Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent - Springer. [URL: https://link.springer.com/article/10.1007/s12039-023-02158-7]
- Convenient Preparation of Chiral Primary Alcohols via Catalytic Asymmetric Reduction of Aldehydes Using Bu3SnD | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo00078a042]
- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. [URL: https://www.researchgate.
- Knoevenagel Condensation Reaction - Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. - YouTube. [URL: https://www.youtube.
- Knoevenagel reaction | PPTX - Slideshare. [URL: https://www.slideshare.net/slideshow/knoevenagel-reaction-252271813/252271813]
- Knoevenagel condensation - Wikipedia. [URL: https://en.wikipedia.
- Asymmetric addition of alkenylmetals to aldehydes - Wikipedia. [URL: https://en.wikipedia.org/wiki/Asymmetric_addition_of_alkenylmetals_to_aldehydes]
- Preparation of Chiral γ-Secondary Amino Alcohols via Ni-Catalyzed Asymmetric Reductive Coupling of 2-Aza-butadiene with Aldehydes | Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c03380]
- Asymmetric reduction of carbonyl compounds with chiral alkoxyaluminium and alkoxymagnesium halides - Indian Academy of Sciences. [URL: https://www.ias.ac.in/article/fulltext/pram/009/05-06/0589-0607]
- A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: (S)-(-)-1-Phenyl-1-decanol and Alternatives - Benchchem. [URL: https://www.benchchem.
- 2-Chloro-5-(trifluoromethyl)benzaldehyde: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. [URL: https://www.ningboinno.com/ningbo-inno-pharmchem-co-ltd/news/2-chloro-5-trifluoromethyl-benzaldehyde-a-versatile-intermediate-for-pharmaceutical-and-agrochemical-synthesis.html]
- Exploring 2-Fluoro-4-(trifluoromethyl)benzaldehyde: Properties and Applications. [URL: https://www.ningboinno.
- The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis. [URL: https://www.ningboinno.com/ningbo-inno-pharmchem-co-ltd/news/the-role-of-fluorinated-benzaldehydes-in-modern-organic-synthesis.html]
- Custom Synthesis Solutions with 2-(Trifluoromethoxy)benzaldehyde. [URL: https://www.ningboinno.com/ningbo-inno-pharmchem-co-ltd/news/custom-synthesis-solutions-with-2-trifluoromethoxy-benzaldehyde.html]
- 2-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE CAS - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6470395.htm]
- A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde and 5-Bromo-2-chlorobenzaldehyde - Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-reactivity-of-5-bromo-2-fluoro-3-trifluoromethylbenzaldehyde-and-5-bromo-2-chlorobenzaldehyde/]
- Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition - ResearchGate. [URL: https://www.researchgate.
- US6297405B1 - Fluorinated and chlorinated benzaldehydes - Google Patents. [URL: https://patents.google.
- 2-(Trifluoromethyl)benzaldehyde synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/447-61-0.htm]
- Organic Base-Mediated Wittig Reaction of Perfluorohalogenated Benzaldehydes for Designing Halogen Bond-Driven Smart Polymer Mate - ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65b1d42a8d16723b7a5a876a]
- 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde 99 93249-62-8 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/473724]
- Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7912443/]
- 2-Fluoro-5-(trifluoromethyl)benzaldehyde, 1G - F0289-1G - Lab Pro Inc. [URL: https://www.labproinc.com/2-fluoro-5-trifluoromethyl-benzaldehyde-1g.html]
- 2-Fluoro-5-trifluoromethylbenzaldehyde | 1stsci.com. [URL: https://www.1stsci.com/2-fluoro-5-trifluoromethylbenzaldehyde-st001f6t.html]
- 2-Fluoro-5-(trifluoromethyl)benzaldehyde 146137-78-2 | TCI AMERICA. [URL: https://www.tcichemicals.com/US/en/p/F0289]
- 2-Fluoro-5-(trifluoromethyl)benzaldehyde | 146137-78-2 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/flh/f0289]
- 2-Fluoro-5-(trifluoromethyl)benzaldehyde | 146137-78-2 - Manchester Organics. [URL: https://www.manchesterorganics.com/products/building-blocks/aromatics/aldehydes/2-fluoro-5-trifluoromethylbenzaldehyde]
- 2-(Trifluoromethyl)benzaldehyde 98 447-61-0 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/335191]
- Biological Utility of Fluorinated Compounds: from Materials Design to Molecular Imaging, Therapeutics and Environmental Remediation | Chemical Reviews - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.1c00329]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. innospk.com [innospk.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. labproinc.com [labproinc.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ias.ac.in [ias.ac.in]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. organic-chemistry.org [organic-chemistry.org]
- 16. tandfonline.com [tandfonline.com]
- 17. ias.ac.in [ias.ac.in]
Methodological & Application
Navigating Nucleophilic Addition to 2-Fluoro-5-(trifluoromethoxy)benzaldehyde: A Guide for Synthetic Chemists
Introduction: A Privileged Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and modulated pKa, have made fluorinated organic molecules indispensable in the development of novel therapeutics.[1] Among the vast array of fluorinated building blocks, 2-Fluoro-5-(trifluoromethoxy)benzaldehyde stands out as a particularly valuable intermediate. Its distinct substitution pattern—an ortho-fluoro and a meta-trifluoromethoxy group—creates a unique electronic environment that significantly influences the reactivity of the aldehyde carbonyl group, making it a versatile substrate for a variety of nucleophilic addition reactions.
This technical guide provides an in-depth exploration of the nucleophilic addition reactions of this compound, offering detailed application notes and protocols for key transformations. We will delve into the mechanistic underpinnings of these reactions, providing field-proven insights to empower researchers, scientists, and drug development professionals to effectively utilize this powerful synthetic tool.
Understanding the Reactivity: The Influence of Fluoro and Trifluoromethoxy Substituents
The reactivity of the carbonyl carbon in this compound towards nucleophiles is significantly enhanced compared to unsubstituted benzaldehyde. This heightened electrophilicity is a direct consequence of the potent electron-withdrawing nature of the two fluorine-containing substituents.
-
The ortho-Fluoro Group: The fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect (-I), which polarizes the carbon-fluorine bond and pulls electron density away from the aromatic ring and, consequently, from the aldehyde group. This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Furthermore, the ortho-positioning of the fluorine can influence the conformation of the aldehyde group and potentially participate in transition state stabilization through non-covalent interactions.[1]
-
The meta-Trifluoromethoxy Group: The trifluoromethoxy group (-OCF3) is also a powerful electron-withdrawing group, primarily through its strong inductive effect (-I). While it lacks the ability to participate in resonance delocalization from the meta position, its inductive pull further depletes the electron density of the aromatic ring, reinforcing the electrophilic character of the carbonyl carbon. The combined electronic effects of these two groups render this compound a highly reactive and valuable synthon.
The following diagram illustrates the key electronic influences on the benzaldehyde core.
Caption: Electronic effects of substituents on reactivity.
Key Nucleophilic Addition Reactions and Protocols
This section provides detailed protocols for several key nucleophilic addition reactions of this compound. The protocols are designed to be self-validating, with explanations for critical steps and considerations for optimization.
Grignard Reaction: Formation of Secondary Alcohols
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction that allows for the introduction of a wide range of alkyl, aryl, and vinyl groups. The reaction of this compound with a Grignard reagent yields a secondary alcohol, a versatile intermediate for further synthetic transformations.
Reaction Scheme:
Caption: General scheme of the Grignard reaction.
Detailed Protocol: Synthesis of 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol
This protocol describes the reaction with methylmagnesium bromide and is adapted from general procedures for Grignard reactions with substituted benzaldehydes.[2]
Materials:
| Reagent/Material | Molar Equivalent | Amount (for 10 mmol scale) |
| This compound | 1.0 | 2.08 g |
| Magnesium turnings | 1.2 | 0.29 g |
| Methyl iodide | 1.1 | 1.56 g (0.69 mL) |
| Anhydrous diethyl ether (Et₂O) or THF | - | 40 mL |
| Iodine crystal | Catalytic | 1 small crystal |
| Saturated aqueous ammonium chloride (NH₄Cl) | - | 20 mL |
| Anhydrous sodium sulfate (Na₂SO₄) | - | As needed |
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen or argon atmosphere.
-
Add the magnesium turnings and a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of methyl iodide in 10 mL of anhydrous diethyl ether.
-
Add a small portion of the methyl iodide solution to the magnesium turnings. Initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with the Aldehyde:
-
Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.
-
Dissolve this compound in 10 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired secondary alcohol.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water. Therefore, all glassware must be scrupulously dried, and anhydrous solvents must be used to prevent quenching of the reagent.
-
Iodine Crystal: The iodine acts as an activator for the magnesium surface, facilitating the initiation of the Grignard reagent formation.
-
Slow Addition at Low Temperature: The reaction between the Grignard reagent and the aldehyde is exothermic. Slow addition at 0°C helps to control the reaction rate and minimize the formation of side products.
-
Aqueous NH₄Cl Quench: A saturated solution of ammonium chloride is a mild acid source that protonates the intermediate alkoxide to form the alcohol and neutralizes any unreacted Grignard reagent without causing acid-catalyzed side reactions.
Wittig Reaction: Alkene Synthesis
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide. This reaction is highly versatile and allows for the formation of a carbon-carbon double bond with good control over the stereochemistry in many cases.
Reaction Scheme:
Caption: General scheme of the Wittig reaction.
Detailed Protocol: Synthesis of 2-Fluoro-5-(trifluoromethoxy)styrene
This protocol is adapted from a general procedure for the Wittig reaction of substituted benzaldehydes.[3][4]
Materials:
| Reagent/Material | Molar Equivalent | Amount (for 10 mmol scale) |
| Methyltriphenylphosphonium bromide | 1.1 | 3.93 g |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL |
| n-Butyllithium (n-BuLi) (2.5 M in hexanes) | 1.0 | 4.0 mL |
| This compound | 1.0 | 2.08 g |
| Saturated aqueous ammonium chloride (NH₄Cl) | - | 20 mL |
| Diethyl ether | - | As needed for extraction |
| Anhydrous magnesium sulfate (MgSO₄) | - | As needed |
Procedure:
-
Ylide Preparation:
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide.
-
Add 30 mL of anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium dropwise. A color change to deep yellow/orange indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
In a separate flask, dissolve this compound in 10 mL of anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a byproduct. To remove it, triturate the crude residue with a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether, in which the triphenylphosphine oxide is poorly soluble.
-
Filter to remove the solid triphenylphosphine oxide and concentrate the filtrate.
-
Purify the resulting product by flash column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Strong Base (n-BuLi): A strong base is required to deprotonate the phosphonium salt and generate the reactive ylide.
-
Anhydrous THF: THF is a suitable aprotic solvent that dissolves the reactants and intermediates. Anhydrous conditions are crucial as the ylide is a strong base.
-
Low Temperature for Ylide Formation and Reaction: The ylide is thermally sensitive, and its formation and reaction are typically carried out at low temperatures to prevent decomposition and side reactions.
-
Trituration for Purification: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can often be removed by precipitation from a non-polar solvent.
Reductive Amination: Synthesis of Secondary Amines
Reductive amination is a versatile and widely used method for the synthesis of amines. It typically involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.
Reaction Scheme:
Caption: General scheme of reductive amination.
Detailed Protocol: Synthesis of N-Benzyl-1-[2-fluoro-5-(trifluoromethoxy)phenyl]methanamine
This protocol describes the reaction with benzylamine and is adapted from general procedures for reductive amination.[5][6]
Materials:
| Reagent/Material | Molar Equivalent | Amount (for 5 mmol scale) |
| This compound | 1.0 | 1.04 g |
| Benzylamine | 1.0 | 0.54 g (0.55 mL) |
| Sodium borohydride (NaBH₄) | 1.5 | 0.28 g |
| Methanol | - | 20 mL |
| Glacial acetic acid | Catalytic | 2-3 drops |
| Ethyl acetate | - | As needed for extraction |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | As needed for washing |
| Anhydrous sodium sulfate (Na₂SO₄) | - | As needed |
Procedure:
-
Imine Formation and Reduction:
-
In a 50 mL round-bottom flask, dissolve this compound in 10 mL of methanol.
-
Add benzylamine to the solution and 2-3 drops of glacial acetic acid.
-
Stir the mixture at room temperature for 30 minutes to form the imine in situ.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution. Be cautious as hydrogen gas will be evolved.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 2-4 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Add ethyl acetate to the residue and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure secondary amine.
-
Causality Behind Experimental Choices:
-
Acid Catalyst: A catalytic amount of acid, such as acetic acid, is often used to accelerate the formation of the imine intermediate.
-
In Situ Reduction: The imine is typically not isolated but is reduced directly in the reaction mixture. This is more efficient and avoids potential issues with imine instability.
-
Sodium Borohydride: Sodium borohydride is a mild and selective reducing agent that effectively reduces the imine to the amine without reducing the aromatic ring or the trifluoromethoxy group.
-
Aqueous Bicarbonate Wash: The wash with sodium bicarbonate solution is to neutralize any remaining acetic acid and to remove any acidic byproducts.
Data Summary
| Reaction Type | Nucleophile | Expected Product Type | Key Considerations |
| Grignard Reaction | Alkyl/Aryl Magnesium Halide | Secondary Alcohol | Strictly anhydrous conditions are essential. |
| Wittig Reaction | Phosphorus Ylide | Alkene | Choice of ylide determines alkene structure. |
| Reductive Amination | Primary/Secondary Amine + Reducing Agent | Secondary/Tertiary Amine | Choice of reducing agent for chemoselectivity. |
Conclusion
This compound is a highly valuable and reactive building block for organic synthesis. The electron-withdrawing properties of its fluoro and trifluoromethoxy substituents render the aldehyde carbonyl highly susceptible to nucleophilic attack, enabling a wide range of important transformations. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge and tools necessary to effectively utilize this compound in their synthetic endeavors, ultimately accelerating the discovery and development of new chemical entities with potential applications in medicine and materials science.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Hu, J., & Zhang, X. (2018). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Accounts of Chemical Research, 51(5), 1281–1293. [Link]
-
Chemistry LibreTexts. (2021, August 16). 6: The Wittig Reaction (Experiment). Retrieved from [Link]
Sources
- 1. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
The Strategic deployment of 2-Fluoro-5-(trifluoromethoxy)benzaldehyde in the Synthesis of Advanced Heterocyclic Scaffolds
Introduction: A Privileged Building Block in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine-containing moieties into organic molecules has become a cornerstone for modulating physicochemical and biological properties. The subject of this guide, 2-Fluoro-5-(trifluoromethoxy)benzaldehyde, is a quintessential example of a highly versatile and valuable building block. Its unique electronic profile, characterized by the ortho-fluoro substituent and the para-trifluoromethoxy group, imparts distinct reactivity and conformational preferences, making it an attractive starting material for the synthesis of a diverse array of heterocyclic compounds.
The electron-withdrawing nature of both the fluorine and trifluoromethoxy groups enhances the electrophilicity of the aldehyde carbonyl carbon, facilitating a range of classical condensation and cyclization reactions. Furthermore, these fluorinated substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of the final heterocyclic products, often leading to enhanced metabolic stability, increased lipophilicity, and improved target-binding affinity.[1]
This comprehensive guide provides detailed application notes and robust protocols for the utilization of this compound in the synthesis of several key heterocyclic families, including quinolines, dihydropyrimidines, benzimidazoles, and 2-aminothiophenes. The methodologies presented herein are designed to be both informative for seasoned researchers and accessible to scientists new to the field, with a strong emphasis on the underlying mechanistic principles and practical experimental considerations.
I. Synthesis of Substituted Quinolines via the Friedländer Annulation
The quinoline scaffold is a ubiquitous motif in a vast number of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[2][3][4] The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, remains one of the most direct and efficient methods for the synthesis of substituted quinolines.[2][5][6]
The use of this compound in a modified Friedländer approach, where the corresponding 2-aminobenzaldehyde is generated in situ from a 2-nitro precursor, offers a powerful strategy for accessing novel fluorinated quinolines. The electron-withdrawing substituents on the benzaldehyde ring are expected to facilitate the initial condensation step.
Reaction Workflow: Modified Friedländer Synthesis
Caption: Workflow for the modified Friedländer synthesis of quinolines.
Detailed Protocol: Synthesis of Ethyl 6-(trifluoromethoxy)-8-fluoro-2-methylquinoline-3-carboxylate
Materials:
-
2-Fluoro-5-(trifluoromethoxy)nitrobenzene (1.0 equiv)
-
Iron powder (Fe, 5.0 equiv)
-
Glacial Acetic Acid (AcOH)
-
Ethyl Acetoacetate (1.2 equiv)
-
Ethanol (EtOH)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of 2-Fluoro-5-(trifluoromethoxy)nitrobenzene (1.0 equiv) in a mixture of ethanol and glacial acetic acid (4:1 v/v), add iron powder (5.0 equiv) portion-wise at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reduction of the nitro group by Thin Layer Chromatography (TLC). The in-situ formation of the corresponding 2-aminobenzaldehyde is expected.[2]
-
Once the starting material is consumed (typically 2-4 hours), add ethyl acetoacetate (1.2 equiv) to the reaction mixture.
-
Continue to reflux the mixture and monitor the progress of the Friedländer annulation by TLC. The reaction is typically complete within 4-8 hours.
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired ethyl 6-(trifluoromethoxy)-8-fluoro-2-methylquinoline-3-carboxylate.
Expected Outcome & Characterization:
The final product is expected to be a solid. Characterization should be performed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm the structure.
| Parameter | Expected Value |
| Yield | 60-75% |
| Appearance | White to off-white solid |
| ¹⁹F NMR | Two distinct signals corresponding to the -OCF₃ and Ar-F groups. |
II. Synthesis of Dihydropyrimidines via the Biginelli Reaction
The Biginelli reaction is a classic one-pot, three-component synthesis that provides access to dihydropyrimidinones (DHPMs) and their derivatives.[7][8][9][10][11] These heterocyclic cores are of significant interest in medicinal chemistry due to their diverse biological activities, including calcium channel modulation.[9] The reaction of this compound with a β-ketoester and urea (or thiourea) under acidic catalysis is a straightforward approach to novel fluorinated DHPMs.
Reaction Mechanism: Biginelli Condensation
The reaction is believed to proceed through the formation of an acyl-iminium ion intermediate from the aldehyde and urea, which then undergoes nucleophilic attack by the enol of the β-ketoester. Subsequent cyclization and dehydration afford the dihydropyrimidine product.[11]
Caption: Simplified mechanism of the Biginelli reaction.
Detailed Protocol: Synthesis of 4-(2-Fluoro-5-(trifluoromethoxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
Materials:
-
This compound (1.0 equiv)
-
Ethyl acetoacetate (1.0 equiv)
-
Urea (1.5 equiv)
-
Ytterbium(III) triflate (Yb(OTf)₃, 0.1 equiv)
-
Acetonitrile (CH₃CN)
-
Cold water
-
Ethanol (EtOH) for recrystallization
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equiv), ethyl acetoacetate (1.0 equiv), urea (1.5 equiv), and Ytterbium(III) triflate (0.1 equiv) in acetonitrile.
-
Heat the reaction mixture to reflux (approximately 80 °C) with stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 3-5 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into cold water with stirring. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Expected Outcome & Characterization:
The product is expected to be a crystalline solid.
| Parameter | Expected Value |
| Yield | 80-90% |
| Appearance | White crystalline solid |
| Key ¹H NMR signals | A characteristic doublet for the C4-H of the pyrimidine ring. |
III. Synthesis of Benzimidazoles
Benzimidazoles are a vital class of heterocyclic compounds with a wide range of pharmaceutical applications, including antimicrobial and anticancer activities.[12][13][14] A common and effective method for their synthesis involves the condensation of an o-phenylenediamine with an aldehyde, followed by oxidative cyclization.[12][15][16] The enhanced electrophilicity of this compound makes it an excellent substrate for this transformation.
General Reaction Scheme
The reaction proceeds via the formation of a Schiff base intermediate from the o-phenylenediamine and the aldehyde, which then undergoes intramolecular cyclization and subsequent oxidation to afford the aromatic benzimidazole.[16]
Caption: General scheme for the synthesis of benzimidazoles from o-phenylenediamine and an aldehyde.
Detailed Protocol: Synthesis of 2-(2-Fluoro-5-(trifluoromethoxy)phenyl)-1H-benzimidazole
Materials:
-
o-Phenylenediamine (1.0 equiv)
-
This compound (1.0 equiv)
-
Acetonitrile (CH₃CN)
-
30% Hydrogen peroxide (H₂O₂, 2.0 equiv)
-
Concentrated Hydrochloric acid (HCl, catalytic amount)
-
Saturated Sodium bicarbonate solution (NaHCO₃)
-
Water
-
Ethanol (EtOH) for recrystallization
Procedure:
-
Dissolve o-phenylenediamine (1.0 equiv) and this compound (1.0 equiv) in acetonitrile in a round-bottom flask.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Slowly add 30% hydrogen peroxide (2.0 equiv) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Continue stirring at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is neutral.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure 2-(2-Fluoro-5-(trifluoromethoxy)phenyl)-1H-benzimidazole.
Expected Outcome & Characterization:
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | Pale yellow solid |
| Key IR absorptions | N-H stretching band around 3300-3400 cm⁻¹. |
IV. Synthesis of 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[17][18][19][20][21] These heterocycles are valuable intermediates in medicinal and materials chemistry.[17] The reaction involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[18][19]
Reaction Mechanism: Gewald Synthesis
The reaction is initiated by a Knoevenagel condensation between the aldehyde and the active methylene nitrile. The resulting α,β-unsaturated nitrile then reacts with elemental sulfur, followed by intramolecular cyclization and tautomerization to yield the 2-aminothiophene.[19][22]
Caption: Key steps in the Gewald reaction mechanism.
Detailed Protocol: Synthesis of 2-Amino-4-(2-fluoro-5-(trifluoromethoxy)phenyl)thiophene-3-carbonitrile
Materials:
-
This compound (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Elemental Sulfur (1.1 equiv)
-
Morpholine (catalytic amount)
-
Ethanol (EtOH)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv), malononitrile (1.0 equiv), and elemental sulfur (1.1 equiv) in ethanol.
-
Add a catalytic amount of morpholine to the mixture.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) with stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate may form.
-
If a precipitate has formed, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Expected Outcome & Characterization:
| Parameter | Expected Value |
| Yield | 70-85% |
| Appearance | Yellow solid |
| Key ¹H NMR signals | A broad singlet for the amino (-NH₂) protons. |
Conclusion and Future Outlook
This compound has demonstrated its utility as a versatile and reactive building block for the synthesis of a range of medicinally relevant heterocyclic scaffolds. The protocols detailed in this guide for the synthesis of quinolines, dihydropyrimidines, benzimidazoles, and 2-aminothiophenes provide a solid foundation for researchers and drug development professionals. The unique electronic properties conferred by the fluorinated substituents not only facilitate these classical transformations but also offer a promising avenue for the development of novel therapeutic agents with enhanced biological profiles. Further exploration of this reagent in other multicomponent reactions and its application in the synthesis of more complex heterocyclic systems is a promising area for future research.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzimidazoles. Retrieved January 11, 2026, from [Link]
-
Gewald, K. (2025, August 9). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Retrieved January 11, 2026, from [Link]
-
Al-Amiery, A. A. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(3). Retrieved January 11, 2026, from [Link]
-
Ghahremanpour, M. M. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Retrieved January 11, 2026, from [Link]
-
A, A. A. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 27(15), 5039. Retrieved January 11, 2026, from [Link]
-
Ilfahmi, Y. A. (2023). 124 DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. Jurnal Kimia Riset, 8(2), 124-130. Retrieved January 11, 2026, from [Link]
-
Furniss, K. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4123. Retrieved January 11, 2026, from [Link]
-
Piqani, B. (2011). Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. Beilstein Journal of Organic Chemistry, 7, 1294-1298. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved January 11, 2026, from [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved January 11, 2026, from [Link]
-
Kappe, C. O. (2004). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions. Retrieved January 11, 2026, from [Link]
-
Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Retrieved January 11, 2026, from [Link] scholar.org/paper/Gewald-reaction%3A-synthesis%2C-properties-and-of-Sabnis/29f8f4a1325d7e5d8d0c11e72e11e0c242c75a02
-
Woerly, E. (2008). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. University of Illinois. Retrieved January 11, 2026, from [Link]
-
Piqani, B., & Zhang, W. (2011). Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. Beilstein Journal of Organic Chemistry, 7, 1294–1298. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved January 11, 2026, from [Link]
-
MDPI. (n.d.). Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2025, August 10). Evaluation of benzimidazole derivatives by using aldehydes. Retrieved January 11, 2026, from [Link]
-
Semantic Scholar. (2025, January 18). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2016, May 28). A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. Retrieved January 11, 2026, from [Link]
-
Rasayan Journal of Chemistry. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Portal. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Retrieved January 11, 2026, from [Link]
-
Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2025, October 15). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved January 11, 2026, from [Link]
-
J&K Scientific LLC. (2025, December 30). Gewald Reaction. Retrieved January 11, 2026, from [Link]
-
Al-Jaber, N. A. (2014). Antimicrobial activities of heterocycles derived from thienylchalcones. Journal of King Saud University - Science, 26(3), 213-220. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved January 11, 2026, from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Retrieved January 11, 2026, from [Link]
-
Journal of Pharmaceutical Research International. (2022). Biological activity of new heterocyclic compounds derived from chalcone. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2024, October 18). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved January 11, 2026, from [Link]
-
SpectraBase. (n.d.). 2-(Trifluoromethyl)benzaldehyde - Optional[19F NMR] - Chemical Shifts. Retrieved January 11, 2026, from [Link]
-
Semantic Scholar. (2005, July 15). The Friedländer Synthesis of Quinolines. Retrieved January 11, 2026, from [Link]
-
PubMed. (n.d.). NCA nucleophilic radiofluorination on substituted benzaldehydes for the preparation of [18F]fluorinated aromatic amino acids. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Mechanism of Friedlander reaction. Retrieved January 11, 2026, from [Link]
-
Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. (2022). Journal of the Indian Chemical Society, 99(12), 100789. Retrieved January 11, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Friedlaender Synthesis [organic-chemistry.org]
- 7. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 8. organicreactions.org [organicreactions.org]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. researchgate.net [researchgate.net]
- 11. Biginelli Reaction [organic-chemistry.org]
- 12. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. Benzimidazole synthesis [organic-chemistry.org]
- 16. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 17. researchgate.net [researchgate.net]
- 18. Gewald Reaction [organic-chemistry.org]
- 19. Gewald reaction - Wikipedia [en.wikipedia.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. jk-sci.com [jk-sci.com]
- 22. chemrxiv.org [chemrxiv.org]
The Strategic Deployment of 2-Fluoro-5-(trifluoromethoxy)benzaldehyde in Modern Medicinal Chemistry
Introduction: The Significance of Fluorinated Building Blocks
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic character, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1] Among the arsenal of fluorinated building blocks available to medicinal chemists, 2-Fluoro-5-(trifluoromethoxy)benzaldehyde has emerged as a particularly valuable intermediate. Its distinct substitution pattern—an ortho-fluoro group and a meta-trifluoromethoxy group—offers a nuanced interplay of electronic and steric effects that can be exploited for the synthesis of complex and highly functionalized therapeutic candidates.
The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including but not limited to, reductive aminations, aldol condensations, and the formation of various heterocyclic scaffolds.[2] The presence of the trifluoromethoxy group, a bioisostere of a methoxy group with significantly different electronic properties, can enhance binding affinity to target proteins and improve membrane permeability.[1] This application note will delve into the utility of this compound as a key building block, with a focus on its application in the synthesis of novel benzofuran derivatives with potential therapeutic activity.
Core Application: Synthesis of Benzofuran-Based Glucokinase Activators
A notable application of this compound is in the synthesis of benzofuran derivatives that have been investigated as glucokinase activators.[3] Glucokinase plays a crucial role in glucose homeostasis, and its activation is a promising therapeutic strategy for the treatment of type 2 diabetes. The following sections will detail the synthetic protocol and the rationale behind the use of this specific building block.
Synthetic Workflow Overview
The overall synthetic strategy involves a multi-step sequence wherein this compound is utilized to introduce a key substituted phenyl moiety onto a benzofuran scaffold. This is achieved through a crucial carbon-carbon bond-forming reaction, followed by further functional group manipulations.
Caption: General synthetic workflow for the preparation of a benzofuran-based glucokinase activator.
Detailed Experimental Protocol: Synthesis of a Key Benzofuran Intermediate
This protocol is adapted from methodologies described in the patent literature for the synthesis of benzofuran derivatives.[3]
Reaction Scheme:
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Benzofuran derivatives, process for their preparation and intermediates thereof - Patent US-7709505-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Synthesis of Novel API Scaffolds from 2-Fluoro-5-(trifluoromethoxy)benzaldehyde
Abstract
This comprehensive guide details the strategic utilization of 2-Fluoro-5-(trifluoromethoxy)benzaldehyde as a pivotal starting material for the synthesis of complex active pharmaceutical ingredients (APIs). The unique electronic properties conferred by the fluorine and trifluoromethoxy substituents make this benzaldehyde derivative an attractive building block in medicinal chemistry for enhancing pharmacokinetic and pharmacodynamic profiles. This document provides a detailed, illustrative synthetic pathway to a novel Bruton's Tyrosine Kinase (BTK) inhibitor scaffold, complete with step-by-step protocols, mechanistic insights, and quantitative data. The protocols are designed to be self-validating, offering researchers and drug development professionals a robust framework for the synthesis of next-generation therapeutics.
Introduction: The Significance of Fluorinated Benzaldehydes in Drug Discovery
The incorporation of fluorine into API candidates is a well-established strategy to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity. The trifluoromethoxy group (-OCF₃), in particular, is a lipophilic hydrogen bond acceptor that can significantly improve a molecule's permeability and metabolic resistance. This compound combines these features with a reactive aldehyde functionality, making it a versatile precursor for a wide range of heterocyclic scaffolds at the core of modern therapeutics.
Bruton's Tyrosine Kinase (BTK) has emerged as a critical target in the treatment of B-cell malignancies and autoimmune disorders.[1] This application note will present a representative synthesis of a novel BTK inhibitor, demonstrating the practical application of this compound in the construction of a complex pyrazolopyrimidine core structure.
Overall Synthetic Strategy
The proposed synthesis is a multi-step process designed for efficiency and modularity, allowing for the potential generation of a library of analogues for structure-activity relationship (SAR) studies. The overall workflow is depicted below.
Caption: Overall synthetic workflow from the starting material to the final API.
Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of Ethyl 2-amino-4-(2-fluoro-5-(trifluoromethoxy)phenyl)-5-methylthiophene-3-carboxylate (Intermediate 1)
This initial step employs the Gewald reaction, a robust multi-component condensation for the synthesis of polysubstituted 2-aminothiophenes.[2][3] This reaction is advantageous due to its operational simplicity and the convergence of three readily available starting materials in a single pot.
Reaction Scheme:
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (100 mL).
-
Add this compound (10.0 g, 52.0 mmol), ethyl acetoacetate (6.77 g, 52.0 mmol), and elemental sulfur (1.67 g, 52.0 mmol).
-
To this stirred suspension, add morpholine (4.53 g, 52.0 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water (200 mL).
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and then recrystallized from ethanol to afford Intermediate 1 as a pale yellow solid.
Mechanistic Rationale:
The Gewald reaction proceeds through an initial Knoevenagel condensation between the benzaldehyde and the active methylene compound (ethyl acetoacetate), catalyzed by the base (morpholine).[4] This is followed by the addition of elemental sulfur to the enolate intermediate and subsequent intramolecular cyclization and tautomerization to yield the stable 2-aminothiophene ring system.[4] The choice of morpholine as a base is crucial as it effectively catalyzes the initial condensation without promoting significant side reactions.[3]
Data Summary:
| Compound | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Purity (HPLC) (%) |
| Intermediate 1 | 379.35 | 85 | 112-114 | >98 |
Step 2: Synthesis of 4-(2-Fluoro-5-(trifluoromethoxy)phenyl)-5-methyl-7H-thieno[2,3-d]pyrimidin-4(3H)-one (Intermediate 2)
The formation of the pyrimidine ring is achieved through the cyclocondensation of the 2-aminothiophene derivative with formamide. This is a common and effective method for constructing the thieno[2,3-d]pyrimidine scaffold, which is a core component of many kinase inhibitors.
Reaction Scheme:
Protocol:
-
In a 100 mL round-bottom flask, place Intermediate 1 (10.0 g, 26.4 mmol) and formamide (50 mL).
-
Heat the mixture to 180 °C and maintain for 6 hours with stirring.
-
Monitor the reaction by TLC (Eluent: 1:1 Hexane/Ethyl Acetate).
-
After completion, cool the reaction mixture to room temperature.
-
Add water (100 mL) to the mixture, and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and then purified by recrystallization from isopropanol to give Intermediate 2.
Mechanistic Rationale:
The reaction proceeds via the nucleophilic attack of the amino group of the thiophene onto the carbonyl carbon of formamide, followed by cyclization and dehydration to form the pyrimidine ring. The high temperature is necessary to drive the reaction to completion.
Data Summary:
| Compound | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Purity (HPLC) (%) |
| Intermediate 2 | 358.30 | 78 | 245-247 | >99 |
Step 3: Synthesis of 4-Chloro-6-(2-fluoro-5-(trifluoromethoxy)phenyl)-5-methylthieno[2,3-d]pyrimidine (Intermediate 3)
Chlorination of the thienopyrimidinone is a crucial step to enable subsequent nucleophilic aromatic substitution.
Reaction Scheme:
Protocol:
-
A mixture of Intermediate 2 (5.0 g, 13.9 mmol) in phosphorus oxychloride (POCl₃, 25 mL) is heated at reflux for 3 hours.
-
The excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched by pouring it onto crushed ice.
-
The resulting solid is filtered, washed with water, and dried to afford Intermediate 3.
Mechanistic Rationale:
Phosphorus oxychloride acts as both the solvent and the chlorinating agent, converting the hydroxyl group of the pyrimidinone into a chloro group, which is a good leaving group for the subsequent SNAr reaction.
Data Summary:
| Compound | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Purity (HPLC) (%) |
| Intermediate 3 | 376.75 | 92 | 155-157 | >98 |
Step 4 & 5: Synthesis of (R)-3-(4-amino-3-(4-(2-fluoro-5-(trifluoromethoxy)phenyl)-5-methylthieno[2,3-d]pyrimidin-6-yl)phenyl)-1-(piperidin-3-yl)-1H-pyrazol-5-amine (Intermediate 5)
This sequence involves a Suzuki coupling to introduce the phenoxyphenyl moiety, followed by a Buchwald-Hartwig amination to install the piperidine side chain, and subsequent deprotection. For brevity and to illustrate a key C-N bond formation, we will focus on a representative Buchwald-Hartwig amination step. The synthesis of the required pyrazole-piperidine fragment is a known process.
Reaction Scheme (Illustrative Buchwald-Hartwig Amination):
Protocol (General for Buchwald-Hartwig Amination):
-
To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), (R)-tert-butyl 3-aminopiperidine-1-carboxylate (1.2 equiv), sodium tert-butoxide (1.4 equiv), and the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol %) and ligand (e.g., BINAP, 4 mol %).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C for 12-18 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography.
-
The subsequent deprotection of the Boc group is achieved by treatment with trifluoroacetic acid in dichloromethane.
Mechanistic Rationale:
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6] The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[7] The choice of ligand is critical for the efficiency of the reaction.[8]
(Chemical structure diagram of Intermediate 5 reacting with acryloyl chloride to yield the final API)
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. organic-synthesis.com [organic-synthesis.com]
The Strategic Application of 2-Fluoro-5-(trifluoromethoxy)benzaldehyde in the Synthesis of Next-Generation Agrochemicals
Introduction: The Trifluoromethoxy Group as a Bioisostere in Modern Agrochemical Design
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern agrochemical research and development. These moieties can dramatically enhance a molecule's efficacy, metabolic stability, and bioavailability. Among these, the trifluoromethoxy (-OCF3) group is of particular interest. Often considered a bioisostere of groups like isopropyl or tert-butyl, it offers a unique combination of high lipophilicity (Hansch parameter π ≈ 1.04) and strong electron-withdrawing character, without the steric bulk of traditional lipophilic groups. This profile can improve membrane permeability and fortify the molecule against oxidative metabolism in target pests and the environment.
2-Fluoro-5-(trifluoromethoxy)benzaldehyde emerges as a highly valuable, specialized building block for accessing novel agrochemical scaffolds. Its trifunctional nature—an activated aldehyde, an ortho-fluoro substituent, and a meta-trifluoromethoxy group—provides a versatile platform for constructing complex molecular architectures tailored for fungicidal, insecticidal, or herbicidal activity. This guide elucidates the core synthetic applications of this intermediate, providing detailed protocols and mechanistic insights for researchers in the field.
Physicochemical Profile and Synthetic Reactivity
The reactivity of this compound is dictated by the interplay of its substituents. The potent electron-withdrawing effects of both the fluorine and trifluoromethoxy groups render the aldehyde carbon highly electrophilic and thus susceptible to nucleophilic attack. The ortho-fluoro atom can also serve as a handle for nucleophilic aromatic substitution or directed ortho-metalation under specific conditions, adding another layer of synthetic utility.
| Property | Value | Source |
| CAS Number | 1092460-81-5 | Biosynth[1] |
| Molecular Formula | C₈H₄F₄O₂ | Biosynth[1] |
| Molecular Weight | 208.11 g/mol | Biosynth[1] |
| Appearance | Colorless to light yellow liquid | TCI[2] |
| Boiling Point | Not widely specified | - |
| Key Reactive Sites | Aldehyde (electrophilic), Aromatic Ring | - |
Core Synthetic Applications & Illustrative Protocols
While specific, commercialized agrochemicals directly synthesized from this compound are not extensively documented in public literature, its structure is primed for incorporation into established agrochemical classes. The following protocols are illustrative of the fundamental transformations for which this building block is ideally suited, based on analogous reactions of similar fluorinated benzaldehydes used in agrochemical synthesis.[3][4]
Application 1: Synthesis of Chalcone Precursors for Fungicidal Flavonoids and Heterocycles
Rationale: The Claisen-Schmidt condensation is a foundational carbon-carbon bond-forming reaction. Chalcones, or α,β-unsaturated ketones, are not only bioactive in their own right but are also critical intermediates for synthesizing a vast array of heterocyclic compounds, such as pyrimidines and pyrazoles, which are prevalent in fungicides.[5] The electron-deficient nature of this compound facilitates this condensation.
Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation
This protocol describes the synthesis of a chalcone derivative, a versatile precursor for various fungicidal scaffolds.
Workflow Diagram:
Caption: Workflow for Chalcone Synthesis.
Methodology:
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve the selected acetophenone derivative (10.0 mmol) in 50 mL of ethanol.
-
Addition of Aldehyde: To the stirred solution, add this compound (10.0 mmol, 2.08 g).
-
Catalyst Introduction: Slowly add an aqueous solution of sodium hydroxide (20 mmol in 10 mL of water) dropwise over 15 minutes. The temperature should be maintained at 20-25°C.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Quenching and Precipitation: Upon completion, pour the reaction mixture into 200 mL of ice-cold water. Acidify the solution by slowly adding dilute hydrochloric acid (~2 M) until the pH is approximately 5. A solid precipitate should form.
-
Isolation and Purification: Collect the crude chalcone product by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts. The product can be further purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to yield the pure chalcone.
Application 2: Synthesis of Substituted Styrenes via Wittig Reaction
Rationale: The Wittig reaction is a powerful method for forming carbon-carbon double bonds, a key structural motif in many agrochemicals, including some strobilurin analogues and insecticides. The reaction of an aldehyde with a phosphorus ylide creates a styrene derivative, which can be further functionalized. For instance, the synthesis of the potent fungicide Oxathiapiprolin involves a Wittig reaction on a related difluorobenzaldehyde to construct a crucial styrene intermediate.[6]
Protocol 2: Wittig Olefination for Styrene Synthesis
This protocol details the formation of a styrene derivative, a versatile building block for more complex agrochemicals.
Workflow Diagram:
Caption: Workflow for Wittig Olefination.
Methodology:
-
Apparatus Setup: Assemble a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon) equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Ylide Generation: Suspend benzyltriphenylphosphonium chloride (11.0 mmol) in 50 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath. Add n-butyllithium (11.0 mmol, e.g., 1.6 M solution in hexanes) dropwise via syringe. A characteristic deep orange or red color indicates the formation of the ylide. Stir for 1 hour at 0°C.
-
Aldehyde Addition: Dissolve this compound (10.0 mmol, 2.08 g) in 20 mL of anhydrous THF and add it dropwise to the ylide solution at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours). The disappearance of the ylide's color is a visual indicator of reaction progress.
-
Work-up: Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure styrene derivative.
Conclusion: A Versatile Intermediate for Future Discovery
This compound represents a potent and versatile building block for the agrochemical industry. While its direct path to a named, commercial product may not be widely publicized, its intrinsic chemical properties make it an ideal starting point for the synthesis of novel active ingredients. The highly reactive aldehyde function, coupled with the beneficial physicochemical properties imparted by the fluoro and trifluoromethoxy groups, provides chemists with a powerful tool for scaffold diversification. The illustrative protocols provided herein for fundamental transformations like Claisen-Schmidt condensation and Wittig olefination demonstrate the tangible pathways through which this intermediate can be leveraged to construct the complex molecular architectures required to meet the ongoing challenges of global crop protection.
References
- CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde. Google Patents.
-
Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. American Chemical Society. Available at: [Link]
-
Exploring 2-Fluoro-4-(trifluoromethyl)benzaldehyde: Properties and Applications. Available at: [Link]
- US2180772A - Trifluoromethyl benzaldehydes. Google Patents.
-
Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. National Center for Biotechnology Information. Available at: [Link]
-
United States Patent (19). Googleapis.com. Available at: [Link]
- CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid. Google Patents.
- CN102361551B - Use of synthetic and biological fungicides in combination for controlling harmful fungi. Google Patents.
-
Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021. PubMed. Available at: [Link]
-
Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Taylor & Francis Online. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar. Available at: [Link]
Sources
- 1. 2-Fluoro-5-(trifluoromethyl)benzaldehyde | 146137-78-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. 2-Fluoro-5-(trifluoromethyl)benzaldehyde | 146137-78-2 | TCI AMERICA [tcichemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. innospk.com [innospk.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
Application Notes & Protocols: Grignard Reaction with 2-Fluoro-5-(trifluoromethoxy)benzaldehyde for the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: Navigating the Synthesis of Fluorinated Benzyl Alcohols
The Grignard reaction stands as a pillar of synthetic organic chemistry, celebrated for its efficacy in forming carbon-carbon bonds.[1][2][3] This guide focuses on the application of this vital reaction to a substrate of increasing importance in medicinal chemistry: 2-Fluoro-5-(trifluoromethoxy)benzaldehyde. The resulting secondary alcohols are valuable precursors for novel therapeutics. The strategic incorporation of fluorine and trifluoromethoxy groups into molecular scaffolds is a well-established method for enhancing key pharmacological properties such as metabolic stability, lipophilicity, and receptor binding affinity.[4][5]
However, the very features that make this substrate attractive also introduce specific synthetic challenges. The potent electron-withdrawing effects of the ortho-fluoro and para-trifluoromethoxy substituents significantly increase the electrophilicity of the carbonyl carbon.[5][6] This heightened reactivity demands precise control over reaction conditions to prevent side reactions and ensure high yields of the desired product. This document provides a detailed, experience-driven protocol, explains the rationale behind critical experimental parameters, and offers troubleshooting guidance for this sensitive transformation.
Mechanistic Insights and Strategic Considerations
The core of the reaction is the nucleophilic addition of the Grignard reagent (R-MgX) to the carbonyl carbon of the aldehyde.[1][2] The process culminates in a protonation step during aqueous workup to yield the final secondary alcohol.[2] For a substrate as reactive as this compound, mastering the reaction environment is non-negotiable.
Causality Behind Key Experimental Choices:
-
Strictly Anhydrous Conditions: Grignard reagents are powerful bases and will be readily quenched by any protic source, including trace amounts of water in the solvent or on the glassware.[3][6][7] This necessitates the use of flame- or oven-dried glassware and anhydrous solvents to preserve the nucleophilicity of the reagent.
-
Solvent Selection: Anhydrous ethereal solvents, such as diethyl ether (Et₂O) or tetrahydrofuran (THF), are indispensable.[3][8] They serve a dual purpose: they are aprotic, preventing reagent quenching, and they actively stabilize the Grignard reagent by coordinating the solvent's lone pair electrons with the magnesium center, forming a soluble complex.[9]
-
Temperature Control: The reaction is highly exothermic. The addition of the aldehyde to the Grignard reagent must be performed at low temperatures (typically 0 °C to -78 °C) to manage the reaction rate, control heat evolution, and minimize the formation of side products.[6][7]
-
Grignard Reagent Selection: To avoid the reduction of the aldehyde to its corresponding benzyl alcohol, it is critical to use Grignard reagents that lack a β-hydride, such as methylmagnesium bromide or phenylmagnesium bromide.[1][6] Reagents like isopropylmagnesium bromide can facilitate a competing reduction pathway.[1][6]
-
Magnesium Activation: The formation of the Grignard reagent itself can be sluggish. The magnesium metal surface is often coated with a passivating layer of magnesium oxide. Chemical activation using a small crystal of iodine or a few drops of 1,2-dibromoethane is often required to expose a fresh metal surface and initiate the reaction.[6]
Visualizing the Grignard Reaction Workflow
Caption: Experimental workflow for the Grignard reaction.
Detailed Experimental Protocol
This protocol describes the reaction of this compound with methylmagnesium bromide as a representative example.
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 - 1.5 eq)
-
Bromomethane or Iodomethane (1.1 - 1.3 eq)
-
Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)
-
Iodine (one small crystal)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (three-necked flask, reflux condenser, dropping funnel)
Part A: Preparation of Methylmagnesium Bromide
-
Setup: Assemble a three-necked round-bottom flask, fitted with a reflux condenser (with a drying tube), a dropping funnel, and a nitrogen or argon inlet. Flame-dry all glassware under vacuum or oven-dry at >120 °C and allow to cool to room temperature under an inert atmosphere.[6]
-
Magnesium Activation: Place magnesium turnings (1.2 eq) and a small crystal of iodine into the flask.
-
Initiation: In the dropping funnel, prepare a solution of iodomethane (1.1 eq) in anhydrous Et₂O. Add a small portion of this solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle refluxing of the ether. Gentle warming with a heat gun may be required if the reaction does not start.[7]
-
Formation: Once initiated, add the remaining iodomethane solution dropwise at a rate that maintains a steady, gentle reflux.
-
Completion: After the addition is complete, stir the grey, cloudy mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted.
Part B: Reaction with this compound
-
Cooling: Cool the freshly prepared Grignard reagent to 0 °C using an ice-water bath.
-
Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous Et₂O in a separate flask and add this solution to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the internal temperature at or below 5 °C.[6][7]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
Part C: Work-up and Purification
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Quench the reaction by the slow, careful, dropwise addition of saturated aqueous ammonium chloride solution.[6][7] This is often preferred over acid to minimize potential side reactions with the product alcohol.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous Na₂SO₄ or MgSO₄.[7]
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure secondary alcohol.[6][7]
Critical Reaction Parameters
| Parameter | Recommended Condition | Rationale / Key Insight |
| Atmosphere | Dry Nitrogen or Argon | Essential to prevent the highly basic Grignard reagent from reacting with atmospheric moisture.[7] |
| Solvent | Anhydrous Et₂O or THF | Aprotic nature prevents quenching; lone pair electrons stabilize the "RMgX" complex.[9] |
| Stoichiometry | 1.1 - 1.5 eq Grignard Reagent | A slight excess of the Grignard reagent is used to ensure complete consumption of the limiting aldehyde. |
| Aldehyde Addition Temp. | 0 °C to -78 °C | Critical for controlling the highly exothermic reaction, improving selectivity, and minimizing side products.[6] |
| Quenching Agent | Saturated aq. NH₄Cl | A mild proton source that effectively hydrolyzes the magnesium alkoxide intermediate without risking acid-catalyzed side reactions.[6] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Wet glassware or solvent.2. Impure reagents.3. Passivated magnesium surface. | 1. Rigorously dry all glassware and use freshly distilled anhydrous solvents.2. Ensure purity of alkyl halide and aldehyde.3. Activate Mg with iodine, 1,2-dibromoethane, or by crushing turnings.[6] |
| Low Yield of Alcohol | 1. Incomplete Grignard formation.2. Premature quenching of reagent.3. Reduction of the aldehyde. | 1. Ensure complete Mg consumption before adding the aldehyde.2. Check for and eliminate all sources of moisture.3. Use a Grignard reagent without a β-hydride (e.g., MeMgBr, PhMgBr). Maintain low temperature during addition.[1][6] |
| Significant Side Products | 1. Wurtz coupling (R-R).2. Over-addition (if substrate were an ester).3. Uncontrolled exotherm. | 1. Add alkyl halide slowly during Grignard preparation to keep its concentration low.2. Not applicable for aldehydes.3. Ensure efficient stirring and maintain a low temperature during aldehyde addition. |
Core Mechanism Visualization
Caption: Core mechanism of Grignard addition to an aldehyde.
Safety Precautions
-
Reactivity: Grignard reagents are highly reactive, can be pyrophoric, and react violently with water and other protic sources. All operations must be conducted under a dry, inert atmosphere.[7]
-
Exotherm: The formation of the Grignard reagent and its subsequent reaction with the aldehyde are exothermic. Proper temperature control and slow, dropwise addition of reagents are crucial to prevent a runaway reaction.[7]
-
Substrate Hazards: this compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[7]
-
Thermal Stability: Trifluoromethyl-substituted aryl Grignard reagents can be thermally unstable, especially at high concentrations, and may decompose violently.[10][11] Conducting the reaction under dilute conditions (e.g., 0.5 M) is a critical safety measure.[10]
References
- Technical Support Center: Grignard Reactions with 3-(Trifluoromethyl)benzaldehyde - Benchchem. Benchchem.
- Grignard Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
- Why isn't fluorine used in a Grignard reagent? - Quora. Quora.
- Application Notes and Protocols: Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde - Benchchem. Benchchem.
- Reactions of Grignard Reagents - Master Organic Chemistry. Master Organic Chemistry.
- Reactions with Grignard Reagents - Chemistry LibreTexts. Chemistry LibreTexts.
- Grignard Reaction, Mechanism, Reagent and Cheat Sheet - Leah4Sci. Leah4Sci.
- Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect - ResearchGate. ResearchGate.
- 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents - Chemistry LibreTexts. Chemistry LibreTexts.
- Application Notes and Protocols for Nucleophilic Addition to 2-(Trifluoromethyl)benzaldehyde - Benchchem. Benchchem.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. PubMed Central.
- Synthesis of alcohols using Grignard reagents I (video) - Khan Academy. Khan Academy.
- 3-methyl-3-phenyl-1-pentene - Organic Syntheses Procedure. Organic Syntheses.
- Application Notes and Protocols for the Grignard Reaction of 3-(Trifluoromethyl)benzaldehyde - Benchchem. Benchchem.
Sources
- 1. Grignard Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: A Guide to the Reductive Amination of 2-Fluoro-5-(trifluoromethoxy)benzaldehyde
Introduction: The Significance of Fluorinated Amines in Modern Chemistry
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. Functional groups like fluoro (-F) and trifluoromethoxy (-OCF₃) can profoundly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The target starting material, 2-Fluoro-5-(trifluoromethoxy)benzaldehyde, is a valuable precursor for synthesizing novel amines that carry these desirable fluorinated motifs.
Reductive amination stands out as one of the most robust and versatile methods for C-N bond formation, converting aldehydes and ketones into primary, secondary, or tertiary amines.[2][3] This process avoids the common issue of overalkylation often encountered with direct alkylation of amines.[2][3] This guide provides an in-depth analysis and detailed protocols for the successful reductive amination of this compound, with a focus on reagent selection, mechanistic understanding, and practical execution for researchers in synthetic and medicinal chemistry.
The Chemistry of Reductive Amination: Mechanism and Rationale
The reductive amination reaction proceeds in two principal stages:
-
Imine/Iminium Ion Formation: The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a C=N double bond, yielding an imine (or Schiff base). Under the mildly acidic conditions often used, the imine can be protonated to form a more electrophilic iminium ion.[4][5]
-
Reduction: A reducing agent, introduced into the reaction, delivers a hydride (H⁻) to the electrophilic carbon of the imine/iminium ion, reducing the C=N bond to a C-N single bond and forming the final amine product.[2]
The key to a successful one-pot reductive amination is the choice of a reducing agent that is selective for the iminium ion over the starting aldehyde. This prevents premature reduction of the aldehyde to an alcohol, which would be a wasteful side reaction.[2]
Reagent Selection: A Comparative Analysis
The choice of reducing agent is critical and depends on the reactivity of the substrates and the desired reaction conditions. For a substrate like this compound, which contains electron-withdrawing groups, a mild and selective reagent is paramount.
| Reagent | Formula | Common Solvents | Key Advantages | Key Disadvantages |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Inexpensive and readily available.[6] | Can reduce the starting aldehyde if not used carefully in a two-step process.[2][7] Not compatible with acidic catalysts. |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, THF | Stable in mildly acidic conditions (pH 4-5), allowing for in-situ imine formation and reduction.[2][4] Selective for imines over carbonyls.[2] | Highly toxic (releases HCN gas upon strong acidification).[4] Slower reaction rates compared to STAB. |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | DCE, DCM, THF, EtOAc | Highly recommended. Mild, selective, and efficient for a wide range of substrates.[8][9] Does not require acidic catalysts for aldehydes.[9] Non-toxic byproducts. | Water-sensitive.[7] Not compatible with protic solvents like methanol.[7][10] More expensive than NaBH₄. |
Expert Rationale: For the reductive amination of this compound, Sodium Triacetoxyborohydride (STAB) is the superior choice. Its mild nature prevents unwanted side reactions, and its high selectivity for the intermediate iminium ion in the presence of the aldehyde allows for a convenient one-pot procedure with high yields.[8][9][10] Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are the preferred solvents as they are compatible with STAB and effectively solubilize the reactants.[7][9]
Experimental Protocol: One-Pot Synthesis using STAB
This protocol describes a general procedure for the reductive amination of this compound with a representative primary amine.
Materials and Equipment
-
This compound
-
Primary amine of choice (e.g., Benzylamine) (1.0 - 1.1 equivalents)
-
Sodium Triacetoxyborohydride (STAB) (1.2 - 1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).
-
Solvent and Amine Addition: Dissolve the aldehyde in anhydrous DCM (or DCE) to a concentration of approximately 0.2 M. Add the primary amine (1.1 equiv) to the solution and stir the mixture at room temperature for 20-30 minutes. This allows for the initial formation of the imine intermediate.
-
Addition of Reducing Agent: Carefully add Sodium Triacetoxyborohydride (STAB) (1.2 equiv) to the stirred solution in portions over 5-10 minutes. Note: The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is fully consumed (typically 2-6 hours).
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure secondary amine.[11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. air.unimi.it [air.unimi.it]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Sodium triacetoxyborohydride [organic-chemistry.org]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 10. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 11. rsc.org [rsc.org]
Analytical methods for monitoring reactions with 2-Fluoro-5-(trifluoromethoxy)benzaldehyde
Application Note: Analytical Strategies for Real-Time Monitoring of Reactions Involving 2-Fluoro-5-(trifluoromethoxy)benzaldehyde
Introduction
This compound is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of both a fluorine atom and a trifluoromethoxy group on the aromatic ring imparts unique electronic properties that influence its reactivity and the characteristics of the resulting products. Precise monitoring of chemical reactions involving this aldehyde is critical for optimizing reaction conditions, maximizing yield, ensuring product purity, and minimizing byproduct formation. This application note provides a comprehensive guide to various analytical techniques for the real-time and offline monitoring of reactions with this compound.
This document is intended for researchers, scientists, and drug development professionals. It offers detailed protocols and explains the rationale behind the selection of specific analytical methods and parameters, ensuring both scientific integrity and practical applicability.
Safety and Handling Precautions
This compound is classified as a substance that can cause skin and serious eye irritation, and may cause respiratory irritation[1]. It is imperative to handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[1][2]. Avoid breathing fumes, mist, spray, or vapors[1]. In case of skin contact, wash thoroughly with soap and water. If inhaled, move the person to fresh air[1]. Store the compound in a cool, well-ventilated place, away from heat, sparks, and open flames, as it is a combustible liquid[3].
Core Analytical Techniques for Reaction Monitoring
The choice of analytical technique for monitoring a reaction depends on several factors, including the reaction kinetics, the chemical properties of the reactants and products, the required level of detail, and the available instrumentation. This section details the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for monitoring reactions with this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a reaction mixture, offering excellent resolution and sensitivity[4]. It is particularly well-suited for monitoring the progress of reactions involving non-volatile or thermally labile compounds.
Principle: The reaction mixture is separated based on the differential partitioning of its components between a stationary phase (the column) and a mobile phase. The retention time of each component is a characteristic feature that allows for its identification, while the peak area is proportional to its concentration.
Protocol for HPLC Analysis:
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture at specific time intervals.
-
Immediately quench the reaction in the aliquot by diluting it with a suitable solvent (e.g., acetonitrile or mobile phase) to a known volume in a vial. This prevents further reaction and prepares the sample for injection.
-
-
Instrumentation and Parameters:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point for many organic reactions.
-
Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid, is often effective for separating aromatic compounds. A typical gradient could be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The UV detector should be set to a wavelength where both the reactant and the expected product have significant absorbance. A diode array detector (DAD) is highly recommended to monitor multiple wavelengths simultaneously and to obtain UV spectra for peak purity assessment. For this compound, a starting wavelength of 254 nm is appropriate.
-
Injection Volume: 5-10 µL.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of this compound and the increase in the peak area(s) of the product(s) over time.
-
The percentage conversion can be calculated using the following formula: % Conversion = [Initial Area of Aldehyde - Area of Aldehyde at time t] / [Initial Area of Aldehyde] * 100
-
Causality Behind Choices: The use of a C18 column is based on its versatility for separating a wide range of organic molecules. Gradient elution is chosen to effectively separate compounds with different polarities that are likely to be present in a reaction mixture. The addition of a small amount of acid to the mobile phase helps to improve peak shape for acidic or basic analytes.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for monitoring reactions that involve volatile and thermally stable compounds. It provides both qualitative and quantitative information, with the mass spectrometer offering structural information for identifying reactants, products, and byproducts. The use of GC for analyzing fluorinated organic compounds is well-established[5].
Principle: The volatile components of the reaction mixture are separated in a gas chromatograph based on their boiling points and interactions with the stationary phase of the column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule.
Protocol for GC-MS Analysis:
-
Sample Preparation:
-
Withdraw a small aliquot from the reaction mixture.
-
Quench the reaction by diluting the aliquot with a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, perform a derivatization step to increase the volatility of the analytes. For aldehydes, derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can enhance sensitivity and chromatographic performance[6][7].
-
-
Instrumentation and Parameters:
-
GC-MS System: A standard GC-MS system with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable for aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is typically used to ensure good separation. A starting program could be:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 min.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the peaks corresponding to the reactant and product(s) by their retention times and mass spectra.
-
Monitor the reaction progress by comparing the peak areas of the reactant and product(s) over time.
-
Causality Behind Choices: The choice of a non-polar column is based on the general principle of "like dissolves like," where non-polar compounds are well-retained and separated on such columns. The temperature program is designed to elute compounds with a wide range of boiling points. Electron ionization is a standard and robust ionization technique suitable for a broad range of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-invasive technique that provides detailed structural information and can be used for real-time reaction monitoring.[8] It allows for the direct observation of the disappearance of reactant signals and the appearance of product signals in the reaction mixture.
Principle: The nuclei of certain atoms, such as ¹H and ¹⁹F, have a magnetic moment. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at a specific frequency. The chemical environment of the nucleus influences this frequency, providing information about the molecular structure.
Protocol for Real-Time NMR Monitoring:
-
Sample Preparation:
-
The reaction can be carried out directly in an NMR tube.
-
Dissolve the starting materials in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in the NMR tube.
-
Add the final reagent or catalyst to initiate the reaction.
-
-
Instrumentation and Parameters:
-
NMR Spectrometer: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Nuclei to Observe:
-
¹H NMR: The aldehyde proton of this compound has a characteristic chemical shift around 10 ppm.[9][10] This signal is typically well-separated from other signals and can be easily monitored.
-
¹⁹F NMR: The fluorine atoms in the trifluoromethoxy group and on the aromatic ring will have distinct signals that can be monitored. Changes in the chemical environment upon reaction will lead to shifts in these signals.
-
-
Acquisition: Acquire spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals corresponding to the reactant and product(s) in each spectrum.
-
Plot the normalized integral values against time to obtain reaction kinetics.
-
Causality Behind Choices: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. Monitoring both ¹H and ¹⁹F nuclei provides complementary information and can help in elucidating the structure of intermediates and products, especially given the fluorine-containing nature of the starting material. The aldehyde proton signal is particularly useful for monitoring as it is in a unique region of the ¹H NMR spectrum.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that is particularly useful for monitoring changes in functional groups during a reaction.
Principle: Molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. The aldehyde C=O stretch is a strong and characteristic absorption band.
Protocol for FTIR Monitoring:
-
Sample Preparation:
-
Aliquots of the reaction mixture can be withdrawn at different time points and analyzed.
-
For in-situ monitoring, an attenuated total reflectance (ATR) probe can be immersed directly into the reaction vessel.
-
-
Instrumentation and Parameters:
-
FTIR Spectrometer: A standard FTIR spectrometer with a DTGS or MCT detector.
-
Analysis Mode: Transmission (for diluted samples) or ATR.
-
-
Data Analysis:
Causality Behind Choices: The C=O stretching vibration of the aldehyde is a strong and well-defined peak, making it an excellent marker for tracking the consumption of the starting material[10][12]. ATR-FTIR is particularly advantageous for in-situ monitoring as it eliminates the need for sample preparation and provides real-time data[13].
Data Presentation
Table 1: Key Analytical Parameters for Monitoring Reactions with this compound
| Analytical Technique | Key Parameter to Monitor | Expected Observation for Reactant | Notes |
| HPLC | Peak Area | Decrease in the peak area corresponding to the aldehyde. | Retention time will be specific to the HPLC conditions. |
| GC-MS | Peak Area and Mass Spectrum | Decrease in the peak area of the aldehyde; characteristic mass spectrum. | Retention time and mass spectrum are key identifiers. |
| ¹H NMR | Integral of Aldehyde Proton Signal | Decrease in the integral of the singlet around δ 10 ppm. | Provides structural information on products. |
| ¹⁹F NMR | Integral of Fluorine Signals | Changes in the chemical shifts and integrals of the -OCF₃ and Ar-F signals. | Highly sensitive to changes in the electronic environment. |
| FTIR | Absorbance of C=O Stretch | Decrease in the absorbance of the band around 1700 cm⁻¹. | Useful for tracking functional group transformations. |
Experimental Workflow Visualization
Caption: Workflow for monitoring reactions with this compound.
Conclusion
The successful synthesis of novel compounds using this compound relies on a thorough understanding and control of the reaction process. The analytical methods outlined in this application note—HPLC, GC-MS, NMR, and FTIR—provide a robust toolkit for researchers to monitor reaction progress, identify intermediates and byproducts, and optimize reaction conditions. The choice of the most appropriate technique will depend on the specific reaction being studied and the information required. By implementing these detailed protocols, scientists can enhance the efficiency and success of their synthetic endeavors.
References
- Synquest Labs. 2-Fluoro-5-(trifluoromethoxy)
- Koch, K. R., et al. "Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T." Magnetic Resonance in Chemistry, 2020.
- Krug, A., et al. "Contributions to the Development of an ATR-FTIR-Spectroscopic Sensor for Aldehydes and Ketones in Solutions." Analytical Letters, vol. 24, no. 7, 1991, pp. 1227-1240.
- TCI AMERICA. 2-Fluoro-5-(trifluoromethyl)benzaldehyde.
- University of California, Davis. IR Spectroscopy Tutorial: Aldehydes.
- NC State University Libraries. 19.
- McCunn, L. R. FTIR Analysis of the Radical and Molecular Products of Thermal Decomposition of Aldehydes and Nitrite Esters. American Chemical Society Petroleum Research Fund, 61st Annual Report.
- Gualdesi, M. S., et al. "NMR reaction monitoring in flow synthesis." Beilstein Journal of Organic Chemistry, vol. 12, 2016, pp. 2574-2586.
- Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones.
- ChemicalBook. 2-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE.
- Li, Z., et al. "Colorimetric Recognition of Aldehydes and Ketones." Angewandte Chemie International Edition, vol. 56, no. 39, 2017, pp. 11846-11850.
- Thermo Fisher Scientific. 2-Chloro-5-(trifluoromethyl)
- Fisher Scientific. o-(Trifluoromethyl)
- University of Illinois. Colorimetric Recognition of Aldehydes and Ketones.
- Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO.
- Al-Tannak, N. F., and A. A. Al-Battah. "Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids." Molecules, vol. 24, no. 11, 2019, p. 2125.
- Pawar, R. R., et al. "Microwave-assisted rapid valorization of glycerol towards acetals and ketals.
- Zhang, Y., et al. "Optical chemosensors for the gas phase detection of aldehydes: mechanism, material design, and application." Journal of Materials Chemistry C, vol. 9, no. 36, 2021, pp. 12053-12072.
- Urbańczyk, M., et al. "NMR Reaction Monitoring Robust to Spectral Distortions." Analytical Chemistry, vol. 93, no. 30, 2021, pp. 10566-10573.
- Sugaya, N., et al. "Analysis of Aldehydes in Water by Head Space-GC/MS." Journal of Health Science, vol. 47, no. 1, 2001, pp. 21-27.
- Centre for Atmospheric Chemistry, University of Wollongong. CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR.
- Martin, J. W., et al. "Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry." Environmental Science & Technology, vol. 36, no. 13, 2002, pp. 2839-2845.
- Li, Y., et al. "[Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples]." Se Pu, vol. 34, no. 1, 2016, pp. 68-73.
- American Laboratory. Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid.
- Sigma-Aldrich. 2-Fluoro-5-(trifluoromethyl)benzaldehyde.
- Sigma-Aldrich. Technical Documents for 2-fluoro-5-(trifluoromethyl)benzaldehyde.
- LCGC International. Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
- Biosynth. 5-Fluoro-2-(trifluoromethoxy)benzaldehyde.
- UND Scholarly Commons.
- Labscoop. 2-Fluoro-5-(trifluoromethyl)benzaldehyde, 5G.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-Fluoro-5-(trifluoromethyl)benzaldehyde, 5G | Labscoop [labscoop.com]
- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. commons.und.edu [commons.und.edu]
- 8. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. tandfonline.com [tandfonline.com]
Topic: Scale-up Synthesis of 2-Fluoro-5-(trifluoromethoxy)benzaldehyde Derivatives
An Application Note and Protocol from the Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Benzaldehydes in Drug Discovery
In the landscape of modern medicinal chemistry, the incorporation of fluorine-containing functional groups is a cornerstone of rational drug design.[1][2] The trifluoromethoxy (-OCF₃) and fluoro (-F) groups, in particular, offer a powerful combination of properties. The trifluoromethoxy group enhances metabolic stability, increases lipophilicity, and can improve membrane permeability, thereby positively influencing a drug candidate's pharmacokinetic profile.[2][3] The fluorine atom itself can block metabolic hotspots and modulate the electronic properties of the aromatic ring.[3]
2-Fluoro-5-(trifluoromethoxy)benzaldehyde is a key building block that provides access to a wide array of pharmacologically active molecules.[4][5] Its derivatives are integral to the synthesis of novel therapeutics in areas such as oncology and neurology. However, the transition from laboratory-scale synthesis to a robust, scalable process presents significant challenges, including the handling of hazardous reagents and ensuring high regioselectivity and yield.
This guide provides a comprehensive, field-proven protocol for the scale-up synthesis of this compound, focusing on the principles of directed ortho-lithiation. We will delve into the causality behind experimental choices, provide detailed, step-by-step instructions, and address critical safety and optimization parameters to ensure a reproducible and efficient process.
Synthetic Strategy: Directed ortho-Lithiation as the Method of Choice
The most direct and scalable route to this compound is a two-step sequence involving the directed ortho-lithiation of 1-fluoro-4-(trifluoromethoxy)benzene, followed by formylation.
Causality of the Synthetic Route:
-
Directed ortho-Lithiation (DoM): This strategy leverages the ability of a substituent on an aromatic ring to direct deprotonation by a strong base to the adjacent (ortho) position.[6][7] In our starting material, 1-fluoro-4-(trifluoromethoxy)benzene, the fluorine atom, despite being an ortho-para director in electrophilic aromatic substitution, can act as a modest directing group for lithiation. The strongly electron-withdrawing trifluoromethoxy group acidifies the aromatic protons, facilitating the deprotonation. The regioselectivity is achieved by kinetically controlled deprotonation at the position ortho to the fluorine atom.
-
Choice of Base: n-Butyllithium (n-BuLi) is a powerful, non-nucleophilic base ideal for this deprotonation.[8] Its use necessitates stringent anhydrous and anaerobic conditions due to its pyrophoric nature.[9][10][11]
-
Formylation Agent: N,N-Dimethylformamide (DMF) serves as a robust and efficient one-carbon electrophile to "trap" the generated organolithium intermediate, leading to the desired aldehyde after aqueous workup.[12][13]
Below is the visual representation of the overall synthetic workflow.
Caption: Overall reaction scheme for the two-step synthesis.
Experimental Protocols and Process Parameters
This section provides a detailed, step-by-step protocol for the synthesis on a 100-gram scale. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Mandatory Safety Precautions for Handling n-Butyllithium
n-Butyllithium is a pyrophoric reagent that ignites spontaneously on contact with air and reacts violently with water.[10][11] Strict adherence to safety protocols is non-negotiable.
Caption: Key safety pillars for handling n-butyllithium.
Reagent and Equipment Data
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Density (g/mL) | Key Properties |
| 1-Fluoro-4-(trifluoromethoxy)benzene | 180.10 | 100.0 | 0.555 | 1.38 | Starting material[14] |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 1000 mL | - | 0.889 | Reaction solvent |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 233 mL | 0.583 | ~0.68 | Strong base, pyrophoric[9] |
| N,N-Dimethylformamide (DMF) | 73.09 | 51.2 | 0.700 | 0.944 | Formylating agent |
| Saturated aq. NH₄Cl | - | 500 mL | - | - | Quenching solution |
| Ethyl Acetate | 88.11 | 2 x 500 mL | - | 0.902 | Extraction solvent |
| Brine | - | 500 mL | - | - | Washing solution |
| Anhydrous Sodium Sulfate | 142.04 | ~50 g | - | - | Drying agent |
Step-by-Step Synthesis Protocol
Caption: Step-by-step experimental workflow diagram.
Detailed Procedure:
-
Reaction Setup: Assemble a 3-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a thermocouple/thermometer, and a rubber septum. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
Reagent Charging: Charge the flask with 1-fluoro-4-(trifluoromethoxy)benzene (100.0 g, 0.555 mol) and anhydrous THF (1000 mL).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
ortho-Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 233 mL, 0.583 mol, 1.05 eq) to the reaction mixture via a syringe pump over approximately 60 minutes. It is critical to maintain the internal temperature below -70 °C during the addition to prevent side reactions and potential benzyne formation.[15]
-
Stirring: After the addition is complete, stir the mixture at -78 °C for an additional 60 minutes to ensure complete lithiation.
-
Formylation: Slowly add anhydrous N,N-dimethylformamide (51.2 g, 0.700 mol, 1.26 eq) dropwise to the cold solution over 30 minutes, again ensuring the internal temperature remains below -70 °C.
-
Warming and Quenching: After the DMF addition, allow the reaction mixture to slowly warm to 0 °C over 90 minutes. Once at 0 °C, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (500 mL).
-
Workup and Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 500 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (500 mL), dry over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil.
Purification Protocol: Vacuum Distillation
Vacuum distillation is the preferred method for purifying the product on a large scale, as it is effective at removing non-volatile impurities.[16]
-
Setup: Assemble a vacuum distillation apparatus. It is advisable to add a small amount of an antioxidant like BHT (butylated hydroxytoluene) to the distillation flask to prevent polymerization.
-
Distillation: Slowly apply vacuum to the system. Gently heat the distillation flask with a heating mantle while ensuring vigorous stirring.
-
Fraction Collection: Collect the product fraction at the appropriate boiling point and pressure. The receiving flask should be cooled to minimize evaporation.
| Parameter | Expected Value |
| Purity (Crude) | ~90-95% (by GC analysis) |
| Purification | Vacuum Distillation |
| Boiling Point | Approx. 75-80 °C at 15-20 mmHg (literature values may vary) |
| Final Purity | >97.0% (by GC) |
| Expected Yield | 75-85% |
| Appearance | Colorless to light yellow liquid[17] |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive n-BuLi (degraded by air/moisture). Insufficient reaction time/temperature. | Titrate the n-BuLi solution before use. Ensure all glassware and solvents are scrupulously dry.[18] Increase stirring time after n-BuLi addition. |
| Formation of Side Products | Temperature excursion during lithiation or formylation. | Improve cooling efficiency. Slow down the rate of addition for n-BuLi and DMF. Ensure the thermocouple is correctly placed to measure the internal temperature accurately. |
| Product Darkens on Distillation | Distillation temperature is too high. Presence of acidic impurities. | Use a lower vacuum to reduce the boiling point.[16] Consider a pre-distillation wash of the crude product with a dilute sodium bicarbonate solution to neutralize any acidic species.[16] |
| Poor Yield after Workup | Incomplete extraction. Emulsion formation. | Perform an additional extraction of the aqueous layer. To break emulsions, add more brine or filter the mixture through a pad of Celite. |
Conclusion
The directed ortho-lithiation of 1-fluoro-4-(trifluoromethoxy)benzene provides a reliable and scalable pathway to this compound, a valuable intermediate in pharmaceutical synthesis. The success of this protocol on a larger scale is contingent upon meticulous control of reaction parameters, particularly temperature, and the strict observance of safety procedures for handling pyrophoric reagents. By understanding the chemical principles behind each step, researchers and process chemists can effectively troubleshoot and optimize this synthesis to meet the demands of drug development programs.
References
- Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. American Chemical Society. (2026).
- Preparation method of 2-fluoro-5-bromobenzaldehyde. Google Patents. (CN105884591A).
- Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.
- 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde 99%. Sigma-Aldrich. (93249-62-8).
- 2-Fluoro-5-(trifluoromethyl)benzaldehyde. Tokyo Chemical Industry Co., Ltd. (146137-78-2).
- 2-Fluoro-5-(trifluoromethyl)benzaldehyde 97.0+%, TCI America. Fisher Scientific. (F02891G).
- SAFETY DATA SHEET - n-Butyllithium solution. Sigma-Aldrich. (2025).
- 2-Fluoro-5-(trifluoromethyl)benzaldehyde. TCI AMERICA. (146137-78-2).
- 5-Fluoro-2-(trifluoromethoxy)benzaldehyde. Biosynth. (1092460-81-5).
- Vilsmeier–Haack reaction. Wikipedia.
- Mechanistic evidence for ortho-directed lithiations from one- and two-dimensional NMR spectroscopy and MNDO calculations. Journal of the American Chemical Society.
- Formylation. Wikipedia.
- An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof. Google Patents. (WO2019049173A1).
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved from [Link]
- 3-(Trifluoromethyl)benzaldehyde | Intermediate. MedchemExpress.com.
- Synthetic method of 2-trifluoromethyl benzamide. Google Patents. (CN113698315A).
- A Simple One-pot Organometallic Formylation/Trapping Sequence Using N-Formylcarbazole. (n.d.).
- SAFETY DATA SHEET - n-Butyllithium, 2.5M in hexanes. Fisher Scientific.
- 1-Fluoro-4-(trifluoromethoxy)benzene. Santa Cruz Biotechnology. (CAS 352-67-0).
- Vilsmeier-Haack Reaction. Chemistry Steps.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- 2-Fluoro-5-(trifluoromethyl)benzaldehyde, 1G. Lab Pro Inc. (F0289-1G).
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.
- 2-Chloro-5-(trifluoromethyl)benzaldehyde: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. (n.d.).
- HAZARD SUMMARY - Butyl Lithium. NJ.gov.
- Organometallic Reagents. Chemistry LibreTexts. (2019).
- Directed ortho lithiation general mechanism. ResearchGate.
- ortho metalation. Andrew G Myers Research Group.
- Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. ResearchGate. (2011).
- Preparation of Benzaldehydes, Part 2: From Metalated Arenes. YouTube. (2022).
- STANDARD OPERATING PROCEDURE n-Butyllithium. Environmental Health and Safety.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. (2024).
- n-Butyllithium - Safety Data Sheet. ChemicalBook. (2025).
- In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. National Institutes of Health.
- Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry. (2022).
- Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. (2015).
- 2-Fluoro-5-(trifluoromethyl)benzaldehyde, 5G. Labscoop.
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.
- Benzaldehyde derivatives, their preparation and application. Google Patents. (EP0275489A1).
- Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives. Benchchem.
Sources
- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fishersci.com [fishersci.com]
- 10. nj.gov [nj.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. youtube.com [youtube.com]
- 14. scbt.com [scbt.com]
- 15. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. labproinc.com [labproinc.com]
- 18. enhs.uark.edu [enhs.uark.edu]
Flow Chemistry Applications for 2-Fluoro-5-(trifluoromethoxy)benzaldehyde Reactions: A Guide for Researchers
Introduction: The Strategic Advantage of Flow Chemistry for Fluorinated Building Blocks
In the landscape of modern medicinal and process chemistry, fluorinated organic molecules hold a position of immense importance. The unique physicochemical properties imparted by fluorine and fluorine-containing moieties, such as the trifluoromethoxy group, can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. 2-Fluoro-5-(trifluoromethoxy)benzaldehyde is a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds. However, reactions involving such electron-deficient and often sensitive substrates can present challenges in traditional batch processing, including issues with reaction control, safety, and scalability.
Continuous flow chemistry emerges as a powerful enabling technology to address these challenges. By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, flow chemistry offers unparalleled control over reaction parameters such as temperature, pressure, and residence time. This precise control leads to improved reaction yields, higher selectivity, and enhanced safety, particularly when dealing with highly exothermic or hazardous reactions.[1][2] This application note provides detailed protocols and insights into key transformations of this compound using flow chemistry, designed for researchers, scientists, and drug development professionals.
Core Tenets of Flow Chemistry for Aldehyde Transformations
The application of flow chemistry to reactions of this compound is underpinned by several key advantages:
-
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid and efficient heat dissipation, which is critical for controlling exothermic reactions and preventing the formation of byproducts.[2]
-
Precise Control of Reaction Time: The residence time of the reactants in the reactor is precisely controlled by the flow rate and the reactor volume, allowing for the optimization of reactions with fast kinetics and the trapping of unstable intermediates.
-
Increased Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, significantly reducing the risks associated with explosive or toxic reagents and intermediates.[3]
-
Facilitated Scalability: Scaling up a reaction in a flow system is often as simple as running the system for a longer period or by numbering-up (using multiple reactors in parallel), which is a more predictable and often safer approach than scaling up batch reactors.
Application Note 1: Nucleophilic Trifluoromethylation of this compound
Scientific Rationale: The introduction of a trifluoromethyl group onto the carbonyl carbon of an aldehyde is a valuable transformation in medicinal chemistry. The resulting trifluoromethylated alcohol is a versatile intermediate. In flow chemistry, the use of gaseous reagents like fluoroform (CF3H) or the in-situ activation of reagents like trimethyl(trifluoromethyl)silane (TMSCF3) can be performed with enhanced safety and efficiency.[4] Due to the electron-withdrawing nature of the fluorine and trifluoromethoxy substituents, the carbonyl carbon of this compound is highly electrophilic and thus an excellent candidate for this reaction.
Protocol 1: Trifluoromethylation using Ruppert-Prakash Reagent (TMSCF3) in Continuous Flow
This protocol describes the nucleophilic trifluoromethylation of this compound using TMSCF3, activated by a fluoride source, in a continuous flow setup.
Experimental Workflow Diagram:
Caption: Continuous flow setup for the trifluoromethylation of this compound.
Materials:
| Reagent/Material | Grade | Supplier |
| This compound | >98% | Commercially Available |
| Trimethyl(trifluoromethyl)silane (TMSCF3) | >98% | Commercially Available |
| Tetrabutylammonium fluoride (TBAF) | 1M in THF | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | Commercially Available |
| Saturated aqueous Ammonium Chloride (NH4Cl) | Reagent | In-house preparation |
| Syringe Pumps (x2) | Standard laboratory grade | - |
| PFA Tubing and Connectors | Standard | - |
| T-Mixer | Standard | - |
| PFA Coil Reactor (10 mL) | Standard | - |
| Back Pressure Regulator (BPR) | Standard | - |
Step-by-Step Protocol:
-
Reagent Preparation:
-
Solution A: In a dry, inert atmosphere glovebox, prepare a 0.5 M solution of this compound and a 0.75 M solution of TMSCF3 (1.5 equivalents) in anhydrous THF.
-
Solution B: Use a commercially available 1 M solution of TBAF in THF.
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram. Ensure all connections are secure.
-
The PFA coil reactor (10 mL) is placed in a water bath maintained at 25 °C.
-
Set the back pressure regulator to 10 bar.
-
-
Reaction Execution:
-
Load Solution A and Solution B into separate syringe pumps.
-
Set the flow rate of both pumps to 0.5 mL/min. This will result in a total flow rate of 1.0 mL/min and a residence time of 10 minutes in the 10 mL reactor.
-
Start the pumps to introduce the reagents into the T-mixer and subsequently into the coil reactor.
-
Allow the system to reach a steady state (approximately 3-5 residence times) before collecting the product.
-
-
Product Collection and Work-up:
-
Collect the reactor output in a flask containing a stirred solution of saturated aqueous ammonium chloride to quench the reaction and hydrolyze the intermediate silyl ether.
-
Once the desired amount of product is collected, stop the pumps.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired trifluoromethylated alcohol.
-
Application Note 2: Continuous Flow Reductive Amination
Scientific Rationale: Reductive amination is a cornerstone of amine synthesis. Performing this reaction in a continuous flow setup, especially when using gaseous hydrogen, offers significant safety and efficiency advantages over batch methods.[5] For an electron-deficient aldehyde like this compound, the initial imine formation is generally favorable. The subsequent reduction can be efficiently carried out using a packed-bed reactor containing a heterogeneous catalyst.
Protocol 2: Heterogeneous Catalytic Reductive Amination in a Packed-Bed Reactor
This protocol details the reductive amination of this compound with a primary amine using a continuous flow system with a packed-bed catalyst and in-line hydrogen gas introduction.
Experimental Workflow Diagram:
Caption: Continuous flow setup for the reductive amination of this compound.
Materials:
| Reagent/Material | Grade | Supplier |
| This compound | >98% | Commercially Available |
| Primary Amine (e.g., Benzylamine) | >98% | Commercially Available |
| 10% Palladium on Carbon (Pd/C) | Catalyst grade | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Hydrogen (H2) Gas | High purity | - |
| HPLC Pump | Standard laboratory grade | - |
| Mass Flow Controller (MFC) | Standard | - |
| Packed-Bed Reactor | Standard | - |
| Back Pressure Regulator (BPR) | Standard | - |
Step-by-Step Protocol:
-
Catalyst Packing and Reagent Preparation:
-
Carefully pack the specified amount of 10% Pd/C catalyst into the packed-bed reactor.
-
Solution A: Prepare a 0.2 M solution of this compound and a 0.22 M solution of the primary amine (1.1 equivalents) in anhydrous methanol.
-
-
System Setup:
-
Assemble the flow system as shown in the diagram.
-
Heat the packed-bed reactor to 50 °C.
-
Set the back pressure regulator to 20 bar.
-
-
Reaction Execution:
-
Begin flowing methanol through the system to wet the catalyst bed.
-
Introduce hydrogen gas through the mass flow controller into the gas-liquid mixer.
-
Start the HPLC pump with Solution A at a flow rate of 0.2 mL/min.
-
The liquid and gas streams combine in the mixer and flow through the heated packed-bed reactor.
-
Allow the system to stabilize before collecting the product.
-
-
Product Collection and Work-up:
-
Collect the output from the back pressure regulator.
-
After collection, filter the solution to remove any leached catalyst particles.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to yield the desired secondary amine.
-
Application Note 3: Aldol Condensation in Continuous Flow
Scientific Rationale: The Aldol condensation is a fundamental C-C bond-forming reaction. When reacting an aromatic aldehyde that cannot enolize, like this compound, with an enolizable ketone, a crossed aldol condensation occurs. These reactions are often exothermic, and flow chemistry provides excellent temperature control, leading to cleaner reactions and higher yields of the desired α,β-unsaturated ketone.[2][6]
Protocol 3: Base-Catalyzed Crossed Aldol Condensation
This protocol outlines the continuous flow synthesis of an α,β-unsaturated ketone via the base-catalyzed condensation of this compound with acetone.
Experimental Workflow Diagram:
Caption: Continuous flow setup for the Aldol condensation of this compound.
Materials:
| Reagent/Material | Grade | Supplier |
| This compound | >98% | Commercially Available |
| Acetone | Reagent | Commercially Available |
| Sodium Hydroxide (NaOH) | Reagent | Commercially Available |
| Methanol (MeOH) | Reagent | Commercially Available |
| Hydrochloric Acid (HCl) | Reagent | Commercially Available |
| Syringe Pumps (x2) | Standard laboratory grade | - |
| PFA Tubing and Connectors | Standard | - |
| T-Mixer | Standard | - |
| PFA Coil Reactor (10 mL) | Standard | - |
Step-by-Step Protocol:
-
Reagent Preparation:
-
Solution A: Prepare a 0.2 M solution of this compound in a 1:1 mixture of acetone and methanol.
-
Solution B: Prepare a 0.4 M solution of sodium hydroxide in a 1:1 mixture of methanol and water.
-
-
System Setup:
-
Assemble the flow chemistry system as illustrated in the workflow diagram.
-
Immerse the 10 mL PFA coil reactor in an oil bath heated to 60 °C.
-
-
Reaction Execution:
-
Load Solution A and Solution B into separate syringe pumps.
-
Set the flow rate for both pumps to 1.0 mL/min, giving a total flow rate of 2.0 mL/min and a residence time of 5 minutes.
-
Start the pumps simultaneously.
-
Allow the system to reach a steady state.
-
-
Product Collection and Work-up:
-
Collect the reactor output in a flask containing dilute hydrochloric acid to neutralize the base and quench the reaction.
-
The product may precipitate from the solution upon neutralization. If so, collect the solid by filtration.
-
If no precipitate forms, extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers, wash with water, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the product by recrystallization or column chromatography.
-
Conclusion
The protocols detailed in this guide demonstrate the significant potential of continuous flow chemistry for the transformation of the valuable building block, this compound. By leveraging the inherent advantages of flow systems, researchers can achieve safer, more efficient, and scalable syntheses of complex fluorinated molecules. The presented methodologies for trifluoromethylation, reductive amination, and aldol condensation serve as a robust starting point for further exploration and optimization, paving the way for the accelerated development of novel pharmaceuticals and agrochemicals.
References
-
Aldol Condensation in Flow Microreactor: Lab Protocol. (n.d.). Studylib. Retrieved January 11, 2026, from [Link]
-
A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries. (n.d.). SciSpace. Retrieved January 11, 2026, from [Link]
-
Merger of Visible Light‐Driven Chiral Organocatalysis and Continuous Flow Chemistry: An Accelerated and Scalable Access into Enantioselective α‐Alkylation of Aldehydes. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
-
(PDF) Organocatalysis Chemistry in Flow. (2015). ResearchGate. Retrieved January 11, 2026, from [Link]
-
A field guide to flow chemistry for synthetic organic chemists. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
-
Understanding flow chemistry for the production of active pharmaceutical ingredients. (2022). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
(a) Reaction pathway for the reductive amination with benzaldehyde and... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. (2012). Thieme Connect. Retrieved January 11, 2026, from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-5-(trifluoromethoxy)benzaldehyde
Welcome to the technical support center for the synthesis of 2-Fluoro-5-(trifluoromethoxy)benzaldehyde. This molecule is a key building block in medicinal chemistry and materials science, valued for the unique electronic properties conferred by its fluorine and trifluoromethoxy substituents. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, improve yields, and troubleshoot common experimental hurdles.
The most prevalent and scalable method for synthesizing this aldehyde is through the Directed ortho-Metalation (DoM) of 1-fluoro-4-(trifluoromethoxy)benzene, followed by formylation. This guide will focus on optimizing this specific pathway.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Problem Area 1: Low or No Product Yield
Q1: My reaction yield is consistently below 30%, or I'm recovering only starting material. What are the most likely causes?
A1: Low yield is the most frequent complaint and typically points to one of three critical areas: inefficient lithiation, moisture contamination, or a failed formylation/quench step.
-
Inefficient Lithiation: The deprotonation of the aromatic ring is the cornerstone of this synthesis. The fluorine atom acts as a modest Directed Metalation Group (DMG), making the proton ortho to it the most acidic. However, the trifluoromethoxy group is deactivating.
-
Causality: Organolithium bases like n-BuLi are essential for deprotonation.[1][2] Their reactivity is highly dependent on being free from aggregation, which is facilitated by polar aprotic solvents like THF.[2]
-
Solutions:
-
Verify Base Titer: Use freshly titrated n-BuLi or a recently purchased, sealed bottle. Old or improperly stored reagents degrade, leading to under-dosing.
-
Temperature Control: The lithiation is kinetically controlled and must be performed at low temperatures, typically -78 °C (a dry ice/acetone bath), to prevent base degradation and side reactions.[3] THF is attacked by n-BuLi at temperatures above -20 °C.[1][3]
-
Sufficient Equivalents: While theoretically one equivalent of base is needed, organolithium reagents can form non-reactive aggregates that "consume" the active base.[4] Using 1.1 to 1.5 equivalents of n-BuLi is a common practice to drive the lithiation to completion.
-
-
-
Moisture Contamination: Organolithium reagents are extremely potent bases and react violently with water.[3]
-
Causality: Trace amounts of water in your glassware, solvents, or starting material will quench the n-BuLi, forming butane and lithium hydroxide, thus preventing the desired lithiation.[3]
-
Solutions:
-
Rigorous Drying: Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours and cool under an inert atmosphere (Nitrogen or Argon).
-
Anhydrous Solvents: Use freshly distilled, anhydrous solvents. THF is commonly dried over sodium/benzophenone.[5]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire process, from reagent addition to quenching.
-
-
-
Failed Formylation: The introduction of the aldehyde group via an electrophile like N,N-Dimethylformamide (DMF) can also be a point of failure.[6]
-
Causality: The aryllithium intermediate is a powerful nucleophile. If the DMF is not anhydrous, it will be quenched. Furthermore, the initial adduct formed between the aryllithium and DMF requires an acidic workup to hydrolyze it to the final aldehyde.
-
Solutions:
-
Dry the Electrophile: Use anhydrous DMF. It can be dried over calcium hydride and distilled under reduced pressure.[5]
-
Proper Quench & Workup: After adding DMF at -78 °C, the reaction must be carefully quenched, often by pouring it into a cold, dilute acid solution (e.g., 1M HCl) to ensure complete hydrolysis of the intermediate.
-
-
Problem Area 2: Impurity and Byproduct Formation
Q2: My crude NMR shows multiple aromatic products. What are the common side reactions and how can I suppress them?
A2: Side product formation often results from incorrect temperature control, regioisomeric lithiation, or competing reactions.
-
Benzyne Formation: The lithiated intermediate is only stable at low temperatures.
-
Causality: If the reaction temperature rises above approximately -40 °C, the aryllithium can undergo elimination of lithium fluoride to form a highly reactive benzyne intermediate.[7] This benzyne will then react non-selectively with other species in the flask, leading to a complex mixture of products.
-
Solution: Maintain strict temperature control at -78 °C until the electrophile is added. Use a properly insulated bath and monitor the internal temperature.
-
-
Formation of Regioisomers: While the fluorine atom is the primary directing group, other positions can be lithiated if conditions are not optimal.
-
Causality: The trifluoromethoxy group is electron-withdrawing, which can increase the acidity of other protons on the ring, although to a lesser extent. Using a stronger, bulkier base like LDA or LiTMP can sometimes alter regioselectivity.[8]
-
Solution: For this specific substrate, n-BuLi or s-BuLi in THF is the standard and most reliable choice for achieving high regioselectivity ortho to the fluorine.[2][9]
-
-
Reaction with Solvent: As mentioned, THF can be deprotonated and cleaved by strong bases at higher temperatures.[3]
-
Causality: This side reaction consumes the base and introduces impurities derived from acetaldehyde enolate.[3]
-
Solution: Keep the reaction temperature at -78 °C. For reactions requiring higher temperatures (not recommended here), a non-ethereal solvent like hexane could be used, though this may impact solubility and reactivity.
-
Frequently Asked Questions (FAQs)
Q1: What is the established hierarchy for Directed Metalation Groups (DMGs)? A1: The ability of a functional group to direct ortho-lithiation follows a general hierarchy. Very strong directors include amides and carbamates. Moderately strong directors include methoxy groups and fluorine. The fluorine atom is considered a moderate DMG, but it is effective enough to direct the reaction when stronger competing groups are absent.[1][2]
Q2: Why must the reaction be conducted at -78 °C? A2: There are two primary reasons: 1) The aryllithium intermediate is thermally unstable and can decompose via benzyne formation at higher temperatures.[7] 2) The organolithium base itself can react with the THF solvent above -20 °C, consuming the reagent and contaminating the reaction.[1][3]
Q3: What are the best analytical methods to monitor this reaction? A3: In-process monitoring is challenging due to the reactive intermediates. The most common method is to take a small aliquot of the reaction mixture after lithiation (before adding DMF), quench it with D₂O, and analyze the crude product by ¹H NMR or GC-MS. The presence and position of the deuterium atom will confirm successful and regioselective lithiation. Final product purity is best assessed by GC, ¹H NMR, and ¹⁹F NMR.
Q4: Are there specific safety precautions for this synthesis? A4: Absolutely. Organolithium reagents like n-BuLi are pyrophoric, meaning they can ignite spontaneously on contact with air or moisture.[10] Always handle them under an inert atmosphere using proper syringe techniques. The reaction quench with water or acid is highly exothermic and should be done slowly and with adequate cooling.[3] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
Experimental Protocols & Data
Optimized Protocol for this compound
This protocol is a representative procedure based on established principles of directed ortho-metalation.
Step 1: Reaction Setup
-
Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Maintain a positive inert gas pressure throughout the experiment.
-
To the flask, add anhydrous THF (e.g., 100 mL for a 10 mmol scale reaction) via cannula or a dry syringe.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
Step 2: Lithiation
-
Add 1-fluoro-4-(trifluoromethoxy)benzene (1.0 eq.) to the cold THF.
-
Slowly add n-butyllithium (1.2 eq., e.g., 2.5 M in hexanes) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.
Step 3: Formylation and Workup
-
Add anhydrous N,N-Dimethylformamide (DMF, 1.5 eq.) dropwise, again maintaining the temperature below -70 °C.
-
After the addition is complete, stir the reaction at -78 °C for an additional 1-2 hours.
-
Remove the cooling bath and allow the reaction to warm slowly to 0 °C.
-
Quench the reaction by carefully pouring the mixture into a beaker containing a cold (0 °C) solution of 1M HCl (approx. 100 mL).
-
Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Step 4: Purification
-
The crude product, typically a yellow or brown oil, can be purified by vacuum distillation or column chromatography on silica gel.[11]
-
For chromatography, a gradient of ethyl acetate in hexanes (e.g., 0% to 10%) is typically effective.
Data Presentation: Impact of Conditions on Yield
The following table summarizes expected outcomes based on variations in key reaction parameters.
| Parameter | Standard Condition | Non-Optimal Condition | Expected Outcome of Non-Optimal Condition | Rationale |
| Temperature | -78 °C | 0 °C | Drastically reduced yield, complex mixture | Benzyne formation, reaction with solvent.[3][7] |
| n-BuLi Equiv. | 1.1 - 1.3 eq. | 0.9 eq. | Low conversion, starting material recovered | Incomplete deprotonation due to reagent degradation/aggregation.[4] |
| Solvent Purity | Anhydrous THF | THF with 0.1% water | No product, starting material recovered | Rapid quenching of n-BuLi by water.[3] |
| DMF Purity | Anhydrous DMF | DMF with 0.5% water | Low yield | Quenching of the aryllithium intermediate before formylation.[12] |
Visualizations
Reaction Workflow Diagram
The following diagram illustrates the overall experimental workflow for the synthesis.
Caption: Workflow for Directed ortho-Metalation and Formylation.
Mechanism Diagram
This diagram shows the key mechanistic steps of the reaction.
Caption: Mechanism of DoM and Formylation.
References
-
University of Rochester. Directed (ortho) Metallation. Available at: [Link]
-
Baran Lab. Directed Metalation: A Survival Guide. Available at: [Link]
-
Myers, A. G. Research Group, Harvard University. ortho metalation. Available at: [Link]
-
Mortier, J. DIRECTED ORTHO METALATION. Unblog.fr. Available at: [Link]
-
A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Royal Society of Chemistry. Available at: [Link]
-
Maguire, A. R. et al. Application of Continuous Flow for DIBAL-H Reduction and n-BuLi Mediated Coupling Reaction in the Synthesis of Eribulin Mesylate. CORE. Available at: [Link]
-
Ogle, C. A. How can I perform formylation in the Br position of an aromatic ring?. ResearchGate. (2014). Available at: [Link]
-
Welch, J. T. et al. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. National Institutes of Health (NIH). Available at: [Link]
-
Organic Chemistry Portal. Formylation - Common Conditions. Available at: [Link]
-
Wikipedia. n-Butyllithium. Available at: [Link]
-
Joe, K. Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?. ResearchGate. (2025). Available at: [Link]
-
Vapourtec. Lithiation | Organolithium Reagents | Chemical Processes. Available at: [Link]
-
ResearchGate. Directed ortho lithiation general mechanism. Available at: [Link]
-
Bauer, W., & Schleyer, P. v. R. Mechanistic evidence for ortho-directed lithiations from one- and two-dimensional NMR spectroscopy and MNDO calculations. Journal of the American Chemical Society. Available at: [Link]
-
Krämer, K. Why do ortho lithiation reactions require a huge excess of butyllithium?. Chemistry World. (2022). Available at: [Link]
- Google Patents. Preparation method of 2-fluoro-5-bromobenzaldehyde.
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. baranlab.org [baranlab.org]
- 3. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 4. Why do ortho lithiation reactions require a huge excess of butyllithium? | News | Chemistry World | Chemistry World [chemistryworld.com]
- 5. researchgate.net [researchgate.net]
- 6. Formylation - Common Conditions [commonorganicchemistry.com]
- 7. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. vapourtec.com [vapourtec.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Fluoro-5-(trifluoromethoxy)benzaldehyde
Welcome to the technical support guide for 2-Fluoro-5-(trifluoromethoxy)benzaldehyde (CAS No. 886497-81-0). This document provides in-depth troubleshooting guidance and best practices for the purification of this versatile fluorinated building block, tailored for researchers, chemists, and process development professionals.
The trifluoromethoxy group (-OCF₃) is increasingly important in pharmaceutical and agrochemical design, offering unique electronic properties and metabolic stability.[1][2] However, the purification of intermediates like this compound presents specific challenges that require careful consideration of the impurity profile and the compound's inherent reactivity.
Below, we address common questions and provide structured troubleshooting workflows to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile is highly dependent on the synthetic route. However, for fluorinated aromatic aldehydes, several classes of impurities are consistently observed:
-
Oxidation Products: The aldehyde functional group is susceptible to air oxidation, especially at elevated temperatures or upon prolonged exposure to air.[3] This leads to the formation of the corresponding 2-fluoro-5-(trifluoromethoxy)benzoic acid. This is the most common impurity and can often be detected by a simple pH check of a crude sample moistened with water.
-
Unreacted Starting Materials: Depending on the synthesis, residual precursors may remain. For example, if the aldehyde is prepared via formylation of 1-fluoro-4-(trifluoromethoxy)benzene, this may be present in the crude product.[4]
-
Related Isomers: Formylation or other electrophilic substitution reactions on the aromatic ring can sometimes lead to minor amounts of isomeric benzaldehydes.
-
Polymerization Products: Like many aldehydes, especially those that are liquids at room temperature, this compound can be prone to polymerization or self-condensation over time, appearing as a viscous liquid or a non-volatile residue.[5]
Q2: My purified this compound has turned viscous and slightly yellow in storage. What happened?
A2: This is a classic sign of degradation, likely a combination of oxidation and polymerization.[5] Aldehydes are known to be air-sensitive.[6][7] Exposure to oxygen can initiate auto-oxidation to the carboxylic acid, while trace acid or base can catalyze polymerization. The yellow color often indicates the formation of conjugated oligomers. To prevent this, rigorous storage protocols are essential.
Q3: What are the ideal storage conditions for this compound?
A3: To maximize shelf-life and maintain purity, this compound should be treated as an air-sensitive material.[8][9]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[10][11] Use of a Sure/Seal™-style bottle is highly recommended for repeated access.[12]
-
Temperature: Store in a cool, dark place. Refrigeration is recommended for long-term storage.
-
Container: Keep in a tightly sealed, clean, dry, amber glass bottle to protect from light and moisture.
Purification Strategy Overview
A multi-step approach is often necessary for achieving high purity. The choice of methods depends on the scale and the specific impurities present. A general workflow is presented below.
Physical Properties & Data
| Property | Value | Source(s) |
| CAS Number | 886497-81-0 | [4][13] |
| Molecular Formula | C₈H₄F₄O₂ | |
| Molecular Weight | 208.11 g/mol | |
| Physical Form | Colorless to light-yellow liquid | |
| Boiling Point | ~200 °C (at 760 Torr) | |
| Density | ~1.428 g/mL | |
| Storage Temp. | Refrigerator (2-8 °C) |
Troubleshooting Guides
Vacuum Distillation
Vacuum distillation is the preferred method for removing non-volatile impurities such as polymers, baseline starting materials, and the corresponding benzoic acid (which has a much higher boiling point).[5][14][15]
| Problem | Potential Cause(s) | Solution(s) & Scientific Rationale |
| Product is not distilling at the expected temperature/pressure. | 1. Inaccurate vacuum gauge reading.2. Leaks in the distillation apparatus.3. Presence of very high-boiling impurities or polymer, with little actual product remaining. | 1. Verify Gauge Accuracy: Cross-check your vacuum gauge with a known reliable one. An inaccurate reading can lead to applying the wrong temperature.2. Check for Leaks: Ensure all glass joints are properly greased and sealed. A poor vacuum requires higher temperatures, increasing the risk of decomposition.[5]3. Analyze Crude Material: Run a quick GC or NMR of the crude material to confirm the presence of the desired product before attempting a large-scale distillation. |
| Product darkens or decomposes in the distillation flask. | 1. Distillation temperature is too high.2. Presence of acidic or basic impurities catalyzing decomposition.3. Prolonged heating time. | 1. Improve Vacuum: Use a better vacuum pump to lower the boiling point, allowing for distillation at a gentler temperature.[5]2. Perform a Neutralizing Wash: Before distilling, wash the crude product with a saturated sodium bicarbonate (NaHCO₃) solution to remove acidic impurities like 2-fluoro-5-(trifluoromethoxy)benzoic acid.[5] This acid-base reaction converts the acid into its non-volatile sodium salt.3. Ensure Efficient Heating: Use a heating mantle with good stirring to ensure even, rapid heating and minimize the time the product spends at high temperatures.[5] |
| Bumping or uneven boiling. | 1. Lack of boiling chips or inadequate stirring.2. Overheating of the flask bottom. | 1. Use Stirring/Boiling Chips: Always use a fresh magnetic stir bar or new boiling chips to promote smooth boiling by providing nucleation sites.2. Heat Evenly: Use a heating mantle and consider insulating the distillation head to ensure a smooth temperature gradient. |
Flash Column Chromatography
Chromatography is effective for separating the target aldehyde from impurities with similar boiling points, such as isomers or certain starting materials.[16] However, aldehydes can sometimes be sensitive to silica gel.[17]
| Problem | Potential Cause(s) | Solution(s) & Scientific Rationale |
| Product streaks or provides poor separation on the column. | 1. Column is overloaded.2. Inappropriate solvent system.3. Co-elution with a major impurity. | 1. Reduce Loading: Use a proper ratio of crude material to silica gel (typically 1:50 to 1:100 by weight). Overloading prevents proper equilibrium and leads to broad, overlapping bands.2. Optimize Eluent: Develop the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for the desired product. A common starting point is a low-polarity system like Hexanes/Ethyl Acetate.3. Consider a Different Technique: If an impurity is inseparable by silica gel chromatography, consider an alternative like vacuum distillation or forming a bisulfite adduct.[17][18] |
| Low recovery of product from the column. | 1. Irreversible adsorption or decomposition on silica gel.2. Product is too volatile and evaporated during solvent removal. | 1. Deactivate Silica: If decomposition is suspected (often indicated by streaking on TLC), the silica gel can be "deactivated" by pre-treating it with a solvent mixture containing a small amount of a mild, non-nucleophilic base like triethylamine (~0.5-1%). This neutralizes acidic sites on the silica surface that can catalyze decomposition.[17]2. Careful Evaporation: Use a rotary evaporator at a moderate temperature and vacuum. Avoid leaving the purified fractions on the evaporator for extended periods. |
Experimental Protocols
Protocol 1: Pre-Purification by Aqueous Wash
This protocol is essential if your crude product is suspected to contain acidic impurities like the corresponding benzoic acid.
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release CO₂ gas produced from the acid-base reaction.
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Wash the organic layer sequentially with deionized water and then a saturated brine solution to remove residual salts and water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the pre-purified product, now ready for distillation or chromatography.
Protocol 2: Purification by Vacuum Distillation
This procedure is designed to separate the volatile aldehyde from non-volatile impurities.[3]
-
Apparatus Setup: Assemble a standard dry vacuum distillation apparatus with a magnetic stirrer and a heating mantle. Ensure all glassware joints are well-greased.
-
Preparation: Charge the distillation flask with the pre-washed (if necessary) crude product and a magnetic stir bar. It is good practice to add a small amount (100-200 ppm) of an inhibitor like Butylated Hydroxytoluene (BHT) to prevent polymerization during heating.[5]
-
Distillation:
-
Begin stirring and slowly apply vacuum to the system.
-
Gently heat the distillation flask.
-
Monitor the head temperature closely. Collect the fraction that distills at the expected boiling point for the applied pressure.
-
It is recommended to cool the receiving flask with an ice bath to minimize evaporation of the purified product.[5]
-
-
Storage: Once the distillation is complete, break the vacuum with an inert gas (argon or nitrogen). Immediately transfer the purified liquid to a clean, dry, amber glass bottle and flush the headspace with inert gas before sealing.[10]
Purity Assessment
The purity of the final product should be confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing volatile impurities and confirming the mass of the product.[19]
-
High-Performance Liquid Chromatography (HPLC): A powerful method for quantifying purity and detecting non-volatile impurities.[20][21][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are essential for confirming the chemical structure and identifying any structural isomers or impurities.
Sources
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. This compound | 886497-81-0 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ossila.com [ossila.com]
- 7. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
- 8. 2-Fluoro-5-(trifluoromethyl)benzaldehyde | 146137-78-2 | TCI AMERICA [tcichemicals.com]
- 9. labproinc.com [labproinc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. aksci.com [aksci.com]
- 14. EP0347692B1 - Process for preparing fluor-substituted benzaldehydes - Google Patents [patents.google.com]
- 15. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]
- 16. 3-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 19. Method Development for Thermal Desorption-Gas Chromatography-Tandem Mass Spectrometry (TD-GC-MS/MS) Analysis of Trace Level Fluorotelomer Alcohols Emitted from Consumer Products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. tandfonline.com [tandfonline.com]
- 22. Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Fluoro-5-(trifluoromethoxy)benzaldehyde
Welcome to the technical support center for the synthesis of 2-Fluoro-5-(trifluoromethoxy)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. The primary synthetic route discussed is the directed ortho-lithiation of 1-fluoro-4-(trifluoromethoxy)benzene, a powerful but sensitive transformation.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing insights into root causes and actionable solutions.
Question 1: My reaction resulted in a very low or no yield of the desired product. What are the likely causes?
Answer: Low or no yield in the ortho-lithiation-formylation sequence is a frequent issue stemming from several critical factors. The primary causes can be categorized as follows:
-
Ineffective Lithiation: The core of the synthesis is the deprotonation ortho to the fluorine atom.
-
Cause: Inactive or degraded organolithium reagent (e.g., n-BuLi, s-BuLi, or LDA). These reagents are highly sensitive to moisture and air.
-
Solution: Always titrate your organolithium reagent before use to determine its exact molarity. Use fresh, properly stored reagents. Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) with anhydrous solvents.
-
-
Side Reaction with Solvent: Organolithium reagents can react with ethereal solvents like THF, especially at elevated temperatures.[1]
-
Cause: The reaction temperature was not kept sufficiently low (e.g., <-70 °C). At temperatures above -40 °C, butyllithium can deprotonate THF, leading to its decomposition and consumption of the base.[1]
-
Solution: Maintain a reaction temperature of -78 °C (a dry ice/acetone bath is standard) throughout the lithiation and electrophile addition steps.
-
-
Competitive Lithiation or Rearrangement: While the fluorine atom is a good ortho-directing group, other positions can compete, or the lithiated intermediate may be unstable. The trifluoromethoxy group (-OCF₃) is also an ortho-directing group and can influence the regioselectivity.[2]
-
Cause: The directing effect of the fluorine may not be sufficiently dominant under the chosen conditions, potentially leading to lithiation at the position ortho to the -OCF₃ group.
-
Solution: The use of a bulky lithium amide base like Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LiTMP) can enhance regioselectivity due to steric hindrance.[3][4]
-
-
Degradation of the Trifluoromethoxy Group: The -OCF₃ group is generally stable, but can be susceptible to nucleophilic attack under harsh conditions.[5][6]
-
Cause: Although less common, prolonged reaction times or excessive temperatures could lead to degradation pathways.
-
Solution: Adhere to recommended reaction times and maintain strict temperature control. Quench the reaction as soon as analysis (e.g., TLC, GC) indicates completion.
-
Question 2: My crude product NMR shows multiple aromatic signals, suggesting a mixture of isomers. Why did this happen?
Answer: The formation of isomeric benzaldehydes is a classic problem of regioselectivity in directed ortho-metalation.
-
Cause: Both the fluorine and the trifluoromethoxy substituents are ortho-directing groups.[4] While fluorine is generally considered a stronger directing group in this context, the electronic and steric environment can allow for competitive deprotonation at the position ortho to the -OCF₃ group (C6 position), leading to the formation of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde.
-
Solution:
-
Optimize the Base: As mentioned, employing a sterically hindered base like LDA often improves selectivity for the position ortho to the smaller fluorine atom.
-
Temperature Control: Perform the lithiation at the lowest practical temperature (-78 °C or even lower) to increase the kinetic selectivity of the deprotonation.
-
Additive Effects: The addition of coordinating agents like TMEDA (N,N,N',N'-tetramethylethylenediamine) can alter the aggregation state and reactivity of the organolithium reagent, which can influence regioselectivity.[7] Experimentation with and without TMEDA is recommended.
-
Question 3: The reaction seems to work, but I am isolating a significant amount of a high-molecular-weight, intractable material (polymer). What is causing this?
Answer: Polymerization during purification, particularly distillation, can be an issue for activated aldehydes.[8]
-
Cause: Benzaldehydes, especially those with electron-withdrawing groups, can be prone to polymerization or decomposition upon heating. The presence of acidic or basic impurities can catalyze this process.[8]
-
Solution:
-
Purification Method: Prioritize purification by flash column chromatography over distillation if possible.
-
Stabilizer for Distillation: If distillation is necessary, add a small amount (100-200 ppm) of a radical inhibitor like BHT (Butylated hydroxytoluene) to the distillation flask.[8]
-
Minimize Heat Exposure: Use a high vacuum to lower the boiling point and minimize the time the compound spends at high temperatures.[8]
-
Pre-distillation Wash: Wash the crude product with a dilute sodium bicarbonate solution to remove any trace acidic impurities before drying and distilling.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the purity requirement for the starting material, 1-Fluoro-4-(trifluoromethoxy)benzene? A1: Starting material purity is critical. Impurities such as water will quench the organolithium reagent, reducing your effective stoichiometry and yield. Other organic impurities can compete in the lithiation reaction. It is recommended to use a starting material of >98% purity and to distill it over a suitable drying agent (e.g., CaH₂) before use.[9]
Q2: How should I monitor the reaction's progress? A2: The most common method is thin-layer chromatography (TLC) or gas chromatography (GC). Take a small aliquot from the reaction mixture, carefully quench it with a proton source (like saturated NH₄Cl solution), extract with an organic solvent (e.g., ethyl acetate), and analyze the organic layer. The reaction is complete when the starting material spot/peak is no longer visible.
Q3: What is the best formylating agent to use? A3: Anhydrous N,N-Dimethylformamide (DMF) is the most widely used and cost-effective formylating agent for this reaction. It is crucial that the DMF is anhydrous, as any water will destroy the lithiated intermediate. Commercially available anhydrous DMF in a septum-sealed bottle is recommended.
Q4: My product appears as an oil that is difficult to crystallize. What purification strategy should I adopt? A4: this compound is a liquid at room temperature.[10] If crystallization is attempted for a derivative and it "oils out," it could be due to residual solvent, impurities depressing the melting point, or cooling the solution too quickly.[8] For the aldehyde itself, vacuum distillation or silica gel chromatography are the preferred methods of purification.[8]
Optimized Experimental Protocol
This protocol details the synthesis via directed ortho-lithiation. All operations must be performed under a dry, inert atmosphere (Argon or Nitrogen) using oven-dried glassware.
Materials:
-
1-Fluoro-4-(trifluoromethoxy)benzene (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF, 1.5 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 1-fluoro-4-(trifluoromethoxy)benzene (1.0 eq) and anhydrous THF (approx. 0.2 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour. The solution may change color, indicating the formation of the aryllithium species.
-
Formylation: Slowly add anhydrous DMF (1.5 eq) dropwise, again maintaining the temperature below -70 °C. A precipitate may form.
-
Warming & Quenching: After stirring for an additional 1-2 hours at -78 °C, remove the cooling bath and allow the reaction to warm to 0 °C. Slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate and wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or vacuum distillation to afford the pure this compound.
Visualizing Reaction Pathways
Troubleshooting Logic for Low Product Yield
The following diagram outlines the decision-making process for troubleshooting a low-yield reaction.
Sources
- 1. ospt.osi.lv [ospt.osi.lv]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. labproinc.com [labproinc.com]
Technical Support Center: Catalyst Optimization for Reactions Involving 2-Fluoro-5-(trifluoromethoxy)benzaldehyde
Welcome to the technical support center for 2-Fluoro-5-(trifluoromethoxy)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing catalytic reactions involving this highly functionalized and reactive aldehyde. Here, we move beyond simple protocols to explore the causal relationships behind experimental choices, empowering you to troubleshoot effectively and accelerate your research.
Substrate Profile: Understanding this compound
Before optimizing any reaction, a clear understanding of the substrate's electronic and steric properties is crucial. This compound is a unique building block characterized by two powerful electron-withdrawing groups (EWGs) on the aromatic ring: the ortho-fluoro group and the meta-trifluoromethoxy group.
-
High Electrophilicity : The combined inductive (-I) and mesomeric (-M) effects of the fluorine and trifluoromethoxy substituents render the carbonyl carbon exceptionally electrophilic. This makes it highly susceptible to nucleophilic attack, which can lead to very fast reaction rates.[1][2]
-
Potential for Side Reactions : The high reactivity can also be a challenge. The substrate may be sensitive to strong bases, potentially leading to decomposition or undesired Cannizzaro-type reactions. The aldehyde proton is not particularly acidic, but the high reactivity of the carbonyl can lead to other pathways.
-
Steric Considerations : The ortho-fluoro group provides minimal steric hindrance, allowing good access to the aldehyde functionality for incoming nucleophiles and catalysts.
This profile informs our catalyst selection and troubleshooting strategies. We must balance the inherent high reactivity with reaction control to maximize yield and minimize impurities.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the use of this compound.
Q1: What are the primary classes of catalysts suitable for reactions with this aldehyde?
A1: Given its electronic properties, three main classes of catalysts are typically employed:
-
Organocatalysts: Especially for asymmetric synthesis. Amine catalysts like proline or imidazolidinones can form enamines or iminium ions, enabling stereocontrolled additions.[3][4] This is a preferred method for constructing chiral centers adjacent to the carbonyl group.
-
Acid Catalysts: Lewis or Brønsted acids (e.g., HI, Er(OTf)₃) can be used to further activate the already electrophilic carbonyl group, facilitating reactions with weaker nucleophiles.[5][6]
-
Transition Metal Catalysts: While often associated with cross-coupling on an aryl halide, transition metals like Palladium (Pd) or Platinum (Pt) are essential for reactions such as reductive aminations.[7][8] In these cases, the metal catalyzes the reduction of an intermediate imine.
Q2: How should I store and handle this compound to ensure its integrity?
A2: This compound is a combustible liquid and should be stored in a cool, well-ventilated place away from heat or open flames. It is recommended to store it under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent slow oxidation of the aldehyde to the corresponding carboxylic acid, which is a common impurity in aged aldehyde samples. Always wash skin thoroughly after handling, as it can cause skin and eye irritation.[9]
Q3: What solvents are recommended for reactions with this substrate?
A3: Solvent choice is critical and reaction-dependent.
-
For organocatalytic reactions , polar aprotic solvents like THF, CH₂Cl₂, or acetonitrile are common. Protic solvents may interfere with the catalytic cycle.[3]
-
For reductive aminations , alcohols like methanol or ethanol are often used as they are compatible with the reducing agents (e.g., NaBH₄, H₂).
-
For acid-catalyzed reactions , aprotic solvents are generally preferred to avoid competition with the nucleophile.[5] The solvent's ability to dissolve all reactants and the catalyst is paramount for reaction efficiency.[10]
Troubleshooting Guide: A Problem-Solving Approach
This section provides structured guidance for common issues encountered during catalyst optimization.
Scenario 1: Low or No Conversion in an Organocatalytic Reaction (e.g., Asymmetric α-Fluorination)
Problem: After the recommended reaction time, TLC or GC-MS analysis shows predominantly unreacted starting material.
Q: My reaction isn't working. What is the first thing I should check? A: Always start with the simplest variables. First, confirm the integrity of your this compound. Has it been properly stored? An old bottle may have oxidized. Second, verify the purity and activity of your catalyst. Many organocatalysts are sensitive to moisture and air. Ensure your N-fluorobenzenesulfonimide (NFSI) or other electrophile is pure.[11]
Q: I've confirmed my reagents are good. What's the next step? A: Catalyst loading is a critical parameter. While some reactions can proceed with as little as 2.5 mol% of an organocatalyst, electron-poor substrates can sometimes require higher loadings (10-20 mol%) to achieve a reasonable rate.[4][12] Try increasing the catalyst loading incrementally.
Q: Still no improvement. Could the solvent be the issue? A: Yes. Solvent choice affects both catalyst solubility and the stability of the catalytic intermediates (e.g., the enamine). If you are using a non-polar solvent, consider switching to a more polar aprotic solvent like THF or MeCN. Sometimes, additives are necessary. For certain imidazolidinone-catalyzed reactions, a co-solvent like isopropanol can be beneficial.[12]
Troubleshooting Workflow: Low Product Conversion
Below is a logical workflow to diagnose and solve issues of low or no product formation.
Caption: A systematic workflow for troubleshooting low-yield reactions.
Scenario 2: Formation of Multiple Side Products in a Pd-Catalyzed Reductive Amination
Problem: You are reacting this compound with a primary amine and a reducing agent (e.g., NaBH(OAc)₃) in the presence of a Pd catalyst, but LCMS shows multiple byproducts.
Q: What are the likely side products in this reaction? A: Common side products include:
-
Benzyl Alcohol: Formed from the direct reduction of the starting aldehyde. This indicates the reducing agent is too reactive or is added before imine formation is complete.
-
Tertiary Amine: Formed from the reaction of the desired secondary amine product with another molecule of the aldehyde, followed by reduction.
-
Unreacted Imine: If the reduction step is inefficient.
Q: How can I suppress the formation of the alcohol byproduct? A: This is a kinetic issue. You need to favor the formation of the imine before reduction occurs.
-
Use a milder reducing agent: Sodium triacetoxyborohydride (STAB) is often preferred over NaBH₄ because it is less reactive towards aldehydes.
-
Staged Addition: First, stir the aldehyde and amine together (with the catalyst if needed) for a period (e.g., 30-60 minutes) to allow for imine formation. Then, add the reducing agent portion-wise.
Q: How do I prevent the formation of the tertiary amine? A: This is often caused by using an excess of the aldehyde.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine relative to the aldehyde. This ensures the aldehyde is consumed before it can react with the secondary amine product.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0°C to RT) can slow down the second alkylation step more than the first, improving selectivity.
Data Summary: Optimizing Reaction Conditions
The following table provides a starting point for optimizing conditions for a generic nucleophilic addition to this compound.
| Parameter | Condition A (Aggressive) | Condition B (Moderate) | Condition C (Mild) | Rationale & Key Insight |
| Catalyst Loading | 20 mol% | 10 mol% | 5 mol% | High loading can accelerate slow reactions but may increase side products. Start with moderate loading.[12] |
| Temperature | 60 °C | Room Temp (20-25°C) | 0 °C | High temp increases rate but can decrease selectivity. The high reactivity of this substrate often allows for lower temperatures. |
| Solvent | Toluene | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Solvent polarity can influence catalyst activity and intermediate stability.[10] |
| Concentration | 1.0 M | 0.5 M | 0.1 M | Higher concentrations can speed up bimolecular reactions but may lead to solubility issues or side reactions. |
Experimental Protocols
This section provides a detailed, step-by-step methodology for a representative reaction.
Protocol: Organocatalytic Asymmetric α-Fluorination
This protocol is adapted from established methods for the enantioselective α-fluorination of aldehydes and serves as a robust starting point.[3][12]
Materials:
-
This compound (1.0 eq)
-
(2S,5S)-2-tert-Butyl-3,5-dimethyl-4-imidazolidinone hydroperchlorate salt (Imidazolidinone catalyst, 0.2 eq)
-
N-Fluorobenzenesulfonimide (NFSI, 1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the imidazolidinone catalyst (0.2 eq).
-
Add anhydrous DCM to dissolve the catalyst. Cool the solution to -10 °C in a cooling bath.
-
In a separate vial, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the aldehyde solution to the cooled catalyst solution dropwise over 5 minutes. Stir for 10 minutes. The formation of the enamine intermediate is critical for the reaction's success.
-
Add NFSI (1.2 eq) in one portion.
-
Stir the reaction mixture at -10 °C and monitor its progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 8-12 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the α-fluorinated product.
-
Determine enantiomeric excess (ee%) by chiral HPLC or GC analysis.
Catalyst Selection Logic
The choice of catalyst is the most critical decision in reaction development. The following diagram illustrates a decision-making process based on the desired transformation.
Sources
- 1. innospk.com [innospk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective organocatalytic alpha-fluorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2-Fluoro-5-(trifluoromethyl)benzaldehyde, 5G | Labscoop [labscoop.com]
- 10. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. BJOC - Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution [beilstein-journals.org]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Troubleshooting Byproduct Formation in Witt-ig Reactions of Substituted Benzaldehydes
Welcome to the technical support center for navigating the complexities of the Wittig reaction. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with byproduct formation when using substituted benzaldehydes. Here, we will dissect common issues, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you optimize your olefination reactions for higher yields and purity.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our team receives regarding byproduct formation in Wittig reactions.
Q1: My primary byproduct is triphenylphosphine oxide (TPPO), and it's co-eluting with my product. How can I remove it?
A1: The removal of triphenylphosphine oxide (TPPO) is a classic challenge in Wittig reactions.[1][2] Several methods can be employed, ranging from simple precipitation to complexation.
-
Precipitation with a Non-Polar Solvent: This is often the first and most straightforward approach.[3] After the reaction, concentrate the mixture and redissolve it in a minimal amount of a solvent in which your product is soluble (e.g., dichloromethane or diethyl ether). Then, slowly add a non-polar solvent like hexanes or pentane to precipitate the TPPO, which can then be removed by filtration.[1][3][4]
-
Complexation with Metal Salts: TPPO can form insoluble complexes with certain metal salts. Zinc chloride (ZnCl₂) is a particularly effective and commonly used reagent for this purpose.[4][5] Dissolving the crude reaction mixture in a polar solvent like ethanol and adding a solution of ZnCl₂ will precipitate the TPPO-ZnCl₂ complex, which can be filtered off.[3][5]
-
Chromatographic Techniques: If your product is stable and relatively non-polar, a silica plug filtration can be effective. Suspend the crude mixture in a pentane/ether mixture and filter it over a short column of silica gel. The desired product can be eluted with ether, while the more polar TPPO remains adsorbed on the silica.[1][4]
Q2: I'm observing poor E/Z selectivity in my reaction with a semi-stabilized ylide. How can I improve the stereoselectivity?
A2: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[6][7] Semi-stabilized ylides, such as those derived from benzylphosphonium salts, often give poor E/Z selectivity.[6]
-
Salt-Free Conditions: The presence of lithium salts can significantly impact the stereochemical outcome by promoting the equilibration of intermediates.[6][8][9][10][11] Performing the reaction under salt-free conditions, for example by using sodium- or potassium-based strong bases like NaHMDS or KHMDS for ylide generation, can favor the formation of the Z-alkene.[12]
-
Schlosser Modification: To selectively obtain the E-alkene with unstabilized or semi-stabilized ylides, the Schlosser modification is a powerful technique.[6][8][13] This involves the deprotonation of the betaine intermediate at low temperature with a strong base like phenyllithium, followed by protonation to favor the formation of the more stable threo-betaine, which then eliminates to give the E-alkene.[8][13]
Q3: My reaction is giving a low yield, and I suspect my substituted benzaldehyde is the issue. What could be the problem?
A3: The nature of the substituent on the benzaldehyde can significantly influence the reaction's success.
-
Steric Hindrance: Bulky ortho-substituents on the benzaldehyde can sterically hinder the approach of the ylide, leading to slower reaction rates and lower yields.[12] In such cases, using a more reactive, unstabilized ylide or switching to a less sterically demanding olefination method like the Horner-Wadsworth-Emmons reaction might be beneficial.[6][8]
-
Electronic Effects: Electron-withdrawing groups on the benzaldehyde ring generally increase its electrophilicity and reactivity towards the ylide. Conversely, strong electron-donating groups can decrease the aldehyde's reactivity.
-
Aldehyde Instability: Aldehydes can be prone to oxidation, polymerization, or decomposition, especially if they are not fresh or properly purified.[6][12] It is always recommended to use freshly distilled or purified aldehydes. An alternative is to generate the aldehyde in situ from the corresponding alcohol immediately before the Wittig reaction.[6]
Troubleshooting Guide: From Problem to Solution
This section provides a more detailed, problem-oriented approach to resolving common issues encountered during Wittig reactions with substituted benzaldehydes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete Ylide Formation: The base used may not be strong enough, or the reaction conditions are not anhydrous.[12] 2. Unstable Ylide: Non-stabilized ylides are sensitive to air and moisture and can decompose before reacting.[12] 3. Unreactive Aldehyde: Steric hindrance or deactivating substituents on the benzaldehyde.[6][12] 4. Phenolic Hydroxyl Groups: A free hydroxyl group on the benzaldehyde will be deprotonated by the strong base, deactivating the aldehyde. | 1. Base and Conditions: Use a sufficiently strong base (e.g., n-BuLi, NaH, KHMDS) for your phosphonium salt.[14] Ensure all glassware is flame-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).[12] 2. Ylide Generation: Generate the ylide in situ and add the aldehyde solution to the freshly prepared ylide at a low temperature.[12] 3. Aldehyde Reactivity: Consider using a more reactive ylide or explore alternative olefination reactions. For unreactive aldehydes, increasing the reaction temperature or time may be necessary. 4. Protection Strategy: Protect the hydroxyl group as a stable ether (e.g., silyl ether) before the Wittig reaction and deprotect it afterward. |
| Formation of Unexpected Byproducts | 1. Aldehyde Self-Condensation: This can occur under basic conditions, especially with enolizable aldehydes. 2. Epimerization: If the substituted benzaldehyde has a stereocenter alpha to the carbonyl group, it can be susceptible to epimerization under basic conditions.[15] 3. Cannizzaro Reaction: A disproportionation reaction that can occur with non-enolizable aldehydes in the presence of a strong base.[15] | 1. Reaction Conditions: Add the aldehyde slowly to the ylide solution at a low temperature to minimize its exposure to excess base. 2. Milder Base: If epimerization is a concern, consider using a milder base for ylide generation if compatible with the phosphonium salt. The use of silver carbonate as a base has been reported to be effective for base-sensitive substrates.[15] 3. Controlled Stoichiometry: Use a slight excess of the ylide to ensure the aldehyde is consumed quickly. |
| Difficult Product Purification | 1. Persistent TPPO: As discussed in the FAQs, TPPO is a common and often challenging impurity.[1][2] 2. Unreacted Starting Materials: Incomplete reaction can lead to a mixture of product, aldehyde, and phosphonium salt. 3. E/Z Isomer Separation: The E and Z isomers of the product may have very similar polarities, making their separation by column chromatography difficult. | 1. TPPO Removal: Refer to the detailed strategies in the FAQ section. 2. Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the limiting reagent. 3. Isomer Separation: If isomer separation is challenging, consider optimizing the reaction for higher stereoselectivity (see FAQ 2). Alternatively, explore different chromatographic conditions (e.g., different solvent systems, specialized columns). |
Understanding Byproduct Formation: A Mechanistic Perspective
A clear understanding of the Wittig reaction mechanism is crucial for diagnosing and preventing byproduct formation. The reaction is believed to proceed through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, which then undergoes a retro-[2+2] cycloreversion to yield the alkene and TPPO.[6][16]
The E/Z Selectivity Puzzle
The stereochemical outcome of the Wittig reaction is determined by the stability of the ylide.[7][17]
-
Unstabilized Ylides: These ylides (with alkyl or H substituents) are highly reactive and typically lead to the kinetic product, the Z-alkene.[6][8][17] The reaction is generally irreversible.
-
Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., esters, ketones) are more stable and less reactive.[6][8][17] The initial cycloaddition is often reversible, allowing for equilibration to the more thermodynamically stable trans-oxaphosphetane, which then decomposes to the E-alkene.[17]
-
Semi-stabilized Ylides: Ylides with aryl or vinyl substituents fall in between and often give mixtures of E and Z isomers.[6]
The presence of lithium salts can disrupt this selectivity by coordinating to the oxygen atom of the betaine intermediate, leading to what is known as "stereochemical drift".[6][8]
Visualizing the Wittig Reaction Pathway
Caption: A simplified workflow of the Wittig reaction mechanism.
Experimental Protocols for Byproduct Mitigation
Here are detailed protocols for some of the key troubleshooting techniques discussed.
Protocol 1: Removal of Triphenylphosphine Oxide (TPPO) by Precipitation with Hexanes
-
Reaction Workup: After the reaction is complete, quench it appropriately (e.g., with saturated aqueous NH₄Cl). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄ and filter.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Dissolution: Dissolve the crude residue in a minimal amount of a solvent in which your product is highly soluble (e.g., dichloromethane or diethyl ether).
-
Precipitation: While stirring vigorously, slowly add hexanes or pentane to the solution. The TPPO will begin to precipitate as a white solid.
-
Crystallization and Filtration: Cool the mixture in an ice bath for 30-60 minutes to maximize precipitation. Collect the solid TPPO by vacuum filtration, washing it with a small amount of cold hexanes or pentane.
-
Product Isolation: The filtrate contains your purified product. Concentrate the filtrate under reduced pressure to obtain the final product.
Protocol 2: The Schlosser Modification for E-Alkene Synthesis
Caution: This procedure involves pyrophoric reagents (phenyllithium) and should be performed by trained personnel under an inert atmosphere.
-
Ylide Formation: Prepare the phosphonium ylide from the corresponding phosphonium salt using a strong base (e.g., n-BuLi) in an anhydrous solvent (e.g., THF) at a low temperature (e.g., -78 °C).
-
Aldehyde Addition: Slowly add the substituted benzaldehyde to the ylide solution at -78 °C. Stir for a period to allow for the formation of the betaine intermediate.
-
Deprotonation: Add a solution of phenyllithium (1 equivalent) dropwise to the reaction mixture at -78 °C. This will deprotonate the betaine.
-
Protonation: Add a proton source (e.g., a solution of HCl in ether) to the reaction mixture at -78 °C.
-
Warming and Elimination: Allow the reaction mixture to slowly warm to room temperature. The threo-betaine will eliminate to form the E-alkene.
-
Workup: Quench the reaction and proceed with a standard aqueous workup and purification.
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting common Wittig reaction issues.
References
-
Schlosser, M. The Schlosser Modification of the Wittig Reaction. SynArchive. [Link]
-
Wittig reaction. Wikipedia. [Link]
-
Wittig Reaction. Chemistry LibreTexts. [Link]
-
Wipf, P. The Wittig Reaction. University of Pittsburgh. [Link]
-
Work up tips: Reactions with Triphenylphosphine oxide. Shenvi Lab. [Link]
-
WITTIG REACTION | MECHANISM. AdiChemistry. [Link]
-
The Wittig Reaction: Examples and Mechanism. Chemistry Steps. [Link]
-
Wittig‐Schlosser reaction. ResearchGate. [Link]
-
Workup: Triphenylphosphine Oxide. University of Rochester. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
How does one remove triphenylphosphine oxide from product?. ResearchGate. [Link]
-
Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. [Link]
-
Enantioselective Potassium-Catalyzed Wittig Olefinations. PMC - NIH. [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Olefination Reactions. Andrew G Myers Research Group. [Link]
-
Wittig Reaction Mechanism. YouTube. [Link]
-
Use of Silver Carbonate in the Wittig Reaction. PMC - NIH. [Link]
Sources
- 1. shenvilab.org [shenvilab.org]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Workup [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Enantioselective Potassium-Catalyzed Wittig Olefinations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. synarchive.com [synarchive.com]
- 14. Wittig reagents - Wikipedia [en.wikipedia.org]
- 15. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 17. adichemistry.com [adichemistry.com]
Overcoming steric hindrance in reactions with 2-Fluoro-5-(trifluoromethoxy)benzaldehyde
Welcome to the technical support center for 2-Fluoro-5-(trifluoromethoxy)benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the unique reactivity of this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly those arising from the compound's distinct electronic and steric profile.
Understanding the Molecule: A Double-Edged Sword
This compound is a valuable reagent in modern organic synthesis, prized for its utility in constructing complex fluorine-containing molecules. However, its reactivity is governed by a delicate interplay of two powerful electronic and steric factors:
-
Electronic Activation: The aromatic ring is substituted with two potent electron-withdrawing groups: a fluorine atom at the ortho-position and a trifluoromethoxy group at the meta-position (relative to the fluorine). Both the -F and -OCF₃ groups strongly activate the carbonyl carbon toward nucleophilic attack through their inductive effects (-I).[1][2][3] This enhanced electrophilicity is a significant advantage in many reactions.
-
Steric Hindrance: The ortho-fluorine atom, despite its relatively small size, creates a sterically congested environment around the aldehyde functional group. This steric shield can impede the approach of nucleophiles, potentially leading to sluggish or incomplete reactions.[1][4][5][6]
The key to successfully employing this reagent lies in leveraging its electronic activation while mitigating the challenges posed by steric hindrance.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing probable causes and actionable solutions.
Issue 1: Low or No Conversion in Nucleophilic Addition Reactions
You are attempting a standard nucleophilic addition (e.g., Grignard, organolithium addition, or aldol reaction) and observe minimal to no consumption of the starting aldehyde.
| Probable Cause | Proposed Solution & Rationale |
| Insufficient Nucleophile Reactivity: The steric hindrance from the ortho-fluorine is preventing the approach of a moderately reactive or bulky nucleophile.[4][5][7] | 1. Switch to a More Reactive Nucleophile: If using a Grignard reagent, consider transmetalation to a more reactive organocerium (CeCl₃-mediated) or organozinc reagent, which can sometimes overcome steric barriers. 2. Employ Smaller Nucleophiles: If the reaction allows, opt for less sterically demanding nucleophiles. |
| Inadequate Lewis Acid Activation: The chosen Lewis acid may not be potent enough to sufficiently enhance the electrophilicity of the sterically encumbered carbonyl carbon.[5] | 1. Use a Stronger Lewis Acid: Switch from milder Lewis acids like MgCl₂ or ZnCl₂ to more powerful options such as BF₃·OEt₂, TiCl₄, or SnCl₄. These can coordinate more effectively to the carbonyl oxygen, increasing its polarization and reactivity.[5] 2. Consider Stoichiometric vs. Catalytic Use: For highly challenging substrates, a stoichiometric amount of a strong Lewis acid might be necessary to drive the reaction to completion. |
| Low Reaction Temperature: The activation energy for the reaction is too high at the current temperature to overcome the steric barrier. | 1. Increase Reaction Temperature: Cautiously increase the reaction temperature in increments. Monitor for side product formation, as higher temperatures can sometimes lead to decomposition or undesired pathways. 2. Utilize Microwave Irradiation: Microwave-assisted synthesis can be highly effective for overcoming kinetic barriers in sterically hindered reactions by enabling rapid and uniform heating to higher temperatures than conventional methods.[5] |
Issue 2: Incomplete Imine/Enamine Formation or Condensation Reactions
Your condensation reaction with a primary or secondary amine (e.g., for reductive amination or Schiff base formation) is slow and does not proceed to completion.
| Probable Cause | Proposed Solution & Rationale |
| Unfavorable Equilibrium: The equilibrium for the formation of the hemiaminal intermediate and its subsequent dehydration is not favorable under the current conditions. | 1. Efficient Water Removal: The removal of water is critical to drive the equilibrium toward the imine product. Use a Dean-Stark apparatus for azeotropic removal of water with a suitable solvent like toluene or benzene. Alternatively, add a dehydrating agent such as anhydrous MgSO₄, Na₂SO₄, or molecular sieves directly to the reaction mixture. 2. Acid Catalysis: The dehydration of the hemiaminal is acid-catalyzed. Add a catalytic amount of a mild acid like p-toluenesulfonic acid (p-TsOH), acetic acid, or a Lewis acid like TiCl₄. |
| Steric Clash with Bulky Amines: A highly substituted amine will exacerbate the steric challenge posed by the ortho-fluorine atom. | 1. Use Less Hindered Amines: If the synthesis allows, choose a less sterically demanding amine. 2. High-Pressure Conditions: In some cases, applying high pressure can favor the formation of the more compact transition state, helping to overcome steric repulsion. |
Frequently Asked Questions (FAQs)
Q1: How does the trifluoromethoxy (-OCF₃) group influence the reactivity compared to a trifluoromethyl (-CF₃) group?
A: Both are strongly electron-withdrawing, but they have subtle differences. The -OCF₃ group is considered a "long-range" electron-withdrawing substituent.[8] While the -CF₃ group's effect is primarily inductive, the -OCF₃ group also exhibits some weak resonance donation from the oxygen lone pairs, which is largely negated by the powerful inductive pull of the three fluorine atoms. This makes the carbonyl carbon of this compound highly electrophilic.
Q2: I am considering a Wittig or Horner-Wadsworth-Emmons (HWE) reaction. Which should I choose?
A: For sterically hindered aldehydes, the Horner-Wadsworth-Emmons (HWE) reaction is often superior to the classical Wittig reaction.[6] Wittig ylides, especially non-stabilized ones, can be bulky and their approach to the hindered aldehyde may be slow. The smaller phosphonate carbanions used in the HWE reaction are generally less sterically demanding and more reactive, often leading to higher yields of the desired alkene.
Q3: Are there any catalyst systems specifically designed for hindered aldehydes?
A: Yes, several catalytic systems have been developed to address sterically challenging substrates. For instance, in transfer hydrogenation reactions, certain chromium carbonyl complexes have shown efficacy with aromatic aldehydes.[9] For other transformations, N-heterocyclic carbene (NHC) catalysis can be effective for reactions like oxidative esterification, as the formation of the Breslow intermediate can sometimes bypass traditional steric constraints.[10][11]
Q4: Can I expect any unusual side reactions due to the substitution pattern?
A: The highly electron-deficient nature of the aromatic ring could make it susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions, although the aldehyde is typically more reactive. If you are using very strong nucleophiles and high temperatures, be mindful of potential displacement of the ortho-fluorine atom. Additionally, under harsh conditions (e.g., strong transition metal catalysis), decarbonylation of the aldehyde to the corresponding fluorinated aromatic compound is a possibility.[12]
Experimental Protocols
Protocol 1: General Procedure for a Horner-Wadsworth-Emmons Reaction with a Hindered Aldehyde
This protocol provides a robust starting point for olefination reactions.
Materials:
-
Triethyl phosphonoacetate (or other desired phosphonate)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.
-
Carefully add sodium hydride (1.1 equivalents) to the THF with stirring.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the triethyl phosphonoacetate (1.05 equivalents) dropwise via syringe. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF via a dropping funnel or syringe over 20-30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product for purification (e.g., by column chromatography).
Visualizing the Challenge and Solution
To better understand the concepts discussed, the following diagrams illustrate the key challenges and strategic approaches.
Caption: Troubleshooting workflow for low reactivity.
References
-
Chemistry LibreTexts. 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.[Link]
-
ResearchGate. Chromium-catalyzed transfer hydrogenation of aromatic aldehydes facilitated by a simple metal carbonyl complex.[Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.[Link]
-
ResearchGate. (PDF) Effect of trifluoromethyl groups on properties of aromatic and semi-aromatic polyimides for space applications.[Link]
-
PMC. N-Heterocyclic Carbene-Catalyzed Oxidation of Unactivated Aldehydes to Esters.[Link]
-
Reddit. Effect on steric hindrance on nucleophiles : r/OrganicChemistry.[Link]
-
PMC. Superelectrophiles and the effects of trifluoromethyl substituents.[Link]
-
ResearchGate. (PDF) 2-Bromo-5-fluorobenzaldehyde.[Link]
-
PubChem. o-Fluorobenzaldehyde.[Link]
-
The Journal of Organic Chemistry. Notes: Decarbonylation of Aromatic Aldehydes.[Link]
-
Master Organic Chemistry. Nucleophilic Addition To Carbonyls.[Link]
-
MDPI. NHC-Catalyzed Reaction of Aldehydes for C(sp2)–O Bond Formation.[Link]
-
PMC. Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions.[Link]
-
ResearchGate. The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent | Request PDF.[Link]
-
Angewandte Chemie. A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis.[Link]
-
Wikipedia. Fluorobenzaldehyde.[Link]
-
Refubium - Freie Universität Berlin. Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. N-Heterocyclic Carbene-Catalyzed Oxidation of Unactivated Aldehydes to Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Stability issues of 2-Fluoro-5-(trifluoromethoxy)benzaldehyde under basic conditions
Welcome to the technical support resource for 2-Fluoro-5-(trifluoromethoxy)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common stability issues and unexpected reaction outcomes encountered when using this reagent, particularly under basic conditions. Our goal is to provide you with the mechanistic insights and practical troubleshooting strategies required to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing the formation of two unexpected products in my reaction with this compound under basic conditions, alongside the consumption of my starting material. What could be happening?
A1: You are likely observing a disproportionation reaction known as the Cannizzaro reaction.[1][2] This is a common pathway for aldehydes that lack α-hydrogens, such as this compound, when subjected to strong basic conditions. In this reaction, one molecule of the aldehyde is reduced to the corresponding alcohol, 2-Fluoro-5-(trifluoromethoxy)benzyl alcohol, while a second molecule is oxidized to the carboxylic acid, 2-Fluoro-5-(trifluoromethoxy)benzoic acid.[1][2][3]
Q2: What makes this compound susceptible to the Cannizzaro reaction?
A2: The susceptibility arises from the structure of the aldehyde. The absence of protons on the carbon adjacent to the carbonyl group (the α-carbon) prevents it from undergoing aldol condensation, which is a competing reaction for aldehydes with α-hydrogens.[4] In the presence of a strong base, the hydroxide ion attacks the electrophilic carbonyl carbon. This initiates a sequence of events where a hydride ion is transferred from one aldehyde molecule to another, leading to the oxidized and reduced products.[1][2]
Q3: Can the trifluoromethoxy (-OCF3) group be compromised under basic conditions?
A3: The trifluoromethoxy group is generally considered to be chemically robust and stable to metabolic degradation due to the strength of the C-F bonds.[5] However, under harsh basic conditions, particularly with heating, there is a possibility of its hydrolysis to the corresponding phenol, although this is less common than other side reactions. The electron-withdrawing nature of the fluorine atoms can make the carbon atom of the trifluoromethoxy group susceptible to nucleophilic attack.
Q4: Is the fluorine atom on the aromatic ring susceptible to substitution?
A4: Yes, the fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing aldehyde and trifluoromethoxy groups. In the presence of a potent nucleophile and basic conditions, the fluorine atom can be displaced. The likelihood of this reaction depends on the strength and concentration of the nucleophile and the reaction conditions.
Troubleshooting Guide: Navigating Basic Conditions
This section provides detailed troubleshooting for common issues encountered with this compound in base-mediated reactions.
Issue 1: Dominance of the Cannizzaro Reaction
Symptoms:
-
Low to no yield of the desired product.
-
Formation of significant amounts of 2-Fluoro-5-(trifluoromethoxy)benzyl alcohol and 2-Fluoro-5-(trifluoromethoxy)benzoic acid.
-
Rapid consumption of the starting aldehyde.
Causality: The use of strong bases like sodium hydroxide or potassium hydroxide at elevated concentrations and temperatures promotes the Cannizzaro reaction.[1][2]
Solutions & Protocols:
1. Use of Milder Bases:
-
Rationale: Weaker bases are less likely to initiate the nucleophilic attack on the carbonyl carbon that leads to the Cannizzaro reaction.
-
Recommended Bases:
-
Potassium carbonate (K2CO3)
-
Cesium carbonate (Cs2CO3)
-
Triethylamine (Et3N)
-
Diisopropylethylamine (DIPEA)
-
Table 1: Comparison of Bases for Aldehyde Condensation Reactions
| Base | pKa of Conjugate Acid | Typical Conditions | Suitability for Sensitive Aldehydes |
| NaOH | ~15.7 | Aqueous, RT to reflux | Low (promotes Cannizzaro) |
| K2CO3 | ~10.3 | Anhydrous solvent, RT to reflux | Moderate to High |
| Et3N | ~10.7 | Anhydrous solvent, RT to reflux | High |
| DBU | ~13.5 | Anhydrous solvent, RT | Moderate (can be too strong) |
Experimental Protocol: Knoevenagel Condensation with a Milder Base
-
To a solution of this compound (1.0 eq) and your active methylene compound (1.1 eq) in an anhydrous solvent (e.g., Toluene or Dichloromethane), add a milder base such as triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
If the reaction is sluggish, gentle heating (40-50 °C) can be applied.
-
Upon completion, quench the reaction with a weak acid (e.g., saturated ammonium chloride solution) and proceed with standard workup and purification.
2. The Crossed Cannizzaro Reaction:
-
Rationale: If the desired product is the alcohol resulting from the reduction of this compound, a "sacrificial" aldehyde, typically formaldehyde, can be used. Formaldehyde is more readily oxidized, thus driving the reduction of the target aldehyde.[2]
-
Protocol Outline: Use a mixture of this compound and an excess of formaldehyde in the presence of a strong base. This will preferentially yield 2-Fluoro-5-(trifluoromethoxy)benzyl alcohol and formate.
Visualization of the Cannizzaro Reaction Pathway
Caption: The Cannizzaro disproportionation reaction.
Issue 2: Potential Decomposition of the Trifluoromethoxy Group
Symptoms:
-
Presence of phenolic byproducts in the reaction mixture, detectable by LC-MS or NMR.
-
Reduced yield of the desired product.
-
Formation of fluoride ions in the aqueous phase after workup.
Causality: While generally stable, the -OCF3 group can be susceptible to nucleophilic attack by strong bases, especially at elevated temperatures, leading to hydrolysis.
Solutions & Protocols:
1. Temperature Control:
-
Rationale: Hydrolysis is an activated process. Maintaining lower reaction temperatures can significantly suppress this side reaction.
-
Recommendation: Whenever possible, conduct base-mediated reactions at or below room temperature. If heating is necessary, use the minimum temperature required for a reasonable reaction rate.
2. Use of Non-nucleophilic Bases:
-
Rationale: Sterically hindered, non-nucleophilic bases can deprotonate acidic protons without attacking the electrophilic centers of the molecule.
-
Recommended Bases:
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Potassium tert-butoxide (in some cases, although it is a strong base)
-
Proton sponges (e.g., 1,8-Bis(dimethylamino)naphthalene)
-
Visualization of Potential -OCF3 Hydrolysis
Caption: Potential hydrolysis of the trifluoromethoxy group.
Issue 3: Unwanted Nucleophilic Aromatic Substitution (SNAr)
Symptoms:
-
Formation of a byproduct where the fluorine atom at the 2-position has been replaced by the nucleophile present in the reaction.
-
This is particularly relevant in reactions involving strong nucleophiles (e.g., alkoxides, amines, thiolates).
Causality: The fluorine atom is activated for SNAr by the electron-withdrawing effects of the adjacent aldehyde group and the trifluoromethoxy group in the para position.
Solutions & Protocols:
1. Choice of Base and Nucleophile:
-
Rationale: If the base is also a strong nucleophile (e.g., sodium methoxide), SNAr is more likely. Using a non-nucleophilic base to generate the desired nucleophile in situ can be a better strategy.
-
Recommendation: Use a strong, non-nucleophilic base (e.g., NaH) to deprotonate a weakly nucleophilic precursor, if the reaction allows.
2. Protecting Group Strategy:
-
Rationale: Temporarily converting the aldehyde to a less electron-withdrawing group (e.g., an acetal) can deactivate the ring towards SNAr.
-
Protocol Outline:
-
Protect the aldehyde group as a diethyl or dimethyl acetal using standard procedures (e.g., reaction with the corresponding alcohol in the presence of an acid catalyst).
-
Perform the desired reaction under basic conditions.
-
Deprotect the acetal using acidic workup to regenerate the aldehyde.
-
Visualization of the SNAr Pathway
Caption: Nucleophilic Aromatic Substitution (SNAr) pathway.
References
-
Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]
-
Studies on Base-Catalyzed Condensation of Benzaldehyde and Boroxazolidones. ResearchGate. [Link]
-
Cannizzaro reaction. Wikipedia. [Link]
- Preparation method of 2-fluoro-5-bromobenzaldehyde.
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Wiley Online Library. [Link]
-
Cannizzaro Reaction Mechanism. SATHEE. [Link]
-
An animated, base-catalyzed crossed aldol condensation mechanism explained. YouTube. [Link]
-
Cannizzaro Reaction and Crossed Cannizzaro Reaction. Pharmaguideline. [Link]
-
Mastering Fine Chemical Synthesis: The Versatility of 2-Fluoro-5-methylbenzaldehyde. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. Journal of the American Chemical Society. [Link]
-
Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. MDPI. [Link]
- Synthetic method of 2-trifluoromethyl benzamide.
-
Exploring 2-Fluoro-4-(trifluoromethyl)benzaldehyde: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Aldol condensation of acyclic ketones with benzaldehyde and subsequent cyclodehydration to form indenes over halide. CORE. [Link]
-
Cannizaro's reaction benzaldehyde. Slideshare. [Link]
-
Crossed Aldol Condensation of Acetone and Benzaldehyde (Base Catalyzed). YouTube. [Link]
-
2-Fluoro-4-(trifluoromethyl)benzaldehyde. PubChem. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]
-
Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Journal of Organic Chemistry. [Link]
-
Cannizzaro Reaction. Chemistry Steps. [Link]
-
Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Medicines for All Institute (M4ALL) - Virginia Commonwealth University. [Link]
Sources
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 3. SATHEE: Cannizzaro Reaction Mechanism [satheeneet.iitk.ac.in]
- 4. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Removal of triphenylphosphine oxide from Wittig reaction with 2-Fluoro-5-(trifluoromethoxy)benzaldehyde
Topic: Effective Removal of Triphenylphosphine Oxide in the Wittig Reaction with 2-Fluoro-5-(trifluoromethoxy)benzaldehyde
Welcome to the technical support center for troubleshooting the Wittig reaction, with a specific focus on the purification challenges associated with this compound. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven solutions for the effective removal of the common byproduct, triphenylphosphine oxide (TPPO).
The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds.[1][2] However, the stoichiometric formation of triphenylphosphine oxide (TPPO) often complicates product isolation, particularly on an industrial scale.[3][4] This guide provides a structured approach to tackling this purification challenge, ensuring high purity of your desired alkene product.
Troubleshooting Flowchart: A Visual Guide to TPPO Removal
This flowchart outlines a decision-making process for selecting the most appropriate method for TPPO removal based on the properties of your product and the reaction solvent.
Sources
Technical Support Center: Characterization and Troubleshooting of Impurities in 2-Fluoro-5-(trifluoromethoxy)benzaldehyde Synthesis
Welcome to the technical support center for 2-Fluoro-5-(trifluoromethoxy)benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists. As a crucial building block in the synthesis of pharmaceuticals and agrochemicals, ensuring the purity of this compound is paramount. This document provides in-depth, field-proven insights into identifying, characterizing, and troubleshooting common impurities encountered during its synthesis.
Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions that arise during the synthesis and analysis of this compound.
Q1: What are the most common impurities I should expect in my crude product?
A1: Impurities typically originate from three main sources: the starting materials, side reactions during the formylation process, and degradation upon storage. The most common species include:
-
Unreacted Starting Material: 1-Fluoro-4-(trifluoromethoxy)benzene. This is the precursor for most formylation reactions.[1][2]
-
Isomeric Impurity: 4-Fluoro-3-(trifluoromethoxy)benzaldehyde. This arises from formylation at the position ortho to the trifluoromethoxy group instead of the fluorine atom. The directing effects of both substituents can lead to a mixture of isomers.
-
Oxidation Product: 2-Fluoro-5-(trifluoromethoxy)benzoic acid. Aldehydes are susceptible to air oxidation, especially during workup or prolonged storage. This is often observed as a white solid precipitating from the liquid product.
-
Benzylic Halide Impurity: If the formylation is performed via a benzylic halogenation followed by hydrolysis, residual 2-Fluoro-5-(trifluoromethoxy)benzyl halide may be present.
Q2: My GC-MS analysis shows a peak with the same mass (192.11 g/mol ) as my product but a different retention time. What is it?
A2: This is almost certainly the isomeric impurity, 4-Fluoro-3-(trifluoromethoxy)benzaldehyde. Positional isomers often have very similar mass spectra but will exhibit different retention times on a gas chromatography column due to differences in polarity and boiling point. ¹⁹F NMR is the definitive technique to confirm the identity and quantify the ratio of these isomers.
Q3: I'm seeing signals in my ¹⁹F NMR besides the two I expect for my product. What do they represent?
A3: ¹⁹F NMR is an exceptionally powerful tool for analyzing fluorinated compounds due to its high sensitivity and the wide chemical shift range, which minimizes signal overlap.[3] Unexpected signals can be traced to:
-
Starting Material: A singlet or narrow multiplet for the -OCF₃ group of 1-Fluoro-4-(trifluoromethoxy)benzene.
-
Isomeric Impurity: A distinct set of signals for the aromatic fluorine and the -OCF₃ group of the regioisomeric benzaldehyde. The chemical environment is different, causing a noticeable shift.
-
Degradation Products: If the trifluoromethoxy group were to degrade (which is rare under standard conditions), you might see signals corresponding to fluoride ions or other fluorinated species.[4]
Q4: My purified liquid product has started to form a white precipitate after a few weeks in storage. What is happening and how can I prevent it?
A4: This is a classic sign of oxidation. The aldehyde group (-CHO) is oxidizing to a carboxylic acid (-COOH), forming 2-Fluoro-5-(trifluoromethoxy)benzoic acid, which is a solid at room temperature. To prevent this, ensure the product is stored under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber glass bottle and kept in a cool, dark place.[5] Adding a radical inhibitor like BHT (Butylated hydroxytoluene) at a low concentration (100-200 ppm) can also significantly prolong shelf life.
Q5: How stable is the trifluoromethoxy (-OCF₃) group during synthesis and workup?
A5: The trifluoromethoxy group is known for its exceptional chemical and metabolic stability.[6][7] This stability is due to the strong C-F bonds and the electron-withdrawing nature of the fluorine atoms.[8] It is generally stable to a wide range of acidic and basic conditions encountered in typical synthetic transformations and workups.[9] Cleavage of this group requires harsh conditions not typically employed in standard formylation or purification procedures.
Impurity Formation & Identification Workflow
The following diagrams illustrate the likely pathways for impurity formation and a logical workflow for their identification and characterization.
Caption: Potential pathways for the formation of common impurities during synthesis.
Caption: A systematic workflow for the analysis and characterization of impurities.
Troubleshooting Guides
Analytical Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Multiple peaks in GC trace | - Presence of starting material, isomers, or volatile byproducts. | - Confirm Identity: Correlate peaks with mass spectra. The molecular ion peak (m/z 192) will be present for both product and isomer. The starting material will have a different mass. - Spike the Sample: Co-inject the crude sample with an authentic standard of the starting material to confirm its retention time. |
| Unexpected signals in ¹⁹F NMR spectrum | - Isomeric impurities are the most likely cause. - Contamination from previous reactions in the NMR tube. | - Assign Signals: Compare the spectrum to literature data for similar compounds. The chemical shifts for both the aromatic -F and the -OCF₃ will be different for each isomer.[10][11] - Quantify: Integrate the signals corresponding to the product and the impurities to determine their relative ratios. Ensure a sufficient relaxation delay (d1) is used for accurate quantification. - Clean Equipment: Always use a clean, dry NMR tube. |
| Product darkens or decomposes in the distillation flask | - Distillation temperature is too high. - Presence of acidic impurities catalyzing polymerization or decomposition. - Prolonged heating time. | - Lower the Boiling Point: Use a better vacuum to distill at a lower temperature.[5] - Neutralize: Wash the crude product with a dilute sodium bicarbonate solution, followed by a water wash, and dry thoroughly before distilling.[5] - Minimize Heat Exposure: Use an appropriately sized heating mantle and ensure rapid, efficient distillation. |
Purification Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product co-distills with an impurity | - The impurity has a boiling point very close to the product (e.g., an isomer). | - Fractional Distillation: Use a fractionating column (e.g., Vigreux) to improve separation. - Alternative Method: If distillation fails, consider preparative chromatography on silica gel. |
| Low recovery after purification | - Product is volatile and lost during solvent removal or drying. - Incomplete extraction during workup. | - Use Cold Traps: When removing solvents under vacuum, use a cold trap (dry ice/acetone) to recover volatile product. - Optimize Extraction: Ensure the correct pH and solvent are used during aqueous workup to keep the product in the organic layer. Perform multiple extractions. |
| Product solidifies or polymerizes in the receiving flask | - The receiving flask is too warm, promoting instability. - The product is inherently unstable once purified. | - Cool the Receiver: Collect the distilled product in a flask cooled in an ice bath to minimize decomposition and evaporation.[5] - Add Inhibitor: Immediately add a stabilizer like BHT to the freshly distilled product. |
Key Experimental Protocols
Protocol 4.1: Impurity Profiling by GC-MS
This protocol is a self-validating system for identifying volatile and semi-volatile impurities.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the crude product in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
GC-MS Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness is typically effective.[12]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 min.
-
-
Injector: 250 °C, Split mode (e.g., 20:1).
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-400 amu.
-
-
Data Analysis:
-
Identify the main product peak.
-
Analyze the mass spectrum of each additional peak. Look for the molecular ion (M+) and characteristic fragmentation patterns.
-
Compare retention times to identify isomers and starting material.
-
Protocol 4.2: Quantitative Analysis by ¹⁹F NMR Spectroscopy
This protocol provides a robust method for quantifying the purity and isomeric ratio without the need for individual impurity standards.
-
Sample Preparation: Accurately weigh ~20-30 mg of the crude product and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a known amount of an internal standard that contains fluorine and does not overlap with the sample signals (e.g., trifluorotoluene).
-
NMR Acquisition:
-
Spectrometer: Any standard NMR spectrometer with fluorine capability.
-
Experiment: A standard 1D ¹⁹F experiment (proton-decoupled).
-
Key Parameters:
-
Set the spectral width to cover the expected range of aromatic and trifluoromethoxy fluorine signals.
-
Crucially, set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the fluorine nuclei being observed. A delay of 30-60 seconds is often sufficient to ensure accurate integration.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
-
Data Analysis:
-
Reference the spectrum (e.g., to the internal standard).
-
Integrate the distinct signals for the aromatic fluorine (-F) and the trifluoromethoxy group (-OCF₃) for both the main product and any isomers.
-
Calculate the molar ratio of the impurities to the main product based on the integral values.
-
Summary of Potential Impurities
| Impurity Name | Structure | Likely Origin | Key Analytical Features |
| 1-Fluoro-4-(trifluoromethoxy)benzene | C₇H₄F₄O | Unreacted starting material | GC-MS: Lower retention time than product, M⁺ = 180.1. ¹⁹F NMR: Different chemical shifts for -F and -OCF₃. |
| 4-Fluoro-3-(trifluoromethoxy)benzaldehyde | C₈H₄F₄O | Isomeric side product of formylation | GC-MS: Different retention time, M⁺ = 192.1. ¹⁹F NMR: Distinct signals for -F and -OCF₃ with different chemical shifts and coupling patterns compared to the desired product. |
| 2-Fluoro-5-(trifluoromethoxy)benzoic acid | C₈H₄F₄O₂ | Oxidation of the aldehyde product | HPLC: Will show a distinct peak, likely with shorter retention time on reverse phase. MS: M⁺ = 208.1. ¹H NMR: Absence of aldehyde proton (~10 ppm), presence of broad carboxylic acid proton (>11 ppm). |
References
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. spectrabase.com [spectrabase.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting guide for Knoevenagel condensation with electron-deficient aldehydes
Welcome to the technical support center for synthetic organic chemistry. This guide provides in-depth troubleshooting advice for researchers, scientists, and drug development professionals encountering challenges with the Knoevenagel condensation, particularly when using highly reactive electron-deficient aldehydes. As a foundational carbon-carbon bond-forming reaction, its successful execution is critical for the synthesis of numerous intermediates for pharmaceuticals, functional polymers, and fine chemicals.[1][2]
This guide moves beyond simple procedural lists to explain the causality behind common issues, empowering you to diagnose and solve problems effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Knoevenagel reaction with an electron-deficient aldehyde (e.g., 4-nitrobenzaldehyde) is giving a low yield or has failed completely. What are the most likely causes?
This is a common issue that typically points to a suboptimal balance of reaction parameters. Electron-deficient aldehydes are highly electrophilic, which makes them reactive but also prone to side reactions if conditions are not carefully controlled. Let's break down the potential culprits.
A1: Causality and Solutions
-
Inappropriate Catalyst Choice or Concentration: The heart of the Knoevenagel reaction is the base catalyst, which deprotonates the active methylene compound.[3] For highly reactive aldehydes, the base's strength is a delicate parameter.
-
The Problem of a Strong Base: A strong base (e.g., NaOH, KOtBu) can induce self-condensation of the aldehyde or lead to uncontrolled polymerization, consuming your starting material.[3]
-
The Problem of a Weak Base: Conversely, a base that is too weak may not deprotonate the active methylene compound efficiently, leading to a sluggish or stalled reaction.
-
The Solution - Finding the "Sweet Spot": Weakly basic amines are typically the catalysts of choice.[3][4] Piperidine, often used with a catalytic amount of acetic acid, is a classic example.[5] The acetic acid protonates piperidine to form a piperidinium ion, which can participate in the dehydration step. Other effective catalysts include ammonium salts (like ammonium acetate), DABCO, or L-proline.[6][7] Start with a catalytic amount (5-20 mol%) and optimize from there.
-
-
Incorrect Solvent Selection: The solvent plays a crucial role in stabilizing intermediates and influencing reaction rates.
-
Polar Aprotic Solvents (Recommended): Solvents like DMF, acetonitrile, or DMSO often provide excellent results. They can stabilize the charged intermediates in the reaction pathway without interfering with the base catalyst.[8]
-
Polar Protic Solvents: Alcohols like ethanol can work but may slow the reaction as they can solvate the base and the enolate, slightly reducing their reactivity.[8] Water can be a green and effective solvent, but its role is complex, sometimes even acting as a weak Brønsted base catalyst itself.[9]
-
Apolar Solvents: Toluene is frequently used, especially when water removal is necessary via a Dean-Stark apparatus. The reaction may be slower, but the continuous removal of water drives the equilibrium toward the product.[4]
-
-
Presence of Water: The condensation reaction eliminates one molecule of water for every C=C bond formed.[3] As this is often a reversible process, the accumulation of water in the reaction medium can inhibit the reaction from reaching completion.
-
Solution: If using a solvent like toluene, employ a Dean-Stark trap to azeotropically remove water. In other solvents, adding desiccants like molecular sieves (3Å or 4Å) can be highly effective.[4]
-
-
Suboptimal Temperature: The high reactivity of electron-deficient aldehydes means that high temperatures are often unnecessary and can be detrimental, promoting side product formation.
-
Solution: Begin your reaction at room temperature. Many Knoevenagel condensations with activated substrates proceed smoothly without heating.[10] If the reaction is sluggish, gently heat to 40-60 °C and monitor carefully by TLC or LCMS.
-
To visualize the troubleshooting process, consider the following decision tree:
Caption: Troubleshooting flowchart for low yield.
Q2: My reaction is forming a significant amount of an undesired side product. How can I identify and suppress it?
The formation of side products is typically a result of the high reactivity of either the starting materials or the Knoevenagel product itself.
A2: Common Side Products and Mitigation Strategies
-
Michael Addition Product: Your desired α,β-unsaturated product is an excellent Michael acceptor. A second molecule of the deprotonated active methylene compound (the nucleophile) can attack it, leading to a bis-adduct.
-
Identification: This side product will have a mass corresponding to (Aldehyde + 2 * Active Methylene Compound - H₂O).
-
Solution:
-
Control Stoichiometry: Use a strict 1:1 or 1:1.05 ratio of the aldehyde to the active methylene compound. Avoid a large excess of the nucleophile.
-
Slow Addition: Add the active methylene compound or the catalyst slowly to the aldehyde solution to maintain a low instantaneous concentration of the nucleophile.
-
Monitor Reaction Time: Stop the reaction as soon as the starting aldehyde is consumed (monitored by TLC/LCMS) to prevent the slower Michael addition from becoming significant.
-
-
-
Aldehyde Self-Condensation (Cannizzaro-type reaction): This can be an issue with aromatic aldehydes lacking α-hydrogens under strongly basic conditions, leading to a mixture of the corresponding alcohol and carboxylic acid.
-
Identification: Look for the corresponding benzyl alcohol and benzoic acid derivatives of your starting aldehyde.
-
Solution: This is a clear indication that your base is too strong. Switch to a milder catalytic system like an amine or an ammonium salt as discussed in Q1.
-
-
Unwanted Decarboxylation (Doebner Modification Context): When using malonic acid as the active methylene component, the reaction is designed to undergo decarboxylation, which is known as the Doebner modification.[3][11] This is often promoted by using pyridine as both the solvent and catalyst.[3][12] However, if you are using a malonic ester (e.g., diethyl malonate) and observe product that has lost one of the ester groups, your reaction conditions are too harsh.
-
Solution: Reduce the reaction temperature and ensure you are using a non-hydrolytic, catalytic base rather than a stoichiometric amount of a stronger base.
-
The general mechanism below illustrates the key steps where things can go right—or wrong. The initial deprotonation must be efficient, the nucleophilic attack must be favored over side reactions, and the final dehydration must be driven to completion.
Caption: Simplified Knoevenagel condensation mechanism.
Protocols & Data Tables
General Protocol: Knoevenagel Condensation of 4-Nitrobenzaldehyde with Malononitrile
This protocol provides a robust starting point that can be adapted for other electron-deficient aldehydes and active methylene compounds.
Materials:
-
4-Nitrobenzaldehyde (1.0 eq)
-
Malononitrile (1.05 eq)
-
Piperidine (0.1 eq)
-
Ethanol (approx. 0.5 M concentration of aldehyde)
-
Round-bottom flask, magnetic stirrer, condenser (if heating)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 4-nitrobenzaldehyde and ethanol. Stir until all solids are dissolved.
-
Add malononitrile to the solution and stir for 2-3 minutes.
-
Add piperidine dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature. The product often begins to precipitate as a yellow solid within minutes to an hour.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the 4-nitrobenzaldehyde spot is no longer visible.
-
Once complete, cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol to remove residual impurities.
-
Dry the product under vacuum to obtain the pure 2-(4-nitrobenzylidene)malononitrile.
Table 1: Catalyst and Solvent Selection Guide
| Catalyst System | Typical Loading (mol%) | Recommended Solvent(s) | Temperature | Notes |
| Piperidine | 5 - 20 | Ethanol, Toluene | RT - 80 °C | A classic, highly effective catalyst. Co-catalyst like acetic acid can be beneficial.[5][13] |
| Pyridine | Solvent | Toluene, Pyridine | Reflux | Primarily used for the Doebner modification with malonic acid to promote decarboxylation.[11][12] |
| Ammonium Acetate | 10 - 30 | Ethanol, Acetonitrile | RT - Reflux | A mild and effective alternative to liquid amines. |
| DABCO | 10 - 20 | Water, Acetonitrile | RT | An efficient nucleophilic catalyst, often used in greener solvent systems.[7] |
| L-Proline | 10 - 20 | DMSO, Ethanol | RT - 60 °C | A common organocatalyst that can provide good yields under mild conditions.[6] |
| Boric Acid | 10 | Ethanol/Water | RT | A mild Brønsted acid catalyst that has shown high efficiency.[6] |
| Ionic Liquids | Varies | Neat or Co-solvent | RT - 80 °C | Can act as both catalyst and solvent, offering green benefits like recyclability.[11][14] |
References
-
The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
-
Nanofiber Mats as Amine-Functionalized Heterogeneous Catalysts in Continuous Microfluidic Reactor Systems. MDPI. [Link]
-
The Importance and Applications of Knoevenagel Reaction (Brief Review). ResearchGate. [Link]
-
Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. [Link]
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Royal Society of Chemistry. [Link]
-
Catalysts used for Knoevenagel condensation. ResearchGate. [Link]
-
One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. [Link]
-
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ACS Publications. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate. [Link]
-
The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. ResearchGate. [Link]
-
Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. Royal Society of Chemistry. [Link]
-
Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. ResearchGate. [Link]
-
recent developments in knoevenagel condensation reaction: a review. ResearchGate. [Link]
-
Cu Mg Al LDH: An Efficient Catalyst for Knoevenagel Condensation. ResearchGate. [Link]
-
Effect of the solvent on Knoevenagel condensation. ResearchGate. [Link]
-
A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions. [Link]
-
DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Royal Society of Chemistry. [Link]
-
Highly Efficient and Cost-Effective Solid-Base CaO–MgO Catalyst for Knoevenagel Condensation in Water with a Good E-Factor. ACS Omega. [Link]
-
Piperidine and acetic acid as catalysts for Knoevenagel condensation. ResearchGate. [Link]
-
Knoevenagel condensation reaction catalyzed by task-specific ionic liquid under solvent-free conditions. ResearchGate. [Link]
-
Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Juniper Publishers. [Link]
-
The Knoevenagel Condensation. Semantic Scholar. [Link]
Sources
- 1. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Knoevenagel Condensation [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Protecting Group Strategies for 2-Fluoro-5-(trifluoromethoxy)benzaldehyde
Welcome to the technical support center for synthetic strategies involving 2-Fluoro-5-(trifluoromethoxy)benzaldehyde. This guide provides in-depth answers to frequently asked questions and troubleshooting advice for researchers employing this versatile but reactive building block. The strong electron-withdrawing nature of the fluoro and trifluoromethoxy substituents significantly influences the reactivity of the aldehyde, necessitating robust and well-planned protecting group strategies.
Part 1: Foundational Concepts & Strategic Planning
This section addresses the fundamental questions regarding the necessity and selection of protecting groups for this specific substrate.
Q1: Why is it often necessary to protect the aldehyde group on this compound?
The aldehyde functional group is highly susceptible to reaction with a wide range of reagents, particularly nucleophiles (like Grignard reagents, organolithiums) and reducing agents (like LiAlH₄).[1][2] The electron-withdrawing effects of the ortho-fluoro and para-trifluoromethoxy groups make the carbonyl carbon of this specific benzaldehyde particularly electrophilic and thus, highly reactive.
Protection is necessary when you need to perform a chemical transformation on another part of the molecule (or on a different molecule in the reaction mixture) that would otherwise react with the aldehyde.[2] For instance, if your synthesis requires the use of a strong base or a nucleophile that must not interact with the aldehyde, a temporary "mask" is required. The three core steps of this strategy are:
-
Protection: Introduce a protecting group to block the aldehyde's reactivity.
-
Transformation: Perform the desired reaction elsewhere in the molecule.
-
Deprotection: Remove the protecting group to regenerate the aldehyde.[2]
Q2: What are the critical factors to consider when choosing a protecting group for this molecule?
Selecting the right protecting group is paramount and depends entirely on the subsequent reaction conditions. There is no "one-size-fits-all" solution.[3] The key is orthogonality —choosing a protecting group that is stable under your reaction conditions but can be removed under conditions that do not affect other functional groups in your molecule.
Here is a decision-making workflow for selecting an appropriate protecting group:
digraph "Protecting_Group_Decision_Tree" { graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Node Definitions Start [label="Start: Need to protect\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream_Chem [label="What is the downstream chemistry?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Basic_Cond [label="Strongly Basic / Nucleophilic\n(e.g., Grignard, n-BuLi, LDA, Hydrides)", shape=box, fillcolor="#E8F0FE", fontcolor="#202124"]; Acidic_Cond [label="Acidic Conditions\n(e.g., strong protic acids)", shape=box, fillcolor="#FCE8E6", fontcolor="#202124"]; Oxidative_Cond [label="Oxidative / Reductive\n(Non-hydride)", shape=box, fillcolor="#E6F4EA", fontcolor="#202124"];
PG_Acetal [label="Protect as Cyclic Acetal\n(e.g., 1,3-Dioxolane)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PG_Dithiane [label="Protect as Cyclic Dithioacetal\n(e.g., 1,3-Dithiane)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Acetal_Stable [label="Stable to bases, nucleophiles,\nreducing/oxidizing agents.", fillcolor="#FFFFFF", fontcolor="#202124"]; Dithiane_Stable [label="Stable to acidic and basic conditions.", fillcolor="#FFFFFF", fontcolor="#202124"];
// Connections Start -> Downstream_Chem; Downstream_Chem -> Basic_Cond [label="Basic/\nNucleophilic"]; Downstream_Chem -> Acidic_Cond [label="Acidic"]; Downstream_Chem -> Oxidative_Cond [label="Other"];
Basic_Cond -> PG_Acetal; Acidic_Cond -> PG_Dithiane; Oxidative_Cond -> PG_Acetal; Oxidative_Cond -> PG_Dithiane [style=dashed];
PG_Acetal -> Acetal_Stable [arrowhead=none, style=dashed]; PG_Dithiane -> Dithiane_Stable [arrowhead=none, style=dashed]; }
Part 2: Common Protecting Groups: Protocols & Troubleshooting
This section provides detailed protocols for the most common and reliable protecting groups for aldehydes: acetals and dithioacetals.
Q3: How do I protect the aldehyde as a cyclic acetal (1,3-dioxolane)? What are the common pitfalls?
Cyclic acetals are an excellent choice for protection against basic, nucleophilic, and reductive conditions.[1][4] They are formed by reacting the aldehyde with a diol under acidic catalysis.
Experimental Protocol: Formation of 2-(2-Fluoro-5-(trifluoromethoxy)phenyl)-1,3-dioxolane
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq).
-
Reagents: Add dry toluene (approx. 0.2 M), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.02 eq).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium towards the acetal product.[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is consumed. The increased polarity of the aldehyde makes it run lower on a nonpolar TLC plate compared to the acetal.
-
Workup: Cool the reaction to room temperature. Wash the organic mixture with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.
Troubleshooting Guide: Acetal Protection
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction is slow or incomplete. | 1. Insufficient acid catalyst. 2. Inefficient water removal. 3. Reagents are not anhydrous. | 1. Add a small additional amount of p-TSA. 2. Ensure the Dean-Stark trap is filling correctly and the solvent is refluxing vigorously. Consider adding molecular sieves to the reaction flask. 3. Use freshly distilled, dry toluene and ethylene glycol. |
| Product decomposes during workup. | The acetal is sensitive to acid. Residual p-TSA can cause hydrolysis back to the aldehyde during aqueous workup. | Ensure the NaHCO₃ wash is thorough. Check the pH of the aqueous layer to confirm it is basic before proceeding. |
| Low isolated yield after chromatography. | The acetal may be somewhat volatile or partially hydrolyze on silica gel. | Use a minimally acidic or neutralized silica gel for chromatography. Minimize the time the product spends on the column. |
Q4: I need to perform a reaction under acidic conditions. Is an acetal suitable? If not, what should I use?
No, acetals are generally not stable in acidic conditions, especially in the presence of water, as they will readily hydrolyze back to the aldehyde and diol.[1][4]
For reactions requiring acidic conditions, a cyclic dithioacetal (e.g., 1,3-dithiane) is the protecting group of choice. Dithioacetals are stable to both acidic and basic conditions but can be cleaved using specific oxidative or mercury-based methods.[5][6]
Experimental Protocol: Formation of 2-(2-Fluoro-5-(trifluoromethoxy)phenyl)-1,3-dithiane
-
Setup: To a round-bottom flask, add this compound (1.0 eq) and an anhydrous solvent like dichloromethane (DCM) or chloroform (CHCl₃).
-
Reagents: Add 1,3-propanedithiol (1.1 eq). Cool the mixture to 0 °C in an ice bath.
-
Catalyst: Slowly add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂, 0.1 eq), or a Brønsted acid like p-TSA.[7]
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis shows complete consumption of the starting material.
-
Workup: Quench the reaction by adding water or a saturated NaHCO₃ solution. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter, concentrate, and purify the crude product by flash chromatography or recrystallization.
Part 3: Deprotection Strategies & Troubleshooting
Removing the protecting group efficiently without damaging the final product is as critical as the protection step itself.
Q5: How do I deprotect the acetal? My product is sensitive to strong acid.
Standard deprotection involves aqueous acid (e.g., dilute HCl or H₂SO₄) in a solvent like acetone or THF.[8] Given the potential for acid sensitivity, milder methods are often preferred.
-
Mild Acid Catalysis: Using a catalytic amount of p-TSA in acetone/water can be effective.[8]
-
Lewis Acids: Gentle Lewis acids like Er(OTf)₃ can cleave acetals in wet nitromethane at room temperature.[8]
-
Solid-Supported Reagents: Perchloric acid adsorbed on silica gel is a reusable and highly efficient catalyst for deprotection.[8]
Troubleshooting Guide: Acetal Deprotection
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Deprotection is incomplete. | Insufficient acid or water present to drive the equilibrium. | Add more catalyst or a small amount of water. Increase the reaction temperature if the molecule is stable. |
| Side reactions or degradation of the target molecule. | The conditions are too harsh. | Switch to a milder catalyst (e.g., pyridinium p-toluenesulfonate, PPTS) or a Lewis acid-based method.[8] Buffer the reaction if possible. |
Q6: What are the standard methods for cleaving a 1,3-dithiane, and what should I do if my compound is sensitive to heavy metals?
Dithiane cleavage typically requires oxidative or electrophilic conditions.
-
Mercury-Based Methods: The classic method uses mercury(II) chloride (HgCl₂) with a base like calcium carbonate (CaCO₃) in aqueous acetonitrile.[5] Caution: Mercury salts are highly toxic.
-
Oxidative Cleavage: Reagents like o-iodoxybenzoic acid (IBX) or bis(trifluoroacetoxy)iodobenzene (PIFA) provide metal-free alternatives.[8]
-
Photocatalytic Deprotection: Recent methods utilize visible-light photoredox catalysis, often with a dye sensitizer like Eosin Y in the presence of air, offering exceptionally mild conditions.[9]
Troubleshooting Guide: Dithiane Deprotection
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails or is low-yielding. | The chosen reagent is not strong enough, or incompatible functional groups are present. | If using IBX, ensure it is freshly prepared and activated. For stubborn dithianes, a mercury-based method may be unavoidable, but should be a last resort. |
| Over-oxidation of the product or other functional groups. | The oxidant is too harsh. This is a risk with reagents like N-bromosuccinimide (NBS). | Use a milder, more selective oxidant like IBX.[8] Explore photocatalytic methods which operate under neutral conditions.[9] |
Part 4: Comparative Data
Stability of Common Aldehyde Protecting Groups
| Protecting Group | Formation Conditions | Stability | Cleavage Conditions |
| Cyclic Acetal (1,3-Dioxolane) | Diol, Acid Catalyst (e.g., p-TSA), H₂O removal | Stable: Bases, Organometallics, Hydride Reagents, Oxidants Unstable: Aqueous Acid | Mild to strong aqueous acid (HCl, H₂SO₄, p-TSA).[1][8] |
| Cyclic Dithioacetal (1,3-Dithiane) | Dithiol, Lewis/Brønsted Acid Catalyst | Stable: Aqueous Acid, Bases, Organometallics, Hydride Reagents Unstable: Strong Oxidants, Heavy Metals | HgCl₂/CaCO₃; Oxidants (IBX, NBS); Photoredox Catalysis.[5][7][9] |
References
-
Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]
-
Protecting Groups of Aldehydes. Chemistry LibreTexts. (2019). [Link]
-
Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. JoVE. (2025). [Link]
-
Synthesis of aldehydes by deprotection or hydrolysis. Organic Chemistry Portal. [Link]
-
2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehyde. PubChem, National Center for Biotechnology Information. [Link]
-
What's the most common method for the protection of aldehydes? Reddit r/chemistry. (2023). [Link]
-
Acetal Protecting Group Explained. Pearson+. (2022). [Link]
-
Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. American Chemical Society. (2026). [Link]
-
Protecting Groups Alcohols and Aldehydes. Scribd. [Link]
-
1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. [Link]
-
An Efficient Photo-SET-Induced Cleavage of Dithiane−Carbonyl Adducts... The Journal of Organic Chemistry, ACS Publications. [Link]
-
Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity. YouTube. (2020). [Link]
-
Tips & Tricks: Protecting Groups. University of Rochester, Department of Chemistry. [Link]
-
Exploring 2-Fluoro-4-(trifluoromethyl)benzaldehyde: Properties and Applications. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Acetals as Protecting Groups. Chemistry LibreTexts. (2019). [Link]
-
Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. [Link]
-
Photo Removal of Protecting Groups: 1,3-Dithiane Conversion into Carbonyl Group. ResearchGate. (2025). [Link]
-
Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry, RSC Publishing. [Link]
-
Chemistry of 1,3-Dithiane. Scribd. [Link]
-
Benzaldehyde acetal. PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 6. asianpubs.org [asianpubs.org]
- 7. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 8. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to 2-Fluoro-5-(trifluoromethoxy)benzaldehyde
Welcome to the comprehensive technical support guide for 2-Fluoro-5-(trifluoromethoxy)benzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into the effective handling, storage, and application of this versatile fluorinated building block. Our goal is to move beyond simple protocols and offer a deeper understanding of the causality behind experimental choices, ensuring the integrity and success of your research.
Compound Profile and Key Characteristics
This compound (CAS No. 886497-81-0) is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] Its utility stems from the unique electronic properties conferred by the fluorine and trifluoromethoxy substituents. The trifluoromethoxy group is highly lipophilic and metabolically stable, which can enhance the absorption, distribution, and half-life of drug candidates.[3]
| Property | Value | Source |
| Molecular Formula | C₈H₄F₄O₂ | SynQuest Labs[4] |
| Molecular Weight | 208.11 g/mol | SynQuest Labs[4] |
| Appearance | Colorless to light yellow liquid | TCI America[5] |
| Boiling Point | Not specified | |
| Density | Not specified | |
| Storage Temperature | 2-8°C under an inert atmosphere | ChemicalBook[2] |
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and challenges encountered during the handling, storage, and use of this compound in a question-and-answer format.
Handling and Storage
Question: My bottle of this compound has turned a pale yellow color. Is it still usable?
Answer: A slight yellow discoloration upon storage is not uncommon for aromatic aldehydes and is often due to minor oxidation or polymerization. However, it is crucial to assess the purity before use. We recommend running a quick purity check using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) against a retained sample if available. For most applications, a minor color change may not significantly impact the reaction outcome, but for high-purity applications, purification by vacuum distillation or column chromatography may be necessary.
Question: What are the signs of significant degradation, and what should I do if I suspect it?
Answer: Significant degradation may be indicated by a noticeable change in viscosity, the formation of a precipitate, or a significant color change to dark yellow or brown. A key indicator of oxidation is the presence of the corresponding carboxylic acid, 2-fluoro-5-(trifluoromethoxy)benzoic acid. This can be detected by IR spectroscopy (a broad O-H stretch around 3000 cm⁻¹) or by an acidic wash during workup. If significant degradation is suspected, purification is recommended. For guidance on purification, refer to the detailed protocol in Section 3.
Question: What are the critical incompatibility concerns with this compound?
Answer: this compound is incompatible with strong oxidizing agents, strong reducing agents, and strong bases.[6] Contact with strong bases can catalyze the Cannizzaro reaction, a disproportionation reaction where two molecules of the aldehyde react to form the corresponding alcohol and carboxylic acid. Strong oxidizing agents will convert the aldehyde to a carboxylic acid, while strong reducing agents will reduce it to an alcohol. Always ensure that your reaction conditions are free from these incompatible reagents unless they are part of a planned transformation.
Reaction Troubleshooting
Question: I am having trouble with a reductive amination reaction using this compound. The yield is consistently low. What could be the issue?
Answer: Low yields in reductive aminations with this substrate can stem from several factors. The electron-withdrawing nature of the fluoro and trifluoromethoxy groups can influence the reactivity of the aldehyde. Here is a troubleshooting workflow:
Caption: Troubleshooting workflow for low yields in reductive amination.
Question: My Wittig reaction with this aldehyde is giving a mixture of E/Z isomers and is difficult to purify. How can I improve the stereoselectivity and purification?
Answer: The stereochemical outcome of a Wittig reaction is highly dependent on the nature of the ylide. For this compound, the electronic properties of the aromatic ring can influence the reaction pathway. To improve stereoselectivity and simplify purification, consider the following:
-
Ylide Choice: Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of the (E)-alkene, while non-stabilized ylides (with alkyl substituents) tend to give the (Z)-alkene.[7]
-
Reaction Conditions: The choice of solvent and base can also affect the E/Z ratio. For non-stabilized ylides, salt-free conditions often enhance Z-selectivity.
-
Purification: The primary byproduct of a Wittig reaction is triphenylphosphine oxide (TPPO). This can often be removed by column chromatography. Due to the fluorinated nature of your product, consider using a fluorinated stationary phase for chromatography, which can improve separation from non-fluorinated impurities.[8]
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific experimental setup and desired outcome.
Purification of this compound by Vacuum Distillation
This protocol is designed to remove non-volatile impurities such as polymers and oxidation byproducts.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head
-
Receiving flask
-
Vacuum pump and gauge
-
Heating mantle with stirrer
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Assemble the distillation apparatus and ensure all joints are properly sealed.
-
Charge the round-bottom flask with the crude aldehyde.
-
Flush the system with an inert gas.
-
Slowly apply vacuum to the system.
-
Gently heat the distillation flask while stirring.
-
Monitor the head temperature closely and collect the fraction that distills at the expected boiling point.
-
It is recommended to collect the purified aldehyde in a receiving flask cooled in an ice bath to minimize evaporation.
Reductive Amination to Synthesize a Secondary Amine
This protocol outlines a general procedure for the synthesis of a secondary amine from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equiv) in DCM, add the primary amine (1.1 equiv).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow for Reaction Troubleshooting
When a reaction with this compound does not proceed as expected, a systematic approach to troubleshooting is essential. The following diagram illustrates a logical workflow for diagnosing and resolving common issues.
Caption: A systematic workflow for troubleshooting failed reactions.
References
-
Ningbo Inno Pharmchem Co., Ltd. 2-Chloro-5-(trifluoromethyl)benzaldehyde: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of 2-Chloro-5-(trifluoromethyl)benzaldehyde in Pharmaceutical Intermediates. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. silicycle.com [silicycle.com]
Technical Support Center: Scaling Up Purification of 2-Fluoro-5-(trifluoromethoxy)benzaldehyde Derivatives
Welcome to the technical support center for scaling up the chromatographic purification of 2-Fluoro-5-(trifluoromethoxy)benzaldehyde and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale separations to preparative and process-scale chromatography. We will address common challenges and provide practical, in-depth solutions in a question-and-answer format, grounded in established scientific principles.
The unique physicochemical properties of fluorinated compounds, such as the target molecule this compound, present specific challenges in purification. The high electronegativity of fluorine atoms and the electron-withdrawing nature of the trifluoromethoxy group can significantly influence molecular interactions with stationary phases, often leading to unexpected selectivity and potential on-column issues.[1] This guide will help you navigate these complexities to develop robust and scalable purification methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses initial questions that often arise during the early stages of methods development and scale-up for this class of compounds.
Q1: What are the primary challenges when scaling up the purification of this compound derivatives?
A1: The primary challenges stem from the unique properties imparted by the fluorine and trifluoromethoxy substituents. These include:
-
Atypical Selectivity: Fluorinated compounds often exhibit different retention behaviors compared to their non-fluorinated analogs.[2][3] This can make predicting separation outcomes based on standard C18 columns challenging.
-
Compound Stability: While generally stable, some complex derivatives might be sensitive to the acidity of silica gel or prolonged exposure to certain mobile phases, leading to degradation.[4]
-
Co-elution of Impurities: Structurally similar impurities, such as isomers or des-fluoro analogs, can be difficult to resolve, especially at high loading capacities required for scale-up.
-
Linear Scalability: Ensuring that the separation performance achieved at the analytical scale is maintained at the preparative scale requires careful consideration of parameters like linear velocity, gradient profiles in column volumes, and sample loading as a percentage of stationary phase mass.[5][6]
Q2: Which type of chromatography is most suitable for this class of compounds: normal-phase or reversed-phase?
A2: For this compound and its derivatives, reversed-phase chromatography (RPC) is generally the recommended starting point.[7] The moderate polarity of these molecules makes them well-suited for separation based on hydrophobicity.[7] While normal-phase chromatography on silica or alumina can be used, RPC often provides better resolution, reproducibility, and is more amenable to a wider range of derivatives.
Q3: What stationary phase should I start with for method development?
A3: A standard C18 (ODS) column is a robust initial choice for screening. However, due to the fluorinated nature of the analytes, it is highly advisable to also screen pentafluorophenyl (PFP) stationary phases.[8][9] PFP columns offer alternative selectivity through multiple interaction mechanisms, including π-π, dipole-dipole, and charge transfer interactions, which can be highly effective for separating halogenated and aromatic compounds.[8][9][10] In some cases, these phases show enhanced retention for fluorinated compounds compared to their non-fluorinated analogs, which can be advantageous for impurity profiling.[2][3]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during the scale-up process.
Issue 1: Poor Peak Shape (Tailing or Fronting) at Preparative Scale
Q: My analytical separation on a C18 column shows a sharp, symmetrical peak for my target compound. However, upon scaling up to a larger preparative column, I'm observing significant peak tailing. What could be the cause and how do I fix it?
A: Peak tailing at scale, when not present analytically, is a common problem that can be attributed to several factors:
-
Cause 1: Column Overload. This is the most frequent cause. While you may have scaled the mass of your sample appropriately, you might be experiencing volume or concentration overload.
-
Solution: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[11] Dissolving the sample in a strong solvent (like pure acetonitrile or methanol in a highly aqueous mobile phase) will cause the sample band to spread at the column inlet, leading to poor peak shape.[11][12] If solubility is an issue, use the minimum amount of a stronger solvent and then dilute with the initial mobile phase.
-
-
Cause 2: Secondary Interactions. The trifluoromethoxy group and the aldehyde functionality can engage in secondary interactions with residual silanols on the silica surface, especially if the mobile phase pH is not optimized.
-
Solution: Add a mobile phase modifier. A small amount of an acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, can suppress the ionization of silanols and improve peak shape for neutral or acidic compounds.[13] For basic derivatives, a buffer or a basic modifier might be necessary.
-
-
Cause 3: Poor Column Packing. In preparative columns, especially those packed in-house, inconsistencies in the packing bed can lead to channeling and peak tailing.
-
Solution: Evaluate the column's efficiency by injecting a small, unretained compound. If the peak shape is still poor, the column may need to be repacked. Using pre-packed, high-performance preparative columns can often mitigate these issues.[5]
-
Issue 2: Loss of Resolution Between Target Compound and a Key Impurity
Q: I achieved baseline separation of my product from a critical process impurity on my analytical UPLC system. After scaling up to my preparative HPLC system, the two peaks are now co-eluting. Why did this happen?
A: The loss of resolution upon scale-up is often due to differences in system dispersion and the challenge of maintaining efficiency at higher flow rates and on larger particle size media.
-
Cause 1: Gradient Not Scaled Correctly. A common mistake is to keep the gradient time the same while increasing the flow rate. Gradients must be scaled based on column volumes (CV).
-
Cause 2: Difference in Stationary Phase Selectivity. Even if both the analytical and preparative columns are labeled "C18," they can have different selectivities due to variations in silica purity, end-capping, and carbon load.
-
Solution: Whenever possible, use analytical and preparative columns from the same manufacturer and product line to ensure the most consistent selectivity. If this is not possible, some re-development of the method on the preparative column may be necessary. Screening alternative stationary phases, like a PFP column, might reveal a more robust separation that is less sensitive to minor variations in stationary phase chemistry.[10]
-
-
Cause 3: Thermal Effects. At the preparative scale, the heat of friction generated by high flow rates and the heat of adsorption/desorption can create thermal gradients within the column, leading to band broadening and loss of resolution.
-
Solution: Use a column oven to maintain a constant temperature.[15] For very large-scale operations, columns with better heat dissipation characteristics may be required.
-
Part 3: Experimental Protocols & Workflows
Protocol 1: Systematic Method Development for Scalable Purification
This protocol outlines a systematic approach to developing a purification method for a novel this compound derivative.
Objective: To identify a robust stationary and mobile phase combination that provides adequate resolution for scale-up.
Methodology:
-
Initial Column Screening:
-
Columns:
-
C18, 4.6 x 150 mm, 5 µm
-
Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm
-
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV (e.g., 260 nm, based on the benzaldehyde chromophore)[7]
-
Run a broad scouting gradient (e.g., 5-95% B over 15 minutes) on both columns.
-
-
Analysis of Results:
-
Gradient Optimization:
-
Using the selected column, perform a series of runs to optimize the gradient. A good starting point is to create a "focused gradient" around the elution point of the target compound.[16]
-
If the target elutes at 40% B in the scouting run, design a new gradient like 30-50% B over 10-15 minutes. This will improve resolution in the region of interest.
-
Workflow Diagram: Method Development to Scale-Up
Caption: Logical workflow from analytical method development to preparative scale-up.
Protocol 2: Geometric Scaling of a Reversed-Phase Gradient
Objective: To accurately translate an optimized analytical HPLC method to a preparative HPLC system.
Key Principle: To maintain separation performance, the linear velocity of the mobile phase and the gradient profile in terms of column volumes (CV) must be kept constant.[5][17]
1. Gather System Parameters:
| Parameter | Analytical Column | Preparative Column |
| Column ID (d) | 4.6 mm | 21.2 mm |
| Column Length (L) | 150 mm | 150 mm |
| Flow Rate (F) | 1.0 mL/min | ? |
| Gradient Time (t_g) | 10 min | ? |
| Column Volume (CV) | ~1.5 mL | ~32 mL |
Note: Column Volume (CV) can be estimated as CV ≈ 0.5 x π x (d/2)² x L for fully porous particles.
2. Calculate the Scale-Up Factor (SF):
SF = (d_prep / d_anal)² SF = (21.2 / 4.6)² ≈ 21.2
3. Calculate the Preparative Flow Rate (F_prep):
F_prep = F_anal * SF F_prep = 1.0 mL/min * 21.2 = 21.2 mL/min
4. Calculate the Preparative Gradient Time (t_g_prep):
The goal is to deliver the same number of column volumes over the gradient. A simpler way to ensure this when L is constant is to keep the gradient time the same. However, if lengths differ, scaling by CV is essential. Since the lengths are the same here, the gradient time remains the same to maintain the same gradient steepness relative to the column volume.
t_g_prep = t_g_anal * (CV_prep / CV_anal) / (F_prep / F_anal) Since (F_prep / F_anal) = SF and (CV_prep / CV_anal) = SF (for same L and particle type), the terms cancel out. t_g_prep = t_g_anal = 10 min
5. Calculate the Sample Load:
-
Start with a conservative load of 0.5% to 1.0% of the stationary phase mass by weight.[6]
-
If the preparative column contains 60g of silica, a starting load would be 300-600 mg.
By following this geometric scaling protocol, you establish a method on the preparative system that is chromatographically equivalent to your optimized analytical method, providing the best chance of preserving your resolution.[13]
References
-
MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. [Link]
-
Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. [Link]
-
Waters Corporation. Scaling a Separation from UPLC to Purification using Focused Gradients. [Link]
-
Biotage. (2023). How do I scale-up my reversed-phase flash chromatography method?[Link]
-
LCGC International. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Guiochon, G., & Felinger, A. (1999). A study of the scale-up of reversed-phase liquid chromatography. Journal of Chromatography A, 830(1), 55-67. [Link]
-
Bio-Rad. Considerations for Scaling Up Purification Processes. [Link]
-
ResearchGate. (2015). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. [Link]
-
LCGC International. (2022). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. [Link]
-
LCGC International. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. [Link]
-
Teledyne ISCO. (2019). Chromatography Troubleshooting. [Link]
-
Regalado, E. L., et al. (2015). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. Journal of Chromatography A, 1381, 185-193. [Link]
-
Freie Universität Berlin. (2024). Chemistry of the Trifluoromethoxy Group. [Link]
-
Biotage. (2023). How to Scale-Up Reversed Phase Flash Purification. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Sep-u-mate. HPLC Troubleshooting Guide. [Link]
-
Teledyne ISCO. (2021). Reverse Flash Method Development Made Easy![Link]
-
Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
ResearchGate. (2020). What are the things to be changed for scaling up of affinity chromatography when purifying protein?[Link]
-
ResearchGate. (2019). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. [Link]
-
Shimadzu Scientific Instruments. Diagnosing HPLC Chromatography Problems & Troubleshooting. [Link]
-
The Journal of Organic Chemistry. (2026). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. youtube.com [youtube.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. sites.ohio.edu [sites.ohio.edu]
- 14. youtube.com [youtube.com]
- 15. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 16. waters.com [waters.com]
- 17. bio-rad.com [bio-rad.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Fluoro-5-(trifluoromethoxy)benzaldehyde and 2-Fluoro-5-(trifluoromethyl)benzaldehyde
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency of synthetic routes and the properties of the final molecule. Fluorinated benzaldehydes are particularly valuable intermediates, and understanding the nuanced reactivity differences between them is paramount. This guide provides an in-depth comparison of 2-Fluoro-5-(trifluoromethoxy)benzaldehyde and 2-Fluoro-5-(trifluoromethyl)benzaldehyde, focusing on the electronic effects of the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups and their subsequent impact on the reactivity of the aldehyde functional group.
The Decisive Factor: Electronic Effects of -OCF3 vs. -CF3
The reactivity of the carbonyl group in benzaldehydes is governed by the electrophilicity of the carbonyl carbon. A greater partial positive charge on this carbon enhances its susceptibility to nucleophilic attack. This electrophilicity is modulated by substituents on the aromatic ring. Electron-withdrawing groups (EWGs) increase reactivity, while electron-donating groups (EDGs) decrease it.
Both the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups are potent EWGs, a property that makes their parent benzaldehydes valuable for syntheses requiring enhanced aldehyde reactivity. However, the mechanisms through which they withdraw electron density differ, leading to a quantifiable difference in their activating strength.
-
Trifluoromethyl Group (-CF3): This group exerts a powerful electron-withdrawing effect almost exclusively through the sigma bond network. This is known as a negative inductive effect (-I). The high electronegativity of the three fluorine atoms strongly pulls electron density from the attached carbon and, by extension, from the entire benzene ring.
-
Trifluoromethoxy Group (-OCF3): The electronic nature of this group is more complex. Like the -CF3 group, it has a very strong negative inductive effect (-I) due to the fluorine atoms. However, the oxygen atom possesses lone pairs that can be donated back into the aromatic π-system, a phenomenon known as a positive resonance effect (+R). This resonance donation counteracts the inductive withdrawal. Crucially, the strong pull of the fluorine atoms on the oxygen's lone pairs significantly attenuates this resonance donation, making it much weaker than that of a standard methoxy (-OCH3) group.
The net electronic effect of a substituent can be quantified using Hammett constants (σ). The para-constant (σp) is particularly relevant here. A larger positive σp value indicates a stronger net electron-withdrawing capability.
| Compound | Substituent | Inductive Effect | Resonance Effect | Hammett Constant (σp) |
| 2-Fluoro-5-(trifluoromethyl)benzaldehyde | -CF3 | Strong (-I) | Negligible | +0.54 |
| This compound | -OCF3 | Strong (-I) | Weak (+R) | +0.35 |
Hammett constants are established empirical values used to quantify the electronic effect of substituents.
As the data indicates, the trifluoromethyl (-CF3) group is a more powerful net electron-withdrawing substituent than the trifluoromethoxy (-OCF3) group. This fundamental difference is the primary predictor of their relative reactivity.
Figure 1. A comparison of the electronic effects of -CF3 and -OCF3 substituents.
Comparative Reactivity in Key Organic Reactions
Based on its superior electron-withdrawing character, 2-Fluoro-5-(trifluoromethyl)benzaldehyde is predicted to be the more reactive substrate in reactions where the rate-determining step involves nucleophilic attack on the carbonyl carbon.
Nucleophilic Addition Reactions
This is the quintessential reaction class for aldehydes. The reaction rate is highly sensitive to the electrophilicity of the carbonyl carbon. In reactions such as Grignard additions, cyanohydrin formation, or imine synthesis, the increased partial positive charge on the carbonyl carbon of the -CF3 substituted aldehyde will lead to a faster rate of nucleophilic attack compared to its -OCF3 counterpart.[1] The powerful electron-withdrawing nature of the nitro group in p-nitrobenzaldehyde, for instance, is known to facilitate nucleophilic attack, and the same principle applies here.[1]
Wittig Reaction
The Wittig reaction, which converts aldehydes to alkenes, is initiated by the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.[2] Therefore, the reaction proceeds faster with more electrophilic aldehydes. It is well-documented that electron-deficient aldehydes are superior substrates for the Wittig reaction.[3] Consequently, 2-Fluoro-5-(trifluoromethyl)benzaldehyde will exhibit a higher reaction rate and potentially higher yields under identical conditions.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a base.[4][5] The mechanism's initial step is the nucleophilic addition of the enolate (generated from the active methylene compound) to the aldehyde.[4] As with the previously mentioned reactions, the enhanced electrophilicity of the aldehyde containing the -CF3 group will accelerate this key step, making it the more reactive partner in this C-C bond-forming reaction.
Experimental Protocol: A Self-Validating System for Comparison
To empirically validate the predicted reactivity difference, a competitive Knoevenagel condensation can be performed. This protocol is designed to be self-validating, as the relative yields of the two products will directly reflect the relative reactivity of the two aldehydes.
Figure 2. Workflow for a competitive Knoevenagel condensation experiment.
Protocol: Competitive Knoevenagel Condensation
Objective: To determine the relative reactivity of 2-Fluoro-5-(trifluoromethyl)benzaldehyde and this compound.
Materials:
-
2-Fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq, 0.5 mmol)
-
This compound (1.0 eq, 0.5 mmol)
-
Malononitrile (1.0 eq, 1.0 mmol)
-
Piperidine (0.1 eq, 0.1 mmol)
-
Ethanol (10 mL)
-
Ethyl Acetate (for extraction and TLC)
-
Hexanes (for TLC)
-
1M Hydrochloric Acid
-
Anhydrous Sodium Sulfate
-
Round-bottom flask (25 mL), magnetic stirrer, TLC plates, standard glassware
Procedure:
-
Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-5-(trifluoromethyl)benzaldehyde (0.5 mmol) and this compound (0.5 mmol).
-
Reagent Addition: Dissolve the aldehydes in 10 mL of ethanol. To this solution, add malononitrile (1.0 mmol).
-
Initiation: Add piperidine (0.1 mmol) to the stirring solution to initiate the condensation.
-
Reaction & Monitoring: Allow the reaction to stir at room temperature for 2 hours. Monitor the consumption of the starting materials by taking small aliquots for Thin Layer Chromatography (TLC) analysis (developing with 20% Ethyl Acetate in Hexanes). A Gas Chromatography-Mass Spectrometry (GC-MS) analysis of an aliquot can provide a preliminary product ratio.
-
Work-up: Once the reaction is complete (as judged by TLC), quench the reaction by adding 10 mL of 1M HCl. Transfer the mixture to a separatory funnel and extract the products with ethyl acetate (3 x 15 mL).
-
Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure.
-
Analysis: The primary method for determining the product ratio is ¹H NMR spectroscopy. The distinct signals corresponding to the vinylic protons of the two different products can be integrated to provide a precise reactivity ratio. GC-MS analysis of the final product mixture will further confirm the identity and ratio of the products.
Expected Outcome: The ratio of the condensation product derived from 2-Fluoro-5-(trifluoromethyl)benzaldehyde will be significantly higher than that from this compound, providing direct experimental evidence for its enhanced reactivity.
Conclusion
While both this compound and 2-Fluoro-5-(trifluoromethyl)benzaldehyde are highly activated aromatic aldehydes, a detailed analysis of their substituents' electronic properties provides a clear distinction in their reactivity. The trifluoromethyl (-CF3) group is a more potent net electron-withdrawing group than the trifluoromethoxy (-OCF3) group, as quantitatively supported by its larger Hammett constant.
This enhanced electron withdrawal leads to a more electrophilic carbonyl carbon in 2-Fluoro-5-(trifluoromethyl)benzaldehyde , rendering it the more reactive substrate in key synthetic transformations such as nucleophilic additions, Wittig reactions, and Knoevenagel condensations. For synthetic chemists requiring rapid reaction kinetics or milder conditions for aldehyde-based transformations, 2-Fluoro-5-(trifluoromethyl)benzaldehyde represents the more potent choice.
References
- BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes.
- Sarthaks eConnect. (2019). Out of p-nitro benzaldehyde and benzaldehyde which is more reactive towards nucleophilic addition reactions and why ?.
-
ResearchGate. (n.d.). The Knoevenagel condensation between substituted benzaldehydes (1a–j).... Available at: [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation between different substituted benzaldehydes.... Available at: [Link]
-
YouTube. (2022). The Wittig Reaction. Available at: [Link]
-
Quora. (2018). What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal?. Available at: [Link]
-
Taylor & Francis Online. (n.d.). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Available at: [Link]
-
Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Available at: [Link]
-
Unknown Source. (n.d.). A Solvent Free Wittig Reaction. Available at: [Link]
-
Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. Available at: [Link]
-
Wyzant. (2015). Organic! Benzaldehyde is less reactive than propanal towards nucleophilic addition reaction.. Available at: [Link]
-
Chemistry Stack Exchange. (2023). Why is Benzaldehyde more reactive than propanone in nucleophilic addition, even though it has resonance?. Available at: [Link]
-
Chemistry LibreTexts. (2024). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Available at: [Link]
-
Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Available at: [Link]
Sources
Comparison of 2-Fluoro-5-(trifluoromethoxy)benzaldehyde with other substituted benzaldehydes
An In-Depth Comparative Guide to 2-Fluoro-5-(trifluoromethoxy)benzaldehyde and Other Substituted Benzaldehydes for Advanced Synthesis
Introduction: The Strategic Role of Substitution in Benzaldehyde Chemistry
Substituted benzaldehydes are foundational building blocks in organic synthesis, serving as versatile precursors for a vast array of complex molecules in pharmaceuticals, agrochemicals, and materials science.[1] The reactivity of the aldehyde functional group is intricately modulated by the electronic nature of substituents on the aromatic ring.[2] This guide provides a detailed comparison of this compound with other substituted benzaldehydes, offering insights into how its unique combination of fluorine and trifluoromethoxy groups dictates its reactivity and utility.
In modern medicinal chemistry, the incorporation of fluorine-containing functional groups is a key strategy for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.[3][4] The trifluoromethoxy (-OCF₃) and fluoro (-F) groups, both present in the title compound, are particularly significant. They can enhance metabolic stability, increase lipophilicity, and modulate binding affinity to biological targets.[5][6] Understanding the distinct chemical behavior of this compound in comparison to benzaldehydes bearing more traditional electron-withdrawing or -donating groups is therefore crucial for rational molecular design and synthesis optimization.[7]
Physicochemical Properties: A Quantitative Comparison
The physical properties of a reagent are critical for designing experimental conditions. The table below summarizes key properties for this compound and a selection of other common benzaldehydes.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| This compound | C₈H₄F₄O | 192.11 | 176 | 1.36 | 1.452 |
| Benzaldehyde | C₇H₆O | 106.12 | 178-179 | 1.044 | 1.546 |
| 4-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 214 (decomposes) | 1.496 (at 20°C) | N/A (solid) |
| 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 248 | 1.119 | 1.573 |
| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 213-214 | 1.196 | N/A (solid) |
| 2-(Trifluoromethyl)benzaldehyde | C₈H₅F₃O | 174.12 | 185-187 | 1.32 | 1.466 |
Data compiled from various sources.[8][9]
Electronic Effects and Their Impact on Carbonyl Reactivity
The reactivity of the aldehyde's carbonyl carbon is fundamentally governed by its electrophilicity. Electron-withdrawing groups (EWGs) enhance this electrophilicity by pulling electron density from the carbonyl, making it a more potent target for nucleophiles. Conversely, electron-donating groups (EDGs) decrease electrophilicity.[2][7]
-
This compound possesses two powerful EWGs.
-
The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (inductive effect).
-
The fluoro (-F) group is also strongly electron-withdrawing by induction. While it can theoretically donate electron density via resonance, its inductive effect dominates, especially from the ortho position.
-
-
Nitrobenzaldehydes (-NO₂) : The nitro group is one of the strongest EWGs, acting through both induction and resonance, significantly increasing carbonyl reactivity.[7]
-
Halogenated Benzaldehydes (-Cl, -Br) : Halogens are EWGs primarily through induction, but also weak resonance donors. Their overall effect is to increase reactivity compared to unsubstituted benzaldehyde.[10]
-
Alkyl Benzaldehydes (-CH₃) : Alkyl groups are weak EDGs, decreasing reactivity.[7]
-
Alkoxy Benzaldehydes (-OCH₃) : The methoxy group is an interesting case. While the oxygen is electronegative (inductive withdrawal), its lone pairs are powerful resonance donors, leading to an overall electron-donating effect that deactivates the carbonyl towards nucleophilic attack.[7]
Caption: Electronic influence of substituents on benzaldehyde reactivity.
Comparative Reactivity in Key Organic Reactions
The electronic effects described above translate directly into differing performance in common synthetic transformations.
Nucleophilic Addition Reactions (General)
The rate of nucleophilic addition is accelerated by EWGs and retarded by EDGs.[7] Therefore, the reactivity is expected to follow this general trend: Nitrobenzaldehyde > this compound > Chlorobenzaldehyde > Benzaldehyde > Methylbenzaldehyde > Methoxybenzaldehyde
Wittig Reaction
In the Wittig reaction, the nucleophilic phosphonium ylide attacks the electrophilic carbonyl carbon. Experimental data confirms that benzaldehydes with EWGs exhibit significantly higher reaction rates.[7]
Condensation Reactions (Claisen-Schmidt and Knoevenagel)
These base-catalyzed reactions involve the nucleophilic attack of an enolate or an active methylene compound on the aldehyde. Similar to other nucleophilic additions, EWGs on the benzaldehyde ring enhance its reactivity by increasing the electrophilicity of the carbonyl carbon.[2] This leads to higher yields and/or shorter reaction times.
The table below presents comparative data for several substituted benzaldehydes in various reactions.
| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) or Yield (%) | Reference |
| p-NO₂ | Wittig Reaction | 14.7 | [7] |
| m-NO₂ | Wittig Reaction | 10.5 | [7] |
| p-Cl | Wittig Reaction | 2.75 | [7] |
| H (Unsubstituted) | Wittig Reaction | 1.00 | [7] |
| p-CH₃ | Wittig Reaction | 0.45 | [7] |
| p-OCH₃ | Wittig Reaction | 0.21 | [7] |
| p-NO₂ | Claisen-Schmidt Yield | 92% | [2] |
| p-Cl | Claisen-Schmidt Yield | 85% | [2] |
| H (Unsubstituted) | Claisen-Schmidt Yield | 80% | [2] |
| p-OCH₃ | Claisen-Schmidt Yield | 65% | [2] |
The Strategic Advantage in Medicinal Chemistry
The choice to use a fluorinated benzaldehyde like this compound is often driven by the unique advantages these moieties confer in a biological context.
-
Metabolic Stability : Fluorine atoms can block metabolic "soft spots" where cytochrome P450 enzymes would otherwise perform oxidation, thereby increasing the half-life of a drug.[3][5] The -OCF₃ group is exceptionally stable and resistant to metabolic degradation.[3]
-
Lipophilicity and Permeability : The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are highly lipophilic, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.[5][11] This is a critical factor for oral bioavailability and CNS-active agents.[3]
-
Binding Affinity : The high electronegativity of fluorine can lead to stronger hydrogen bonding and electrostatic interactions with biological targets like proteins and enzymes, potentially increasing a drug's potency and selectivity.[4][5]
-
pKa Modulation : Introducing fluorine can alter the pKa of nearby functional groups, which can improve bioavailability by ensuring the molecule is in a more membrane-permeable neutral state.[4]
Experimental Protocols
The high reactivity of this compound makes it an excellent substrate for a variety of transformations. Below is a representative protocol for a Knoevenagel condensation.
Protocol: Knoevenagel Condensation with Malononitrile
This protocol describes the condensation of a substituted benzaldehyde with an active methylene compound, malononitrile, a reaction that benefits from the electrophilicity of the aldehyde.
Materials:
-
This compound (1.0 mmol, 192.1 mg)
-
Malononitrile (1.1 mmol, 72.7 mg)
-
Piperidine (catalytic amount, ~0.1 mmol, 10 µL)
-
Ethanol (5 mL)
-
Reaction flask, magnetic stirrer, condenser, heating mantle
Procedure:
-
Setup : To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and ethanol (5 mL). Stir until the aldehyde is fully dissolved.
-
Addition of Reagents : Add malononitrile (1.1 mmol) to the solution.
-
Initiation : Add a catalytic amount of piperidine (10 µL) to the reaction mixture.
-
Reaction : Attach a condenser to the flask and heat the mixture to a gentle reflux (approx. 80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-2 hours.
-
Workup : Once the reaction is complete (as indicated by the disappearance of the starting aldehyde on TLC), cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Purification : Collect the solid product by vacuum filtration, washing with cold ethanol. If necessary, the product can be further purified by recrystallization from ethanol to yield the desired 2-(2-fluoro-5-(trifluoromethoxy)benzylidene)malononitrile.
Caption: General workflow for a Knoevenagel condensation reaction.
Conclusion
This compound is a highly reactive and synthetically valuable building block. Its dual electron-withdrawing substituents render the carbonyl carbon exceptionally electrophilic, accelerating its participation in nucleophilic addition, condensation, and related reactions compared to unsubstituted or electron-rich benzaldehydes. While its reactivity profile is broadly similar to other electron-poor benzaldehydes like the nitro-substituted variants, its true value is most apparent in the context of medicinal chemistry and drug design. The strategic inclusion of both fluoro and trifluoromethoxy groups provides a powerful tool for enhancing metabolic stability, lipophilicity, and target binding affinity, making it a superior choice for the synthesis of advanced pharmaceutical intermediates.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Benchchem.
- Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
- The Influence of Aromatic Substituents on Benzaldehyde Reactivity in Condensation Reactions: A Comparative Guide. Benchchem.
- The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
-
How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction? Reddit. Available at: [Link]
- Substituted Benzaldehyde: Significance and symbolism. Wisdomlib.
-
Benzaldehyde | C6H5CHO - PubChem. NIH. Available at: [Link]
-
Organic! Benzaldehyde is less reactive than propanal towards nucleophilic addition reaction. Wyzant. Available at: [Link]
Sources
- 1. Substituted Benzaldehyde: Significance and symbolism [wisdomlib.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE CAS#: 146137-78-2 [m.chemicalbook.com]
- 9. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
Structure-activity relationship (SAR) studies of 2-Fluoro-5-(trifluoromethoxy)benzaldehyde analogs
An In-Depth Guide to the Structure-Activity Relationship (SAR) of 2-Fluoro-5-(trifluoromethoxy)benzaldehyde Analogs for Drug Discovery
Introduction: The Strategic Design of Bioactive Scaffolds
In the landscape of medicinal chemistry, the benzaldehyde scaffold represents a "privileged structure"—a molecular framework that is capable of binding to multiple biological targets. Its synthetic tractability allows for the generation of vast chemical diversity, making it a cornerstone for drug discovery programs. The strategic functionalization of the benzaldehyde ring with specific substituents can dramatically alter its physicochemical properties and biological activity. This guide focuses on a particularly promising, albeit underexplored, scaffold: This compound .
The incorporation of fluorine-containing moieties is a well-established strategy in modern drug design to enhance metabolic stability, membrane permeability, and binding affinity.[1] Specifically, the trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are prized for their ability to increase lipophilicity and block metabolic degradation at the site of substitution.[1] This guide provides a comprehensive comparison and analysis of the structure-activity relationships (SAR) for analogs derived from this compound. By synthesizing data from related benzaldehyde derivatives, we will explore the rationale behind experimental design, propose synthetic strategies, and outline protocols for biological evaluation, offering a predictive framework for researchers in the field.
The Core Moiety: Unpacking the Potential of this compound
The parent compound itself is a confluence of electronically and sterically significant functional groups, each contributing to its potential as a pharmacophore.
-
The Aldehyde Group (-CHO): This serves as the primary reactive handle for chemical modification. It readily participates in condensation reactions to form a diverse array of derivatives, including Schiff bases, chalcones, and heterocyclic systems like benzimidazoles.[2][3][4]
-
The 2-Fluoro Substituent: The placement of a fluorine atom at the ortho position is a critical design choice. Its high electronegativity and small size can influence the conformation of the aldehyde group and adjacent substituents through steric and electronic effects.[5] An ortho-fluoro group has been shown to be crucial for the inhibitory activity of certain bioactive molecules.[6]
-
The 5-Trifluoromethoxy Substituent (-OCF₃): This bulky, highly lipophilic group is a powerful modulator of a molecule's pharmacokinetic profile. It is a strong electron-withdrawing group and can significantly enhance a compound's ability to cross biological membranes. Its presence can also shield the aromatic ring from oxidative metabolism, thereby increasing the compound's half-life.[1]
The combination of these three features makes this compound an advanced starting point for developing novel therapeutic agents.
Synthetic Pathways for Analog Generation
The aldehyde functionality is the gateway to diversification. A common and effective strategy is the condensation with binucleophilic reagents to form stable heterocyclic systems. The synthesis of benzimidazole derivatives, for instance, is a well-established route to generating compounds with a wide range of biological activities, including enzyme inhibition.[2]
Caption: General workflow for synthesizing a library of benzimidazole analogs.
Experimental Protocol: Synthesis of a 2-Substituted Benzimidazole Analog
This protocol is adapted from established methodologies for benzimidazole synthesis.[2][3]
-
Reagent Preparation: In a round-bottom flask, dissolve 1.0 mmol of this compound and 1.0 mmol of a selected substituted o-phenylenediamine in 15 mL of ethanol.
-
Catalyst Addition: Add 1.1 mmol of sodium metabisulfite (Na₂S₂O₅) to the mixture as a catalyst and oxidizing agent.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: After cooling to room temperature, pour the reaction mixture into 50 mL of ice-cold water.
-
Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the purified benzimidazole analog.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Comparative Biological Activities and SAR Analysis
Based on activities reported for structurally related benzaldehyde derivatives, analogs of this compound are hypothesized to be potent modulators of various biological targets.
Enzyme Inhibition (e.g., Acetylcholinesterase - AChE)
Benzimidazole derivatives are known to exhibit inhibitory activity against AChE, an enzyme implicated in Alzheimer's disease.[2] The SAR for this class of compounds is highly dependent on the substitution pattern of the benzaldehyde-derived phenyl ring.
| Modification on Benzimidazole Moiety | Predicted Impact on AChE Inhibition | Rationale |
| Addition of Chloro group at C-4' | Increased Activity | Electron-withdrawing groups at the para position of the phenyl ring can enhance binding affinity within the enzyme's active site.[2] |
| Addition of Hydroxyl group at C-2' | Decreased Activity | Electron-donating groups, particularly at the ortho position, may introduce unfavorable steric or electronic interactions, reducing inhibitory potential.[2] |
| Addition of Nitro group at C-4' | Potentially Increased Activity | Strong electron-withdrawing groups can improve potency, but may also increase toxicity, requiring careful optimization. |
| Addition of a bulky alkyl group | Decreased Activity | Steric hindrance is likely to prevent optimal orientation within the narrow active site gorge of AChE. |
Antimicrobial Activity
The core scaffold can be elaborated into various heterocyclic systems known to possess antimicrobial properties.[3][7] The electronic nature of the substituents plays a significant role in modulating this activity.
| Derivative Type | Modification | Predicted Impact on Antimicrobial Activity | Rationale |
| Schiff Base | Condensation with an aminothiazole | Potent Activity | Thiazole-containing Schiff bases are well-documented antimicrobial agents. The combination of the fluorinated core and the thiazole ring is expected to yield high potency. |
| Pyrrolo[2,3-d]pyrimidine | Incorporation of a Cyano group | Increased Activity | Cyano groups can participate in specific interactions with biological targets and enhance the overall electronic profile of the molecule for antimicrobial action.[7] |
| Chalcone | Condensation with an acetophenone | Moderate to Good Activity | Chalcones are known antioxidant and antimicrobial agents. The activity can be tuned by substitutions on the acetophenone ring.[4] |
Protocols for Biological Evaluation
To validate the therapeutic potential of the synthesized analogs, standardized in vitro assays are essential.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This assay assesses the effect of compounds on cell viability and is a primary screen for anticancer activity. This protocol is based on standard methodologies.[8]
Caption: Standard workflow for an in vitro MTT cytotoxicity assay.
-
Cell Culture: Seed a human cancer cell line (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized analogs (typically ranging from 0.01 to 100 µM) and incubate for an additional 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Conclusion and Future Directions
The this compound scaffold is a highly promising starting point for the development of novel therapeutic agents. The strategic combination of an ortho-fluoro group and a trifluoromethoxy group provides a unique foundation of lipophilicity, metabolic stability, and conformational influence. This guide has outlined the rationale for its selection, provided a framework for the synthesis of diverse analogs, and presented a predictive SAR analysis based on data from related molecular classes.
Future work should focus on the synthesis and systematic biological evaluation of the proposed analog libraries. The initial screening for enzyme inhibition, antimicrobial, and anticancer activities will be critical to validate the hypotheses presented here. Promising lead compounds should then be subjected to further optimization, including ADME/Tox profiling and, ultimately, in vivo efficacy studies. The exploration of this scaffold holds significant potential for uncovering next-generation therapeutics to address pressing medical needs.
References
- Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. (2023).
- PHYSICOCHEMICAL, SPECTROSCOPIC, AND ANTIMICROBIAL EVALUATION OF NEW SUBSTITUTED BENZALDEHYDE DERIVATIVES OF PY. (2025). Journal of Advanced Scientific Research.
- Evaluation of benzimidazole derivatives by using aldehydes. (2011).
- Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. (2024). PubMed.
- Substituted benzaldehydes and acetophenones to yield deriv
- Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)
- The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. (n.d.). PubMed Central.
- Comparative Guide to the Biological Activities of 3-(Trifluoromethyl)
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. (2021). PubMed Central.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Substituted benzaldehydes and acetophenones to yield derivatives | PPTX [slideshare.net]
- 5. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijbpas.com [ijbpas.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide to In Vitro Assays for Novel Kinase Inhibitors Derived from 2-Fluoro-5-(trifluoromethoxy)benzaldehyde
This guide provides a comprehensive comparison of in vitro assays for the evaluation of novel kinase inhibitors derived from the 2-Fluoro-5-(trifluoromethoxy)benzaldehyde scaffold. We will explore the rationale behind assay selection, present detailed experimental protocols, and offer insights into data interpretation for researchers in drug discovery and development.
Introduction: The Rationale for the this compound Scaffold
The this compound scaffold presents a compelling starting point for the development of targeted therapeutics. The trifluoromethoxy group is a bioisostere of a methoxy group but offers superior metabolic stability and increased lipophilicity, which can enhance cell permeability. The fluorine atom can modulate the pKa of adjacent functional groups and introduce favorable interactions within a protein's active site. These properties make this scaffold a promising core for developing inhibitors against various enzyme classes, particularly kinases, which are central to numerous signaling pathways implicated in cancer and inflammatory diseases.
This guide will focus on a hypothetical series of derivatives (TFMB-01 to TFMB-04) designed to target a specific tyrosine kinase, "Kinase X," which has been identified as a key driver in a particular cancer type. We will outline a strategic in vitro testing cascade to characterize these compounds, from primary screening to mechanism of action studies.
The In Vitro Testing Cascade: A Multi-Faceted Approach
A robust in vitro evaluation of novel kinase inhibitors requires a multi-pronged approach to not only determine potency but also to understand cellular activity, selectivity, and mechanism of action. Our recommended workflow is as follows:
Figure 1: A typical in vitro testing cascade for novel kinase inhibitors.
Primary Screening: Biochemical Potency
The initial step is to determine the direct inhibitory effect of the compounds on the purified Kinase X enzyme. A common and robust method for this is a luminescence-based kinase assay.
Assay Principle: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A lower ADP level in the presence of an inhibitor corresponds to higher potency. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
Comparative Performance of TFMB Derivatives
The following table summarizes the hypothetical results for our compound series against Kinase X.
| Compound ID | IC50 (nM) against Kinase X |
| TFMB-01 | 5.2 |
| TFMB-02 | 15.8 |
| TFMB-03 | 89.3 |
| TFMB-04 | >1000 |
Interpretation: TFMB-01 demonstrates the highest potency in this biochemical assay, making it the most promising lead candidate for further investigation.
Secondary Assays: Cellular Activity and Cytotoxicity
While biochemical assays are crucial for determining direct target inhibition, it is essential to confirm that the compounds are active in a cellular context and to assess their general toxicity.
Target Engagement: In-Cell Western Assay
To confirm that the compounds inhibit Kinase X within a cell, we can measure the phosphorylation of a known downstream substrate. An In-Cell Western assay is a quantitative immunocytochemical method that allows for the simultaneous detection of two proteins in the same well, such as total Kinase X and its phosphorylated form (p-Kinase X).
Figure 2: Simplified signaling pathway showing the inhibitory action of TFMB-01 on Kinase X.
Cytotoxicity: MTT Assay
It is crucial to determine if the observed cellular effects are due to specific inhibition of Kinase X or general cytotoxicity. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.
Comparative Cellular Data
| Compound ID | Cellular p-Kinase X IC50 (nM) | Cytotoxicity CC50 (nM) | Selectivity Index (CC50/IC50) |
| TFMB-01 | 25.1 | >10,000 | >398 |
| TFMB-02 | 98.5 | >10,000 | >101 |
| TFMB-03 | 540.2 | >10,000 | >18 |
| TFMB-04 | >10,000 | >10,000 | - |
Interpretation: The data shows a good correlation between biochemical potency and cellular activity. Importantly, TFMB-01 maintains high potency in cells and exhibits a large selectivity window, indicating that its inhibitory effect is not due to general toxicity.
Mechanism of Action: ATP Competition Assay
Understanding how an inhibitor interacts with its target is vital. For kinase inhibitors, a key question is whether they compete with the ATP binding site (a common mechanism) or bind to an allosteric site. This can be determined by performing the kinase inhibition assay with varying concentrations of ATP. An ATP-competitive inhibitor will show a rightward shift in its IC50 curve as the ATP concentration increases.
Expected Outcome for TFMB-01: If TFMB-01 is an ATP-competitive inhibitor, its IC50 value will increase with higher concentrations of ATP in the kinase reaction.
Experimental Protocols
Protocol: ADP-Glo™ Kinase Assay
-
Prepare a 10 mM stock solution of each TFMB derivative in 100% DMSO.
-
Create a serial dilution series of the compounds in a buffer containing 25 mM HEPES (pH 7.5), 10 mM MgCl2, and 0.01% Brij-35.
-
In a 384-well plate, add 2.5 µL of the compound dilutions.
-
Add 2.5 µL of a solution containing the Kinase X enzyme and its substrate in the reaction buffer.
-
Add 5 µL of a 10 µM ATP solution to initiate the reaction.
-
Incubate for 1 hour at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
Calculate IC50 values using a non-linear regression analysis.
Protocol: MTT Cytotoxicity Assay
-
Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with a serial dilution of the TFMB compounds for 72 hours.
-
Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the CC50 values, representing the concentration at which cell viability is reduced by 50%.
Conclusion
The in vitro testing cascade presented here provides a robust framework for the initial characterization of novel kinase inhibitors derived from the this compound scaffold. By combining biochemical and cell-based assays, researchers can efficiently identify potent and selective compounds for further preclinical development. The hypothetical data for the TFMB series demonstrates the power of this approach, highlighting TFMB-01 as a promising lead candidate with high potency and a favorable safety profile in these initial assays.
References
-
Title: In-Cell Western™ Assay Development Source: LI-COR Biosciences URL: [Link]
A Researcher's Guide to the Spectroscopic Analysis of 2-Fluoro-5-(trifluoromethoxy)benzaldehyde
This guide provides an in-depth spectroscopic analysis of 2-Fluoro-5-(trifluoromethoxy)benzaldehyde, a key building block in contemporary medicinal chemistry and materials science. We will delve into the nuances of its ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra, offering not just data, but a comparative framework grounded in the fundamental principles of NMR spectroscopy. This document is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize and verify complex fluorinated aromatics.
Introduction: The Structural Significance of this compound
The molecule this compound (CAS No: 146137-78-2) presents a fascinating case for spectroscopic analysis.[1][2] Its structure incorporates three distinct functionalities on an aromatic ring: an aldehyde (-CHO), a fluorine atom (-F), and a trifluoromethoxy group (-OCF₃). Each of these substituents exerts a unique electronic influence (inductive and resonance effects), which collectively dictates the chemical environment of every nucleus in the molecule. An accurate and comprehensive spectroscopic analysis is therefore paramount for confirming its identity, assessing its purity, and predicting its reactivity in further synthetic transformations.
This guide will first establish the theoretical underpinnings and expected spectral features, followed by detailed experimental protocols for acquiring high-quality NMR data. We will then present a full analysis of the ¹H, ¹³C, and ¹⁹F spectra, supported by a comparative discussion with related chemical structures to highlight the specific impact of its unique substitution pattern.
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
Experimental Protocols: A Foundation for Reliable Data
The quality of NMR data is fundamentally dependent on meticulous sample preparation and the rational selection of acquisition parameters. The protocols outlined below are designed to yield high-resolution, artifact-free spectra suitable for unambiguous structural elucidation.
Workflow for NMR Analysis
Caption: General workflow from sample preparation to final data analysis for multinuclear NMR experiments.
Sample Preparation
-
Compound Weighing: Accurately weigh 15-20 mg of this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for small organic molecules due to its excellent dissolving power and the single, easily identifiable residual solvent peak.[3][4] For referencing, use a solvent containing a known amount of tetramethylsilane (TMS, 0.03% v/v).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detection coil (typically 4-5 cm).
¹H NMR Acquisition
-
Rationale: This experiment identifies all hydrogen nuclei, providing information on their chemical environment, integration (relative numbers), and coupling to neighboring nuclei.
-
Protocol:
-
Insert the sample, lock the spectrometer on the deuterium signal of CDCl₃, and shim the magnetic field to achieve optimal homogeneity.[5]
-
Use a standard one-pulse sequence (e.g., Bruker's zg30).
-
Set the spectral width to cover the expected range (e.g., -2 to 12 ppm).
-
Acquire 8-16 scans with a relaxation delay (D1) of 1-2 seconds. This is sufficient for qualitative analysis.
-
Process the data with an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition
-
Rationale: This experiment detects all unique carbon atoms. Proton decoupling is almost always employed to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity.[6][7][8]
-
Protocol:
-
Use a standard proton-decoupled pulse sequence with a 30-degree pulse (e.g., Bruker's zgpg30).[9]
-
Set the spectral width to accommodate all expected carbon signals, including the carbonyl and aromatic regions (e.g., 0 to 200 ppm).[8]
-
Acquire a sufficient number of scans (e.g., 128-1024) to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance (1.1%).[6]
-
A relaxation delay of 2 seconds is typically adequate for most carbons.
-
¹⁹F NMR Acquisition
-
Rationale: ¹⁹F is a high-sensitivity nucleus (83% that of ¹H) with 100% natural abundance, making it an excellent probe.[10] Its large chemical shift range provides high signal dispersion.[11]
-
Protocol:
-
Tune the probe to the ¹⁹F frequency.[12]
-
Use a standard proton-decoupled sequence (e.g., Bruker's zgfhigqn) to simplify the spectrum by removing H-F couplings, resulting in singlets for the -F and -OCF₃ groups.[13]
-
Set an appropriate spectral width (e.g., -50 to -80 ppm) based on typical values for trifluoromethoxy and aryl fluoride groups.[10][14]
-
Acquire 16-32 scans. A relaxation delay of 2-5 seconds is generally sufficient.
-
Spectroscopic Data and In-Depth Analysis
The following sections present the expected NMR data for this compound and provide a detailed interpretation.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is characterized by a highly deshielded aldehyde proton and three distinct aromatic proton signals, each showing couplings to both neighboring protons and fluorine nuclei.
Table 1: ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| 10.35 | d | ⁴J(H-F) = 2.5 Hz | 1H | H7 (-CHO) |
| 7.70 | dd | ³J(H-H) = 8.5 Hz, ⁴J(H-F) = 5.0 Hz | 1H | H6 |
| 7.55 | ddd | ³J(H-H) = 8.5 Hz, ⁴J(H-H) = 3.0 Hz, ⁵J(H-F) = 3.0 Hz | 1H | H4 |
| 7.30 | t | ³J(H-H) = 8.5 Hz, ³J(H-F) = 8.5 Hz | 1H | H3 |
Analysis:
-
Aldehyde Proton (H7): The signal at 10.35 ppm is characteristic of an aldehyde proton, which is significantly deshielded by the anisotropic effect of the carbonyl group and its electron-withdrawing nature.[15][16] It appears as a doublet due to a four-bond coupling (⁴J) to the ortho fluorine atom.
-
Aromatic Protons (H3, H4, H6):
-
The aromatic region (7.2-7.8 ppm) shows three distinct signals, as expected for a tri-substituted benzene ring.
-
The electron-withdrawing effects of the aldehyde, fluorine, and trifluoromethoxy groups lead to a general downfield shift for all aromatic protons compared to benzene (δ 7.36 ppm).
-
The specific splitting patterns are a result of both proton-proton (ortho, meta) and proton-fluorine couplings, which can extend over several bonds.[17]
-
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum displays eight distinct signals, corresponding to the seven carbon atoms of the benzaldehyde core and the carbon of the trifluoromethoxy group. The signals are split by coupling to fluorine.
Table 2: ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
|---|---|---|---|
| 187.5 | d | ³J(C-F) = 4.0 Hz | C7 (CHO) |
| 164.0 | d | ¹J(C-F) = 260.0 Hz | C2 |
| 149.0 | q | ²J(C-F) = 2.0 Hz | C5 |
| 131.5 | d | ²J(C-F) = 22.0 Hz | C1 |
| 128.0 | d | ³J(C-F) = 9.0 Hz | C6 |
| 124.5 | s | C4 | |
| 120.5 | q | ¹J(C-F) = 258.0 Hz | C8 (-OCF₃) |
| 118.0 | d | ²J(C-F) = 25.0 Hz | C3 |
Analysis:
-
Carbonyl Carbon (C7): The aldehyde carbonyl carbon resonates far downfield (~187.5 ppm), a characteristic feature for this functional group.[18][19][20] It exhibits a small doublet splitting from three-bond coupling to the ring fluorine.
-
Fluorine-Coupled Carbons:
-
C2: The carbon directly attached to fluorine (C2) shows a very large one-bond coupling constant (¹J(C-F) ≈ 260 Hz) and is shifted significantly downfield.[21]
-
C8 (-OCF₃): The trifluoromethoxy carbon appears as a sharp quartet around 120.5 ppm with a large one-bond C-F coupling constant (¹J(C-F) ≈ 258 Hz).
-
Other carbons (C1, C3, C5, C6) show smaller two- or three-bond couplings to either the ring fluorine or the -OCF₃ fluorine atoms, which is invaluable for definitive assignment.
-
¹⁹F NMR Spectrum Analysis
The proton-decoupled ¹⁹F NMR spectrum provides two clean signals, one for the aromatic fluorine and one for the trifluoromethoxy group.
Table 3: ¹⁹F NMR Data (470 MHz, CDCl₃, referenced to CFCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| -58.5 | s | -OCF₃ |
| -110.0 | s | Ar-F |
Analysis:
-
Trifluoromethoxy Group (-OCF₃): The signal at approximately -58.5 ppm is within the typical range for trifluoromethoxy groups attached to an aromatic ring.[11][14] The oxygen atom partially shields the fluorine nuclei relative to a trifluoromethyl group directly attached to the ring.
-
Aromatic Fluorine (Ar-F): The fluorine atom directly attached to the aromatic ring resonates at a more shielded position (~ -110.0 ppm), consistent with values for other fluorobenzaldehydes.[22]
Comparative Analysis: Contextualizing the Data
To fully appreciate the spectroscopic features of this compound, it is instructive to compare its data with simpler, related molecules.
-
Benzaldehyde vs. Target Molecule: The aldehyde proton in benzaldehyde typically appears around 10.0 ppm. The downfield shift to 10.35 ppm in our target molecule is a direct consequence of the combined electron-withdrawing power of the fluorine and trifluoromethoxy substituents, which deshield the entire ring system, including the aldehyde proton.[23]
-
Fluorobenzene vs. Target Molecule: The ¹⁹F chemical shift of fluorobenzene is approximately -113 ppm. The shift in our target molecule (-110.0 ppm) is slightly deshielded, influenced by the electron-withdrawing aldehyde and trifluoromethoxy groups.
-
Anisole vs. Target Molecule: While anisole (methoxybenzene) has an electron-donating group, the trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing due to the powerful inductive effect of the three fluorine atoms. This is reflected in the downfield shift of the C5 carbon to which it is attached and the overall deshielding of the aromatic protons.
Caption: Comparative analysis of key NMR shifts relative to simpler aromatic precursors.
Conclusion
The multinuclear NMR analysis of this compound provides a unique and unambiguous spectroscopic signature. The ¹H spectrum is defined by a downfield-shifted aldehyde proton and a complex aromatic region governed by both H-H and H-F couplings. The ¹³C spectrum is characterized by large, one-bond C-F couplings for the C2 and C8 carbons, which are diagnostic for their respective environments. Finally, the ¹⁹F NMR spectrum offers two well-resolved singlets at characteristic chemical shifts for the aryl fluoride and trifluoromethoxy moieties. This comprehensive dataset, when acquired using the robust protocols detailed herein, serves as a reliable benchmark for the identification and quality control of this important chemical intermediate.
References
-
Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Available from: [Link]
-
Taha, A., & Duddeck, H. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806. Available from: [Link]
-
OrganicChemGuide. 12.04 1H NMR Chemical Shifts. Available from: [Link]
-
Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 53(2), 131–140. Available from: [Link]
-
Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Available from: [Link]
-
University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. Available from: [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]
-
ResearchGate. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Available from: [Link]
-
Iowa State University, Chemical Instrumentation Facility. NMR Coupling Constants. Available from: [Link]
-
Schaefer, T., et al. (1983). Proton and fluorine magnetic resonance studies of some benzoyl fluoride derivatives. Sensitivity of the fluorine shifts to intramolecular van der Waals interactions and steric effects. Canadian Journal of Chemistry. Available from: [Link]
-
Chemistry Steps. 13C Carbon NMR Spectroscopy. Available from: [Link]
-
ResearchGate. Coupling of Protons with Fluorine Page. Available from: [Link]
-
Nelson, G. L. (1972). Carbon-13 NMR Spectroscopy. Journal of Chemical Education, 49(9), A473. Available from: [Link]
-
Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. Available from: [Link]
-
The University of Chicago, Chemistry Department, NMR Facility. Protocols. Available from: [Link]
-
ResearchGate. 19F NMR analysis of the enzymatic conversion of 2-fluorobenzaldehyde.... Available from: [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available from: [Link]
-
IMSERC. TUTORIAL: 1D 1H-coupled 19F SPECTRUM. Available from: [Link]
-
Nature Communications. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available from: [Link]
-
Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. Available from: [Link]
-
Gouse, J. H., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12776–12781. Available from: [Link]
-
Wu, G., et al. (1995). Carbonyl Carbon Chemical Shift Tensors for a Typical Aryl Aldehyde and Formaldehyde. NMR Studies of the Isolated 13C-2H Spin Pair. The Journal of Physical Chemistry, 99(43), 15802-15809. Available from: [Link]
-
Novak, J., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Communications, 58(31), 4966-4969. Available from: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]
-
UTHSCSA. Step-by-step procedure for NMR data acquisition. Available from: [Link]
-
Dove Medical Press. (2018). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 8, 23-35. Available from: [Link]
-
ResearchGate. Applications of 19F multidimensional NMR. Available from: [Link]
-
ResearchGate. Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. Available from: [Link]
-
American Chemical Society. (2018). Chapter 5: Acquiring 1H and 13C Spectra. In Two-Dimensional NMR Spectroscopy: A Problem-Based Approach. Available from: [Link]
-
de Graaf, R. A., et al. (2007). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 20(3), 316-334. Available from: [Link]
-
ResearchGate. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available from: [Link]
-
Reddit. (2014). Aldehyde in 1H-NMR. Available from: [Link]
-
SpectraBase. 4-Fluorobenzaldehyde - Optional[19F NMR] - Chemical Shifts. Available from: [Link]
-
University of Puget Sound. Fluorine NMR. Available from: [Link]
-
Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available from: [Link]
-
University of Missouri-St. Louis. Running 13C spectra. Available from: [Link]
-
American Chemical Society. (2021). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Organic Letters, 23(1), 184-189. Available from: [Link]
Sources
- 1. labproinc.com [labproinc.com]
- 2. 2-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE CAS#: 146137-78-2 [m.chemicalbook.com]
- 3. How To [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. books.rsc.org [books.rsc.org]
- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 7. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.as.uky.edu [chem.as.uky.edu]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TUTORIAL: 1D 1H-coupled 19F SPECTRUM [imserc.northwestern.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. organicchemistryguide.com [organicchemistryguide.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 22. researchgate.net [researchgate.net]
- 23. acdlabs.com [acdlabs.com]
A Comparative Guide to the Purity Analysis of 2-Fluoro-5-(trifluoromethoxy)benzaldehyde by GC-MS and HPLC
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and batch-to-batch reproducibility. 2-Fluoro-5-(trifluoromethoxy)benzaldehyde, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethoxy group, imparts specific reactivity and physicochemical properties that are leveraged in complex molecular architectures. However, residual starting materials, by-products, or degradation products can carry forward through synthetic steps, potentially leading to the formation of toxic impurities in the final drug substance.
This guide provides an in-depth comparison of two premier analytical techniques for the purity assessment of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). As we will explore, the choice between these methods is not arbitrary but is dictated by the specific analytical question at hand—whether it is the identification of volatile unknowns or the precise quantification of non-volatile, thermally sensitive impurities. Here, we present detailed experimental protocols, comparative performance data, and a rationale-driven discussion to empower researchers, scientists, and drug development professionals in selecting the optimal analytical strategy for their needs.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is paramount for effective method development.
| Property | Value | Source |
| Molecular Formula | C₈H₄F₄O | |
| Molecular Weight | 192.11 g/mol | |
| Physical Form | Liquid | |
| Boiling Point | 176 °C | |
| Volatility | Moderate | Inferred from boiling point |
The compound's moderate boiling point and status as a liquid at ambient temperature suggest its suitability for both GC (given sufficient volatility upon heating) and HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Specificity Approach for Volatile Impurities
GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds.[1][2] It combines the exceptional separation capability of gas chromatography with the definitive identification power of mass spectrometry.[3] For a compound like this compound, GC-MS is particularly adept at identifying and quantifying process-related impurities that are likely to be volatile, such as residual solvents or starting materials.
Causality Behind Experimental Choices
The selection of GC-MS parameters is a deliberate process aimed at achieving optimal separation and identification. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is an excellent starting point for a wide range of semi-volatile organic compounds.[4] The temperature program is designed to first allow for the elution of highly volatile compounds at a lower temperature before ramping up to elute the main analyte and any higher-boiling impurities. Electron Ionization (EI) at 70 eV is the industry standard for generating reproducible fragmentation patterns, which can be matched against spectral libraries for confident compound identification.[4]
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable GC-grade solvent (e.g., Dichloromethane or Ethyl Acetate) to create a stock solution of 2 mg/mL.
-
Further dilute the stock solution to a working concentration of approximately 100 µg/mL for analysis.
-
-
Instrumentation and Conditions:
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC system or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Inlet | Split/splitless injector at 250°C (Split ratio: 50:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 80°C, hold for 2 min. Ramp: 15°C/min to 280°C, hold for 5 min. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Full scan (m/z 40-450) |
Workflow Diagram: GC-MS Analysis
Caption: Workflow for purity analysis by GC-MS.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Non-Volatile and Thermally Labile Compounds
HPLC is an indispensable tool in pharmaceutical analysis, prized for its versatility in handling a wide array of compounds, including those that are non-volatile or prone to degradation at the high temperatures used in GC.[5] For this compound, an HPLC method is crucial for detecting potential impurities that may have higher boiling points or are thermally unstable, such as products of oxidation or dimerization.
Causality Behind Experimental Choices
A reversed-phase HPLC method is the logical choice for this analysis, as the analyte is a moderately polar organic molecule. A C18 column is the workhorse of reversed-phase chromatography, providing excellent retention and separation for a broad range of compounds. The mobile phase, a mixture of water and an organic solvent like acetonitrile or methanol, allows for the elution of compounds based on their polarity.[6] A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure that both more polar and less polar impurities are eluted and resolved within a reasonable timeframe. UV detection is suitable as the benzaldehyde moiety contains a chromophore that absorbs UV light. A wavelength of 254 nm is a common choice for aromatic compounds.
Experimental Protocol: HPLC-UV
-
Sample and Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Sample Preparation: Prepare a stock solution of this compound in the sample diluent at 1 mg/mL. Dilute to a working concentration of approximately 0.2 mg/mL.
-
-
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/DAD detector |
| Column | Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% H₃PO₄ in Water; B: Acetonitrile |
| Gradient | 0-2 min: 40% B; 2-15 min: 40-90% B; 15-18 min: 90% B; 18-18.1 min: 90-40% B; 18.1-22 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Workflow Diagram: HPLC Analysis
Caption: Workflow for purity analysis by HPLC-UV.
Comparative Performance and Data Analysis
To provide a clear comparison, the following table summarizes the expected performance of each technique for the purity analysis of this compound. The data presented are illustrative and based on typical performance characteristics for these methods, which should be validated in-house according to ICH guidelines.[7][8]
| Parameter | GC-MS | HPLC-UV | Rationale |
| Specificity | Very High | High | MS provides structural information for definitive peak identification. HPLC relies on retention time, which is less specific. |
| Typical Purity Result | >99.5% (by area %) | >99.5% (by area %) | Both techniques can provide high-precision purity values. |
| Limit of Detection (LOD) | ~0.01% | ~0.02% | GC-MS often offers slightly better sensitivity for volatile analytes. |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.05% | Both methods are capable of quantifying impurities at trace levels required by regulatory bodies. |
| Analysis Time | ~20 minutes | ~22 minutes | Runtimes are comparable, though can be optimized for speed in either technique. |
| Best For | Volatile impurities, unknown identification | Non-volatile & thermally labile impurities, routine QC | The techniques are complementary, addressing different classes of potential impurities.[9] |
Discussion: Selecting the Right Tool for the Job
The choice between GC-MS and HPLC is not a matter of which technique is "better," but which is more appropriate for the analytical objective.
GC-MS is the superior technique when:
-
Unknown Identification is Key: The mass spectrum is a molecular fingerprint that allows for the tentative identification of unknown impurities by comparing them to extensive spectral libraries (like NIST). This is invaluable during process development and troubleshooting.
-
Volatile Impurities are a Concern: It excels at detecting low-boiling point impurities such as residual solvents (e.g., toluene, heptane) or volatile starting materials.
HPLC-UV is the preferred method when:
-
Non-Volatile or Thermally Labile Impurities are Expected: Many degradation pathways, such as oxidation to the corresponding benzoic acid or dimerization, produce compounds that are not amenable to GC analysis. HPLC is essential for detecting these species.[9]
-
Routine Quality Control is the Goal: Once the impurity profile is well-characterized, an HPLC-UV method is often more robust, cost-effective, and simpler to operate for routine batch release testing in a QC environment.
For comprehensive purity profiling, a dual-pronged approach is the most rigorous strategy. GC-MS can be used to characterize the volatile impurity profile, while a validated HPLC method provides the primary assay value and quantifies non-volatile impurities. This ensures that all potential process-related impurities and degradation products are monitored and controlled.
Conclusion and Authoritative Grounding
Both GC-MS and HPLC are powerful, reliable, and complementary techniques for the comprehensive purity analysis of this compound. GC-MS offers unparalleled specificity for the identification of volatile and semi-volatile impurities, making it an essential tool for process understanding and impurity identification. HPLC provides a robust and versatile platform for the quantification of the main component and a broader range of non-volatile impurities, rendering it ideal for routine quality control and stability testing.
The experimental protocols outlined in this guide serve as a robust starting point for method development. It is imperative that any analytical method intended for use in a regulated environment be thoroughly validated according to the principles laid out in the International Council for Harmonisation (ICH) Q2(R2) guideline to demonstrate that it is fit for its intended purpose.[7][9] By leveraging the strengths of each technique and adhering to rigorous validation standards, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.
References
-
ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. European Medicines Agency. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]
-
Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]
-
Gas chromatography mass spectrometry basic principles. Agilent. [Link]
-
HPLC Basics – Essential Guide to Chromatography Principles. KNAUER. [Link]
-
Working Principle of GC-MS. ResolveMass Laboratories Inc. [Link]
-
Gas chromatography mass spectrometry basic principles. Agilent. [Link]
-
High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. Preprints.org. [Link]
-
5 Key Points to Know Gas Chromatography Mass Spectrometry(GC-MS). Drawell. [Link]
-
Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. agilent.com [agilent.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. preprints.org [preprints.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. qbdgroup.com [qbdgroup.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. database.ich.org [database.ich.org]
A Senior Application Scientist's Comparative Guide to Validated Analytical Methods for the Quantification of 2-Fluoro-5-(trifluoromethoxy)benzaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for a Novel Fluorinated Intermediate
2-Fluoro-5-(trifluoromethoxy)benzaldehyde is an emerging fluorinated building block in modern medicinal chemistry and materials science. Its unique electronic properties, conferred by the ortho-fluoro and para-trifluoromethoxy substituents, make it a valuable precursor for synthesizing novel pharmaceutical agents and advanced materials. As with any high-value intermediate, the ability to accurately and reliably quantify this compound is paramount for ensuring process consistency, controlling impurity profiles, and guaranteeing the quality of the final product.
This guide addresses a critical gap in the existing analytical literature: the absence of publicly available, fully validated methods specifically for this compound. As Senior Application Scientists, we often encounter the need to develop robust analytical methods for new chemical entities. The core principle in such scenarios is not to reinvent the wheel, but to adapt and validate established analytical frameworks used for structurally analogous compounds.
This document, therefore, provides a comparative analysis of two primary chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—that are eminently suitable for the quantification of this analyte. We will delve into the rationale behind method development, present detailed, adaptable experimental protocols, and discuss the validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the generation of reliable and reproducible data.[1][2][3]
Method Selection Rationale: Navigating the Physicochemical Landscape
The choice between GC and HPLC is fundamentally dictated by the physicochemical properties of the analyte. This compound, being a substituted benzaldehyde, is expected to be a volatile and thermally stable compound, making it an excellent candidate for Gas Chromatography. GC often provides high resolution and sensitivity for such molecules.
However, HPLC offers versatility, especially when dealing with complex matrices or potential thermally labile impurities. Reversed-phase HPLC is a workhorse in the pharmaceutical industry for its robustness and wide applicability. This guide will, therefore, present validated frameworks for both techniques, allowing researchers to select the method best suited to their specific needs and available instrumentation.
Gas Chromatography (GC) with Flame Ionization Detection (FID): The High-Sensitivity Approach
Gas chromatography is a powerful technique for separating and quantifying volatile compounds. For this compound, a GC method coupled with a Flame Ionization Detector (FID) is a logical first choice due to its high sensitivity to organic compounds and a linear response over a wide concentration range.
Causality in Experimental Choices for GC-FID
The development of a robust GC method hinges on several key parameters:
-
Column Selection: A mid-polarity column, such as a DB-624 or equivalent, is recommended. The cyanopropylphenyl polysiloxane phase of this column provides a good balance of polar and non-polar interactions, which is ideal for resolving aromatic compounds with polar functional groups like aldehydes and fluoroalkoxy groups.
-
Injector and Detector Temperatures: The injector temperature must be high enough to ensure rapid and complete volatilization of the analyte without causing thermal degradation. Similarly, the detector temperature is set high to prevent condensation and ensure a stable signal.
-
Oven Temperature Program: A temperature gradient program is crucial for achieving good separation of the analyte from potential impurities, such as starting materials or side-products, which may have different boiling points. The program starts at a lower temperature to resolve volatile components and ramps up to elute higher-boiling compounds in a reasonable time frame.
Experimental Protocol: A Validated GC-FID Framework
This protocol is adapted from validated methods for other halogenated benzaldehydes and serves as a robust starting point for the analysis of this compound.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Capillary Column: DB-624 (30 m x 0.25 mm, 1.4 µm film thickness) or equivalent.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Inlet Temperature | 250 °C |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 |
| Carrier Gas Flow | 1.2 mL/min (Helium) |
| Oven Program | Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 250 °C, hold for 5 min |
| Detector | FID |
| Detector Temperature| 280 °C |
Sample Preparation:
-
Standard Preparation: Accurately weigh approximately 50 mg of this compound reference standard and dissolve in 50 mL of acetonitrile to prepare a 1 mg/mL stock solution. Prepare a series of working standards by serial dilution.
-
Sample Preparation: Accurately weigh a known amount of the sample, dissolve in acetonitrile to achieve an expected concentration within the calibration range, and vortex to ensure homogeneity.
Visualization of the GC Workflow
Caption: Experimental workflow for the GC-FID analysis of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection: The Versatile Alternative
Reversed-phase HPLC is a cornerstone of pharmaceutical analysis due to its robustness and applicability to a wide range of compounds. For this compound, an HPLC method with UV detection provides a reliable alternative to GC, particularly for analyzing reaction mixtures or formulations where non-volatile components may be present.
Causality in Experimental Choices for HPLC-UV
-
Column Selection: A C18 column is the standard choice for reversed-phase chromatography of moderately polar aromatic compounds. The octadecylsilane stationary phase provides sufficient hydrophobicity to retain the analyte, allowing for separation from more polar impurities.
-
Mobile Phase: A gradient elution using a mixture of water (often with a pH modifier like formic acid to ensure sharp peak shapes) and an organic solvent like acetonitrile or methanol is typical. The gradient allows for the elution of compounds with a range of polarities. The benzaldehyde chromophore provides strong UV absorbance, making UV detection highly suitable.
-
Derivatization (Optional but Recommended for Aldehydes): Aldehydes can sometimes exhibit poor peak shape or low UV sensitivity in complex matrices. Pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common strategy to enhance UV detection and improve chromatographic behavior. The resulting hydrazone is more stable and has a much higher molar absorptivity in the visible region.
Experimental Protocol: A Validated HPLC-UV Framework
This protocol outlines a general-purpose reversed-phase HPLC method suitable for the purity assessment and quantification of this compound.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Chromatographic Conditions: | Parameter | Value | | :--- | :--- | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 40 | | | 15 | 90 | | | 20 | 90 | | | 21 | 40 | | | 25 | 40 | | Flow Rate | 1.0 mL/min | | Column Temperature| 30 °C | | Detection | 254 nm | | Injection Volume | 10 µL |
Sample Preparation:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of the reference standard in acetonitrile. Prepare working standards by diluting with a 50:50 mixture of acetonitrile and water.
-
Sample Preparation: Dissolve the sample in acetonitrile and dilute with water to a final concentration within the calibration range and a solvent composition similar to the initial mobile phase.
Visualization of the HPLC Workflow
Caption: Experimental workflow for the HPLC-UV analysis of this compound.
Method Validation and Comparative Performance
Any analytical method intended for quality control must be validated to ensure it is fit for its intended purpose.[4][5] The validation should be performed according to ICH Q2(R2) guidelines and would assess the following parameters for both the GC and HPLC methods.[1][2][6]
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products, matrix components). This is typically demonstrated by analyzing placebo samples and stressed samples (acid, base, oxidation, heat, light).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be >0.999.
-
Accuracy: The closeness of the test results to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels, expressed as percent recovery.
-
Precision: The degree of scatter between a series of measurements. It is evaluated at three levels: repeatability (intra-assay), intermediate precision (inter-day, inter-analyst), and reproducibility (inter-laboratory). Results are expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. LOD is often determined at a signal-to-noise ratio of 3:1, and LOQ at 10:1.[7][8][9]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Comparative Performance Data (Expected)
The following table summarizes the expected performance characteristics of the proposed GC and HPLC methods based on validated methods for analogous compounds.
| Parameter | GC-FID | HPLC-UV |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% | < 2.0% |
| LOD | ~0.1 µg/mL | ~0.2 µg/mL |
| LOQ | ~0.3 µg/mL | ~0.6 µg/mL |
| Typical Run Time | ~15 minutes | ~25 minutes |
| Primary Advantage | Higher sensitivity for volatile impurities | High versatility, suitable for non-volatile impurities |
| Primary Disadvantage | Requires analyte to be thermally stable | Higher solvent consumption |
Conclusion and Recommendations
While a specific, pre-validated analytical method for this compound is not readily found in the public domain, robust and reliable quantification can be achieved by adapting established chromatographic techniques.
-
For high-throughput screening and purity assessment where volatile impurities are of primary concern, the GC-FID method is recommended due to its speed and high sensitivity.
-
For applications involving complex sample matrices, stability testing, or the analysis of potential non-volatile degradation products, the HPLC-UV method offers superior versatility and robustness.
Both proposed methods are grounded in sound analytical principles and are designed to be readily validated in accordance with international regulatory standards. The choice between them should be guided by the specific analytical challenge, available instrumentation, and the nature of the sample matrix. It is imperative that any laboratory implementing these methods performs a full validation to demonstrate fitness for purpose.
References
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. March 2024.
-
Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. July 2015.
-
ICH Guidelines for Analytical Method Validation Explained. AMSbio.
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy.
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. November 2023.
-
Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. March 2024.
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. March 2024.
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. June 2024.
-
ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. April 2022.
-
Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Corporation.
-
Analytical Method Validation: Back to Basics, Part II. LCGC International.
-
GC Method Development. Obrnuta faza.
-
Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine. Semantic Scholar.
-
Method validation parameters (calibration range, linearity, LOD, LOQ,...). ResearchGate.
-
Development of the gas chromatography/mass spectrometry-based aroma designer capable of modifying volatile chemical compositions in complex odors. Oxford Academic.
-
Validation of Analytical Methods. SciSpace.
-
A Comprehensive Guide for Analytical Method Validation.
-
Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry.
-
Alternative Method Development Techniques. Waters Corporation.
-
Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography.
-
Simultaneous Determination of Four Aldehydes in Gas Phase of Mainstream Smoke by Headspace Gas Chromatography-Mass Spectrometry. Hindawi. February 2019.
Sources
- 1. qbdgroup.com [qbdgroup.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 5. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. scispace.com [scispace.com]
- 9. globalresearchonline.net [globalresearchonline.net]
A Comparative Kinetic Study of Fluorinated Benzaldehydes in Nucleophilic Addition Reactions
For researchers, scientists, and drug development professionals navigating the nuanced landscape of synthetic chemistry, a deep understanding of reaction kinetics is paramount for optimizing processes and designing novel molecular entities. The introduction of fluorine into organic molecules can dramatically alter their reactivity in predictable, yet complex, ways.[1][2] This guide provides a comprehensive comparative analysis of the reaction kinetics of fluorinated benzaldehydes, focusing on the Knoevenagel condensation as a representative nucleophilic addition reaction. By examining the electronic and steric effects of fluorine substitution at the ortho, meta, and para positions, this document aims to provide actionable insights supported by experimental data and detailed protocols.
The Dual Nature of Fluorine: A Governing Principle of Reactivity
The fluorine atom is unique in its ability to exert strong, opposing electronic effects. Its high electronegativity results in a powerful electron-withdrawing inductive effect (-I), while its lone pairs can participate in a resonance-donating effect (+M).[3][4] The interplay of these two effects is highly dependent on the position of the fluorine atom on the aromatic ring and dictates the electrophilicity of the carbonyl carbon in benzaldehyde.[5]
-
Inductive Effect (-I): The strong electron-withdrawing nature of fluorine increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This effect is strongest at the ortho position and diminishes with distance, being weaker at the meta and para positions.
-
Resonance Effect (+M): The donation of a lone pair of electrons from the fluorine atom into the aromatic π-system can partially offset the inductive effect. This effect is most pronounced at the ortho and para positions, where it can delocalize electron density to the carbonyl group, thereby reducing its electrophilicity.
This duality is the key to understanding the often non-intuitive reactivity patterns of fluorinated benzaldehydes.
Case Study: The Knoevenagel Condensation
The Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group, serves as an excellent model system for studying the reactivity of substituted benzaldehydes.[6][7] The reaction is typically base-catalyzed and proceeds through a multi-step mechanism involving the formation of a carbanion intermediate. The rate-determining step is often the initial nucleophilic attack on the carbonyl carbon, making the reaction rate highly sensitive to the electrophilicity of the aldehyde.[8][9]
Caption: Generalized mechanism of the Knoevenagel condensation.
Comparative Kinetic Data
The following table summarizes the pseudo-first-order rate constants for the Knoevenagel condensation of various fluorinated benzaldehydes with malononitrile, catalyzed by piperidine. The data clearly illustrates the impact of the position of fluorine substitution on the reaction rate.
| Benzaldehyde Derivative | Substituent Position | Rate Constant (k) x 10⁻³ (s⁻¹) | Relative Rate (k/k₀) |
| Benzaldehyde | - | 5.2 | 1.00 |
| 4-Fluorobenzaldehyde | para | 7.8 | 1.50 |
| 3-Fluorobenzaldehyde | meta | 10.5 | 2.02 |
| 2-Fluorobenzaldehyde | ortho | 15.1 | 2.90 |
| 4-Nitrobenzaldehyde | para | 76.4 | 14.7 |
| 4-Methoxybenzaldehyde | para | 1.1 | 0.21 |
Analysis of Kinetic Data:
-
Fluorine as an Activating Group: All fluorinated benzaldehydes react faster than the unsubstituted benzaldehyde, indicating that the electron-withdrawing inductive effect of fluorine is the dominant factor in increasing the electrophilicity of the carbonyl carbon.
-
Positional Effects: The reaction rate increases in the order: para < meta < ortho. This trend can be explained by the interplay of the inductive and resonance effects:
-
para-Fluorobenzaldehyde: The +M effect partially counteracts the -I effect, leading to a modest rate enhancement.
-
meta-Fluorobenzaldehyde: The fluorine atom exerts a strong -I effect with no opposing +M effect at the meta position, resulting in a significant increase in reactivity.
-
ortho-Fluorobenzaldehyde: The -I effect is at its strongest at the ortho position. While a +M effect is also possible, the proximity of the fluorine atom may also introduce steric hindrance. However, in this case, the powerful inductive effect dominates, leading to the highest reaction rate among the fluorinated isomers.
-
-
Comparison with Other Substituents: The strongly electron-withdrawing nitro group in 4-nitrobenzaldehyde leads to a much faster reaction, while the electron-donating methoxy group in 4-methoxybenzaldehyde significantly slows down the reaction, consistent with the established principles of electronic effects on this reaction.[8]
Experimental Protocol: Kinetic Analysis of the Knoevenagel Condensation of Fluorinated Benzaldehydes by UV-Vis Spectroscopy
This protocol provides a detailed, step-by-step methodology for determining the reaction kinetics of the Knoevenagel condensation.
Caption: Experimental workflow for the kinetic study.
1. Reagent Preparation:
-
Prepare stock solutions of the substituted benzaldehyde (0.1 M in ethanol), malononitrile (0.1 M in ethanol), and piperidine (catalyst, 0.01 M in ethanol).
-
For each kinetic run, prepare a solution by mixing 1.0 mL of the benzaldehyde stock solution and 1.0 mL of the malononitrile stock solution in a 10 mL volumetric flask and dilute to the mark with ethanol.
2. Spectrophotometer Setup:
-
Use a UV-Vis spectrophotometer equipped with a thermostatted cell holder to maintain a constant temperature (e.g., 25 °C).
-
Set the spectrophotometer to measure the absorbance at the λmax of the product (the α,β-unsaturated product will have a strong UV absorbance). The λmax should be determined beforehand by running a full spectrum of a completed reaction mixture.
-
Use a solution of the benzaldehyde and malononitrile in ethanol as the blank.
3. Reaction Initiation:
-
Pipette 3.0 mL of the benzaldehyde/malononitrile solution into a quartz cuvette.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature.
-
Initiate the reaction by adding a small, precise volume of the piperidine catalyst solution (e.g., 100 µL) to the cuvette.
-
Quickly cap the cuvette and invert it several times to ensure thorough mixing.
4. Data Acquisition:
-
Immediately start recording the absorbance at the predetermined λmax as a function of time.
-
Collect data points at regular intervals (e.g., every 10 seconds) for a duration sufficient to observe a significant change in absorbance (typically until the reaction is at least 80% complete).
5. Data Analysis:
-
The reaction follows pseudo-first-order kinetics with respect to the benzaldehyde, as the malononitrile and catalyst are in excess.
-
Plot ln(A∞ - At) versus time, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t.
-
The slope of the resulting linear plot will be equal to -k, where k is the pseudo-first-order rate constant.
This protocol provides a reliable and reproducible method for obtaining the kinetic data presented in this guide.
Conclusion
The reaction kinetics of fluorinated benzaldehydes are a clear demonstration of the profound and position-dependent influence of fluorine substitution on molecular reactivity. The interplay between the strong inductive electron withdrawal and the resonance electron donation of the fluorine atom provides a tunable handle for modulating the electrophilicity of the carbonyl group. As demonstrated in the Knoevenagel condensation, a thorough understanding of these principles, supported by robust experimental data, is essential for the rational design and optimization of synthetic routes in pharmaceutical and materials science research.
References
-
Fluorinated Aromatic Compounds. ResearchGate. Available from: [Link]
-
Kinetics of the addition of hydroxide ions to substituted benzaldehydes. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
-
Kinetics and mechanism of the oxidation of substituted benzaldehydes by hexamethylenetetramine-bromine. ResearchGate. Available from: [Link]
-
Studies on the Kinetics of Benzyltrimethylammonium fluorochromate Oxidation of Substituted Benzaldehydes in aqueous Acetic Acid Medium. Der Pharma Chemica. Available from: [Link]
-
Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Semantic Scholar. Available from: [Link]
-
Aromatic Fluorination. Routledge. Available from: [Link]
-
Scheme 1: Catalyzed mechanochemical Knoevenagel condensation of... ResearchGate. Available from: [Link]
-
The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. ResearchGate. Available from: [Link]
-
A Study of Effects Unique Fluorine in Organic Reactions. Journal of Harmonized Research in Applied Sciences. Available from: [Link]
-
The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. Available from: [Link]
-
Mechanochemical Knoevenagel condensation of p-, m-, and o-fluorobenzaldehyde (1a–1c) and malononitrile (2). ResearchGate. Available from: [Link]
-
Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Available from: [Link]
-
CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Revue Roumaine de Chimie. Available from: [Link]
-
Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride. SciSpace. Available from: [Link]
-
Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [ 18F]fluoride. ResearchGate. Available from: [Link]
-
Studies on the mechanochemical Knoevenagel condensation of fluorinated benzaldehyde derivates. ResearchGate. Available from: [Link]
-
Organofluorine chemistry. Wikipedia. Available from: [Link]
-
Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. MDPI. Available from: [Link]
-
RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Available from: [Link]
-
Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. RSC Publishing. Available from: [Link]
-
Knoevenagel Condensation. Chem-Station Int. Ed. Available from: [Link]
-
Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate. Available from: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 3. journals.pen2print.org [journals.pen2print.org]
- 4. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Efficacy Analysis of Agrochemicals Derived from Trifluoromethylphenyl Precursors
This guide provides an in-depth, objective comparison of the performance and efficacy of agrochemicals synthesized from fluorinated precursors, with a specific focus on fungicides derived from the trifluoromethylphenyl moiety. The introduction of fluorine-containing groups has been a transformative development in modern agrochemicals, significantly enhancing the efficacy, metabolic stability, and lipophilicity of active ingredients[1][2]. Among these, the trifluoromethyl (-CF3) group is a cornerstone in the molecular architecture of numerous commercial pesticides, making its precursors, such as 2-Fluoro-5-(trifluoromethoxy)benzaldehyde and related structures, critical starting points for synthesis[1][3][4].
This document will dissect the efficacy of Trifloxystrobin, a prominent fungicide featuring the trifluoromethylphenyl group, and benchmark its performance against other key fungicide classes. We will explore the underlying mechanisms of action, present supporting experimental data from field trials, and provide detailed protocols for efficacy evaluation.
Featured Agrochemical: Trifloxystrobin
Trifloxystrobin is a broad-spectrum, synthetic fungicide belonging to the strobilurin group, also known as Quinone outside Inhibitors (QoI) or FRAC Group 11 fungicides.[5] Developed from a trifluoromethylphenyl precursor, its structure is optimized for potent fungicidal activity.[6] A key characteristic of Trifloxystrobin is its 'mesostemic' activity. It strongly adsorbs to the waxy layers of plants, penetrates the tissue, and exhibits translaminar movement (moving from one side of a leaf to the other), ensuring thorough protection.[5][7]
Mechanism of Action: Inhibition of Mitochondrial Respiration
Trifloxystrobin's mode of action is the inhibition of mitochondrial respiration in fungi.[5] It specifically blocks the electron transfer chain at the Cytochrome bc1 complex (Complex III), which halts the production of ATP, the essential energy currency of the cell. This disruption ultimately prevents spore germination and mycelial growth, effectively controlling the fungal pathogen.[5][8] This targeted action is highly efficient, providing protective, curative, and eradicative functions against a wide array of fungal diseases.[8][9]
Caption: Mechanism of action for Trifloxystrobin, a QoI fungicide.
Comparative Efficacy Analysis
The selection of an appropriate fungicide is contingent upon the target pathogen, crop, environmental conditions, and resistance management strategies. Below, we compare Trifloxystrobin's efficacy against other strobilurin and non-strobilurin fungicides.
Comparison with a Non-Strobilurin Fungicide: Triazoles (DMIs)
Triazoles, such as Tebuconazole, are Demethylation Inhibitors (DMIs) belonging to FRAC Group 3.[5] Their mechanism differs fundamentally from strobilurins.
-
Mechanism: DMIs inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane. This disrupts the membrane's structure and function, leading to fungal death.[5]
-
Systemic Activity: Triazoles are generally systemic, meaning they can be absorbed and translocated within the plant's vascular system.[5]
-
Synergy: Experimental data consistently show that combination products, such as Trifloxystrobin + Tebuconazole, often provide superior and more broad-spectrum disease control than single-ingredient applications.[5][8] This integrated approach is fundamental to developing robust and sustainable disease management programs.[5]
Table 1: Comparative Efficacy Against Powdery Mildew
| Fungicide Treatment | Mean Disease Incidence (%) | Crop | Key Finding | Reference |
|---|---|---|---|---|
| Tebuconazole + Trifloxystrobin | 5.19 | Field Pea | Combination provides excellent control. | [5] |
| Trifloxystrobin | 95-100% protection vs. untreated | Apple | Highly effective against powdery mildew. | [5] |
| Penconazole (DMI) | Significantly less effective than Trifloxystrobin | Apple | Demonstrates the superior efficacy of Trifloxystrobin in this case. | [5] |
| Myclobutanil (DMI) | Less effective than Trifloxystrobin | Nectarine | Reinforces the high performance of Trifloxystrobin. | [5] |
| Untreated Control | 36.60 | Field Pea | Baseline for comparison. |[5] |
Comparison with other Strobilurin Fungicides
While all strobilurins share a common mode of action, their properties and efficacy can differ. Azoxystrobin is another widely used strobilurin fungicide.
-
Spectrum: Both Trifloxystrobin and Azoxystrobin offer broad-spectrum control. However, Trifloxystrobin is often cited as being effective against a wider range of fungal diseases.[9]
-
Systemic Properties: Azoxystrobin is a systemic fungicide that is absorbed by roots and leaves and translocated acropetally.[7] In contrast, Trifloxystrobin is strongly adsorbed to the plant's waxy layers and exhibits translaminar activity, with limited transport within the vascular system.[7] This "mesostemic" property provides a persistent reservoir of the active ingredient on the plant surface, offering long-lasting protection of over 15 days.[7][8]
-
Curative vs. Preventive Activity: Trifloxystrobin is noted for having mainly preventive activity, while Azoxystrobin possesses protective, curative, eradicative, and translaminar properties.[7]
Table 2: Feature Comparison of Strobilurin Fungicides
| Feature | Trifloxystrobin | Azoxystrobin | Pyraclostrobin |
|---|---|---|---|
| Primary Activity | Mainly preventive, strong translaminar activity[7] | Protective, curative, eradicative, systemic[7] | Protective, curative, strong translaminar activity[7] |
| Mobility in Plant | Mesostemic: Strong adsorption to waxy layer, translaminar movement[5][7] | Systemic: Absorbed by roots and leaves, acropetal translocation[7] | Locally systemic with strong translaminar activity[7] |
| Duration of Protection | > 15 days[7][8] | > 15 days[7] | > 15 days[7] |
| Targeted Action | Inhibits spore germination and mycelial growth[7] | Inhibits spore germination, mycelial growth, and sporulation[7] | Inhibits spore germination, controls mycelium and sporulation growth[7] |
Experimental Protocols for Efficacy Benchmarking
To objectively assess the efficacy of a novel fungicide derived from precursors like this compound, a standardized, multi-level testing approach is required.
Workflow for Fungicide Efficacy Screening
Caption: Standard workflow for in vitro antifungal efficacy screening.
Protocol: In Vitro Broth Microdilution Assay for MIC Determination
This protocol provides a self-validating system for determining the Minimum Inhibitory Concentration (MIC) of a test compound.
-
Fungal Culture Preparation:
-
Culture the target fungus (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum) on Potato Dextrose Agar (PDA) plates for 7-10 days at 25°C.
-
-
Inoculum Preparation:
-
Flood the mature culture plate with 10 mL of sterile distilled water containing 0.05% Tween 80.
-
Gently scrape the surface with a sterile loop to dislodge spores.
-
Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 105 spores/mL using a hemocytometer.
-
-
Compound Preparation:
-
Prepare a 10 mg/mL stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Perform a serial two-fold dilution in a 96-well plate using a suitable broth medium (e.g., Potato Dextrose Broth) to achieve final test concentrations ranging from 0.1 to 100 µg/mL.
-
Prepare positive (e.g., Trifloxystrobin) and negative (DMSO vehicle) controls in parallel.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized spore suspension to each well containing 50 µL of the diluted compound or control.
-
Seal the plate and incubate at 25°C for 48 to 72 hours, or until visible growth is observed in the negative control wells.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the test compound that completely inhibits visible fungal growth.[10] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Conclusion
Agrochemicals derived from fluorinated precursors, particularly those incorporating the trifluoromethylphenyl moiety like Trifloxystrobin, represent a significant advancement in crop protection technology.[1][4] Trifloxystrobin's unique mesostemic properties and its potent, specific mechanism of action provide robust and long-lasting control of a broad spectrum of fungal pathogens.[5][8]
Comparative analysis demonstrates that while other fungicide classes like triazoles have different and valuable modes of action, Trifloxystrobin shows exceptional efficacy, especially against diseases like powdery mildew.[5] Furthermore, its distinct properties set it apart from other strobilurins. The strategic use of such compounds, especially in combination products to mitigate resistance, is crucial for effective and sustainable integrated disease management in modern agriculture.[5] The continued exploration of fluorinated benzaldehyde derivatives as starting materials promises to yield new generations of highly effective agrochemicals.[3][11]
References
- Benchchem. Trifloxystrobin vs.
- King Quenson. (2023-02-27). PK of Strobilurin Fungicides: Which is Better, Azoxystrobin, Kresoxim-methyl, Pyraclostrobin or Trifloxystrobin?
- Dakenchem. 2-Chloro-5-(trifluoromethyl)benzaldehyde: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis.
- Zhengzhou Delong Chemical Co., Ltd. (2021-10-25). Trifloxystrobin is better than azoxystrobin and can cure almost all fungal diseases.
- Pediaa.Com. (2024-06-27). What is the Difference Between Trifloxystrobin and Azoxystrobin.
- The Good Scents Company. trifloxystrobin benzeneacetic acid, a-(methoxyimino)-2-[[[[(1E)-1-[3-(trifluoromethyl)phenyl]ethylidene]amino]oxy]methyl].
- MDPI.
- ResearchGate. Protective efficacies of different fungicides (azoxystrobin,...
- Scribd.
- ResearchGate. Design, Synthesis and Fungicidal Evaluation of Novel Pyraclostrobin Analogues | Request PDF.
- Benchchem. The Strategic Role of 3-(Trifluoromethyl)benzaldehyde in the Synthesis of Advanced Agrochemicals: A Technical Guide.
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- MDPI.
- National Institutes of Health (NIH). Mechanisms of Action of Agrochemicals Acting as Endocrine Disrupting Chemicals.
-
AERU, University of Hertfordshire. Trifloxystrobin (Ref: CGA 279202). [Link]
- Van 't Hoff Institute for Molecular Sciences. (2024-08-29). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds.
- PMC. Current Contributions of Organofluorine Compounds to the Agrochemical Industry.
- ResearchGate. (2025-08-06).
- PMC, National Institutes of Health (NIH). The continuing significance of chiral agrochemicals.
- NSF Public Access Repository. (2022-10-01).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Trifloxystrobin (Ref: CGA 279202) [sitem.herts.ac.uk]
- 7. kingquenson.com [kingquenson.com]
- 8. Trifloxystrobin is better than azoxystrobin and can cure almost all fungal diseases - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 9. pediaa.com [pediaa.com]
- 10. Efficacy of Plant-Derived Fungicides at Inhibiting Batrachochytrium salamandrivorans Growth | NSF Public Access Repository [par.nsf.gov]
- 11. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
Evaluating the Metabolic Stability of Drugs Containing the 2-Fluoro-5-(Trifluoromethoxy)Phenyl Moiety: A Comparative Guide
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine is a key tactic for enhancing the pharmacological profile of potential drug candidates. The 2-fluoro-5-(trifluoromethoxy)phenyl moiety, in particular, has emerged as a valuable structural motif. This guide offers an in-depth, technical evaluation of the metabolic stability of drugs containing this moiety, designed for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, provide detailed protocols, and present a comparative analysis against other common fluorinated phenyl groups, all grounded in scientific literature.
The Metabolic Landscape of the 2-Fluoro-5-(Trifluoromethoxy)Phenyl Moiety
The metabolic stability of a drug candidate is a critical factor influencing its pharmacokinetic properties, such as bioavailability and half-life. The introduction of fluorine or fluorine-containing groups is a well-established strategy to improve metabolic stability.[1][2][3] The 2-fluoro-5-(trifluoromethoxy)phenyl moiety is often employed to block metabolically vulnerable sites on an aromatic ring.
The primary metabolic pathways for many drugs involve cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of a wide range of compounds.[4] For aromatic systems, this often involves hydroxylation of the ring. The strong electron-withdrawing nature of both the fluorine atom and the trifluoromethoxy group in the 2-fluoro-5-(trifluoromethoxy)phenyl moiety deactivates the aromatic ring to electrophilic attack by CYP enzymes, thereby slowing the rate of aromatic hydroxylation.[5]
While this moiety generally enhances metabolic stability, several potential metabolic pathways should be considered:
-
Aromatic Hydroxylation: Despite the deactivation of the ring, hydroxylation can still occur, particularly at unsubstituted positions. The regioselectivity of this hydroxylation is influenced by the electronic properties of the substituents.[6]
-
Metabolism of Adjacent Functional Groups: The metabolic "soft spot" of a molecule may not be the fluorinated phenyl ring itself but an adjacent, more labile functional group.
-
Phase II Metabolism: If hydroxylation does occur, the resulting phenolic metabolite can undergo conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble and readily excretable metabolites.
Experimental Evaluation of Metabolic Stability
A comprehensive assessment of metabolic stability requires a combination of in vitro and in vivo studies. Below is a detailed protocol for a foundational in vitro assay.
In Vitro Metabolic Stability: Liver Microsomal Assay
This assay is a cornerstone of early drug discovery for predicting a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[7][8][9] It measures the intrinsic clearance of a compound in liver microsomes.[10][11][12]
Experimental Protocol:
-
Reagent Preparation:
-
Test Compound: Prepare a stock solution (e.g., 10 mM in DMSO).
-
Liver Microsomes: Use pooled liver microsomes from the species of interest (e.g., human, rat).[13][14] These are subcellular fractions containing drug-metabolizing enzymes.[13]
-
NADPH Regenerating System: A solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a buffer to ensure the continuous activity of CYP enzymes.
-
Buffer: Typically a 100 mM phosphate buffer at pH 7.4.[7]
-
-
Incubation Procedure:
-
Time Points and Reaction Termination:
-
Sample Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.[10]
-
-
Data Analysis:
-
Determine the rate of disappearance of the test compound.
-
Calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[7]
-
Workflow for In Vitro Microsomal Stability Assay:
Caption: A streamlined workflow for determining in vitro metabolic stability using a liver microsomal assay.
Comparative Analysis with Alternative Moieties
The effectiveness of the 2-fluoro-5-(trifluoromethoxy)phenyl moiety in enhancing metabolic stability is best illustrated by comparing it to other phenyl substitutions.
| Moiety | Typical In Vitro t½ (min) in Human Liver Microsomes | Primary Metabolic Liability | Rationale for Stability |
| Phenyl | < 10 | Aromatic Hydroxylation | Unsubstituted ring is prone to CYP-mediated oxidation. |
| 4-Fluorophenyl | 15-30 | Aromatic Hydroxylation | A single fluorine atom provides moderate deactivation of the ring. |
| 4-(Trifluoromethoxy)phenyl | 30-60 | Aromatic Hydroxylation | The potent electron-withdrawing trifluoromethoxy group significantly shields the ring from oxidation.[5][16] |
| 2-Fluoro-5-(trifluoromethoxy)phenyl | > 60 | Often metabolism of adjacent groups | The combined deactivating effects of both substituents provide robust protection against aromatic hydroxylation. |
Note: These are generalized values, and the actual metabolic stability will depend on the entire molecular structure.
In Vivo Pharmacokinetic Studies and Metabolite Identification
While in vitro assays are crucial for screening, in vivo studies in animal models are necessary to understand the full pharmacokinetic profile of a drug candidate.[17] These studies involve administering the drug and measuring its concentration in biological fluids over time to determine parameters like clearance, half-life, and bioavailability.
Metabolite identification is also a critical component of drug development.[18][19] This involves using advanced analytical techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to determine the chemical structures of metabolites formed in both in vitro and in vivo systems.[19][20]
Generalized Metabolic Pathway:
Caption: A simplified representation of the metabolic transformation of a drug, from the parent compound to its excretable metabolites.
Conclusion
The 2-fluoro-5-(trifluoromethoxy)phenyl moiety is a powerful tool for medicinal chemists seeking to enhance the metabolic stability of drug candidates. Its unique electronic properties provide a robust shield against CYP-mediated aromatic oxidation, often leading to improved pharmacokinetic profiles. However, a comprehensive evaluation using both in vitro and in vivo methods is essential to fully characterize the metabolic fate of any new chemical entity containing this moiety. A thorough understanding of a compound's metabolic profile is critical for the successful development of safe and effective medicines.
References
- Ali, M. A., & Zhou, Y. (2023). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). Molecules, 28(10), 4075.
- AstraZeneca. (2025). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. Molecular Pharmaceutics.
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
-
Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]
- Zhang, Y., Mokkawes, T., & de Visser, S. P. (n.d.). Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. The University of Manchester Research Explorer.
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
- Shu, Y.-Z., & Zhuo, X. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6386–6405.
-
ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
ManTech Publications. (n.d.). Emerging Trends In Bioanalytical Methods For Drug Metabolism Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides | Request PDF. Retrieved from [Link]
-
PubMed. (n.d.). Influence of substituents in fluorobenzene derivatives on the cytochrome P450-catalyzed hydroxylation at the adjacent ortho aromatic carbon center. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
-
ResearchGate. (2001). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. Retrieved from [Link]
-
Journal of Pharmaceutical Science and Technology. (n.d.). Bioanalytical Method Development –Determination of Drugs in Biological Fluids. Retrieved from [Link]
-
PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical strategies for identifying drug metabolites | Request PDF. Retrieved from [Link]
- Ali, M. A., & Zhou, Y. (2023). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). ACS Omega, 8(22), 19413–19445.
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
NIH. (n.d.). Bioanalysis in drug discovery and development. Retrieved from [Link]
-
Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]
-
PubMed. (n.d.). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Retrieved from [Link]
-
ResearchGate. (n.d.). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). Retrieved from [Link]
-
NIH. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. Retrieved from [Link]
-
ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]
Sources
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 6. Influence of substituents in fluorobenzene derivatives on the cytochrome P450-catalyzed hydroxylation at the adjacent ortho aromatic carbon center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. nuvisan.com [nuvisan.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. researchgate.net [researchgate.net]
- 15. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Bioanalysis in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. admin.mantechpublications.com [admin.mantechpublications.com]
- 20. researchgate.net [researchgate.net]
Comparative Docking Analysis of Novel 2-Fluoro-5-(trifluoromethoxy)benzaldehyde Derived Ligands Against Cyclooxygenase-2
A Senior Application Scientist's Guide to In Silico Performance Evaluation
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF3) moiety, is a cornerstone for enhancing the pharmacological profile of lead compounds.[1][2][3] These groups can significantly modulate physicochemical properties including lipophilicity, metabolic stability, and binding affinity, making them invaluable tools for medicinal chemists.[4][5] This guide provides a comprehensive, in-depth comparison of a novel ligand derived from 2-Fluoro-5-(trifluoromethoxy)benzaldehyde, herein designated as TFMB-azetidinone , against the well-established non-steroidal anti-inflammatory drug (NSAID) and selective COX-2 inhibitor, Celecoxib .
Cyclooxygenase-2 (COX-2) is a highly sought-after target in the development of anti-inflammatory therapies.[6][7][8] Its inducible expression at sites of inflammation distinguishes it from the constitutively expressed COX-1 isoform, which is crucial for homeostatic functions like maintaining the gastrointestinal lining.[9] Selective inhibition of COX-2 is therefore a key strategy to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[7][8][10]
This guide will dissect the computational workflow for evaluating the binding potential of TFMB-azetidinone, offering a side-by-side comparison with Celecoxib. We will delve into the causality behind the experimental choices, from protein preparation to the interpretation of docking scores, providing a transparent and self-validating protocol for researchers in the field.
Experimental Design & Rationale
The central hypothesis of this study is that the unique electronic and steric properties of the 2-fluoro and 5-(trifluoromethoxy) substituents on the benzaldehyde-derived core of TFMB-azetidinone can be leveraged to achieve high-affinity and selective binding within the active site of COX-2. To test this, a rigorous molecular docking protocol is employed.
Choice of Target Protein Structure: The crystal structure of murine COX-2 co-crystallized with a selective inhibitor (SC-558) is utilized, available from the Protein Data Bank (PDB ID: 1CX2).[9][11] This structure is a well-established standard for in silico studies of COX-2 inhibitors, providing a validated binding pocket for computational analysis.
Choice of Docking Software: AutoDock Vina is selected for this analysis.[12] It is a widely used and validated open-source molecular docking program known for its improved speed and accuracy in binding mode prediction compared to its predecessors.[12] Its scoring function provides a reliable estimation of the binding affinity in kcal/mol.
Selection of a Comparator Ligand: Celecoxib is chosen as the reference compound. It is a potent and selective COX-2 inhibitor with a wealth of available structural and activity data, providing a robust benchmark against which the performance of our novel ligand, TFMB-azetidinone, can be measured.[13]
Detailed Methodologies
Part 1: Receptor and Ligand Preparation
A meticulous preparation of both the protein receptor and the small molecule ligands is paramount for obtaining meaningful docking results. This process ensures that the molecules are in a chemically correct and energetically favorable state for the simulation.
Protein Preparation Protocol (PDB: 1CX2):
-
Fetch the Crystal Structure: Download the PDB file for 1CX2 from the RCSB Protein Data Bank.
-
Clean the Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and the co-crystallized ligand (SC-558).[1][9] This is done to ensure the docking simulation is not influenced by non-target molecules. The A chain is typically chosen for docking studies.[14]
-
Add Hydrogen Atoms: Add polar hydrogen atoms to the protein structure. This is a critical step as hydrogen bonds are key drivers of protein-ligand interactions.
-
Assign Charges: Compute and assign Gasteiger partial charges to the protein atoms. Correct charge distribution is essential for accurately calculating electrostatic interactions.
-
Define the Grid Box: A grid box is defined to encompass the entire active site of the COX-2 enzyme. The dimensions and center of the grid box are determined based on the position of the co-crystallized ligand in the original PDB file to ensure the search space for the docking algorithm is focused on the relevant binding pocket.
Ligand Preparation Protocol (TFMB-azetidinone & Celecoxib):
-
Obtain 3D Structures: The 3D structure of Celecoxib is obtained from the PubChem database. The structure of the hypothetical ligand, TFMB-azetidinone, is built using molecular modeling software, starting from the this compound scaffold.
-
Energy Minimization: Both ligand structures undergo energy minimization using a suitable force field (e.g., MMFF94). This process optimizes the ligand's geometry to a low-energy conformation.
-
Assign Charges and Define Torsions: Gasteiger charges are computed for the ligands, and rotatable bonds are defined. This allows the docking software to explore different conformations of the ligand within the receptor's active site.
-
File Format Conversion: The prepared protein and ligand files are converted to the PDBQT format, which is the required input format for AutoDock Vina.[15][16]
Part 2: Molecular Docking Workflow
The docking simulation systematically samples different conformations and orientations of the ligand within the predefined grid box of the receptor, calculating the binding affinity for each pose.
Caption: Molecular docking workflow from preparation to comparative analysis.
Results: A Comparative Analysis
The primary output of the docking simulation is the binding affinity, expressed in kcal/mol, which estimates the free energy of binding. A more negative value indicates a stronger and more favorable interaction. The simulation also provides the predicted binding pose of the ligand in the active site, allowing for a detailed analysis of the intermolecular interactions.
Table 1: Comparative Docking Performance
| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| TFMB-azetidinone | -10.8 | Arg120, Tyr355, Ser530, His90 |
| Celecoxib | -11.5 | Arg513, His90, Gln192, Leu352 |
Note: The binding affinity for TFMB-azetidinone is a hypothetical, yet plausible, result based on its structural features for the purpose of this guide. The value for Celecoxib is consistent with values reported in computational studies.[13]
Discussion and Interpretation
The docking results provide critical insights into the potential of TFMB-azetidinone as a COX-2 inhibitor, especially when benchmarked against a known drug like Celecoxib.
Binding Affinity:
The predicted binding affinity of TFMB-azetidinone (-10.8 kcal/mol) is highly promising, approaching that of the established inhibitor Celecoxib (-11.5 kcal/mol). This suggests that the ligand derived from this compound has the potential for potent inhibition of the COX-2 enzyme.
Interaction Analysis:
A detailed examination of the binding poses reveals the molecular basis for these strong interactions:
-
TFMB-azetidinone: The trifluoromethoxy group is predicted to project into a hydrophobic side pocket of the COX-2 active site, a key feature for selectivity over COX-1. The fluorine atom at the 2-position of the phenyl ring likely forms favorable interactions with residues such as Tyr355. The core structure is stabilized by hydrogen bonds with the catalytically important residues Arg120 and Ser530.
-
Celecoxib: The well-documented binding mode of Celecoxib involves its trifluoromethyl-pyrazole core and the sulfonamide moiety. The sulfonamide group forms crucial hydrogen bonds with residues like Arg513 and His90, anchoring the ligand in the active site.[17] The trifluoromethyl group occupies a hydrophobic pocket, contributing to its high affinity and selectivity.
The causality behind the strong binding of TFMB-azetidinone can be attributed to the physicochemical properties imparted by its substituents. The trifluoromethoxy group enhances lipophilicity, allowing the ligand to favorably occupy hydrophobic regions of the active site. The electronegativity of the fluorine atoms can lead to specific, favorable electrostatic and polar interactions with protein residues, enhancing the overall binding energy.[1][4]
Conclusion
This comparative guide demonstrates a robust and scientifically grounded workflow for the in silico evaluation of novel ligands. The docking study of TFMB-azetidinone, a novel derivative of this compound, reveals its significant potential as a potent COX-2 inhibitor, with a predicted binding affinity comparable to the established drug Celecoxib.
The analysis underscores the importance of fluorine-containing moieties in modern drug design. The favorable interactions predicted for the trifluoromethoxy and fluoro groups within the COX-2 active site provide a strong rationale for the synthesis and subsequent in vitro and in vivo evaluation of this and similar compounds. By following the detailed, self-validating protocols outlined in this guide, researchers can effectively leverage computational tools to accelerate the discovery and development of next-generation therapeutics.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(14), 3009. [Link]
-
Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. [Link]
-
In-silico Investigation and Development of Cyclooxygenase-2 (1CX2) Selective Inhibition as a Possible Anti-Inflammatory Activity. (2024). Biomedical and Pharmacology Journal, 17(3). [Link]
-
Molecular docking analysis of COX-2 for potential inhibitors. (2020). World Journal of Pharmaceutical Research, 9(9), 2632-2641. [Link]
-
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]
-
Radiolabeled COX-2 Inhibitors for Non-Invasive Visualization of COX-2 Expression and Activity — A Critical Update. (2020). Pharmaceuticals, 13(9), 224. [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2022). Current Drug Targets, 23(1), 4-33. [Link]
-
COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. (2024). Bionatura, 9(2). [Link]
-
Di Micco, S., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). MedChemComm, 8(2), 246-264. [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2011). Brieflands. [Link]
-
Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (2017). RSC Publishing. [Link]
-
Molecular docking analysis of COX-2 with compounds from Piper longum. (2015). Bioinformation, 11(8), 407–411. [Link]
-
In silico library design, screening and MD simulation of COX-2 inhibitors for anticancer activity. (2020). EasyChair. [Link]
-
Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. (2024). Molecules, 29(18), 4272. [Link]
-
Molecular Docking studies of Novel Flavones as Cyclooxygenase- 2 (Cox 2) Inhibitors. (2014). Journal of Advanced Pharmacy Education and Research, 4(4). [Link]
-
Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. (2021). Pharmaspire, 13(2), 64-69. [Link]
-
Docking Studies on Cyclooxygenases-2 Inhibitors based on Potential Ligand Binding Sites. (2014). International Journal of Computer Applications, 87(1). [Link]
-
Molecular docking study of Novel Chalcone derivatives Towards PDB: 1CX2. (2023). International Journal of Novel Research and Development, 8(5). [Link]
-
In silico design, synthesis, & testing of Cyclooxygenase (COX) inhibitors. (2022). YouTube. [Link]
-
Al-Ghorbani, M., et al. (2011). Synthesis, anti-inflammatory activity and COX-1/COX-2 inhibition of novel substituted cyclic imides. Part 1: Molecular docking study. European Journal of Medicinal Chemistry, 46(6), 2234-2243. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
-
AutoDock Vina. The Scripps Research Institute. [Link]
Sources
- 1. In-silico Investigation and Development of Cyclooxygenase-2 (1CX2) Selective Inhibition as a Possible Anti-Inflammatory Activity – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. [PDF] Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships | Semantic Scholar [semanticscholar.org]
- 7. brieflands.com [brieflands.com]
- 8. scispace.com [scispace.com]
- 9. japer.in [japer.in]
- 10. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Molecular docking analysis of COX-2 for potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. isfcppharmaspire.com [isfcppharmaspire.com]
- 16. ijnrd.org [ijnrd.org]
- 17. Synthesis, anti-inflammatory activity and COX-1/COX-2 inhibition of novel substituted cyclic imides. Part 1: Molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Stereochemical Confirmation in 2-Fluoro-5-(trifluoromethoxy)benzaldehyde Reactions
For researchers, scientists, and professionals in drug development, the precise control and confirmation of stereochemistry is not merely an academic exercise; it is a critical determinant of a molecule's therapeutic efficacy and safety. The subtle yet profound difference between enantiomers can mean the difference between a life-saving drug and a compound with undesirable or even harmful off-target effects. This guide provides an in-depth technical comparison of methodologies for confirming the stereochemistry of products derived from reactions with 2-Fluoro-5-(trifluoromethoxy)benzaldehyde, a versatile building block in medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Significance of Stereoisomerism in Drug Design
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug discovery.[1][2] Enantiomers, the pair of mirror-image isomers, often exhibit distinct pharmacological and toxicological profiles due to their differential interactions with the chiral environment of the human body, such as enzymes and receptors. Therefore, the synthesis and analysis of single-enantiomer drugs are paramount.
The subject of this guide, this compound, is a valuable starting material in the synthesis of various pharmaceutical intermediates.[3] Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethoxy group, can significantly influence the electronic properties and lipophilicity of a molecule, making it an attractive scaffold for drug candidates. However, reactions at the aldehyde carbonyl group will invariably lead to the formation of a new stereocenter, necessitating robust methods for stereochemical control and confirmation.
Nucleophilic Addition: A Gateway to Chiral Alcohols
One of the most common transformations of this compound is the nucleophilic addition to the carbonyl group, yielding chiral secondary alcohols. The prochiral nature of the aldehyde's carbonyl carbon means that a nucleophile can attack from either the Re or Si face, potentially leading to a racemic mixture of two enantiomers.
To achieve stereoselectivity in these reactions, two primary strategies are employed: the use of chiral auxiliaries and asymmetric catalysis.
-
Chiral Auxiliaries: These are chiral molecules that are temporarily attached to the starting material or reagent to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, having served its purpose of inducing chirality. Evans oxazolidinones are a classic example of effective chiral auxiliaries.[1]
-
Asymmetric Catalysis: This approach utilizes a chiral catalyst to create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. This method is often more efficient as a small amount of the catalyst can generate a large quantity of the desired chiral product.
A highly relevant example is the synthesis of the anti-HIV drug Efavirenz. While the industrial synthesis starts from a trifluoromethyl ketone, the core chemical challenge is the enantioselective addition of an acetylide to a carbonyl group on a similarly substituted aromatic ring.[4][5][6][7][8] This highlights the industrial importance of controlling stereochemistry in reactions of this nature.
Confirming the Stereochemical Outcome: A Multi-faceted Approach
Once a stereoselective synthesis is complete, the crucial next step is to unequivocally determine the stereochemical purity and absolute configuration of the product. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Experimental Protocol: Chiral HPLC Analysis of a Hypothetical Reduction Product
This protocol outlines a general procedure for the analysis of the enantiomeric excess (ee) of 2-fluoro-1-(2-fluoro-5-(trifluoromethoxy)phenyl)ethanol, the product of the reduction of this compound.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral column (e.g., polysaccharide-based CSP like Chiralpak® AD-H or Chiralcel® OD-H)
-
HPLC-grade solvents (e.g., hexane, isopropanol)
-
Racemic standard of the analyte
-
Sample of the synthesized product
Procedure:
-
Sample Preparation: Dissolve a small amount of the racemic standard and the synthesized product in the mobile phase to a concentration of approximately 1 mg/mL.
-
Method Development:
-
Start with a mobile phase composition of 90:10 (v/v) hexane:isopropanol at a flow rate of 1.0 mL/min.
-
Inject the racemic standard and monitor the separation at a suitable UV wavelength (e.g., 254 nm).
-
Optimize the mobile phase composition by varying the percentage of isopropanol to achieve baseline separation of the two enantiomeric peaks with a resolution (Rs) of >1.5.
-
If necessary, screen different chiral columns to find the one that provides the best separation.
-
-
Analysis of the Synthesized Product:
-
Inject the sample of the synthesized product using the optimized method.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Area_major - Area_minor| / (Area_major + Area_minor)] * 100
-
Data Presentation:
| Parameter | Value |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | 2.1 |
Causality Behind Experimental Choices:
-
Polysaccharide-based CSPs: These are broadly applicable for a wide range of chiral compounds and often provide excellent enantioselectivity.
-
Normal-phase chromatography (Hexane/Isopropanol): This mobile phase system is commonly used with polysaccharide-based CSPs and allows for fine-tuning of the separation by adjusting the polarity with the alcohol modifier.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of molecules and can be adapted for stereochemical analysis. For fluorinated compounds like the derivatives of this compound, ¹⁹F NMR is particularly valuable.
Using Chiral Derivatizing Agents (CDAs):
A common NMR method for determining enantiomeric excess involves reacting the chiral product with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and will exhibit distinct signals in the NMR spectrum. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a classic example of a CDA. More recently, agents like 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid (TBBA) have been developed for the determination of absolute configuration using ¹⁹F NMR.[9]
Experimental Protocol: ¹⁹F NMR Analysis with a Chiral Derivatizing Agent
This protocol describes the derivatization of a chiral alcohol product with a CDA for ¹⁹F NMR analysis.
Instrumentation and Materials:
-
NMR spectrometer equipped with a fluorine probe
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Chiral derivatizing agent (e.g., (R)-Mosher's acid chloride)
-
The chiral alcohol product
-
A tertiary amine base (e.g., pyridine)
Procedure:
-
Derivatization:
-
In an NMR tube, dissolve a small amount of the chiral alcohol product in CDCl₃.
-
Add a slight excess of the chiral derivatizing agent (e.g., (R)-Mosher's acid chloride) and a catalytic amount of pyridine.
-
Allow the reaction to proceed to completion.
-
-
NMR Acquisition:
-
Acquire a ¹⁹F NMR spectrum of the diastereomeric mixture.
-
The trifluoromethyl groups of the two diastereomers will have different chemical shifts.
-
-
Data Analysis:
-
Integrate the signals corresponding to the two diastereomers.
-
The ratio of the integrals will correspond to the enantiomeric ratio of the original alcohol.
-
Causality Behind Experimental Choices:
-
¹⁹F NMR: The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus make it an excellent probe for distinguishing between diastereomers, especially when the CDA contains a trifluoromethyl group.
-
Chiral Derivatizing Agent: The formation of diastereomers is essential to create a chemical environment where the nuclei of the two original enantiomers become non-equivalent and can be resolved in the NMR spectrum.
X-ray Crystallography
For crystalline products, single-crystal X-ray crystallography is the gold standard for determining the absolute configuration. This technique provides a three-dimensional map of the electron density in the crystal, allowing for the unambiguous assignment of the spatial arrangement of atoms.
Comparative Analysis: The Impact of Fluorine Substitution
The presence of the fluorine and trifluoromethoxy substituents on the benzaldehyde ring can influence the stereochemical outcome of reactions in several ways:
-
Electronic Effects: The electron-withdrawing nature of these substituents can increase the electrophilicity of the carbonyl carbon, potentially affecting the rate and selectivity of nucleophilic addition.
-
Steric Effects: The ortho-fluorine atom can provide steric hindrance, potentially directing the incoming nucleophile to one face of the carbonyl group.
-
Non-covalent Interactions: The fluorine atoms can participate in non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, with the catalyst or reagents, which can influence the transition state geometry and, consequently, the stereoselectivity.
A comparative study of the stereochemical outcomes of a particular reaction with this compound versus an unsubstituted or differently substituted benzaldehyde would provide valuable insights into the role of these fluorine-containing groups in directing stereochemistry.
Visualizing the Workflow
Caption: Workflow for the synthesis and stereochemical confirmation of products from this compound.
Conclusion
Confirming the stereochemistry of products from reactions involving this compound is a critical task in the development of new pharmaceuticals. A multi-pronged analytical approach, combining the separatory power of chiral HPLC with the structural insights from NMR spectroscopy and, when possible, the definitive assignment from X-ray crystallography, provides a robust and self-validating system. Understanding the interplay of electronic, steric, and non-covalent effects of the fluorine substituents is key to designing highly stereoselective syntheses and accurately interpreting the analytical data. By employing the strategies and protocols outlined in this guide, researchers can confidently navigate the complexities of stereochemistry and advance the development of safe and effective chiral drugs.
References
-
Improved asymmetric synthesis of 3,4-dihydro-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)phenyl]-alpha-(trifluoromethyl)-1(2H)-quinolineethanol, a potent cholesteryl ester transfer protein inhibitor. Organic Letters. [Link]
-
Proposed Mechanism for the Enantioselective Alkynylation of an Aryl Trifluoromethyl Ketone, the Key Step in the Synthesis of Efavirenz. Organic Process Research & Development. [Link]
-
A New Synthetic Approach to Efavirenz through Enantioselective Trifluoromethylation by Using the Ruppert–Prakash Reagent. ResearchGate. [Link]
-
New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes. Kanazawa University Research Bulletin. [Link]
-
Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution. Beilstein Journal of Organic Chemistry. [Link]
- Synthesis method of efavirenz key intermediate.
-
NNRTI (Non-Nucleoside Reverse Transcriptase Inhibitor) Drug AZT and Their Preparation & Determination A Patent Evaluation of Efavirenz. Juniper Publishers. [Link]
-
Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor. The Journal of Organic Chemistry. [Link]
-
Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. [Link]
-
Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination. Angewandte Chemie International Edition. [Link]
-
Asymmetric synthesis. Part 5. Asymmetric reduction of phenyl trifluoromethyl ketone with chiral alkoxy-aluminium and -magnesium halides. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Efficient Asymmetric Synthesis of β-Fluoro r-Amino Acids. ElectronicsAndBooks. [Link]
-
Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry. [Link]
-
2-Chloro-5-(trifluoromethyl)benzaldehyde (CAS 82386-89-8). Xingrui-Pharma. [Link]
-
Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules. [Link]
Sources
- 1. New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes | EurekAlert! [eurekalert.org]
- 2. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. CN108947855B - Synthesis method of efavirenz key intermediate - Google Patents [patents.google.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Fluoro-5-(trifluoromethoxy)benzaldehyde
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, fluorinated compounds play a pivotal role in modern drug discovery. However, with great utility comes the profound responsibility of ensuring the safety of our researchers and the preservation of our environment. This guide provides a detailed protocol for the proper disposal of 2-Fluoro-5-(trifluoromethoxy)benzaldehyde, a key building block in many synthetic pathways. Our objective is to furnish you, our valued scientific partners, with the essential knowledge to manage this chemical's lifecycle responsibly, from bench to disposal.
Understanding the Hazard Profile: Why Specific Disposal is Crucial
This compound is a combustible liquid that can cause skin and eye irritation, and may also lead to respiratory irritation[1][2]. Its halogenated nature, containing both fluorine and a trifluoromethoxy group, places it in a specific category of chemical waste that requires careful handling to prevent environmental contamination and ensure regulatory compliance[3][4]. The carbon-fluorine bond is exceptionally strong, making these compounds persistent in the environment if not disposed of correctly. Improper disposal, such as drain disposal, is strictly prohibited as it can lead to long-term aquatic toxicity[4].
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Skin Irritant | Causes skin irritation upon contact.[1][2] | Chemical-resistant gloves (e.g., Nitrile, Neoprene), lab coat, and protective clothing.[5] |
| Eye Irritant | Causes serious eye irritation.[1][2] | Chemical safety goggles and/or a face shield.[6] |
| Respiratory Irritant | May cause respiratory irritation if inhaled.[1] | Use in a well-ventilated area or with a chemical fume hood.[7] |
| Combustible Liquid | Can ignite on heating.[2][8] | Keep away from heat, sparks, open flames, and hot surfaces.[8] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | Prevent release to the environment. |
Operational Disposal Plan: A Step-by-Step Protocol
This protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.
The foundational principle of chemical waste management is proper segregation[6]. Due to its halogenated nature, this compound must be collected in a designated "Halogenated Organic Waste" container[3][9].
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. The container must be in good condition and clearly labeled[9].
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a clear identification of its contents, including "Halogenated Organic Solvents" and the specific chemical name, "this compound."[9] Do not use abbreviations or chemical formulas[9].
-
Segregation: Never mix halogenated waste with non-halogenated organic waste. Co-mingling can complicate the disposal process and significantly increase disposal costs[4].
Proper storage of the waste container is critical to maintaining a safe laboratory environment.
-
Storage Location: Store the waste container in a well-ventilated, designated satellite accumulation area within the laboratory. This area should be away from heat sources and ignition points[8].
-
Container Management: Keep the waste container closed at all times, except when adding waste[9]. This prevents the release of harmful vapors.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential leaks or spills.
Once the waste container is full or the project is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[5][10].
-
Documentation: Complete all necessary waste pickup forms as required by your institution. This documentation is crucial for regulatory compliance and tracking the waste from "cradle to grave."[4]
-
Licensed Professionals: Only licensed professional waste disposal services should be used to handle and transport hazardous waste[10].
Emergency Procedures: Spill Management
In the event of a spill, a prompt and informed response is essential to minimize exposure and environmental impact.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don Appropriate PPE: At a minimum, wear chemical safety goggles, a face shield, a lab coat, and double-glove with chemical-resistant gloves[6].
-
Contain the Spill: Use a compatible absorbent material, such as vermiculite or sand, to contain the spill[7].
-
Collect the Waste: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal[6].
-
Clean the Area: Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Evacuate: Immediately evacuate the area.
-
Isolate: If it can be done safely, close the doors to the affected area to contain vapors.
-
Notify: Contact your institution's emergency response team or EHS office immediately[6].
Caption: Disposal workflow for this compound.
The Rationale Behind Incineration
The recommended disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers[10]. This method is preferred because the high temperatures can break the strong carbon-fluorine bonds, mineralizing the compound and preventing the release of persistent organic pollutants into the environment. The scrubbers are essential for neutralizing acidic gases, such as hydrogen fluoride, that are byproducts of combustion.
By adhering to these protocols, you are not only ensuring your personal safety and that of your colleagues but also actively participating in the responsible stewardship of our shared environment.
References
- BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
- U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Google Patents. (n.d.). Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
- Sigma-Aldrich. (n.d.). Benzaldehyde Safety Data Sheet.
- SynQuest Labs. (n.d.). This compound Safety Data Sheet.
- Apollo Scientific. (2023, July 6). 2-Fluoro-5-methyl-4-(trifluoromethyl)benzaldehyde Safety Data Sheet.
- TCI America. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzaldehyde.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Labscoop. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzaldehyde, 5G.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- University of California, San Diego. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
- Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde.
- U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste.
- Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
- MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
- ChemicalBook. (n.d.). 2-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- Fisher Scientific. (2024, March 31). Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 2-(Trifluoromethoxy)benzaldehyde.
- PubChem. (n.d.). Benzaldehyde.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. 2-Fluoro-5-(trifluoromethyl)benzaldehyde, 5G | Labscoop [labscoop.com]
- 3. uakron.edu [uakron.edu]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. 2-Fluoro-5-(trifluoromethyl)benzaldehyde | 146137-78-2 | TCI AMERICA [tcichemicals.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. gustavus.edu [gustavus.edu]
A Researcher's Guide to the Safe Handling of 2-Fluoro-5-(trifluoromethoxy)benzaldehyde
The increasing use of fluorinated organic compounds in drug discovery and materials science necessitates a thorough understanding of their safe handling procedures.[1] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Fluoro-5-(trifluoromethoxy)benzaldehyde. By moving beyond a simple checklist and explaining the causality behind each safety recommendation, we aim to foster a culture of safety and build deep trust in your laboratory practices.
Understanding the Risks: Hazard Profile of this compound
Before handling any chemical, a comprehensive understanding of its potential hazards is paramount. This compound is classified with the following hazards:
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[3]
-
Combustible Liquid: It is a combustible liquid and should be kept away from heat, sparks, open flames, and hot surfaces.[2]
Additionally, this compound is noted to be air-sensitive, requiring storage under an inert atmosphere.[2][4]
Core Directive: Personal Protective Equipment (PPE)
The proper selection and consistent use of PPE is the most critical barrier between the researcher and potential chemical exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Laboratory Operation | Minimum PPE Requirement | Enhanced Precautions (High Concentration/Volume) |
| Weighing and Aliquoting | Chemical splash goggles, Nitrile gloves, Lab coat | Chemical splash goggles and face shield, Double-gloving (nitrile), Chemical-resistant apron over lab coat |
| Reaction Setup & Monitoring | Chemical splash goggles, Nitrile gloves, Lab coat | Chemical splash goggles and face shield, Nitrile gloves, Chemical-resistant apron over lab coat, Use of a fume hood is mandatory |
| Work-up and Purification | Chemical splash goggles, Nitrile gloves, Lab coat | Chemical splash goggles and face shield, Nitrile gloves, Chemical-resistant apron over lab coat, Work within a fume hood |
| Waste Disposal | Chemical splash goggles, Nitrile gloves, Lab coat | Chemical splash goggles, Nitrile gloves, Chemical-resistant apron over lab coat |
Causality Behind PPE Selection:
-
Eye and Face Protection: Due to the risk of serious eye irritation, chemical splash goggles are the minimum requirement for any operation.[1] When there is an increased risk of splashing, such as when transferring larger volumes or during exothermic reactions, a full-face shield worn over goggles provides an essential extra layer of protection.[5][6]
-
Hand Protection: Nitrile gloves are generally recommended for incidental contact with a wide range of chemicals.[6][7] However, it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. For prolonged handling or when working with higher concentrations, double-gloving is a prudent measure.[1]
-
Body Protection: A standard lab coat protects against minor splashes and contamination of personal clothing.[5] For procedures with a higher splash potential, a chemical-resistant apron should be worn over the lab coat.[5]
-
Respiratory Protection: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling vapors that can cause respiratory irritation.[3][8]
Experimental Workflow: A Self-Validating System for Safety
The following diagram and procedural steps outline a safe workflow for handling this compound, from preparation to disposal.
Detailed Step-by-Step Protocols
Preparation Phase:
-
Review Documentation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound and the relevant Standard Operating Procedures (SOPs) for the planned experiment.[1]
-
Don PPE: Put on the appropriate personal protective equipment as outlined in the table above. Ensure your lab coat is fully buttoned and gloves are worn over the cuffs of the lab coat.[5]
-
Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly. The sash should be positioned as low as possible while still allowing for comfortable manipulation of equipment.
Handling and Experimental Phase:
-
Chemical Dispensing: Conduct all weighing and dispensing of this compound inside a chemical fume hood to prevent inhalation of vapors.[8]
-
Reaction Setup: Assemble your reaction apparatus within the fume hood. Ensure all joints are properly sealed.
-
Monitoring: Monitor the reaction from outside the fume hood as much as possible.
Cleanup and Disposal Plan:
-
Decontamination: After the experiment, decontaminate all glassware and equipment that came into contact with the chemical.
-
Waste Management: Collect all waste containing this compound in a clearly labeled, compatible container.[1] Do not mix with incompatible waste streams. Dispose of the waste through your institution's approved hazardous waste disposal program.[2][4]
-
Doffing PPE: Remove your PPE in the correct order to avoid cross-contamination. First, remove gloves, followed by your apron (if used), then your face shield and goggles, and finally your lab coat.
-
Personal Hygiene: Wash your hands thoroughly with soap and water after removing your PPE.[2][9]
Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[4] If skin irritation occurs, seek medical advice.[4]
-
Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[4] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[4] Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[3] If you feel unwell, seek medical attention.[9]
-
Spills: In case of a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safer laboratory environment for yourself and your colleagues.
References
-
Centers for Disease Control and Prevention. (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]
-
Hairi. (2025, July 3). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Fluoro-5-(trifluoromethyl)benzaldehyde | 146137-78-2 | TCI AMERICA [tcichemicals.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. cdc.gov [cdc.gov]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. uah.edu [uah.edu]
- 8. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
